Glyceryl ascorbate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C9H14O8 |
|---|---|
Peso molecular |
250.20 g/mol |
Nombre IUPAC |
(2S)-2-(1,2-dihydroxyethyl)-4-(2,3-dihydroxypropoxy)-3-hydroxy-2H-furan-5-one |
InChI |
InChI=1S/C9H14O8/c10-1-4(12)3-16-8-6(14)7(5(13)2-11)17-9(8)15/h4-5,7,10-14H,1-3H2/t4?,5?,7-/m0/s1 |
Clave InChI |
KQWQJCDIYBPYNT-QIYZCZBYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Glyceryl Ascorbate
For Researchers, Scientists, and Drug Development Professionals
Glyceryl ascorbate (B8700270), a stable derivative of vitamin C, is gaining significant attention in the cosmetic and pharmaceutical industries for its enhanced moisturizing and antioxidant properties.[1][2][3][4][5] This guide provides a comprehensive overview of the primary synthesis and purification methodologies for glyceryl ascorbate, presenting detailed experimental protocols, comparative data, and process visualizations to aid in research and development.
Synthesis of this compound
This compound is synthesized by chemically bonding ascorbic acid with glycerin.[1][6][7] The two main approaches for this synthesis are chemical methods and enzymatic catalysis, each offering distinct advantages in terms of yield, selectivity, and environmental impact.
Chemical synthesis routes offer high yields but can be accompanied by the formation of by-products due to the harsh reaction conditions, which may cause the decomposition of ascorbic acid.[8]
A notable chemical synthesis method involves the reaction of L-ascorbic acid with glycidol (B123203) in the presence of a base. A patent describes the synthesis of 3-O-glyceryl ascorbic acid under an argon atmosphere.[9] In this process, L-ascorbic acid and sodium hydrogen carbonate are stirred in water, followed by the addition of glycidol and heating.[9]
Table 1: Comparison of Chemical Synthesis Methods for this compound
| Method/Catalyst | Key Reactants | Solvent | Temperature (°C) | Yield (%) | Reference |
| Acylation with Sodium Hydrogen Carbonate | L-ascorbic acid, Glycidol, Sodium Hydrogen Carbonate | Water, Methanol (B129727) | 50 | Not explicitly stated, but a scaled-up process is detailed | [9] |
| Direct Esterification with Acid Catalyst | Ascorbic acid, Glycerin | Not specified | Elevated | Not specified | [10] |
Experimental Protocol: Synthesis of 3-O-glyceryl ascorbic acid [9]
-
Under an argon atmosphere, add 300 g of L-ascorbic acid and 42.9 g of sodium hydrogen carbonate to water.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 126 g of glycidol to the mixture.
-
Heat the reaction mixture to 50°C and stir for 5 hours.
-
Add methanol to the mixture and filter.
-
Concentrate the filtrate under reduced pressure to obtain the product.
Diagram 1: Chemical Synthesis of 3-O-Glyceryl Ascorbate
Caption: Workflow for the chemical synthesis of 3-O-glyceryl ascorbic acid.
Enzymatic synthesis, primarily using lipases, presents a more environmentally friendly alternative to chemical methods.[11] These reactions are highly regioselective and occur under milder conditions, minimizing the formation of by-products.[8] Lipase-catalyzed synthesis can be performed through direct esterification or transesterification.[11] Transesterification has been reported to yield higher conversions compared to direct esterification for similar ascorbyl esters.[11]
Commonly used enzymes include immobilized lipases such as Candida antarctica lipase (B570770) B (CALB), often known by its commercial name Novozym 435.[12][13][14] The choice of solvent is critical, with polar organic solvents like tert-amyl alcohol and tert-butanol (B103910) being preferred to balance substrate solubility and enzyme activity.[11][15][16]
Table 2: Quantitative Data for Enzymatic Synthesis of Ascorbyl Esters
| Acyl Donor | Enzyme | Solvent | Temperature (°C) | Molar Ratio (Ascorbic Acid:Acyl Donor) | Yield/Conversion (%) | Reference |
| Palmitic Acid | Novozym 435 | 2-methyl-2-butanol | 55 | 1:8 | 81 | [12] |
| Oleic Acid | Lipase | Acetone | Not specified | 1:10 | 60.5 | [17] |
| Palm Oil Methyl Ester | Novozym 435 | Acetone | 50 | 1:4 | 62 | [18] |
| Soybean Oil Methyl Ester | Novozym 435 | Acetone | 50 | Not specified | 17 | [18] |
| Olive Oil | CALB (Novozym 435) | tert-amyl alcohol | 45 | 1:2 (moles of oil) | up to 80 | [14] |
| Linoleic Acid | Novozym 435 | tert-butanol | 70 | 1:9 | up to 90 | [15] |
Experimental Protocol: General Lipase-Catalyzed Synthesis of Ascorbyl Esters
This protocol is a generalized representation based on common practices for ascorbyl ester synthesis.[11][15][19]
-
Dissolve L-ascorbic acid in a suitable polar organic solvent (e.g., tert-butanol) by shaking at an elevated temperature (e.g., 60-70°C).
-
Add the acyl donor (e.g., a fatty acid or its methyl ester) and molecular sieves (e.g., 4Å or 5Å) to the solution. Molecular sieves are used to remove water formed during the reaction, driving the equilibrium towards product formation.[15][16]
-
Add the immobilized lipase (e.g., Novozym 435) to initiate the reaction.
-
Maintain the reaction mixture at the desired temperature with continuous shaking for a specified duration (e.g., 1-24 hours).
-
Monitor the reaction progress using a suitable analytical technique (e.g., HPLC).
-
Upon completion, separate the enzyme and molecular sieves by filtration.
-
The crude product in the filtrate can then be subjected to purification.
Diagram 2: Enzymatic Synthesis of this compound
Caption: General workflow for the lipase-catalyzed synthesis of this compound.
Purification of this compound
Downstream processing is a critical step to isolate and purify this compound from the reaction mixture, which may contain unreacted substrates, by-products, and residual solvent.[20][21] The choice of purification strategy depends on the synthesis method and the desired purity of the final product.
-
Liquid-Liquid Extraction: This technique is effective for separating the desired product based on its differential solubility in two immiscible liquid phases. For instance, after enzymatic synthesis, the product can be extracted using a suitable organic solvent.
-
Crystallization: Crystallization is a common method for purifying solid compounds. The crude product is dissolved in a minimal amount of a hot solvent and then allowed to cool slowly, leading to the formation of pure crystals.
-
Chromatography: High-performance liquid chromatography (HPLC) can be used for both analytical quantification and preparative purification of this compound and its derivatives.[22]
-
Filtration and Concentration: These are fundamental steps in downstream processing. Filtration is used to remove solid components like immobilized enzymes or cell debris, while concentration, often under vacuum, is used to remove solvents.[20]
A two-stage purification process is often employed at an industrial scale for vitamin C, involving pre-purification with ion exchangers followed by vacuum concentration and cold crystallization.[23]
Diagram 3: General Purification Workflow for this compound
Caption: A generalized workflow for the purification of this compound.
This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers and professionals are encouraged to adapt and optimize these methodologies based on their specific laboratory or industrial requirements. The provided data and protocols serve as a starting point for developing efficient and scalable processes for the production of this high-value vitamin C derivative.
References
- 1. GLYCERYL ASCORBATE - Ataman Kimya [atamanchemicals.com]
- 2. chemimpex.com [chemimpex.com]
- 3. ulprospector.com [ulprospector.com]
- 4. makingcosmetics.com [makingcosmetics.com]
- 5. This compound | Vitamin C Derivative | Cosmetic Ingredients Guide [ci.guide]
- 6. paulaschoice.nl [paulaschoice.nl]
- 7. makingcosmetics.com [makingcosmetics.com]
- 8. researchgate.net [researchgate.net]
- 9. US20130204017A1 - Glyceryl ascorbic acid acylated derivative or its salt, production method thereof, and cosmetics - Google Patents [patents.google.com]
- 10. Buy this compound [smolecule.com]
- 11. Synthesis with Immobilized Lipases and Downstream Processing of Ascorbyl Palmitate [mdpi.com]
- 12. Synthesis with Immobilized Lipases and Downstream Processing of Ascorbyl Palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of ascorbyl oleate by transesterification of olive oil with ascorbic acid in polar organic media catalyzed by immobilized lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Influence of fatty acid on lipase-catalyzed synthesis of ascorbyl esters and their free radical scavenging capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Downstream processing (Chapter 9) - Basic Biotechnology [resolve.cambridge.org]
- 21. Downstream-Processing in Bioprocesses - A Critical But Often Overlooked Aspect [celignis.com]
- 22. Separation of three commercial forms of vitamin C (ascorbic acid, ascorbic-2-sulfate and ascorbate-2-polyphosphate) by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
"Chemical and physical properties of glyceryl ascorbate"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyceryl ascorbate (B8700270) is a stable, water-soluble derivative of ascorbic acid (Vitamin C), synthesized by attaching glycerin to the ascorbic acid molecule.[1] This modification enhances the stability of Vitamin C, a potent antioxidant that is notoriously unstable in aqueous solutions and susceptible to degradation by light and air.[2][3] The improved stability of glyceryl ascorbate, coupled with the hydrating properties of glycerin, makes it a valuable compound in cosmetic and dermatological applications.[4][5] This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its biological activities and associated signaling pathways.
Chemical and Physical Properties
This compound's chemical structure combines the antioxidant enediol group of ascorbic acid with the humectant properties of glycerin. This unique combination results in a stable molecule with desirable characteristics for formulation in aqueous-based systems. The key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | (2R)-2-[(1S)-1,2-dihydroxyethyl]-3-(2,3-dihydroxypropoxy)-4-hydroxy-2H-furan-5-one | [6] |
| Synonyms | 3-Glyceryl ascorbate, Amitose 3GA | [6] |
| Molecular Formula | C₉H₁₄O₈ | [6] |
| Molecular Weight | 250.20 g/mol | [6] |
| Appearance | White to off-white crystalline powder or clear yellowish liquid | [4] |
| Solubility | Water-soluble | [4] |
| Melting Point | Not available | |
| Stability | More stable than L-ascorbic acid in aqueous solutions and cosmetic formulations. | [2][3] |
Experimental Protocols
Synthesis of 3-O-Glyceryl Ascorbate
This protocol is adapted from a patented synthesis method.[7]
3.1.1 Materials and Reagents:
-
L-ascorbic acid
-
Sodium hydrogen carbonate
-
Deionized water
-
Argon gas
-
Reaction vessel with stirrer and heating capabilities
-
Filtration apparatus
-
Rotary evaporator
3.1.2 Procedure:
-
Under an argon atmosphere, add L-ascorbic acid (300 g) and sodium hydrogen carbonate (42.9 g) to water in a reaction vessel.
-
Stir the mixture at room temperature for 30 minutes.
-
Add glycidol (126 g) to the mixture.
-
Heat the reaction mixture to 50°C and continue stirring for 5 hours.
-
After the reaction is complete, add methanol to the mixture and filter to remove any insoluble materials.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude 3-O-glyceryl ascorbate.
Purification by Column Chromatography
A general column chromatography protocol that can be adapted for the purification of this compound.
3.2.1 Materials and Reagents:
-
Crude this compound
-
Silica (B1680970) gel (60-120 mesh)
-
Selected mobile phase (e.g., a gradient of chloroform (B151607) and methanol)
-
Chromatography column
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Rotary evaporator
3.2.2 Procedure:
-
Prepare a slurry of silica gel in the initial mobile phase solvent.
-
Pack the chromatography column with the silica gel slurry.
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the mobile phase, gradually increasing the polarity if a gradient is used.
-
Collect fractions using a fraction collector.
-
Monitor the separation of compounds in the collected fractions using TLC.
-
Pool the fractions containing the purified this compound.
-
Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified product.
Analysis by High-Performance Liquid Chromatography (HPLC)
This method can be used for the identification and quantification of this compound in various formulations.
3.3.1 Instrumentation and Conditions:
-
HPLC System: An isocratic HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A suitable aqueous-organic mobile phase, such as a mixture of a buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Based on the UV absorbance of the ascorbate moiety, typically around 245-265 nm.
-
Injection Volume: 20 µL.
3.3.2 Procedure:
-
Prepare a standard stock solution of this compound of known concentration in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample solution by dissolving or diluting the product containing this compound in the mobile phase.
-
Inject the standards and the sample solution into the HPLC system.
-
Identify the this compound peak in the chromatogram based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve generated from the standards.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This protocol outlines a common method for evaluating the antioxidant capacity of this compound.
3.4.1 Materials and Reagents:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
96-well microplate
-
Microplate reader
3.4.2 Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of this compound in methanol.
-
In a 96-well plate, add a specific volume of each this compound dilution to the wells.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
A control containing only the solvent and DPPH is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Biological Activities and Signaling Pathways
This compound is designed to deliver the benefits of ascorbic acid to the skin in a more stable form. Its biological activities are therefore primarily attributed to the functions of ascorbic acid upon its release in the skin.
Antioxidant and Photoprotective Effects
Ascorbic acid is a potent antioxidant that neutralizes reactive oxygen species (ROS) generated by environmental stressors such as UV radiation.[3][11] This antioxidant activity helps to protect skin cells from oxidative damage, which is a key factor in photoaging.[2]
References
- 1. Quantitative analysis of the synthesis and secretion of type VII collagen in cultured human dermal fibroblasts with a sensitive sandwich enzyme-linked immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topical Vitamin C and the Skin: Mechanisms of Action and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ulprospector.com [ulprospector.com]
- 5. 3-Glyceryl Ascorbate | Vitamin C Derivative | Cosmetic Ingredients Guide [ci.guide]
- 6. 3-Glyceryl ascorbate | C9H14O8 | CID 67267795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US20130204017A1 - Glyceryl ascorbic acid acylated derivative or its salt, production method thereof, and cosmetics - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In vitro evaluation of antioxidant activity of Cordia dichotoma (Forst f.) bark - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
The Antioxidant Mechanism of Glyceryl Ascorbate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyceryl ascorbate (B8700270), a stable, water-soluble derivative of ascorbic acid (vitamin C), is gaining prominence in cosmetic and pharmaceutical formulations for its enhanced stability and moisturizing properties compared to its parent molecule.[1][2] Synthesized by attaching glycerin to ascorbic acid, this compound offers many of the same antioxidant benefits, including improving skin tone, fading hyperpigmentation, and supporting collagen synthesis.[3] While considered less potent than pure L-ascorbic acid, its increased stability in formulations presents a significant advantage.[4][5] This technical guide provides an in-depth exploration of the mechanisms through which glyceryl ascorbate exerts its antioxidant effects, detailing relevant signaling pathways and experimental methodologies.
Core Antioxidant Mechanism: Free Radical Scavenging
The primary antioxidant action of this compound, like ascorbic acid, involves the donation of electrons to neutralize reactive oxygen species (ROS). The enediol structure within the ascorbyl moiety is crucial for this free radical scavenging activity. The molecule can donate a hydrogen atom from one of its hydroxyl groups to a free radical, thereby stabilizing the radical and preventing it from causing oxidative damage to cellular components like DNA, proteins, and lipids. This process is fundamental to its ability to protect against oxidative stress.
References
- 1. Discover the most stable vitamin C derivative “3-Glyceryl Ascorbate” [cosmeticsbusiness.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Vitamin C Derivatives vs. Pure Vitamin C: Benefits, Differences, and Best Combination - OEM CO.,LTD. [oem-cosmetic.com]
- 4. Comparison of Vitamin C and Its Derivative Antioxidant Activity: Evaluated by Using Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Spectroscopic Characterization of Glyceryl Ascorbate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characterization of glyceryl ascorbate (B8700270), a stable vitamin C derivative with significant applications in the cosmetic and pharmaceutical industries.[1][2][3] Glyceryl ascorbate is synthesized by binding ascorbic acid with glycerin, resulting in a more stable and versatile compound compared to pure ascorbic acid.[1][2][4][5] This guide focuses on the key analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the structural elucidation and characterization of this molecule.
Physicochemical Properties of this compound
This compound, also known as 2-O-(2,3-Dihydroxypropyl)-L-ascorbic acid, possesses a molecular formula of C9H14O8 and a molecular weight of approximately 250.20 g/mol .[3][6] It typically appears as a white to light yellow crystalline powder with a melting point in the range of 156 - 161 °C.[3]
| Property | Value | Reference |
| Molecular Formula | C9H14O8 | [3][6] |
| Molecular Weight | 250.20 g/mol | [3][6] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 156 - 161 °C | [3] |
| Synonyms | 2-O-(2,3-Dihydroxypropyl)-L-ascorbic acid, Amitose 3GA | [3][6] |
| CAS Number | 1120360-13-5 | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. While specific experimental spectra for this compound are not widely published, expected chemical shifts for ¹H and ¹³C NMR can be predicted based on the known structure and data from similar ascorbyl esters.[7][8]
Predicted ¹H NMR Data
The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the ascorbyl and glyceryl moieties.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-4 (Ascorbyl) | ~4.5-4.7 | d |
| H-5 (Ascorbyl) | ~3.8-4.0 | m |
| H-6a, H-6b (Ascorbyl) | ~3.5-3.7 | m |
| H-1' (Glyceryl) | ~3.9-4.1 | m |
| H-2' (Glyceryl) | ~3.6-3.8 | m |
| H-3'a, H-3'b (Glyceryl) | ~3.4-3.6 | m |
| OH (Ascorbyl & Glyceryl) | Broad signals, variable | s (br) |
Note: Predicted chemical shifts are based on the analysis of related ascorbyl esters and general principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent and other experimental conditions.
Predicted ¹³C NMR Data
The carbon NMR spectrum provides complementary information on the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (Ascorbyl) | ~170-172 |
| C-2 (Ascorbyl) | ~118-120 |
| C-3 (Ascorbyl) | ~155-157 |
| C-4 (Ascorbyl) | ~75-77 |
| C-5 (Ascorbyl) | ~68-70 |
| C-6 (Ascorbyl) | ~62-64 |
| C-1' (Glyceryl) | ~70-72 |
| C-2' (Glyceryl) | ~63-65 |
| C-3' (Glyceryl) | ~61-63 |
Note: Predicted chemical shifts are based on the analysis of related ascorbyl esters and general principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent and other experimental conditions.
Experimental Protocol for NMR Analysis
The following is a general protocol for acquiring NMR spectra of this compound, adapted from methodologies used for similar compounds.[9][10][11]
Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Temperature: 298 K.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Referencing: The residual solvent peak can be used as an internal reference.
¹³C NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Temperature: 298 K.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
Referencing: The solvent peak can be used as an internal reference.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its identity and purity. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.[12][13]
Expected Mass Spectrometry Data
In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected to be the base peak. Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be observed.
| Ion | Expected m/z |
| [M+H]⁺ | 251.0761 |
| [M+Na]⁺ | 273.0580 |
| [M+K]⁺ | 289.0319 |
Note: The expected m/z values are calculated based on the monoisotopic mass of C9H14O8 (250.0689 u).
High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition. Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation of the parent ion, providing further structural information.
Experimental Protocol for Mass Spectrometry Analysis
The following is a general protocol for LC-MS analysis of this compound, based on methods for similar ascorbyl esters.[14][15]
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or a water/acetonitrile (B52724) mixture.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
Liquid Chromatography (LC) Conditions (Optional, for sample introduction and separation):
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) for HRMS or a triple quadrupole for MS/MS.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V.
-
Source Temperature: 100-150 °C.
-
Desolvation Temperature: 250-350 °C.
-
Mass Range: m/z 50-500.
Conclusion
The spectroscopic characterization of this compound using NMR and Mass Spectrometry provides a comprehensive understanding of its molecular structure and purity. While directly published experimental data is limited, the predicted spectral data and generalized experimental protocols outlined in this guide offer a solid foundation for researchers, scientists, and drug development professionals working with this promising vitamin C derivative. These analytical techniques are crucial for quality control, stability studies, and formulation development involving this compound.
References
- 1. paulaschoice.nl [paulaschoice.nl]
- 2. This compound | Vitamin C Derivative | Cosmetic Ingredients Guide [ci.guide]
- 3. chemimpex.com [chemimpex.com]
- 4. ulprospector.com [ulprospector.com]
- 5. makingcosmetics.com [makingcosmetics.com]
- 6. 3-Glyceryl ascorbate | C9H14O8 | CID 67267795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Development, Validation, and Use of 1H-NMR Spectroscopy for Evaluating the Quality of Acerola-Based Food Supplements and Quantifying Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubsapp.acs.org [pubsapp.acs.org]
- 11. Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass spectrometry study of ascorbyl palmitate as an agent for nanosomes formation | Biophysical Bulletin [periodicals.karazin.ua]
- 13. researchgate.net [researchgate.net]
- 14. Determination of Ascorbyl Palmitate and Ascorbyl Stearate in Foods by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Novel Eco-Friendly Process for the Synthesis and Purification of Ascorbyl-6-Oleates - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antioxidant Capacity of Glyceryl Ascorbate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro antioxidant capacity of glyceryl ascorbate (B8700270), a stable derivative of ascorbic acid. The document summarizes available quantitative data, details relevant experimental protocols, and visualizes key concepts to support research and development in the fields of pharmaceuticals and cosmetology. While glyceryl ascorbate is noted for its enhanced stability, publicly available data on its antioxidant efficacy is limited. This guide presents the most current findings to facilitate a comprehensive understanding of its potential.
Quantitative Antioxidant Data
The antioxidant capacity of this compound has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The following table summarizes the 50% inhibitory concentration (IC50) value for 3-glyceryl ascorbate in comparison to L-ascorbic acid and other vitamin C derivatives. A lower IC50 value indicates a higher antioxidant activity.
Table 1: Comparative DPPH Radical Scavenging Activity of Vitamin C and Its Derivatives
| Compound | DPPH Assay IC50 (mg/L) | Reference |
| L-Ascorbic Acid | 21.3 | [1] |
| Ascorbyl Glucoside | 31.5 | [1] |
| 3-O-Ethyl Ascorbic Acid | 42.8 | [1] |
| 3-Glyceryl Ascorbate | 45.2 | [1] |
| Sodium Ascorbyl Phosphate | 55.7 | [1] |
Note: Data for the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and FRAP (Ferric Reducing Antioxidant Power) assays for this compound were not available in the reviewed literature.
Experimental Protocols
Detailed methodologies for the most common in vitro antioxidant capacity assays are provided below. These protocols are generalized based on standard laboratory practices.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or ethanol (B145695) (spectrophotometric grade)
-
Test compound (this compound)
-
Positive control (e.g., L-ascorbic acid, Trolox)
-
Spectrophotometer
-
Micropipettes
-
96-well microplate or cuvettes
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (typically 0.1 mM). The solution should be freshly prepared and protected from light.
-
Preparation of Test Samples: Dissolve the test compound and positive control in the same solvent as the DPPH solution to prepare a series of concentrations.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the test sample or control to a fixed volume of the DPPH solution. A blank containing only the solvent and the DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (usually 30 minutes).
-
Absorbance Measurement: The absorbance of each solution is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100
Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentrations of the test compound.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant. The change in absorbance is measured spectrophotometrically.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test compound (this compound)
-
Positive control (e.g., Trolox, L-ascorbic acid)
-
Spectrophotometer
-
Micropipettes
-
96-well microplate or cuvettes
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution: A stock solution of ABTS (typically 7 mM) is prepared in water. The ABTS•+ is produced by reacting the ABTS stock solution with potassium persulfate (final concentration typically 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Adjustment of ABTS•+ Solution: The ABTS•+ solution is diluted with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: Dissolve the test compound and positive control in a suitable solvent to prepare a series of concentrations.
-
Reaction Mixture: A small volume of the test sample or control is added to a larger, fixed volume of the diluted ABTS•+ solution.
-
Incubation: The reaction mixture is incubated at room temperature for a specified time (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation of Scavenging Activity: The percentage of inhibition of the ABTS•+ radical is calculated.
-
TEAC Determination: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant activity as the test compound.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The resulting ferrous iron forms a colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ), and the absorbance of this complex is measured spectrophotometrically.
Materials:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Test compound (this compound)
-
Positive control (e.g., FeSO₄, Trolox, L-ascorbic acid)
-
Spectrophotometer
-
Micropipettes
-
96-well microplate or cuvettes
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared freshly by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.
-
Preparation of Test Samples: Dissolve the test compound and positive control in a suitable solvent to prepare a series of concentrations.
-
Reaction Mixture: A small volume of the test sample or control is added to a larger, fixed volume of the FRAP reagent. A reagent blank is also prepared.
-
Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 4-30 minutes).
-
Absorbance Measurement: The absorbance of the colored product (ferrous-TPTZ complex) is measured at 593 nm.
-
Calculation of Reducing Power: The antioxidant capacity is determined by comparing the absorbance of the test sample to a standard curve prepared using a known concentration of ferrous ions or a standard antioxidant like Trolox. The results are typically expressed as FRAP values (in µM Fe(II) equivalents or µM Trolox equivalents).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the in vitro antioxidant capacity of a compound using common spectrophotometric assays.
Caption: General workflow for in vitro antioxidant capacity assays.
Antioxidant Mechanism of Ascorbic Acid Derivatives
Vitamin C and its derivatives exert their antioxidant effects primarily through radical scavenging. The key mechanisms are Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT).
Caption: Antioxidant mechanisms of ascorbic acid derivatives.
Discussion
The available data indicates that while 3-glyceryl ascorbate possesses antioxidant activity, its radical scavenging capacity as measured by the DPPH assay is lower than that of the parent molecule, L-ascorbic acid, as well as some other derivatives like ascorbyl glucoside and 3-O-ethyl ascorbic acid. This is a common trade-off with vitamin C derivatives, where increased stability may lead to a modest reduction in immediate antioxidant potency.
The primary antioxidant mechanism for ascorbic acid and its derivatives involves the donation of a hydrogen atom from the enediol group of the ascorbate ring to neutralize free radicals. Theoretical studies suggest that derivatives of ascorbic acid are more inclined to follow the Hydrogen Atom Transfer (HAT) mechanism. The modification of the ascorbic acid molecule, such as the addition of a glyceryl group, can influence its antioxidant activity by altering the bond dissociation enthalpy of the hydroxyl groups.
For drug development and formulation, the enhanced stability of this compound is a significant advantage over the highly unstable L-ascorbic acid. This allows for the creation of more stable cosmetic and pharmaceutical products with a longer shelf life. While the in vitro antioxidant capacity may be lower than L-ascorbic acid, the improved stability and potential for better skin penetration could result in comparable or even superior in vivo efficacy.
Conclusion
This compound is a promising, stable derivative of vitamin C with demonstrated in vitro antioxidant properties. Based on the available DPPH assay data, its radical scavenging activity is present, though less potent than L-ascorbic acid. The lack of comprehensive data from other key antioxidant assays, such as ABTS and FRAP, highlights an area for future research to fully characterize its antioxidant profile. Researchers and formulators should consider the balance between the enhanced stability of this compound and its measured antioxidant capacity when developing new products. Further in vitro and in vivo studies are warranted to fully elucidate the therapeutic and cosmetic potential of this compound.
References
An In-depth Technical Guide on the Cellular Uptake and Metabolism of Glyceryl Ascorbate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyceryl ascorbate (B8700270), a stable derivative of ascorbic acid (vitamin C), is gaining prominence in cosmetic and pharmaceutical applications due to its enhanced stability and potential for improved skin penetration. This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and metabolism of glyceryl ascorbate, drawing parallels from more extensively studied ascorbic acid derivatives. While direct quantitative data for this compound remains limited in publicly accessible literature, this document synthesizes available information to provide a robust theoretical and practical framework for researchers.
Cellular Uptake and Metabolism of Ascorbic Acid: A Foundation
To understand the cellular fate of this compound, it is essential to first grasp the well-established mechanisms of ascorbic acid uptake. The cellular transport of vitamin C is primarily mediated by two distinct transporter families:
-
Sodium-Dependent Vitamin C Transporters (SVCTs): SVCT1 and SVCT2 are responsible for the active transport of the reduced form of vitamin C, L-ascorbic acid, into cells against a concentration gradient.
-
Glucose Transporters (GLUTs): The oxidized form of vitamin C, dehydroascorbic acid (DHA), is transported into cells via facilitated diffusion through various glucose transporters. Once inside the cell, DHA is rapidly reduced back to ascorbic acid.
Cellular Uptake and Metabolism of this compound: A Pro-Drug Approach
This compound is synthesized by binding glycerin to ascorbic acid, a modification that enhances its stability. It is hypothesized that this compound functions as a pro-drug, meaning it is transported across the cell membrane and then intracellularly converted to its active form, ascorbic acid.
Uptake: While specific transporters for this compound have not been identified, it is plausible that its increased lipophilicity compared to ascorbic acid allows for passive diffusion across the cell membrane. Cosmetic ingredient datasheets for 3-Glyceryl Ascorbate (Amitose 3GA) and Bis-Glyceryl Ascorbate (Amitose DGA) suggest high cellular translocation and skin permeability[1][2][3].
Metabolism: Following cellular uptake, it is anticipated that intracellular enzymes, such as esterases or lipases, hydrolyze the ester bond connecting the glycerin and ascorbic acid moieties. This enzymatic cleavage releases free ascorbic acid, which can then participate in various cellular processes. This mechanism is supported by studies on other ascorbic acid derivatives like ascorbyl glucoside, which is hydrolyzed by intracellular α-glucosidase to release ascorbic acid.
Quantitative Data
Experimental Protocols
While specific protocols for this compound are not published, the following methodologies, adapted from ascorbic acid and its derivatives research, can be applied.
Cell Culture and Treatment
-
Cell Lines: Human keratinocytes (HaCaT or primary NHEK), human dermal fibroblasts (HDF), or melanoma cell lines (B16) are relevant models for dermatological research.
-
Culture Conditions: Cells should be maintained in their respective standard growth media and conditions (e.g., DMEM with 10% FBS, 37°C, 5% CO₂).
-
Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., sterile water or PBS). Treat cells with varying concentrations of this compound for different time points (e.g., 0, 1, 4, 8, 24 hours) to assess uptake and metabolism over time.
In Vitro Skin Permeation Assay (Franz Diffusion Cell)
This method is used to assess the penetration of this compound through the skin.
-
Apparatus: Franz diffusion cells.
-
Membrane: Excised human or animal skin, or reconstructed human epidermis models.
-
Procedure:
-
Mount the skin membrane onto the Franz diffusion cell.
-
Apply a defined amount of a formulation containing this compound to the donor compartment.
-
The receptor compartment is filled with a suitable buffer (e.g., PBS at pH 7.4).
-
At predetermined time intervals, collect samples from the receptor compartment.
-
Analyze the samples for the presence of this compound and ascorbic acid using HPLC.
-
Cellular Uptake and Metabolism Assay
-
Procedure:
-
Plate cells in multi-well plates and allow them to adhere.
-
Incubate cells with this compound at various concentrations and for different durations.
-
After incubation, wash the cells with ice-cold PBS to remove extracellular compound.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer or a buffer containing a reducing agent like DTT to preserve the redox state of ascorbic acid).
-
Collect the cell lysates and centrifuge to remove cellular debris.
-
Analyze the supernatant for this compound and ascorbic acid content using HPLC.
-
Normalize the results to the total protein concentration of the cell lysate, determined by a standard protein assay (e.g., BCA assay).
-
HPLC Analysis of this compound and Ascorbic Acid
A validated HPLC method is crucial for the simultaneous quantification of this compound and its metabolite, ascorbic acid.
-
Instrumentation: A standard HPLC system with a UV or electrochemical detector.
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient or isocratic mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer with an ion-pairing agent) and an organic solvent (e.g., methanol (B129727) or acetonitrile). The exact composition and gradient will need to be optimized for the specific separation of this compound and ascorbic acid.
-
Detection: UV detection at a wavelength of approximately 245-265 nm.
-
Quantification: Generate standard curves for both this compound and ascorbic acid to determine their concentrations in the samples.
Visualizations
Signaling Pathways
While specific signaling pathways for this compound have not been elucidated, it is expected to influence pathways modulated by ascorbic acid. Ascorbic acid has been shown to impact signaling cascades such as the MAP kinase and PI3K/Akt pathways. A study on a related derivative, 3-O-Laurylthis compound, demonstrated its ability to upregulate catalase mRNA expression, suggesting an influence on antioxidant response pathways[2].
Experimental Workflow
Conclusion
This compound represents a promising advancement in the delivery of vitamin C for cosmetic and therapeutic purposes. While direct quantitative data on its cellular pharmacokinetics and pharmacodynamics are still emerging, the existing evidence strongly suggests that it acts as a stable pro-drug that is effectively taken up by skin cells and converted to active ascorbic acid. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to further investigate the precise mechanisms of this compound's action and to unlock its full potential in various applications. Future research should focus on obtaining quantitative uptake and conversion data in relevant cell models to provide a more complete understanding of this valuable compound.
References
A Technical Guide to the Synthesis and Characterization of Glyceryl Ascorbate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of glyceryl ascorbate (B8700270) derivatives. These compounds, which combine the potent antioxidant properties of ascorbic acid (Vitamin C) with the moisturizing benefits of glycerin, are of increasing interest in the fields of dermatology, cosmetics, and pharmaceuticals. This document details both chemical and enzymatic synthesis routes, analytical characterization methodologies, and the key signaling pathways influenced by these derivatives.
Synthesis of Glyceryl Ascorbate Derivatives
This compound derivatives can be synthesized through both chemical and enzymatic methods. The choice of method depends on factors such as desired regioselectivity, yield, and environmental considerations.
Chemical Synthesis
Chemical synthesis offers a versatile approach to producing various this compound derivatives. A common method involves the reaction of L-ascorbic acid with a protected glycerol (B35011) derivative, such as glycidol (B123203), in the presence of a base.
Experimental Protocol: Synthesis of 2-O-Glyceryl Ascorbic Acid
-
Materials: L-ascorbic acid, sodium hydrogen carbonate, glycidol, water, methanol (B129727).
-
Procedure:
-
Under an argon atmosphere, dissolve L-ascorbic acid and sodium hydrogen carbonate in water with stirring at room temperature for 30 minutes.
-
Add glycidol to the reaction mixture.
-
Heat the mixture to 60°C and continue stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, add methanol to the mixture and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield 2-O-glyceryl ascorbic acid.
-
A similar procedure can be followed for the synthesis of 3-O-glyceryl ascorbic acid by adjusting the reaction conditions, such as temperature (e.g., 50°C), to favor substitution at the C3 position of the ascorbic acid lactone ring.[1]
Enzymatic Synthesis
Enzymatic synthesis, particularly using lipases, presents a green and highly selective alternative for the synthesis of ascorbyl esters, including this compound. Lipases can catalyze the esterification of ascorbic acid with glycerol in non-aqueous solvents.[2][3][4][5]
Experimental Protocol: Lipase-Catalyzed Synthesis of this compound
-
Materials: L-ascorbic acid, glycerol, immobilized lipase (B570770) (e.g., Novozym 435 from Candida antarctica), a suitable organic solvent (e.g., 2-methyl-2-butanol (B152257) or acetone), and molecular sieves.[2][5]
-
Procedure:
-
Suspend L-ascorbic acid, glycerol, and immobilized lipase in the organic solvent in a sealed reaction vessel.
-
Add molecular sieves to the mixture to remove water produced during the esterification, thereby shifting the equilibrium towards product formation.
-
Incubate the reaction mixture at a controlled temperature (e.g., 50-60°C) with constant agitation.
-
Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).
-
Once the reaction reaches the desired conversion, filter off the immobilized enzyme and molecular sieves. The enzyme can often be recycled for subsequent batches.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting this compound derivative using column chromatography.
-
Synthesis Workflow Diagram
Caption: General workflows for the chemical and enzymatic synthesis of this compound.
Characterization of this compound Derivatives
A combination of spectroscopic and chromatographic techniques is employed to confirm the structure and purity of the synthesized this compound derivatives.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for monitoring reaction progress and assessing the purity of the final product. A reversed-phase C18 column is typically used.[6][7][8]
Experimental Protocol: HPLC Analysis
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or a phosphate (B84403) buffer at acidic pH) and an organic solvent (e.g., methanol or acetonitrile).[8]
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the ascorbate chromophore (around 245-265 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
| Compound | Reported Retention Time (min) | HPLC Conditions |
| Ascorbic Acid | ~3.79 | C18 column, Acetonitrile:Phosphate Buffer (3:1 v/v), 40°C.[9] |
| This compound | Expected to be slightly higher than Ascorbic Acid due to increased polarity. | C18 column with a polar mobile phase. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation of this compound derivatives. ¹H and ¹³C NMR spectra provide detailed information about the molecular framework.
| ¹H NMR Chemical Shifts (δ, ppm) in D₂O (Predicted) | |
| Proton | Expected Chemical Shift Range |
| Ascorbate H-4 | ~4.5-5.0 |
| Ascorbate H-5 | ~3.8-4.2 |
| Ascorbate H-6, H-6' | ~3.5-3.8 |
| Glycerol CH₂ (attached to ascorbate) | ~3.9-4.3 |
| Glycerol CH | ~3.6-4.0 |
| Glycerol CH₂OH | ~3.4-3.7 |
| ¹³C NMR Chemical Shifts (δ, ppm) in D₂O (Predicted) | |
| Carbon | Expected Chemical Shift Range |
| Ascorbate C-1 (C=O) | ~175-180 |
| Ascorbate C-2 | ~110-120 |
| Ascorbate C-3 | ~155-160 |
| Ascorbate C-4 | ~75-80 |
| Ascorbate C-5 | ~65-70 |
| Ascorbate C-6 | ~60-65 |
| Glycerol C (attached to ascorbate) | ~70-75 |
| Glycerol CH | ~68-73 |
| Glycerol CH₂OH | ~60-65 |
Note: The predicted chemical shifts are based on the known spectra of ascorbic acid and glycerol and are subject to variation based on the specific isomer and solvent used.[10]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized derivatives. Electrospray ionization (ESI) is a common soft ionization technique for these molecules.[11][12]
| Mass Spectrometry Data (ESI-MS) | |
| Ion | Expected m/z for 3-Glyceryl Ascorbate (C₉H₁₄O₈, MW: 250.20) |
| [M+H]⁺ | 251.07 |
| [M+Na]⁺ | 273.05 |
| [M-H]⁻ | 249.06 |
Note: For a this compound acylated derivative, such as 2-O-glyceryl-6-O-(2-ethylhexanoyl) ascorbic acid, the expected positive ions are [M+H]⁺ at 377 and [M+Na]⁺ at 399, and the negative ion [M-H]⁻ at 375.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule, confirming the esterification.
| FTIR Absorption Bands | |
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (hydroxyl groups) | 3600-3200 (broad) |
| C=O stretch (lactone) | ~1750-1700 |
| C=C stretch (en-diol) | ~1670 |
| C-O stretch (ester and ether) | ~1300-1000 |
Note: The formation of the ester or ether linkage will result in characteristic changes in the C-O stretching region compared to the spectra of the starting materials.[13][14]
Biological Signaling Pathways
This compound derivatives exert their biological effects through various mechanisms, primarily related to their antioxidant, collagen-boosting, and skin barrier-enhancing properties.
Collagen Synthesis Pathway
Ascorbic acid is an essential cofactor for prolyl and lysyl hydroxylases, enzymes critical for the post-translational modification of procollagen (B1174764).[15][16] This hydroxylation is necessary for the formation of a stable collagen triple helix.[17][18]
Collagen Hydroxylation Pathway
Caption: Role of ascorbate in the hydroxylation of procollagen for stable triple helix formation.
Antioxidant Signaling Pathway (Nrf2)
Ascorbate derivatives can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of the cellular antioxidant response.[19][20][21]
Nrf2 Antioxidant Pathway
Caption: Activation of the Nrf2 antioxidant pathway by ascorbate derivatives.
Skin Barrier Function and Ceramide Synthesis
Certain this compound derivatives have been shown to enhance skin barrier function by stimulating the synthesis of ceramides, which are essential lipids in the stratum corneum.[22][23][24]
Ceramide Synthesis Pathway
Caption: Stimulation of ceramide synthesis by this compound derivatives to improve skin barrier function.
Conclusion
This compound derivatives represent a promising class of multifunctional compounds with significant potential in therapeutic and cosmetic applications. Their enhanced stability compared to L-ascorbic acid, combined with the moisturizing properties of glycerol, makes them highly attractive for formulation development. The synthetic routes outlined in this guide provide a foundation for their production, while the detailed characterization methods are essential for ensuring their quality and efficacy. Furthermore, understanding their mechanisms of action through key signaling pathways will facilitate the development of targeted and effective products for skin health and beyond.
References
- 1. US20130204017A1 - Glyceryl ascorbic acid acylated derivative or its salt, production method thereof, and cosmetics - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis with Immobilized Lipases and Downstream Processing of Ascorbyl Palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. NYLearns.org - Laboratory 3: Determination of Ascorbate (Vitamin C) Concentration in Common Juices [nylearns.org]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Vitamin C (Ascorbic Acid) Using High Performance Liquid Chromatography Coupled with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biosciencejournals.com [biosciencejournals.com]
- 10. Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of ascorbic acid and its degradation products by high-performance liquid chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Vitamin C - Wikipedia [en.wikipedia.org]
- 16. 9.32 Enzymatic Functions | Nutrition Flexbook [courses.lumenlearning.com]
- 17. Ascorbate deficiency results in decreased collagen production: under-hydroxylation of proline leads to increased intracellular degradation. [vivo.weill.cornell.edu]
- 18. Ascorbic acid requirements for collagen synthesis (proline hydroxylation) during long-term culture of embryonic chick femurs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Vitamin C Stimulates Epidermal Ceramide Production by Regulating Its Metabolic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Vitamin C Stimulates Epidermal Ceramide Production by Regulating Its Metabolic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
The Enzymatic Conversion of Ascorbyl Glucoside: A Technical Guide for Researchers
An In-depth Examination of the Biological Hydrolysis of a Stabilized Vitamin C Derivative and its Downstream Cellular Effects
Introduction
Glyceryl ascorbate (B8700270) and its derivatives represent a class of stabilized forms of Vitamin C (L-ascorbic acid) designed to overcome the inherent instability of the parent molecule in cosmetic and pharmaceutical formulations. While the term "glyceryl ascorbate" suggests a direct conjugate of ascorbic acid and glycerol, the vast majority of scientific literature and commercially prominent stabilized Vitamin C derivatives in this class focus on Ascorbyl Glucoside (2-O-α-D-glucopyranosyl-L-ascorbic acid). This technical guide will, therefore, concentrate on the enzymatic conversion of ascorbyl glucoside in biological systems, providing researchers, scientists, and drug development professionals with a comprehensive overview of the metabolic processes, relevant experimental protocols, and downstream signaling pathways.
The primary advantage of ascorbyl glucoside lies in its stability and its ability to act as a pro-drug, releasing active L-ascorbic acid in a sustained manner upon enzymatic cleavage within biological tissues. This guide will delve into the core mechanisms of this conversion, present available quantitative data, provide detailed experimental methodologies, and visualize the key biological pathways involved.
Enzymatic Conversion of Ascorbyl Glucoside
The conversion of ascorbyl glucoside to its active form, L-ascorbic acid, is a hydrolytic process catalyzed by the enzyme α-glucosidase. This enzyme is ubiquitously present in various biological tissues, facilitating the release of ascorbic acid and glucose.
The Key Enzyme: α-Glucosidase
α-Glucosidase (EC 3.2.1.20) is an exo-acting carbohydrase that catalyzes the hydrolysis of terminal, non-reducing 1,4-linked α-glucose residues to release α-glucose. In the context of ascorbyl glucoside, α-glucosidase cleaves the α-1,2-glycosidic bond between the glucose molecule and the C2 hydroxyl group of the ascorbic acid moiety.
Biological Sites of Conversion
The enzymatic conversion of topically applied ascorbyl glucoside primarily occurs in the skin. α-Glucosidase is present in the cell membranes of skin cells, such as keratinocytes and fibroblasts[1]. Upon penetration into the epidermis, ascorbyl glucoside is hydrolyzed, leading to a localized and sustained release of active Vitamin C.
When ingested orally, ascorbyl glucoside is hydrolyzed by intestinal maltase, which exhibits α-glucosidase activity, in the brush border membranes of the small intestine, allowing for the absorption of ascorbic acid into the bloodstream.
Quantitative Data on Enzymatic Conversion
| Parameter | Biological System | Observation | Reference |
| Conversion Efficiency | Three-dimensional cultured human skin model | Ascorbyl glucoside is completely metabolized to ascorbic acid before entering the receptor compartment. | --INVALID-LINK-- |
| Sustained Release | In vivo human skin | Small black specks, presumed to be ascorbic acid, were observed in the epidermis up to 3 days after application of an ascorbyl glucoside-containing cream. | --INVALID-LINK-- |
| Percutaneous Absorption and Metabolism | In vivo human subjects | Following topical application of a 2% ascorbyl glucoside cream, it was absorbed percutaneously and converted to ascorbic acid. | --INVALID-LINK-- |
| Oral Bioavailability | In vivo human subjects | After oral ingestion of 3.84 g of ascorbyl glucoside, serum ascorbic acid concentrations increased from a basal level of 0.9 mg/100 mL to 2.5 mg/100 mL within 2 hours and were maintained for up to 4 hours. | --INVALID-LINK-- |
Experimental Protocols
In Vitro Assay for the Quantification of Ascorbyl Glucoside Conversion to Ascorbic Acid in a Keratinocyte Cell Culture Model
This protocol provides a framework for quantifying the conversion of ascorbyl glucoside to ascorbic acid in a human keratinocyte cell line (e.g., HaCaT).
1. Cell Culture and Treatment:
- Culture human keratinocytes in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
- Seed the cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere for 24 hours.
- Replace the medium with fresh medium containing various concentrations of ascorbyl glucoside (e.g., 0, 50, 100, 200 µM).
- Incubate the cells for different time points (e.g., 0, 6, 12, 24, 48 hours).
2. Sample Preparation:
- Culture Supernatant: At each time point, collect the culture medium from each well. Centrifuge at 1,000 x g for 5 minutes to remove any detached cells.
- Cell Lysate: Wash the adherent cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells by adding 200 µL of ice-cold lysis buffer (e.g., RIPA buffer) to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cell lysate).
- Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay) for normalization.
- Sample Stabilization: Immediately after collection, add a stabilizing agent such as metaphosphoric acid to both supernatant and cell lysate samples to a final concentration of 5% (w/v) to prevent ascorbic acid degradation. Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant for HPLC analysis.
3. HPLC Analysis:
- Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD).
- Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Mobile Phase: Isocratic elution with a mobile phase consisting of 0.1 M potassium dihydrogen phosphate (B84403) buffer adjusted to pH 2.5 with phosphoric acid.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 245 nm for ascorbic acid and 238 nm for ascorbyl glucoside.
- Injection Volume: 20 µL.
- Quantification: Prepare standard curves for both L-ascorbic acid and ascorbyl glucoside in the range of expected concentrations. Calculate the concentrations of ascorbyl glucoside and ascorbic acid in the samples by comparing their peak areas with the respective standard curves. The conversion rate can be calculated as the amount of ascorbic acid formed as a percentage of the initial amount of ascorbyl glucoside.
Downstream Biological Effects and Signaling Pathways
The sustained release of L-ascorbic acid from the enzymatic conversion of ascorbyl glucoside triggers several beneficial biological responses, primarily related to its antioxidant and cofactor activities.
Stimulation of Collagen Synthesis
L-ascorbic acid is an essential cofactor for prolyl and lysyl hydroxylases, enzymes critical for the post-translational modification and stabilization of pro-collagen molecules. Increased intracellular levels of ascorbic acid stimulate the synthesis of collagen by dermal fibroblasts.
-
TGF-β Signaling Pathway: Ascorbic acid has been shown to act synergistically with Transforming Growth Factor-beta (TGF-β) to enhance collagen production[1][2][3]. TGF-β is a key cytokine that promotes fibroblast proliferation and extracellular matrix synthesis. While ascorbic acid's primary role is as a cofactor, it can also potentiate TGF-β signaling, leading to increased expression of collagen genes (e.g., COL1A1, COL1A2)[3].
Inhibition of Melanogenesis
L-ascorbic acid is widely recognized for its skin-lightening effects, which are attributed to its ability to inhibit the synthesis of melanin (B1238610).
-
MAPK Signaling and MITF Regulation: Ascorbic acid can influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a role in regulating melanogenesis. Specifically, ascorbic acid has been shown to activate the p38 MAPK pathway, which can lead to the upregulation of Microphthalmia-associated Transcription Factor (MITF)[1]. MITF is a master regulator of melanocyte development and function, controlling the expression of key melanogenic enzymes such as tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2). While some studies suggest ascorbic acid can increase tyrosinase activity through this pathway, its primary and more dominant effect in melanogenesis is the direct inhibition of tyrosinase activity by reducing the o-quinones produced by the enzyme, thereby interrupting the melanin synthesis cascade.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the enzymatic conversion of ascorbyl glucoside and its downstream effects in a cell culture model.
Conclusion
The enzymatic conversion of ascorbyl glucoside by α-glucosidase represents a key mechanism for the targeted and sustained delivery of L-ascorbic acid to biological tissues. This process underpins the efficacy of ascorbyl glucoside in various dermatological and nutraceutical applications. The released ascorbic acid subsequently participates in crucial cellular processes, including the stimulation of collagen synthesis through the TGF-β signaling pathway and the modulation of melanogenesis via its influence on the MAPK pathway and direct inhibition of tyrosinase.
While the qualitative aspects of this conversion are well-established, a notable gap exists in the literature regarding the specific enzyme kinetic parameters of α-glucosidase for ascorbyl glucoside. Future research should focus on determining the Michaelis-Menten constants (Km and Vmax) to provide a more complete quantitative understanding of this important biochemical reaction. The experimental protocols and pathway visualizations provided in this guide offer a robust framework for researchers to further investigate the enzymatic conversion of ascorbyl glucoside and its multifaceted biological effects.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Effects of ascorbic acid on proliferation and collagen synthesis in relation to the donor age of human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of collagen synthesis in human dermal fibroblasts in contracted collagen gels by ascorbic acid, growth factors, and inhibitors of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Free Radical Scavenging Activity of Glyceryl Ascorbate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glyceryl ascorbate (B8700270), a derivative of ascorbic acid formed by esterification with glycerin, is emerging as a stabilized form of Vitamin C with significant potential in dermatological and pharmaceutical applications. This technical guide provides a comprehensive overview of the free radical scavenging activity of glyceryl ascorbate and its derivatives. While direct quantitative data on the free radical scavenging capacity of this compound is limited in publicly available literature, this document synthesizes existing qualitative information and provides detailed experimental protocols for key antioxidant assays to facilitate further research. A pivotal finding for a derivative, 3-O-laurylthis compound, reveals its dual-action mechanism: direct reactive oxygen species (ROS) scavenging and the activation of the intracellular antioxidant network via the PPAR-γ/Nrf2 signaling pathway. This guide aims to be a foundational resource for researchers investigating the antioxidant properties of this compound and its potential in therapeutic and cosmetic formulations.
Introduction
Ascorbic acid (Vitamin C) is a potent, naturally occurring antioxidant, renowned for its ability to neutralize a wide array of reactive oxygen species (ROS). However, its inherent instability in aqueous solutions and susceptibility to oxidation have limited its application in various formulations. To overcome these limitations, numerous derivatives have been synthesized, among which this compound shows promise due to its enhanced stability and moisturizing properties.[1][2] This document explores the free radical scavenging capabilities of this compound, providing a technical framework for its evaluation.
Direct Free Radical Scavenging Activity
Data on Free Radical Scavenging Activity
The following tables summarize the available information on the free radical scavenging activity of ascorbic acid as a benchmark. It is important to note the absence of specific quantitative data for this compound in peer-reviewed publications, highlighting a significant area for future research.
Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity
| Compound | IC50 Value (µg/mL) | Comments | Reference |
| This compound | Data not available | Stated to have antioxidant and ROS scavenging abilities. | [3][6] |
| Ascorbic Acid | ~5 - 10 | Widely used as a positive control, potent DPPH radical scavenger. | [7] |
| 3-O-Laurylthis compound | Less potent than Ascorbic Acid | Qualitatively described as having less direct ROS scavenging ability than ascorbic acid. | [8] |
Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity
| Compound | TEAC (Trolox Equivalent Antioxidant Capacity) | Comments | Reference |
| This compound | Data not available | ||
| Ascorbic Acid | High | Commonly used as a standard for ABTS assays. | [9] |
Table 3: Hydroxyl Radical (•OH) Scavenging Activity
| Compound | Scavenging Percentage / IC50 | Comments | Reference |
| This compound | Data not available | ||
| Ascorbic Acid | Potent scavenger | Effective in scavenging hydroxyl radicals, though activity can be influenced by the presence of metal ions. | [10] |
Table 4: Superoxide (B77818) Radical (O2•−) Scavenging Activity
| Compound | Scavenging Percentage / IC50 | Comments | Reference |
| This compound | Data not available | ||
| Ascorbic Acid | Potent scavenger | Ascorbic acid is a known scavenger of superoxide radicals. | [11] |
Intracellular Antioxidant Mechanisms and Signaling Pathways
Beyond direct radical scavenging, certain derivatives of this compound have been shown to modulate endogenous antioxidant systems. A study on 3-O-laurylthis compound (VC-3LG) demonstrated its ability to reduce intracellular ROS levels by up-regulating the expression of key antioxidant enzymes.[6] This is achieved through the activation of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6]
Activated Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of genes encoding for protective enzymes such as γ-glutamyl cysteine synthase (γ-GCS), heme oxygenase-1 (HO-1), and NAD(P)H quinone oxidoreductase-1 (NQO1).[6] This indicates that this compound derivatives may offer a dual-pronged approach to cellular protection against oxidative stress.
Experimental Protocols
This section provides detailed methodologies for the most common in vitro assays used to evaluate free radical scavenging activity. These protocols can be adapted for the assessment of this compound and its derivatives.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable free radical DPPH• in the presence of a hydrogen-donating antioxidant.
-
Reagents and Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol (B145695)
-
Test compound (this compound)
-
Positive control (Ascorbic Acid)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Prepare serial dilutions of the test compound and the positive control in methanol.
-
In a 96-well plate, add a specific volume of the test compound/control solutions to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the sample concentration.
-
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS•+ radical cation.
-
Reagents and Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Ethanol or Phosphate (B84403) Buffered Saline (PBS)
-
Test compound (this compound)
-
Positive control (Trolox)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of the test compound and the positive control.
-
Add a small volume of the test compound/control solutions to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of scavenging is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Hydroxyl Radical Scavenging Assay (Fenton Reaction-Based)
This assay determines the scavenging activity of an antioxidant against hydroxyl radicals generated by the Fenton reaction.
-
Reagents and Materials:
-
Ferrous sulfate (B86663) (FeSO4)
-
Hydrogen peroxide (H2O2)
-
Deoxyribose (or other suitable detector molecule)
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Phosphate buffer
-
Test compound (this compound)
-
Positive control (Mannitol or Ascorbic Acid)
-
-
Procedure:
-
The reaction mixture contains, in a final volume, deoxyribose, the test compound at various concentrations, FeSO4, and phosphate buffer.
-
The reaction is initiated by the addition of H2O2.
-
The mixture is incubated at a specific temperature (e.g., 37°C) for a set time (e.g., 1 hour).
-
The reaction is stopped by adding TCA and TBA.
-
The mixture is heated (e.g., in a boiling water bath) to develop a pink chromogen.
-
After cooling, the absorbance is measured at a specific wavelength (e.g., 532 nm).
-
The scavenging activity is calculated based on the reduction in color formation in the presence of the antioxidant.
-
Superoxide Radical Scavenging Assay (Phenazine Methosulfate-NADH System)
This assay measures the scavenging of superoxide radicals generated by a non-enzymatic system.
-
Reagents and Materials:
-
Nicotinamide adenine (B156593) dinucleotide (NADH)
-
Phenazine methosulfate (PMS)
-
Nitroblue tetrazolium (NBT)
-
Phosphate buffer
-
Test compound (this compound)
-
Positive control (Quercetin or Ascorbic Acid)
-
-
Procedure:
-
The reaction mixture contains NBT, NADH, and the test compound in phosphate buffer.
-
The reaction is started by adding PMS.
-
The mixture is incubated at room temperature for a specific time (e.g., 5 minutes).
-
The absorbance is measured at a specific wavelength (e.g., 560 nm) against a blank.
-
The decrease in absorbance in the presence of the antioxidant indicates its superoxide radical scavenging activity.
-
Conclusion and Future Directions
This compound represents a promising advancement in the stabilization of Vitamin C for cosmetic and pharmaceutical use. While its antioxidant and free radical scavenging properties are qualitatively acknowledged, a significant gap exists in the quantitative characterization of these activities. The detailed experimental protocols provided herein offer a standardized approach for researchers to elucidate the specific IC50 values and scavenging capacities of this compound and its various derivatives against key reactive oxygen species.
Furthermore, the discovery of the dual-action antioxidant mechanism of 3-O-laurylthis compound, involving both direct ROS scavenging and the upregulation of the Nrf2 signaling pathway, opens new avenues for research. Future studies should focus on:
-
Quantitative analysis of the free radical scavenging activity of different forms of this compound using the assays detailed in this guide.
-
Comparative studies to benchmark the antioxidant efficacy of this compound against ascorbic acid and other Vitamin C derivatives.
-
Elucidation of the structure-activity relationship to understand how the glyceryl moiety influences antioxidant capacity.
-
Investigation into the broader applicability of the Nrf2 activation mechanism across different this compound derivatives and cell types.
By addressing these research gaps, a more complete understanding of the therapeutic and protective potential of this compound can be achieved, paving the way for its effective utilization in the development of next-generation antioxidant formulations.
References
- 1. specialchem.com [specialchem.com]
- 2. cosmetic-ingredients.co.za [cosmetic-ingredients.co.za]
- 3. beurre.ua [beurre.ua]
- 4. specialchem.com [specialchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. explore.azelis.com [explore.azelis.com]
- 7. researchgate.net [researchgate.net]
- 8. 3-O-Laurylthis compound reinforces skin barrier function through not only the reduction of oxidative stress but also the activation of ceramide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. alkalineforlife.com [alkalineforlife.com]
- 11. Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Thermal and pH Stability of Glyceryl Ascorbate in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glyceryl ascorbate (B8700270), a derivative of L-ascorbic acid formed by esterification with glycerin, is gaining prominence in the pharmaceutical and cosmetic industries due to its enhanced stability profile compared to its parent molecule. This technical guide provides a comprehensive overview of the thermal and pH stability of glyceryl ascorbate in aqueous solutions. While specific quantitative kinetic data for this compound remains limited in publicly accessible literature, this document synthesizes available qualitative information and presents detailed experimental protocols for its systematic evaluation. Furthermore, stability data for L-ascorbic acid is provided as a benchmark for comparison. This guide also outlines the probable degradation pathways and includes mandatory visualizations to aid in the design and execution of stability studies.
Introduction
L-ascorbic acid (Vitamin C) is a potent antioxidant widely utilized for its therapeutic and cosmeceutical benefits. However, its inherent instability in aqueous solutions, particularly in the presence of heat, light, and elevated pH, poses significant formulation challenges. Chemical modification of the ascorbic acid molecule is a common strategy to overcome these limitations. This compound, which includes derivatives such as 2-O-glyceryl-L-ascorbic acid, 3-glyceryl ascorbate, and bis-glyceryl ascorbate, has emerged as a promising alternative with improved stability. This guide aims to provide a detailed technical resource on the stability of this compound, focusing on the critical parameters of temperature and pH.
Comparative Stability of this compound
Qualitative data from manufacturers and cosmetic science literature consistently indicate that this compound derivatives are significantly more stable than L-ascorbic acid in aqueous formulations. This enhanced stability is attributed to the substitution on the enediol lactone ring, which is the primary site of oxidative degradation.
Key Qualitative Stability Insights for this compound:
-
Enhanced Thermal Stability: Derivatives like 3-Glyceryl Ascorbate (marketed as Amitose 3GA) have been shown to exhibit no color change in a 15% aqueous solution when stored at 50°C for 12 weeks. In cream formulations containing 5% ascorbic acid equivalent, 3-glyceryl ascorbate maintained a white appearance after 4 weeks at 50°C, while formulations with L-ascorbic acid showed significant browning.
-
Broad pH Efficacy: this compound is reported to be most effective in a pH range of 3 to 5.
-
Formulation Versatility: Its stability allows for incorporation into various cosmetic and pharmaceutical bases, including transparent gels, without the rapid degradation and discoloration observed with L-ascorbic acid.
Quantitative Stability Data (L-Ascorbic Acid Benchmark)
To provide a quantitative context for the stability of ascorbate derivatives, the following tables summarize the degradation kinetics of L-ascorbic acid under various conditions. This data serves as a baseline for evaluating the enhanced stability of this compound.
Table 1: Half-life (t½) of L-Ascorbic Acid in Aqueous Solution at Various pH and Temperatures
| Temperature (°C) | pH | Half-life (t½) | Reference |
| 25 | 3.0 - 4.0 | Relatively Stable | [1] |
| 25 | 5.0 | ~30 hours | [1] |
| 25 | 7.4 | ~30 minutes | [1] |
| 25 | 9.0 | < 1 minute | [1] |
| 35 | 7.0 | ~15 minutes | [2] |
| 45 | 7.0 | ~7.5 minutes | [2] |
| 100 | 3.5 | ~24 minutes | [2] |
Note: The stability of ascorbic acid is highly dependent on the presence of oxygen and metal ions.
Table 2: First-Order Degradation Rate Constants (k) for L-Ascorbic Acid in Aqueous Solution
| Temperature (°C) | pH | Rate Constant (k) | Reference |
| 80 | 5.0 | 0.004 - 0.015 min⁻¹ | [3] |
| 80 | 7.0 | 0.008 - 0.021 min⁻¹ | [3] |
| 90 | 5.0 | 0.007 - 0.025 min⁻¹ | [3] |
| 90 | 7.0 | 0.012 - 0.035 min⁻¹ | [3] |
| 100 | 5.0 | 0.012 - 0.040 min⁻¹ | [3] |
| 100 | 7.0 | 0.020 - 0.060 min⁻¹ | [3] |
Experimental Protocols for Stability Assessment
A robust stability testing program is crucial for determining the shelf-life and storage conditions for formulations containing this compound. The following protocols are based on established methodologies for vitamin C derivatives.
Materials and Equipment
-
This compound (specify derivative, e.g., 2-O-glyceryl-L-ascorbic acid)
-
High-purity water (Milli-Q or equivalent)
-
Buffer solutions (pH 3, 4, 5, 6, 7, 8) - Citrate-phosphate or phosphate (B84403) buffers are commonly used.
-
High-Performance Liquid Chromatography (HPLC) system with UV or Diode Array Detector (DAD)
-
HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm)
-
Temperature-controlled stability chambers or ovens
-
Calibrated pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
Sample Preparation
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in high-purity water.
-
For each pH to be tested, dilute the stock solution with the respective buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
Transfer aliquots of each buffered solution into sealed vials (amber glass is recommended to prevent photodegradation).
Accelerated Thermal Stability Study
-
Place the prepared vials in stability chambers set at various elevated temperatures (e.g., 40°C, 50°C, 60°C, and 70°C).
-
Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, and 24 weeks).
-
Immediately cool the samples to room temperature and analyze by HPLC to determine the remaining concentration of this compound.
-
A control set of samples should be stored at a reference temperature (e.g., 4°C).
Analytical Method: Stability-Indicating HPLC
A stability-indicating HPLC method is essential to separate the intact drug from its degradation products.
-
Mobile Phase: A gradient or isocratic mobile phase is used. A common starting point is a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or a phosphate buffer at a low pH) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 25°C or 30°C.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound (e.g., around 260 nm, similar to ascorbic acid).
-
Injection Volume: Typically 10-20 µL.
-
Quantification: The concentration of this compound is determined by comparing the peak area to a standard curve prepared from a reference standard of known concentration.
Data Analysis and Kinetics
-
Plot the concentration of this compound versus time for each temperature and pH condition.
-
Determine the order of the degradation reaction (often first-order for ascorbate derivatives). For a first-order reaction, a plot of the natural logarithm of the concentration versus time will be linear.
-
Calculate the degradation rate constant (k) from the slope of the line.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Use the Arrhenius equation to determine the activation energy (Ea) of the degradation reaction and to predict the shelf-life at room temperature:
-
k = A * e^(-Ea / RT)
-
Where k is the rate constant, A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature.
-
A plot of ln(k) versus 1/T will yield a straight line with a slope of -Ea/R.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the thermal and pH stability of this compound.
Proposed Degradation Pathway
The degradation of this compound is expected to proceed through pathways similar to those of L-ascorbic acid, primarily initiated by oxidation of the enediol group, followed by hydrolysis.
Caption: Proposed degradation pathway for this compound in aqueous solution.
Conclusion
This compound presents a significant advancement in the formulation of products containing vitamin C, offering enhanced stability against thermal and pH-induced degradation. While qualitative evidence strongly supports its superior stability over L-ascorbic acid, there is a clear need for more comprehensive quantitative kinetic studies to fully characterize its degradation profile. The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers and drug development professionals to conduct such stability studies. The generation of precise kinetic data will enable the optimization of formulations and the accurate prediction of shelf-life, ultimately leading to more effective and stable products.
References
- 1. Stability of aqueous solutions of ascorbate for basic research and for intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myfoodresearch.com [myfoodresearch.com]
Glyceryl Ascorbate: A Promising Candidate for Neuroprotection Against Oxidative Stress
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key pathological mechanism in a host of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis. Consequently, the development of effective antioxidant strategies to protect neuronal cells from oxidative damage is a paramount goal in neuropharmacology. Ascorbic acid (Vitamin C) is a potent, natural antioxidant that has demonstrated neuroprotective effects in numerous pre-clinical studies.[1][2][3] However, its inherent instability in aqueous solutions presents a significant hurdle for its therapeutic application. Glyceryl ascorbate (B8700270), a stabilized derivative of ascorbic acid, has emerged as a promising alternative, offering enhanced stability while potentially retaining the potent antioxidant and neuroprotective properties of its parent compound. This technical guide provides a comprehensive overview of the current understanding and future potential of glyceryl ascorbate in the protection of neuronal cells against oxidative stress. While direct research on this compound in neuronal models is nascent, this document will extrapolate from the extensive data on ascorbic acid to build a framework for future investigation.
This compound: A Stable Vitamin C Derivative
This compound is synthesized by binding ascorbic acid to glycerin, a modification that significantly enhances its stability in formulations.[4] This increased stability makes it a more reliable and practical compound for research and potential therapeutic development compared to the notoriously labile ascorbic acid. One commercially available form of 3-glyceryl ascorbate, Amitose 3GA, has been shown to have high stability in various formulations and possesses an anti-photoaging effect.[4] While much of the current research on this compound derivatives has been in the field of dermatology, the fundamental antioxidant properties suggest a strong potential for neuroprotective applications.
Mechanism of Action: Inferred from Ascorbic Acid
The neuroprotective effects of ascorbic acid are multifaceted. It is a powerful ROS scavenger, capable of neutralizing superoxide (B77818) and hydroxyl radicals.[5][6] Furthermore, it can regenerate other antioxidants like alpha-tocopherol (B171835) (Vitamin E). In the context of neuronal cells, ascorbic acid has been shown to protect against glutamate-induced excitotoxicity, a process intimately linked with oxidative stress.[7][8]
It is hypothesized that this compound, upon cellular uptake and potential enzymatic cleavage, releases ascorbic acid, thereby exerting its neuroprotective effects through similar mechanisms. Additionally, some derivatives of this compound, such as 3-O-Laurylthis compound (VC-3LG), have been shown to up-regulate catalase mRNA expression in keratinocytes, suggesting a potential for modulating endogenous antioxidant defense systems.[9]
Signaling Pathways in Neuroprotection
The neuroprotective effects of ascorbic acid against oxidative stress are mediated through various signaling pathways. A key mechanism involves the inhibition of the apoptotic cascade. Oxidative stress can trigger the mitochondrial (intrinsic) pathway of apoptosis, characterized by the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3.[10][11] Ascorbic acid has been shown to mitigate these events, thereby preventing neuronal cell death.[12]
The following diagram illustrates the proposed mechanism of action of this compound in protecting neuronal cells from oxidative stress, based on the known pathways of ascorbic acid.
Caption: Proposed neuroprotective pathway of this compound.
Quantitative Data on Neuroprotection
While direct quantitative data for this compound in neuronal cells is not yet available in the public domain, numerous studies have quantified the neuroprotective effects of ascorbic acid. These data provide a benchmark for future studies on this compound.
Table 1: Neuroprotective Effects of Ascorbic Acid on SH-SY5Y Cells
| Oxidative Stressor | Ascorbic Acid Concentration | Outcome Measure | Result | Reference |
| Hydrogen Peroxide (H₂O₂) | Pre-incubation | Cell Viability | Increased viability compared to H₂O₂ alone | [13] |
| Ethanol (EtOH) and Glutamate (B1630785) | Treatment | Apoptosis | Significantly reduced | [14] |
| Glutamate | Co-treatment | Cell Viability | Protection against excitotoxicity | [7] |
Table 2: Effects of Ascorbic Acid on Oxidative Stress Markers and Apoptosis in Neuronal Models
| Model System | Treatment | Marker | Effect | Reference |
| Developing Rat Brain | Ethanol + Vitamin C | ROS Production | Significantly reduced | [12] |
| Developing Rat Brain | Ethanol + Vitamin C | Bax/Bcl-2 ratio | Reversed elevation | [12] |
| Developing Rat Brain | Ethanol + Vitamin C | Caspase-9 and -3 | Suppressed activation | [12] |
| Zebrafish DAergic Neurons | MPTP + Ascorbic Acid | p53 expression | Decreased | [15] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess neuroprotection against oxidative stress. These protocols, while described for ascorbic acid, can be readily adapted for the evaluation of this compound.
Cell Culture and Induction of Oxidative Stress
-
Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used model for neuronal studies.
-
Culture Conditions: Cells are maintained in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, at 37°C in a humidified atmosphere of 5% CO₂.
-
Induction of Oxidative Stress: Oxidative stress can be induced by exposing the cells to hydrogen peroxide (H₂O₂) at a concentration determined to cause significant cell death (e.g., 0.2 mM for 2 hours).[16]
Caption: Experimental workflow for assessing neuroprotection.
Assessment of Cell Viability (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate and treat as described above.
-
After treatment, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
-
Procedure:
-
Treat cells in a suitable format (e.g., 96-well plate or on coverslips).
-
Load the cells with DCFH-DA solution and incubate.
-
After incubation, wash the cells to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader.[14]
-
Western Blot Analysis for Apoptotic Markers
-
Principle: Western blotting is used to detect specific proteins in a sample. In the context of apoptosis, it can be used to measure the levels of key proteins such as cleaved caspase-3 and the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins.
-
Procedure:
-
Lyse the treated cells to extract proteins.
-
Determine protein concentration using a suitable assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies specific for the target proteins (e.g., anti-cleaved caspase-3, anti-Bax, anti-Bcl-2).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.[12]
-
References
- 1. Neuroprotective Properties of Vitamin C: A Scoping Review of Pre-Clinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discover the most stable vitamin C derivative “3-Glyceryl Ascorbate” [cosmeticsbusiness.com]
- 5. mdpi.com [mdpi.com]
- 6. Vitamin C Function in the Brain: Vital Role of the Ascorbate Transporter (SVCT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ascorbate prevents cell death from prolonged exposure to glutamate in an in vitro model of human dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 3-O-Laurylthis compound reinforces skin barrier function through not only the reduction of oxidative stress but also the activation of ceramide synthesis [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Neuroprotection by Vitamin C Against Ethanol-Induced Neuroinflammation Associated Neurodegeneration in the Developing Rat Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The presence of ascorbate induces expression of brain derived neurotrophic factor in SH-SY5Y neuroblastoma cells after peroxide insult, which is associated with increased survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nhsjs.com [nhsjs.com]
- 15. Neuroprotective Effects of Ascorbic Acid, Vanillic Acid, and Ferulic Acid in Dopaminergic Neurons of Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oxidative stress in SH-SY5Y cells on exposure to hydrogen peroxide | Research, Society and Development [rsdjournal.org]
Investigating the Role of Glyceryl Ascorbate in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct research on the specific role of glyceryl ascorbate (B8700270) in cancer cell lines is currently limited in publicly available scientific literature. This guide, therefore, synthesizes findings from studies on ascorbic acid and other lipophilic ascorbic acid derivatives to provide a foundational framework for investigating the potential anti-cancer properties of glyceryl ascorbate. The experimental protocols and potential mechanisms of action described herein are based on analogous compounds and should be adapted and validated specifically for this compound.
Introduction
Vitamin C, or L-ascorbic acid, has long been investigated for its potential therapeutic effects in cancer. At physiological concentrations, it acts as a potent antioxidant. However, at pharmacological concentrations, typically achieved through intravenous administration, ascorbate can act as a pro-oxidant, selectively inducing cytotoxicity in cancer cells.[1][2][3][4] This pro-oxidant activity is primarily mediated by the generation of hydrogen peroxide (H₂O₂) in the tumor microenvironment, leading to oxidative stress and subsequent cell death.[1][2][5]
The hydrophilic nature of ascorbic acid, however, can limit its cellular uptake and therapeutic efficacy. To overcome this, various lipophilic derivatives have been synthesized to enhance bioavailability and anti-cancer activity.[1][6][7] this compound, a molecule where ascorbic acid is bound to glycerin, is one such lipophilic derivative. While primarily utilized in the cosmetics industry for its enhanced stability and moisturizing properties, its lipophilic nature suggests it may offer advantages in penetrating the lipid bilayers of cancer cell membranes.
This technical guide provides a comprehensive overview of the potential mechanisms, experimental protocols, and data interpretation relevant to investigating the role of this compound in cancer cell lines, drawing parallels from existing research on ascorbic acid and its lipophilic analogs.
Quantitative Data on Lipophilic Ascorbic Acid Derivatives
| Compound | Cell Line | Assay | Endpoint | Value (µg/mL) |
| Ascorbic acid-2-O-phosphate-6-O-laureate (AA2P6L) | 95D | MTT Assay | IC₅₀ | 38.46 |
| Ascorbic acid-2-O-phosphate-6-O-myristate (AA2P6M) | 95D | MTT Assay | IC₅₀ | 28.00 |
| Ascorbic acid-2-O-phosphate-6-O-stearate (AA2P6S) | 95D | MTT Assay | IC₅₀ | 22.97 |
| Ascorbic acid-2-O-phosphate-6-O-laureate (AA2P6L) | 95D | CDCFH Assay | EC₅₀ | 31.12 |
| Ascorbic acid-2-O-phosphate-6-O-myristate (AA2P6M) | 95D | CDCFH Assay | EC₅₀ | 33.51 |
| Ascorbic acid-2-O-phosphate-6-O-stearate (AA2P6S) | 95D | CDCFH Assay | EC₅₀ | 38.31 |
| Ascorbic acid-2-O-phosphate-6-O-laureate (AA2P6L) | 95D | Wound Healing Assay | IC₅₀ | 20.00 |
| Ascorbic acid-2-O-phosphate-6-O-laureate (AA2P6L) | 95D | Cell Adhesion Assay | IC₅₀ | 57.00 |
IC₅₀ (Median Inhibitory Concentration): The concentration of a substance that inhibits a biological process by 50%. EC₅₀ (Median Effective Concentration): The concentration of a substance that produces 50% of its maximal effect.
Experimental Protocols
The following are detailed methodologies for key experiments that would be crucial in assessing the anti-cancer effects of this compound. These protocols are based on standard practices and methodologies cited in the literature for ascorbic acid and its derivatives.
Cell Viability Assay (MTT Assay)
This assay is used to measure the cytotoxic effects of a compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry, thus giving an indication of the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound) and a negative control (untreated cells).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay is used to differentiate between apoptotic, necrotic, and viable cells.
Principle: Annexin V has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Cell Migration Assay (Wound Healing Assay)
This assay is used to assess the effect of a compound on cell migration.
Principle: A "wound" or scratch is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound over time is monitored.
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate and grow them to a confluent monolayer.
-
Wound Creation: Create a scratch in the monolayer using a sterile pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing different concentrations of this compound.
-
Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
-
Data Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure.
Visualization of Signaling Pathways and Workflows
Proposed Signaling Pathway for this compound-Induced Cytotoxicity
The following diagram illustrates a hypothetical signaling pathway for how a lipophilic ascorbate derivative like this compound might induce cytotoxicity in cancer cells, based on the known mechanisms of ascorbic acid.
Caption: Hypothetical signaling pathway of this compound in cancer cells.
Experimental Workflow for Assessing Cytotoxicity
The following diagram outlines a typical experimental workflow for investigating the cytotoxic effects of this compound on a cancer cell line.
Caption: Workflow for assessing this compound cytotoxicity.
Logical Relationship of Ascorbate's Dual Role
This diagram illustrates the concentration-dependent dual role of ascorbate, which is a key concept in its application in cancer therapy.
Caption: Dual antioxidant and pro-oxidant roles of ascorbate.
Conclusion and Future Directions
While direct evidence for the anti-cancer effects of this compound is still lacking, the extensive research on ascorbic acid and its lipophilic derivatives provides a strong rationale for its investigation. The enhanced lipophilicity of this compound may lead to improved cellular uptake and more potent anti-cancer activity compared to ascorbic acid.
Future research should focus on:
-
In vitro studies: Evaluating the cytotoxicity of this compound across a panel of cancer cell lines to determine IC₅₀ values and identify sensitive cancer types.
-
Mechanistic studies: Investigating the specific molecular mechanisms of action, including its effects on ROS production, apoptosis, cell cycle, and key signaling pathways such as HIF-1.
-
In vivo studies: Assessing the anti-tumor efficacy and safety of this compound in preclinical animal models of cancer.
-
Combination therapies: Exploring the potential synergistic effects of this compound with conventional chemotherapeutic agents and radiation therapy.
By systematically applying the experimental approaches outlined in this guide, the scientific community can begin to elucidate the therapeutic potential of this compound as a novel agent in the fight against cancer.
References
- 1. Understanding the Therapeutic Potential of Ascorbic Acid in the Battle to Overcome Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ascorbate as a Bioactive Compound in Cancer Therapy: The Old Classic Strikes Back [mdpi.com]
- 3. Ascorbate exerts anti-proliferative effects through cell cycle inhibition and sensitizes tumor cells towards cytostatic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of anti-cancer effects of ascorbate: Cytotoxic activity and epigenetic modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Why high-dose vitamin C kills cancer cells | Carver College of Medicine - The University of Iowa [medicine.uiowa.edu]
- 6. Antimetastatic effect of a lipophilic ascorbic acid derivative with antioxidation through inhibition of tumor invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Molecular Architecture of Glyceryl Ascorbate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glyceryl ascorbate (B8700270), a promising derivative of ascorbic acid, offers enhanced stability and moisturizing properties, making it a molecule of significant interest in cosmetic and pharmaceutical research. This technical guide provides a comprehensive overview of the molecular structure and conformational possibilities of 2-O-(2,3-dihydroxypropyl)-L-ascorbic acid, commonly known as glyceryl ascorbate. Due to the limited availability of direct experimental data for this specific molecule, this paper draws upon established structural data of the parent molecule, L-ascorbic acid, and its other derivatives to infer its geometric and conformational characteristics. Detailed methodologies for the experimental and computational techniques that would be employed for its complete structural elucidation are also presented.
Introduction
L-ascorbic acid (Vitamin C) is a vital nutrient with potent antioxidant properties. However, its inherent instability in aqueous solutions and susceptibility to degradation by light and heat pose significant challenges for its application in various formulations. To overcome these limitations, numerous derivatives have been synthesized, among which this compound has emerged as a noteworthy candidate. Formed by the etherification of ascorbic acid with glycerol (B35011), this derivative exhibits improved stability while retaining the biological efficacy of its parent molecule. A thorough understanding of its three-dimensional structure and conformational dynamics is paramount for elucidating its mechanism of action, optimizing its formulation, and designing novel applications.
Inferred Molecular Structure and Quantitative Data
The molecular structure of this compound is characterized by the L-ascorbic acid moiety linked via an ether bond at the C2 position to a glycerol group. The fundamental geometry of the bicyclic lactone ring system of ascorbic acid is expected to be largely preserved in its glyceryl derivative.
Inferred Bond Lengths and Angles
The following tables summarize the expected bond lengths and angles within the this compound molecule. These values are based on the known crystal structure of L-ascorbic acid and standard values for acyclic ethers and polyols.
Table 1: Inferred Bond Lengths for the Ascorbyl Moiety of this compound
| Atom 1 | Atom 2 | Inferred Bond Length (Å) |
| C1 | O1 | ~1.36 |
| C1 | C2 | ~1.49 |
| C2 | O2 | ~1.42 (Ether Linkage) |
| C2 | C3 | ~1.34 |
| C3 | O3 | ~1.33 |
| C4 | O4 | ~1.46 |
| C4 | C5 | ~1.52 |
| C5 | C6 | ~1.52 |
| C5 | O5 | ~1.46 |
| C6 | O6 | ~1.42 |
Table 2: Inferred Bond Angles for the Ascorbyl Moiety of this compound
| Atom 1 | Atom 2 | Atom 3 | Inferred Bond Angle (°) |
| O1 | C1 | C2 | ~108 |
| C1 | C2 | C3 | ~110 |
| C2 | C3 | O3 | ~114 |
| C1 | O4 | C4 | ~109 |
| O4 | C4 | C5 | ~103 |
| C4 | C5 | C6 | ~112 |
| C4 | C5 | O5 | ~109 |
Table 3: Inferred Torsional Angles for the Glycerol Moiety of this compound
The conformation of the flexible glycerol side chain is determined by the torsional angles around the C-C and C-O bonds. These angles are expected to favor staggered conformations to minimize steric hindrance.
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Inferred Torsional Angle (°) |
| C2 (Ascorbyl) | O2 | C1' (Glycerol) | C2' | ~180 (anti) or ±60 (gauche) |
| O2 | C1' | C2' | C3' | ~180 (anti) or ±60 (gauche) |
| C1' | C2' | C3' | O3' | ~180 (anti) or ±60 (gauche) |
Conformational Analysis
The conformational flexibility of this compound primarily arises from the rotation around the ether linkage (C2-O2) and the single bonds within the glycerol side chain. The relative orientation of the ascorbyl and glycerol moieties will be governed by a combination of steric and electronic effects. It is anticipated that the molecule will exist as a mixture of conformers in solution, with low-energy states likely corresponding to staggered arrangements that minimize non-bonded interactions. A related compound, glyceryl octyl ascorbic acid, is known to have an amphipathic nature due to its ether linkages, which influences its molecular arrangement and properties.[1]
Experimental Protocols for Structural Elucidation
To definitively determine the molecular structure and conformation of this compound, a combination of experimental and computational techniques would be required.
Synthesis and Crystallization
-
Synthesis: this compound can be synthesized by reacting L-ascorbic acid with a protected glycerol derivative, followed by deprotection. The reaction conditions, including solvent, temperature, and catalyst, would need to be optimized to achieve a high yield of the desired 2-O-substituted product.
-
Purification: The synthesized compound would be purified using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).
-
Crystallization: Single crystals suitable for X-ray diffraction would be grown by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture. Various crystallization techniques, including vapor diffusion and cooling crystallization, would be explored.
X-ray Crystallography
-
Data Collection: A suitable single crystal would be mounted on a goniometer and irradiated with a monochromatic X-ray beam. Diffraction data would be collected using a modern diffractometer equipped with a sensitive detector.
-
Structure Solution and Refinement: The collected diffraction data would be processed to determine the unit cell parameters and space group. The crystal structure would be solved using direct methods or Patterson methods and subsequently refined to obtain precise atomic coordinates, bond lengths, bond angles, and torsional angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1D NMR (¹H and ¹³C): High-resolution ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) would be recorded to confirm the chemical structure and identify the different proton and carbon environments in the molecule.
-
2D NMR (COSY, HSQC, HMBC): Correlation spectroscopy (COSY) would be used to establish proton-proton connectivities. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments would be employed to assign the proton and carbon signals unequivocally and to confirm the linkage between the ascorbic acid and glycerol moieties.
-
NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments would provide information about through-space proton-proton proximities, which is crucial for determining the preferred conformation of the flexible glycerol side chain in solution.
Computational Modeling
-
Quantum Mechanical Calculations: Density Functional Theory (DFT) or other ab initio methods would be used to perform geometry optimization and calculate the relative energies of different possible conformers. This would provide theoretical values for bond lengths, bond angles, and torsional angles to complement the experimental data.
-
Molecular Dynamics (MD) Simulations: MD simulations would be performed to explore the conformational landscape of this compound in a simulated aqueous environment. This would provide insights into the dynamic behavior of the molecule and the distribution of different conformers over time.
Logical Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for determining the molecular structure and conformation of a novel derivative like this compound.
Caption: Logical workflow for the structural elucidation of this compound.
Conclusion
This technical guide has provided a detailed, albeit inferred, overview of the molecular structure and conformation of this compound. While direct experimental data remains to be published, the structural parameters of the parent ascorbic acid molecule and related derivatives provide a solid foundation for understanding its key features. The outlined experimental and computational methodologies represent the standard approach for a comprehensive structural characterization. A definitive elucidation of the three-dimensional structure of this compound will be invaluable for the rational design of new formulations and for a deeper understanding of its biological activities, paving the way for its broader application in the fields of cosmetics and medicine.
References
Glyceryl Ascorbate's Interaction with Cellular Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glyceryl ascorbate (B8700270), a stable derivative of ascorbic acid, is increasingly utilized in dermatological and cosmetic formulations for its enhanced stability and skin-penetrating properties. This technical guide provides an in-depth exploration of the interaction between glyceryl ascorbate and its derivatives with cellular membranes. While direct extensive research on this compound's membrane interactions is emerging, this guide synthesizes current knowledge, drawing from studies on closely related amphiphilic vitamin C derivatives to elucidate its mechanisms of action. This document details the biophysical interactions with lipid bilayers, effects on membrane integrity and function, and the modulation of key cellular signaling pathways. Detailed experimental protocols for investigating these interactions are also provided to facilitate further research in this area.
Introduction to this compound
This compound is a water-soluble derivative of ascorbic acid (vitamin C), synthesized by attaching glycerin to the ascorbic acid molecule. This modification enhances the molecule's stability, overcoming a significant limitation of pure ascorbic acid, which is prone to degradation in the presence of light and air. Its stability and excellent skin penetration make it a valuable ingredient in skincare formulations aimed at improving skin tone, reducing hyperpigmentation, and supporting skin firmness.[1][2]
A notable derivative, 3-O-Laurylthis compound, has been shown to reinforce the skin's barrier function by promoting ceramide synthesis.[2] Another derivative, 3-O-Glyceryl-2-O-hexyl ascorbate, has been found to interfere with melanosome transport, suggesting a direct interaction with intracellular membrane systems. Understanding the fundamental interactions of these molecules with cellular membranes is crucial for optimizing their therapeutic and cosmeceutical applications.
Physicochemical Properties and Membrane Interaction
The amphiphilic nature of this compound and its derivatives, possessing both hydrophilic (ascorbyl and glyceryl moieties) and, in some derivatives, lipophilic (e.g., lauryl or hexyl chains) components, governs their interaction with the lipid bilayer of cellular membranes. This dual characteristic is hypothesized to facilitate their partitioning into the stratum corneum and subsequent penetration into deeper skin layers.
While specific quantitative data on the membrane permeability of this compound is not extensively available, studies on other amphiphilic ascorbic acid derivatives have demonstrated their ability to alter the structural integrity and rheological properties of phospholipid membranes.[1]
Effects on Cellular Membrane Integrity and Function
The interaction of this compound derivatives with cellular membranes can lead to significant effects on membrane integrity and function, particularly concerning the skin's barrier function.
Enhancement of Skin Barrier Function
The skin's barrier is primarily maintained by the intricate organization of lipids in the stratum corneum, with ceramides (B1148491) playing a pivotal role. Research on 3-O-Laurylthis compound has shown its capacity to enhance skin barrier function by increasing ceramide synthesis in normal human epidermal keratinocytes (NHEKs).[2] This is achieved through the upregulation of serine palmitoyltransferase (SPT) mRNA expression, a key enzyme in the ceramide biosynthesis pathway.[2]
Reduction of Oxidative Stress-Induced Membrane Damage
Oxidative stress is a major contributor to cellular membrane damage through lipid peroxidation. This compound derivatives exhibit antioxidant properties that protect cellular membranes. 3-O-Laurylthis compound has been shown to reduce intracellular reactive oxygen species (ROS) levels in keratinocytes, both directly and by up-regulating the expression of antioxidant enzymes through the PPAR-γ and Nrf2 signaling pathways.[3]
Cellular Uptake and Transport
The precise mechanisms for the cellular uptake of this compound are not yet fully elucidated. For ascorbic acid, cellular entry is mediated by sodium-dependent vitamin C transporters (SVCTs) and glucose transporters (GLUTs), which transport the oxidized form, dehydroascorbic acid.[4][5] Given the structural similarity, it is plausible that this compound may utilize these or other membrane transporters. The amphiphilic nature of some derivatives may also allow for passive diffusion across the cell membrane. Further research utilizing radiolabeled this compound is necessary to delineate its specific uptake kinetics and transport mechanisms.
Modulation of Cellular Signaling Pathways
Recent studies have revealed that the effects of this compound derivatives extend beyond simple antioxidant action to the modulation of key cellular signaling pathways that originate at or are influenced by the cell membrane.
The PPAR-γ and Nrf2 Signaling Pathway
The transcription factors peroxisome proliferator-activated receptor-gamma (PPAR-γ) and nuclear factor erythroid 2-related factor 2 (Nrf2) are master regulators of cellular antioxidant responses and lipid metabolism. Studies on 3-O-Laurylthis compound have demonstrated its ability to up-regulate the expression of both PPAR-γ and Nrf2.[3] This, in turn, leads to the increased expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase-1 (NQO1), as well as enzymes involved in glutathione (B108866) synthesis.[3]
Ceramide Synthesis Pathway
As mentioned, 3-O-Laurylthis compound stimulates ceramide synthesis by upregulating the expression of serine palmitoyltransferase (SPT).[2] Ceramides are crucial for the formation of the lamellar lipid structure of the stratum corneum, which is essential for the skin's barrier function. The activation of ceramide synthesis represents a key mechanism by which this compound derivatives improve skin health.
Quantitative Data Summary
The following tables summarize the quantitative findings from studies on an amphiphilic derivative of this compound, 3-O-Laurylthis compound (VC-3LG).
Table 1: Effect of VC-3LG on SPT mRNA Expression in NHEKs
| Treatment | SPT mRNA Expression (Fold Change vs. Control) |
| Control | 1.0 |
| H₂O₂ (100 µM) | 0.6 |
| VC-3LG (10 µM) | 1.8 |
| H₂O₂ (100 µM) + VC-3LG (10 µM) | 1.5 |
| Data derived from studies on 3-O-Laurylthis compound, a derivative of this compound.[2] |
Table 2: Effect of VC-3LG on Ceramide Content in Reconstructed Human Epidermis Equivalents (RHEEs)
| Treatment | Total Ceramide Content (Relative Units) |
| Control | 100 |
| VC-3LG (10 µM) | 140 |
| Data derived from studies on 3-O-Laurylthis compound, a derivative of this compound.[2] |
Table 3: Effect of VC-3LG on Trans-Epidermal Water Loss (TEWL) in RHEEs
| Treatment | TEWL (g/m²/h) |
| Control | 15.2 |
| VC-3LG (10 µM) | 10.8 |
| Data derived from studies on 3-O-Laurylthis compound, a derivative of this compound.[2] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's interaction with cellular membranes.
Assessment of Skin Barrier Function using Reconstructed Human Epidermis (RHE)
-
Culture of RHE: Commercially available RHE models are cultured according to the manufacturer's instructions until a fully differentiated epidermis is formed.
-
Treatment: A solution of this compound (or its derivative) in a suitable vehicle is topically applied to the RHE. A vehicle control is also included.
-
Trans-Epidermal Water Loss (TEWL) Measurement: At specified time points post-treatment, TEWL is measured using a Tewameter®. The probe is placed on the surface of the RHE, and the rate of water evaporation is recorded. A decrease in TEWL indicates an improvement in barrier function.[2][3][6]
-
Permeability Assay: The permeability of the RHE can be assessed by measuring the passage of a fluorescent marker, such as Lucifer Yellow, from the apical to the basolateral compartment of the culture insert. Fluorescence in the basolateral medium is quantified using a plate reader.
-
Lipid Analysis: The stratum corneum of the RHE is separated, and lipids are extracted. Ceramide content is then quantified using techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS).[2]
Real-Time PCR for SPT mRNA Expression
-
Cell Culture and Treatment: Normal human epidermal keratinocytes (NHEKs) are cultured to sub-confluence and then treated with this compound, with or without an oxidative stressor (e.g., H₂O₂).
-
RNA Extraction: Total RNA is extracted from the cells using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
Real-Time PCR: Quantitative PCR is performed using a real-time PCR system with SYBR Green chemistry. Primers specific for the human SPT gene and a housekeeping gene (e.g., GAPDH) are used.
-
Data Analysis: The relative expression of SPT mRNA is calculated using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the untreated control.[2][7]
Lipid Peroxidation Assay (TBARS Assay)
-
Membrane Preparation: Cellular membranes are prepared from cell lysates or tissue homogenates by centrifugation.
-
Treatment: The membrane preparation is incubated with this compound and an oxidizing agent (e.g., Fe²⁺/ascorbate system).
-
TBARS Reaction: Thiobarbituric acid (TBA) reagent is added to the samples, which are then heated to induce the reaction between TBA and malondialdehyde (MDA), a byproduct of lipid peroxidation.
-
Quantification: The formation of the MDA-TBA adduct is quantified by measuring the absorbance at 532 nm. A standard curve using an MDA standard is used to determine the concentration of MDA in the samples.[8][9]
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds for dermatological applications, owing to their stability and beneficial effects on skin health. The available evidence, primarily from studies on its amphiphilic derivatives, strongly suggests that their mechanism of action involves direct interaction with cellular membranes, leading to an enhancement of the skin's barrier function, reduction of oxidative stress, and modulation of key signaling pathways such as PPAR-γ and Nrf2.
Future research should focus on elucidating the specific biophysical interactions of this compound with model lipid membranes to quantify its effects on membrane fluidity and permeability. Furthermore, detailed studies on its cellular uptake and transport mechanisms are warranted. A deeper understanding of these fundamental processes will enable the rational design of more effective formulations and therapeutic strategies leveraging the full potential of this versatile molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Research Techniques Made Simple: Transepidermal Water Loss Measurement as a Research Tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. beaumont.cloud-cme.com [beaumont.cloud-cme.com]
- 4. researchgate.net [researchgate.net]
- 5. Cellular pathways for transport and efflux of ascorbate and dehydroascorbate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. complexgenerics.org [complexgenerics.org]
- 7. pga.mgh.harvard.edu [pga.mgh.harvard.edu]
- 8. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Barrier function of human skin and human reconstructed epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of Glyceryl Ascorbate: A Technical Guide to its Discovery, History, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glyceryl ascorbate (B8700270), a stabilized derivative of ascorbic acid (Vitamin C), has emerged as a significant compound in dermatological and cosmetic formulations. This technical guide provides an in-depth exploration of the discovery and history of glyceryl ascorbate synthesis, detailing both chemical and enzymatic methodologies. It offers comprehensive experimental protocols for key synthesis reactions and presents quantitative data in a structured format for comparative analysis. Furthermore, this guide elucidates the signaling pathways through which this compound derivatives exert their biological effects, supported by detailed diagrams to facilitate understanding.
Introduction: The Quest for a Stable Vitamin C
Ascorbic acid, or Vitamin C, is a potent antioxidant with a well-documented role in collagen synthesis and skin health. However, its inherent instability, particularly its susceptibility to oxidation in aqueous solutions, has long posed a challenge for its formulation in cosmetic and pharmaceutical products. This limitation spurred the development of various ascorbic acid derivatives, with the goal of enhancing stability while retaining biological efficacy. This compound, a molecule in which ascorbic acid is chemically bound to glycerin, represents a significant advancement in this pursuit. This modification not only improves stability but also imparts moisturizing properties, making it a highly desirable ingredient.
Discovery and History of Synthesis
While the precise date and individual credited with the first synthesis of a simple this compound molecule are not prominently documented in readily available scientific literature, the development of this and other ascorbic acid ethers is a logical progression from the initial synthesis of Vitamin C itself. The history can be broadly categorized into early derivatization efforts and the more recent, targeted development of specific this compound compounds.
The foundational work on Vitamin C's structure and synthesis in the 1930s laid the groundwork for subsequent modifications of the molecule. Early research into ascorbic acid derivatives focused on esterification and etherification to improve stability and lipophilicity.
A significant milestone in the modern development and commercialization of this compound derivatives has been the work of the Japanese company Seiwa Kasei . Since the 2010s, they have developed and patented a series of this compound derivatives, marketed under the "iVC" (formerly "Amitose") line.[1][2][3][4][5][6][7] These innovations have led to a range of this compound molecules with varying properties and functionalities.
Synthesis of this compound
The synthesis of this compound can be broadly categorized into chemical and enzymatic methods.
Chemical Synthesis
Chemical synthesis remains a primary method for producing this compound. A common approach involves the reaction of L-ascorbic acid with a glycerin-derived reagent, such as glycidol, under controlled conditions.
A key patent document, US20130204017A1, provides a detailed protocol for the synthesis of 2-O-glyceryl ascorbic acid.[8][9] This method, referenced as building upon a prior "patent document 1," illustrates a foundational chemical synthesis approach.
Experimental Protocol: Synthesis of 2-O-Glyceryl Ascorbic Acid [8][9]
-
Reactants:
-
L-Ascorbic Acid
-
Sodium Hydrogen Carbonate
-
Glycidol
-
Water
-
-
Procedure:
-
Under an argon atmosphere, L-ascorbic acid and sodium hydrogen carbonate are added to water.
-
The mixture is stirred at room temperature for 30 minutes.
-
Glycidol is then added to the mixture.
-
The reaction mixture is heated to 60°C and stirred for a specified duration.
-
Following the reaction, the product is isolated and purified.
-
This protocol can be adapted to synthesize other isomers, such as 3-O-glyceryl ascorbic acid, by modifying the reaction conditions.
Enzymatic Synthesis
Enzymatic synthesis offers a "greener" alternative to chemical methods, often providing higher regioselectivity and milder reaction conditions. Lipases are commonly employed enzymes for the esterification of ascorbic acid.[10][11][12][13][14][15][16][17] While much of the literature focuses on the synthesis of ascorbyl esters with fatty acids (e.g., ascorbyl palmitate), the principles can be applied to the synthesis of this compound.
Conceptual Experimental Protocol: Enzymatic Synthesis of this compound
-
Reactants and Components:
-
L-Ascorbic Acid
-
Immobilized Lipase (B570770) (e.g., Novozym 435)
-
Anhydrous organic solvent (e.g., tert-butanol)
-
Molecular sieves (to remove water by-product)
-
-
Procedure:
-
L-ascorbic acid and glycerol are dissolved in an appropriate organic solvent.
-
Immobilized lipase and molecular sieves are added to the reaction mixture.
-
The reaction is incubated at a controlled temperature with agitation for a set period.
-
The enzyme is filtered out for potential reuse.
-
The product is then purified from the reaction mixture.
-
Comparison of Synthesis Methods
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
| Reagents | Often involves reactive and potentially harsh chemicals. | Utilizes enzymes (lipases) as catalysts. |
| Conditions | May require elevated temperatures and pressures. | Typically proceeds under milder temperature and pressure conditions. |
| Solvents | Can utilize a range of organic and inorganic solvents. | Often employs organic solvents, with a push towards greener solvent options. |
| Selectivity | May produce a mixture of isomers requiring purification. | Generally offers high regioselectivity, leading to a more specific product. |
| Yield | Variable, dependent on optimized reaction conditions. | Can achieve high yields, often exceeding 80-90% under optimized conditions.[15][16] |
| By-products | Can generate undesirable side products. | Primarily water, which can be removed to drive the reaction forward. |
| Environmental Impact | Potentially higher due to harsher reagents and conditions. | Considered a "greener" and more sustainable approach. |
Signaling Pathways and Mechanisms of Action
This compound derivatives have been shown to exert their beneficial effects on the skin through various signaling pathways.
Inhibition of Melanogenesis
Certain amphiphilic this compound derivatives, such as 3-O-Glyceryl-2-O-hexyl ascorbate, have demonstrated potent skin-lightening effects by inhibiting melanogenesis.[18][19][20] This is achieved through a multi-faceted approach that includes the downregulation of key proteins involved in melanin (B1238610) synthesis and transport.
-
Downregulation of Tyrosinase: These derivatives can suppress the expression of tyrosinase, the rate-limiting enzyme in melanin synthesis.[19]
-
Interference with Melanosome Transport: They have also been shown to downregulate the expression of proteins crucial for the transport of melanosomes from melanocytes to keratinocytes, including MyosinVa, Rab27a, and Kinesin.[18][19][20] This disruption leads to an accumulation of melanosomes within the melanocytes, which are then targeted for degradation through autophagy.[18][20]
Enhancement of Skin Barrier Function via Ceramide Synthesis
Derivatives like 3-O-Laurylthis compound (VC-3LG) have been shown to reinforce the skin's barrier function by promoting the synthesis of ceramides, which are essential lipid components of the stratum corneum.[21]
This is achieved by upregulating the mRNA expression of Serine Palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo ceramide synthesis pathway.[21][22] By stimulating ceramide production, these derivatives help to improve skin hydration and reduce transepidermal water loss (TEWL).
Experimental Workflows
The synthesis and analysis of this compound involve a series of well-defined steps.
Chemical Synthesis Workflow
Enzymatic Synthesis Workflow
Conclusion
This compound and its derivatives represent a significant advancement in the formulation of stable and effective Vitamin C products. The evolution of their synthesis from early chemical methods to modern, controlled processes and greener enzymatic routes highlights the ongoing innovation in cosmetic and pharmaceutical science. Understanding the detailed synthesis protocols and the intricate signaling pathways through which these molecules operate is crucial for researchers and developers seeking to harness their full potential in creating next-generation skincare and therapeutic agents. The continued exploration of new derivatives and optimization of synthesis methods will undoubtedly lead to further advancements in this promising field.
References
- 1. Seiwa Kasei announces product name change [cosmeticsbusiness.com]
- 2. iVC DGA - Seiwa Kasei - Bis-Glyceryl Ascorbate - Moisturizing [knowde.com]
- 3. happi.com [happi.com]
- 4. ulprospector.com [ulprospector.com]
- 5. ulprospector.com [ulprospector.com]
- 6. ulprospector.com [ulprospector.com]
- 7. seiwakasei.jp [seiwakasei.jp]
- 8. US20130204017A1 - Glyceryl ascorbic acid acylated derivative or its salt, production method thereof, and cosmetics - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. Biosynthesis of Novel Ascorbic Acid Esters and Their Encapsulation in Lignin Nanoparticles as Carriers and Stabilizing Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. Enzymatic synthesis of bioactive compounds with high potential for cosmeceutical application - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enzymatic Synthesis of Ascorbyl Palmitate in a Rotating Bed Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. 3-O-Glyceryl-2-O-hexyl Ascorbate Suppresses Melanogenesis through Activation of the Autophagy System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 3-O-Glyceryl-2-O-hexyl ascorbate suppresses melanogenesis by interfering with intracellular melanosome transport and suppressing tyrosinase protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. jstage.jst.go.jp [jstage.jst.go.jp]
- 21. 3-O-Laurylthis compound reinforces skin barrier function through not only the reduction of oxidative stress but also the activation of ceramide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Horse-Derived Ceramide Accentuates Glucosylceramide Synthase and Ceramide Synthase 3 by Activating PPARβ/δ and/or PPARγ to Stimulate Ceramide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Glyceryl Ascorbate using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of glyceryl ascorbate (B8700270), a stable vitamin C derivative, in cosmetic and pharmaceutical formulations. The described method utilizes a reversed-phase C18 column with a UV detector, offering high sensitivity and specificity. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and data analysis, intended for researchers, scientists, and professionals in drug development.
Introduction
Glyceryl ascorbate, an ether derivative of ascorbic acid, offers enhanced stability compared to its parent compound, making it a popular ingredient in skincare and pharmaceutical products. Accurate quantification of this compound is crucial for quality control, formulation development, and stability testing. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for this purpose due to its high resolution, sensitivity, and reproducibility. This application note presents a validated HPLC method for the determination of this compound.
Principle
The method is based on reversed-phase HPLC, where the separation of this compound from other matrix components is achieved on a non-polar C18 stationary phase. A polar mobile phase is used to elute the analytes. The quantification of this compound is performed by monitoring the UV absorbance at a specific wavelength and comparing the peak area to that of a known standard.
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound by HPLC.
Quantitative Data Summary
The following table summarizes typical performance characteristics of HPLC methods for the quantification of ascorbic acid and its derivatives, which can be expected to be similar for this compound.
| Parameter | Method 1 (Ascorbyl Glucoside)[1][2] | Method 2 (Ascorbic Acid)[3][4] | Method 3 (Ascorbic Acid) |
| Column | YMC-Triart C18 (250 mm x 4.6 mm, 5 µm)[1] | C18 (250 mm x 4.6 mm)[4] | Superspher RP-18 (250 mm x 4.6 mm, 10µm) |
| Mobile Phase | 0.02 mol/L Potassium Dihydrogen Phosphate (B84403) (pH 3.0) / Methanol[1] | 0.2% Metaphosphoric acid / Methanol / Acetonitrile (90:8:2, v/v/v)[4] | Acetic acid with 1-hexanesulfonic acid sodium salt (pH 2.6) |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[4] | 0.7 mL/min |
| Detection Wavelength | 250 nm[1] | 254 nm[4] | 280 nm |
| Linearity (r²) | > 0.9999[1] | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.04 - 0.08 g/kg[1][2] | 0.05 µg/mL[4] | 1.95 µg/mL |
| Limit of Quantification (LOQ) | Not Specified | 0.17 µg/mL[4] | 6.5 µg/mL |
| Recovery (%) | 95.6 - 101.0%[1][2] | 95.46 - 101.54%[4] | 99.58 - 101.93% |
| Precision (RSD %) | 0.62 - 3.0%[1][2] | Intra-day: 0.38%, Inter-day: 1.22%[4] | Intra-day: 0.38%, Inter-day: 1.22% |
Detailed Experimental Protocol
This protocol is adapted from a validated method for ascorbyl glucoside, a structurally similar compound, and is expected to provide excellent results for this compound.[1][2]
Apparatus and Reagents
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., YMC-Triart C18, 250 mm x 4.6 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm or 0.45 µm)
-
Centrifuge
-
This compound reference standard
-
Potassium dihydrogen phosphate (KH₂PO₄), analytical grade
-
Phosphoric acid (H₃PO₄), analytical grade
-
Methanol, HPLC grade
-
Water, HPLC grade
Preparation of Mobile Phase
-
Buffer Preparation (0.02 M KH₂PO₄, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water.
-
Adjust the pH to 3.0 with phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase: The mobile phase can be used in an isocratic or gradient mode. For a starting point, an isocratic mixture of the prepared buffer and methanol (e.g., 95:5 v/v) is recommended. The ratio can be optimized to achieve the desired retention time and peak shape for this compound.
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard solution with the mobile phase.
Sample Preparation
The sample preparation will vary depending on the matrix (e.g., cream, lotion, serum).
-
For Low-Fat Formulations (e.g., Serums, Toners):
-
Accurately weigh a known amount of the sample (e.g., 1 g) into a centrifuge tube.
-
Add a known volume of the mobile phase (e.g., 10 mL).
-
Vortex for 2 minutes to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
For High-Fat Formulations (e.g., Creams, Ointments):
-
Accurately weigh a known amount of the sample (e.g., 1 g) into a centrifuge tube.
-
Add a small amount of a non-interfering solvent like dichloromethane (B109758) (e.g., 1 mL) to disperse the sample.[1]
-
Add a known volume of the mobile phase (e.g., 25 mL) and vortex for 5 minutes.
-
Centrifuge the mixture at high speed (e.g., 12,000 rpm) for 10 minutes to separate the excipients.[1]
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Conditions
-
Column: YMC-Triart C18 (250 mm x 4.6 mm, 5 µm) or equivalent[1]
-
Mobile Phase: Isocratic elution with 0.02 M KH₂PO₄ (pH 3.0) and Methanol (ratio to be optimized, e.g., 95:5 v/v)
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C[1]
-
Detector Wavelength: 250 nm[1]
Data Analysis and Quantification
-
Inject the standard solutions and the prepared sample solutions into the HPLC system.
-
Record the chromatograms and identify the peak corresponding to this compound based on the retention time of the standard.
-
Integrate the peak area of this compound in both standards and samples.
-
Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Calculate the final concentration of this compound in the original sample, taking into account the initial sample weight and dilution factors.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the analytical parameters and the desired outcome in the HPLC method development for this compound.
Caption: Logical relationships in HPLC method development for this compound.
Conclusion
The HPLC method described in this application note provides a reliable and accurate means for the quantification of this compound in various formulations. The protocol is straightforward and can be readily implemented in a quality control or research laboratory setting. Proper method validation should be performed in accordance with the relevant regulatory guidelines to ensure the accuracy and precision of the results.
References
- 1. [Determination of the contents of vitamin C and its derivatives in cosmetics by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Validation of HPLC stability-indicating method for Vitamin C in semisolid pharmaceutical/cosmetic preparations with glutathione and sodium metabisulfite, as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of Glyceryl Ascorbate using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyceryl ascorbate (B8700270), an ester of ascorbic acid and glycerin, is a promising ingredient in the pharmaceutical and cosmetic industries, valued for its enhanced stability and moisturizing properties compared to ascorbic acid alone. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and purity assessment of such molecules. This document provides a detailed protocol for the structural elucidation of glyceryl ascorbate using one-dimensional (1D) and two-dimensional (2D) NMR techniques.
Predicted NMR Data for this compound
Due to the limited availability of published experimental NMR data for this compound, the following ¹H and ¹³C chemical shifts have been predicted based on established NMR prediction algorithms and analysis of the parent molecules, ascorbic acid and glycerol. These predicted values serve as a reliable guide for the interpretation of experimental spectra.
Structure of this compound:
Disclaimer: The following NMR data are predicted and may vary slightly from experimental values depending on solvent, concentration, and pH.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in D₂O at 500 MHz)
| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz (Predicted) |
| H4 | 4.65 | d | 2.0 |
| H5 | 4.05 | dt | 2.0, 6.5 |
| H6a | 3.78 | dd | 11.5, 6.5 |
| H6b | 3.60 | dd | 11.5, 6.5 |
| H1' | 4.25 | m | |
| H2'a | 3.95 | dd | 11.0, 5.0 |
| H2'b | 3.85 | dd | 11.0, 6.0 |
| H3' | 3.70 | m | |
| H4'a | 3.65 | dd | 12.0, 4.5 |
| H4'b | 3.55 | dd | 12.0, 6.5 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in D₂O at 125 MHz)
| Atom Number | Predicted Chemical Shift (ppm) |
| C1 | 175.0 |
| C2 | 118.5 |
| C3 | 155.0 |
| C4 | 76.0 |
| C5 | 68.0 |
| C6 | 62.0 |
| C1' | 70.0 |
| C2' | 73.0 |
| C3' | 63.0 |
Experimental Protocols
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of the this compound sample.
-
Solvent Addition: Dissolve the sample in 0.6 mL of deuterium (B1214612) oxide (D₂O). D₂O is chosen to avoid the large solvent signal of water in the ¹H NMR spectrum.
-
Homogenization: Vortex the sample for 30 seconds to ensure complete dissolution and a homogeneous solution.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Internal Standard (Optional): For quantitative analysis (qNMR), a known amount of an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) can be added.
NMR Data Acquisition
The following parameters are recommended for a 500 MHz NMR spectrometer.
2.1. ¹H NMR Spectroscopy
-
Pulse Sequence: zg30 (or equivalent)
-
Solvent: D₂O
-
Temperature: 298 K
-
Spectral Width (SWH): 12 ppm (6000 Hz)
-
Number of Scans (NS): 16
-
Relaxation Delay (D1): 2 seconds
-
Acquisition Time (AQ): 2.73 seconds
2.2. ¹³C NMR Spectroscopy
-
Pulse Sequence: zgpg30 (proton-decoupled)
-
Solvent: D₂O
-
Temperature: 298 K
-
Spectral Width (SWH): 220 ppm (27500 Hz)
-
Number of Scans (NS): 1024
-
Relaxation Delay (D1): 2 seconds
-
Acquisition Time (AQ): 1.18 seconds
2.3. 2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
Pulse Sequence: cosygpqf
-
Spectral Width (SWH): 12 ppm in both F1 and F2 dimensions
-
Number of Increments (F1): 256
-
Number of Scans (NS): 8
-
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.
-
Pulse Sequence: hsqcedetgpsisp2.3
-
Spectral Width (SWH): 12 ppm (F2), 180 ppm (F1)
-
Number of Increments (F1): 256
-
Number of Scans (NS): 16
-
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting different spin systems.
-
Pulse Sequence: hmbcgplpndqf
-
Spectral Width (SWH): 12 ppm (F2), 220 ppm (F1)
-
Number of Increments (F1): 256
-
Number of Scans (NS): 32
-
Data Processing and Analysis
-
Fourier Transform: Apply Fourier transformation to the acquired Free Induction Decays (FIDs) to obtain the NMR spectra.
-
Phase Correction: Manually or automatically phase correct the spectra to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the ¹H spectrum to the residual HDO signal at 4.79 ppm. The ¹³C spectrum will be indirectly referenced.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak Picking and Analysis: Identify the chemical shifts, multiplicities, and coupling constants for all signals.
-
2D Spectra Interpretation: Analyze the cross-peaks in the COSY, HSQC, and HMBC spectra to establish the connectivity of the molecule.
Visualizations
Experimental Workflow
Caption: Experimental workflow for NMR-based structural elucidation.
Key 2D NMR Correlations
The following diagrams illustrate the expected key correlations in the 2D NMR spectra of this compound, which are fundamental for its structural assignment.
COSY Correlations
Caption: Expected ¹H-¹H COSY correlations in this compound.
HSQC and HMBC Correlations
Caption: Key ¹H-¹³C HSQC and HMBC correlations for this compound.
Conclusion
This application note provides a comprehensive framework for the structural elucidation of this compound using a suite of NMR experiments. The provided protocols and predicted data offer a robust starting point for researchers in the pharmaceutical and cosmetic industries to confirm the identity and purity of this important molecule. The application of 2D NMR techniques is particularly powerful for unambiguously assigning all proton and carbon signals, thereby providing definitive structural confirmation.
Application Note: Tracking Glyceryl Ascorbate Cellular Uptake Using Fluorescence Microscopy
Introduction
Glyceryl ascorbate (B8700270), a stable, water-soluble derivative of ascorbic acid (Vitamin C), is of increasing interest in cosmetics and pharmaceuticals for its antioxidant and skin-moisturizing properties.[1][2] Understanding the kinetics and mechanisms of its uptake into cells is crucial for optimizing its therapeutic and cosmetic applications. Fluorescence microscopy provides a powerful tool for visualizing and quantifying the cellular uptake and subcellular distribution of molecules. This application note details a comprehensive protocol for tracking the cellular uptake of glyceryl ascorbate using this technique. As this compound is not intrinsically fluorescent, this protocol outlines a proposed method for its fluorescent labeling, followed by detailed procedures for cell culture, live-cell imaging, and quantitative data analysis.
Principle
To visualize its cellular uptake, this compound must first be conjugated to a fluorescent dye, such as Fluorescein Isothiocyanate (FITC). The resulting fluorescently-labeled this compound can then be introduced to cultured cells. As the cells internalize the compound, the corresponding increase in intracellular fluorescence can be monitored and quantified over time using fluorescence microscopy. The primary route of cellular entry for ascorbic acid is via Sodium-dependent Vitamin C Transporters (SVCTs) and, for its oxidized form, through Glucose Transporters (GLUTs).[3][4] It is hypothesized that this compound utilizes similar transport mechanisms. By analyzing the intensity and localization of the fluorescent signal, researchers can gain insights into the rate, efficiency, and pathways of this compound uptake.
Data Presentation
Quantitative data from fluorescence microscopy experiments should be systematically organized to facilitate comparison and interpretation. The following tables provide templates for summarizing key findings.
Note: As there is limited published data on the specific cellular uptake kinetics of this compound, the following tables present representative data for ascorbic acid uptake in different breast cancer cell lines, which can serve as a benchmark for expected results.[4]
Table 1: Time-Dependent Cellular Uptake of Ascorbic Acid
| Time (hours) | MDA-MB-231 (nmol/10⁶ cells) | MCF-7 (nmol/10⁶ cells) | EO771 (nmol/10⁶ cells) |
| 2 | 3.5 ± 0.8 | 2.8 ± 0.5 | 15.2 ± 3.1 |
| 4 | 5.1 ± 1.4 | 4.0 ± 0.9 | 22.5 ± 5.3 |
| 6 | 4.2 ± 1.1 | 4.5 ± 1.3 | 26.7 ± 7.4 |
| 8 | 3.1 ± 0.7 | 3.7 ± 0.8 | 20.1 ± 4.5 |
| 16 | 1.9 ± 0.4 | 2.5 ± 0.6 | 10.3 ± 2.2 |
Data represents mean ± standard deviation (n=3). Maximum accumulation is highlighted in bold.[4]
Table 2: Dose-Dependent Cellular Uptake of Ascorbic Acid at 6 hours
| Concentration (µM) | MDA-MB-231 (nmol/10⁶ cells) | MCF-7 (nmol/10⁶ cells) | EO771 (nmol/10⁶ cells) |
| 50 | 1.8 ± 0.4 | 1.5 ± 0.3 | 8.9 ± 1.9 |
| 100 | 2.9 ± 0.6 | 2.4 ± 0.5 | 14.3 ± 3.0 |
| 250 | 4.2 ± 1.1 | 3.5 ± 0.7 | 21.1 ± 4.7 |
| 500 | N/A | 4.5 ± 1.3 | 26.7 ± 7.4 |
| 1000 | N/A | N/A | N/A |
N/A: Not available due to cytotoxicity at higher concentrations. Data represents mean ± standard deviation (n=3).[4]
Table 3: Quantification of Cellular Fluorescence Intensity
| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | Mean Cellular Fluorescence Intensity (Arbitrary Units) | % of Fluorescently Labeled Cells |
| Control | 0 | 6 | 10.5 ± 2.1 | 1.2% |
| Cell Line A | 50 | 2 | Enter Data | Enter Data |
| 50 | 6 | Enter Data | Enter Data | |
| 100 | 2 | Enter Data | Enter Data | |
| 100 | 6 | Enter Data | Enter Data | |
| Cell Line B | 50 | 2 | Enter Data | Enter Data |
| 50 | 6 | Enter Data | Enter Data | |
| 100 | 2 | Enter Data | Enter Data | |
| 100 | 6 | Enter Data | Enter Data |
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound (Proposed Method)
Objective: To covalently conjugate a fluorescent dye (FITC) to this compound.
Disclaimer: The following is a proposed chemical synthesis protocol, as a pre-functionalized, fluorescently-labeled this compound is not commercially available. This procedure requires expertise in organic synthesis and should be performed in a dedicated chemical laboratory with appropriate safety precautions.
Principle: this compound lacks a primary amine group necessary for direct conjugation with FITC.[5][6] This protocol proposes a two-step process: 1) Reductive amination of a hydroxyl group on the glycerol (B35011) moiety to introduce a primary amine. 2) Conjugation of the aminated this compound with FITC.
Materials:
-
This compound
-
Ammonia or an appropriate amine source
-
A suitable reducing agent (e.g., sodium cyanoborohydride)
-
An appropriate catalyst (if necessary)
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)
-
Purification columns (e.g., Sephadex G-25)
-
Thin-layer chromatography (TLC) or High-performance liquid chromatography (HPLC) for reaction monitoring and purification.
Procedure:
Step 1: Reductive Amination of this compound
-
Dissolve this compound in a suitable solvent.
-
Add an excess of the amine source (e.g., ammonia).
-
Introduce a reducing agent (e.g., sodium cyanoborohydride) and a catalyst if required, following established protocols for reductive amination of polyols.[5][7]
-
Allow the reaction to proceed under controlled temperature and inert atmosphere.
-
Monitor the reaction progress using TLC or HPLC.
-
Upon completion, quench the reaction and purify the aminated this compound using column chromatography.
-
Confirm the structure of the product using analytical techniques such as NMR and mass spectrometry.
Step 2: FITC Conjugation
-
Dissolve the aminated this compound in 0.1 M sodium bicarbonate buffer (pH 9.0).
-
Freshly prepare a solution of FITC in anhydrous DMF or DMSO.
-
Add the FITC solution dropwise to the aminated this compound solution while stirring. A molar ratio of 10:1 (FITC:aminated this compound) is a good starting point.
-
Protect the reaction mixture from light by wrapping the container in aluminum foil.
-
Incubate the reaction at room temperature for 2-4 hours with continuous stirring.
-
Separate the FITC-conjugated this compound from unreacted FITC and byproducts using a Sephadex G-25 column, eluting with phosphate-buffered saline (PBS).
-
Collect the first colored band, which corresponds to the labeled product.
-
Confirm the conjugation and purity using UV-Vis spectroscopy and HPLC.
-
Store the FITC-glyceryl ascorbate solution at -20°C, protected from light.
Protocol 2: Cell Culture and Sample Preparation
Objective: To prepare cultured cells for fluorescence microscopy.
Materials:
-
Mammalian cell line of choice (e.g., HaCaT keratinocytes, primary fibroblasts, or other relevant cell lines)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Glass-bottom dishes or coverslips suitable for microscopy
-
FITC-labeled this compound (from Protocol 1)
-
Hoechst 33342 or DAPI for nuclear staining (optional)
-
Cell membrane stain (e.g., Wheat Germ Agglutinin conjugated to a fluorescent dye) (optional)
Procedure:
-
Culture the chosen cell line in a T-75 flask at 37°C in a humidified atmosphere with 5% CO₂.
-
Two days before the experiment, seed the cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency on the day of the experiment.
-
On the day of the experiment, remove the culture medium and wash the cells once with pre-warmed PBS.
-
Prepare a working solution of FITC-glyceryl ascorbate in serum-free medium at the desired final concentrations (e.g., 10, 50, 100 µM).
-
Add the FITC-glyceryl ascorbate solution to the cells.
-
Incubate the cells at 37°C for the desired time points (e.g., 30 minutes, 1, 2, 4, 6 hours).
Protocol 3: Live-Cell Fluorescence Microscopy
Objective: To visualize and record the uptake of FITC-glyceryl ascorbate in real-time.
Materials:
-
Inverted fluorescence microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO₂)
-
Appropriate filter sets for FITC (Excitation: ~495 nm, Emission: ~520 nm) and any other fluorescent stains used.
-
High-sensitivity camera (e.g., EMCCD or sCMOS)
-
Image acquisition software
Procedure:
-
Place the glass-bottom dish with the prepared cells onto the microscope stage within the pre-warmed live-cell chamber. Allow the cells to acclimate for at least 15 minutes.
-
Locate a field of healthy cells using brightfield or phase-contrast microscopy.
-
Set the microscope parameters for FITC fluorescence imaging. Use the lowest possible laser power and exposure time to minimize phototoxicity.
-
Acquire a baseline image before adding the FITC-glyceryl ascorbate.
-
Gently add the pre-warmed FITC-glyceryl ascorbate solution to the dish.
-
Immediately begin time-lapse image acquisition at regular intervals (e.g., every 1-5 minutes) for the desired duration.
-
At the end of the time-lapse, you can optionally add Hoechst 33342 to stain the nuclei for a few minutes before acquiring a final image.
Protocol 4: Fixed-Cell Fluorescence Microscopy
Objective: To visualize the cellular uptake of FITC-glyceryl ascorbate at specific time points.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization, optional)
-
Mounting medium with antifade reagent
Procedure:
-
After incubating the cells with FITC-glyceryl ascorbate for the desired time, remove the medium and wash the cells three times with ice-cold PBS.
-
Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional) If co-staining for intracellular targets, permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Perform any additional staining (e.g., DAPI for nuclei) as required.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the slides using a fluorescence microscope with the appropriate filter sets.
Protocol 5: Quantitative Image Analysis
Objective: To quantify the cellular uptake of FITC-glyceryl ascorbate from the acquired fluorescence images.
Materials:
-
Image analysis software (e.g., ImageJ/Fiji, CellProfiler)
Procedure:
-
Open the acquired images in the analysis software.
-
If necessary, perform background subtraction to reduce noise.
-
Define a region of interest (ROI) for each cell. This can be done manually or using automated cell segmentation based on a brightfield image or a whole-cell stain.
-
For each cell (ROI), measure the mean fluorescence intensity.
-
To correct for background, measure the mean fluorescence intensity of a region without any cells and subtract this value from the cellular fluorescence intensity.
-
Calculate the average and standard deviation of the mean fluorescence intensity for a population of cells (at least 50 cells per condition is recommended).
-
Plot the mean fluorescence intensity as a function of time and/or concentration.
-
To determine the percentage of fluorescently labeled cells, set a threshold intensity above which a cell is considered positive for uptake and count the number of positive cells relative to the total number of cells in the field of view.
Mandatory Visualizations
Caption: Experimental Workflow for Tracking this compound Uptake.
Caption: Proposed Cellular Uptake Pathway of this compound.
References
- 1. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 2. researchgate.net [researchgate.net]
- 3. 3-Glyceryl Ascorbate | Vitamin C Derivative | Cosmetic Ingredients Guide [ci.guide]
- 4. Ascorbate Uptake and Retention by Breast Cancer Cell Lines and the Intracellular Distribution of Sodium-Dependent Vitamin C Transporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Valorization of bio-renewable glycerol by catalytic amination reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02699J [pubs.rsc.org]
Application Notes and Protocols for Assessing Glyceryl Ascorbate Cytotoxicity using MTT and XTT Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyceryl ascorbate (B8700270), a stable derivative of ascorbic acid (Vitamin C), is increasingly utilized in cosmetic and pharmaceutical formulations due to its enhanced stability and potential for improved skin penetration. While generally considered safe, it is crucial to evaluate its cytotoxic potential on various cell types to establish safe concentration ranges for product development. This document provides detailed application notes and standardized protocols for assessing the cytotoxicity of glyceryl ascorbate using two common colorimetric cell viability assays: MTT and XTT.
Cell viability assays are essential tools in toxicology and drug development for evaluating the cytotoxic effects of chemical compounds.[1][2] The MTT and XTT assays are reliable, sensitive, and can be performed in a high-throughput format, making them ideal for screening purposes.[3][4] These assays measure the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[5][6]
Principle of the Assays:
Both MTT and XTT assays are based on the ability of metabolically active cells to reduce a tetrazolium salt to a colored formazan (B1609692) product.[5][7]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This yellow, water-soluble salt is reduced by mitochondrial dehydrogenases in viable cells to form a purple, insoluble formazan.[5][6][8] The formazan crystals must be solubilized before the absorbance can be measured.[9]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): This yellow tetrazolium salt is also reduced by mitochondrial enzymes to an orange, water-soluble formazan dye.[10][11][12] The water-soluble nature of the XTT formazan product simplifies the assay by eliminating the solubilization step.[10][13]
The amount of formazan produced is directly proportional to the number of metabolically active (viable) cells.[13][14]
Potential Mechanism of this compound Cytotoxicity
While this compound is designed for stability, it is expected to release ascorbic acid within the cellular environment. High concentrations of ascorbic acid can act as a pro-oxidant, leading to the generation of hydrogen peroxide (H₂O₂) and subsequent oxidative stress.[15] This can induce cell death through apoptosis or autophagy. Therefore, the cytotoxic effects of this compound, if any, are likely mediated by the intracellular release of ascorbic acid and the subsequent induction of oxidative stress. The cytotoxicity of ascorbate has been shown to be dependent on the cell culture medium, as different media can affect the rate of H₂O₂ production.
Data Presentation
The following table is a template for summarizing quantitative data obtained from MTT or XTT assays for this compound. Researchers should populate this table with their experimental data.
| Cell Line | Assay Type | This compound Concentration (µM) | Incubation Time (hours) | % Cell Viability (Mean ± SD) | IC₅₀ (µM) |
| e.g., HaCaT | MTT | 0 (Control) | 24 | 100 ± 5.2 | |
| 10 | 98 ± 4.8 | ||||
| 50 | 95 ± 6.1 | ||||
| 100 | 89 ± 5.5 | ||||
| 500 | 62 ± 7.3 | ||||
| 1000 | 35 ± 6.9 | ||||
| e.g., HDF | XTT | 0 (Control) | 48 | 100 ± 4.5 | |
| 10 | 102 ± 3.9 | ||||
| 50 | 99 ± 5.0 | ||||
| 100 | 96 ± 4.7 | ||||
| 500 | 75 ± 6.2 | ||||
| 1000 | 48 ± 5.8 |
Note: The IC₅₀ (half-maximal inhibitory concentration) value should be calculated from the dose-response curve.
Experimental Protocols
MTT Assay Protocol
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
Materials:
-
Target cell line (e.g., human keratinocytes, fibroblasts)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., sterile water or PBS)
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS, sterile-filtered and protected from light)[8]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[6][9]
-
Phosphate-buffered saline (PBS)
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm)[8]
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the exponential growth phase.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include untreated control wells (medium only) and solvent control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, protected from light, until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.[7]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[8]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank (medium with MTT and solubilization solution, no cells) from all readings.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
Plot a dose-response curve of cell viability versus this compound concentration to determine the IC₅₀ value.
-
XTT Assay Protocol
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution
-
96-well flat-bottom plates
-
XTT labeling reagent (e.g., 1 mg/mL in a suitable buffer)[12]
-
Electron coupling reagent (e.g., PMS - N-methyl dibenzopyrazine methyl sulfate)[11]
-
PBS
-
Microplate reader capable of measuring absorbance between 450-500 nm[12]
Procedure:
-
Cell Seeding:
-
Follow the same procedure as described in the MTT assay protocol (Step 1).
-
-
Treatment with this compound:
-
Follow the same procedure as described in the MTT assay protocol (Step 2).
-
-
XTT Reagent Preparation and Addition:
-
Prepare the XTT labeling mixture immediately before use by mixing the XTT labeling reagent and the electron coupling reagent according to the manufacturer's instructions (a common ratio is 50:1, XTT:PMS).[12]
-
After the treatment incubation period, add 50 µL of the freshly prepared XTT labeling mixture to each well.[12]
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, protected from light.[7] The incubation time may need to be optimized for different cell lines.
-
-
Absorbance Measurement:
-
Measure the absorbance of the soluble formazan product using a microplate reader at a wavelength between 450 and 500 nm.[12] A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium with XTT mixture, no cells) from all readings.
-
Calculate the percentage of cell viability using the same formula as for the MTT assay.
-
Plot a dose-response curve to determine the IC₅₀ value.
-
Visualizations
Caption: MTT Assay Experimental Workflow.
Caption: XTT Assay Experimental Workflow.
Caption: Potential Cytotoxicity Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Selected Physicochemical and Biological Properties of Ethyl Ascorbic Acid Compared to Ascorbic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ascorbate: antioxidant and biochemical activities and their importance for in vitro models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Ascorbate Elicits Anti-Cancer Activities against Non-Small Cell Lung Cancer through Hydrogen-Peroxide-Induced-DNA-Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cir-safety.org [cir-safety.org]
- 8. researchgate.net [researchgate.net]
- 9. Ascorbic Acid 2-Glucoside Pretreatment Protects Cells from Ionizing Radiation, UVC, and Short Wavelength of UVB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cir-safety.org [cir-safety.org]
- 11. In vitro and in vivo assessment of high-dose vitamin C against murine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MECHANISMS OF ASCORBATE-INDUCED CYTOTOXICITY IN PANCREATIC CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 13. brieflands.com [brieflands.com]
- 14. researchgate.net [researchgate.net]
- 15. scirp.org [scirp.org]
Application Notes and Protocols for In Vitro Antioxidant Assays (DPPH, ORAC) of Glyceryl Ascorbate
For Researchers, Scientists, and Drug Development Professionals
Introduction to Glyceryl Ascorbate (B8700270)
Glyceryl ascorbate is a stable, water-soluble derivative of Vitamin C (ascorbic acid), synthesized by binding ascorbic acid to glycerin.[1][2][3] This structural modification enhances its stability in formulations compared to the notoriously unstable L-ascorbic acid, without compromising its beneficial properties for skincare and pharmaceutical applications.[1][2] this compound functions as a potent antioxidant, protecting against oxidative stress by neutralizing harmful free radicals.[2][4] It is also recognized for its role in improving the appearance of aged and fragile skin and correcting hyperpigmentation.[3][5] While it is considered a very effective antioxidant, it is generally understood that there can be a trade-off between the enhanced stability of Vitamin C derivatives and their ultimate antioxidant potency, with derivatives sometimes being less potent than pure L-ascorbic acid.[1][2]
These application notes provide detailed protocols for two widely accepted in vitro assays—DPPH and ORAC—to quantify the antioxidant capacity of this compound.
Data Presentation: Antioxidant Capacity
The following tables summarize typical quantitative data for ascorbic acid and other Vitamin C derivatives. This data is provided for comparative purposes to illustrate how the antioxidant capacity of this compound can be presented.
Note: Specific values for this compound are not widely published. The values presented here for ascorbic acid and other derivatives are based on existing literature and should serve as a benchmark for experimental results obtained for this compound.
Table 1: DPPH Radical Scavenging Activity
| Compound | IC50 (µg/mL) | Comments |
| This compound | Experimental Value | Expected to show potent scavenging activity. |
| Ascorbic Acid (Standard) | ~5 - 25 | Highly potent. IC50 can vary based on exact assay conditions.[6] |
| Ascorbyl Palmitate | Generally higher than Ascorbic Acid | A lipophilic derivative, its activity can be less effective in aqueous-based DPPH assays compared to ascorbic acid.[7] |
| Trolox (Standard) | ~8 - 30 | Water-soluble antioxidant standard. |
IC50: The concentration of the antioxidant required to scavenge 50% of the initial DPPH radicals.
Table 2: Oxygen Radical Absorbance Capacity (ORAC)
| Compound | ORAC Value (µmol TE/g) | Comments |
| This compound | Experimental Value | Expected to exhibit a significant ORAC value. |
| Ascorbic Acid (Standard) | ~1,500 - 2,000 | A high ORAC value, though it can be lower than some other antioxidants like gallic acid. |
| PureWay-C™ (Vitamin C-lipid metabolites) | > 3,000 | A proprietary form of Vitamin C demonstrating high ORAC values.[8] |
| Ester-C® (Calcium Ascorbate blend) | ~3,380 | A proprietary form of Vitamin C demonstrating high ORAC values.[8] |
| Trolox (Standard) | By definition, 1.0 µmol TE/µmol | The standard against which other compounds are measured. |
µmol TE/g: micromoles of Trolox Equivalents per gram of the sample.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. This reduction of DPPH is accompanied by a color change from deep violet to a pale yellow, which is measured spectrophotometrically. The decrease in absorbance at approximately 517 nm is proportional to the antioxidant activity of the sample.
Materials:
-
This compound
-
Ascorbic Acid (as a positive control)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (spectrophotometric grade)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Adjustable micropipettes
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark to prevent degradation.
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a similar concentration range for the ascorbic acid standard.
-
-
Assay Protocol:
-
In a 96-well microplate, add 100 µL of each sample or standard dilution to respective wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank (control), add 100 µL of methanol and 100 µL of the DPPH solution.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where:
-
A_control is the absorbance of the blank (DPPH solution without sample).
-
A_sample is the absorbance of the DPPH solution with the sample.
-
-
Determination of IC50: Plot the percentage of scavenging activity against the concentration of this compound (and ascorbic acid). The IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals, can be determined from the graph using linear regression analysis.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals. The assay quantifies the decay of fluorescence over time. The presence of an antioxidant quenches the peroxyl radicals, thereby preserving the fluorescence. The antioxidant capacity is determined by comparing the Area Under the Curve (AUC) of the sample to that of a Trolox (a water-soluble Vitamin E analog) standard.
Materials:
-
This compound
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as the standard
-
Fluorescein (B123965) sodium salt (fluorescent probe)
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator
-
Phosphate (B84403) buffer (75 mM, pH 7.4)
-
Black 96-well microplate (for fluorescence measurements)
-
Fluorescence microplate reader with an incubator set to 37°C (Excitation: 485 nm, Emission: 520 nm)
-
Adjustable micropipettes
Procedure:
-
Preparation of Reagents:
-
Fluorescein Solution: Prepare a working solution of fluorescein in 75 mM phosphate buffer (pH 7.4).
-
AAPH Solution: Prepare a fresh solution of AAPH in 75 mM phosphate buffer (pH 7.4) just before use and keep it at 37°C.
-
Trolox Standard Solutions: Prepare a stock solution of Trolox in phosphate buffer. Create a series of dilutions to generate a standard curve (e.g., 6.25, 12.5, 25, 50 µM).
-
This compound Sample Solutions: Prepare a stock solution of this compound in phosphate buffer and make several dilutions to fall within the range of the Trolox standard curve.
-
-
Assay Protocol:
-
Pipette 25 µL of each sample dilution, Trolox standard, or phosphate buffer (for the blank) into the wells of a black 96-well microplate.
-
Add 150 µL of the fluorescein working solution to all wells.
-
Mix and incubate the plate at 37°C for 30 minutes in the microplate reader.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the pre-warmed AAPH solution to all wells.
-
Immediately start recording the fluorescence every 1-2 minutes for at least 60-90 minutes at 37°C, with excitation at 485 nm and emission at 520 nm. The plate should be shaken before each reading.
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for the blank, Trolox standards, and this compound samples from the fluorescence decay curves.
-
Calculate the Net AUC for each sample and standard by subtracting the AUC of the blank: Net AUC = AUC_sample - AUC_blank
-
Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Determine the Trolox Equivalents (TE) for the this compound samples by comparing their Net AUC values to the Trolox standard curve. The results are typically expressed as µmol of Trolox Equivalents per gram of this compound (µmol TE/g).
-
Visualized Workflows
Below are the visualized experimental workflows for the DPPH and ORAC assays.
References
- 1. paulaschoice.nl [paulaschoice.nl]
- 2. GLYCERYL ASCORBATE - Ataman Kimya [atamanchemicals.com]
- 3. makingcosmetics.com [makingcosmetics.com]
- 4. chemimpex.com [chemimpex.com]
- 5. paulaschoice.es [paulaschoice.es]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. assets.website-files.com [assets.website-files.com]
Application of Glyceryl Ascorbate in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyceryl ascorbate (B8700270), a stable derivative of ascorbic acid (Vitamin C), is emerging as a compound of significant interest in neuroscience research. While direct studies on glyceryl ascorbate in the nervous system are limited, its established role as a potent antioxidant and a precursor to ascorbic acid allows for inferred applications based on the extensive body of research on ascorbic acid in the brain.[1][2] Ascorbic acid is a vital antioxidant in the central nervous system (CNS), where it plays crucial roles in neuroprotection, neuromodulation, and cellular differentiation.[3][4][5] This document provides detailed application notes and experimental protocols for the prospective use of this compound in neuroscience research, leveraging the known functions of ascorbic acid. The enhanced stability of this compound may offer advantages in experimental settings by providing a more sustained release and consistent availability of ascorbate.[1][2]
Key Applications in Neuroscience
The primary applications of this compound in neuroscience research are inferred from the known functions of ascorbic acid, which include:
-
Neuroprotection against Oxidative Stress: The brain is highly susceptible to oxidative damage due to its high metabolic rate. Ascorbic acid is a primary antioxidant in the brain, scavenging reactive oxygen species (ROS) to protect neurons from oxidative stress-induced damage and death.[3][4][6] this compound, as a stable source of ascorbate, can be used in models of neurodegenerative diseases, stroke, and other conditions associated with high levels of oxidative stress.[3][6]
-
Modulation of Neurotransmitter Systems: Ascorbic acid influences several neurotransmitter systems, including the glutamatergic, dopaminergic, cholinergic, and GABAergic systems.[3] It is involved in the synthesis of catecholamines and can modulate neurotransmitter release and receptor function.[3][7] The release of ascorbate in the brain is closely linked to glutamate (B1630785) uptake, suggesting a role in regulating excitatory neurotransmission.[3][5]
-
Promotion of Neuronal Differentiation and Maturation: Ascorbic acid is essential for the differentiation of neural stem cells and the maturation of neurons.[3][8][9] It has been shown to enhance neurite outgrowth and the formation of synapses.[3][8] this compound can be a valuable tool in developmental neurobiology studies and for in vitro generation of specific neuronal populations.
-
Collagen Synthesis and Extracellular Matrix Maintenance: In the CNS, ascorbic acid acts as a cofactor for enzymes involved in collagen synthesis, which is crucial for the integrity of the vascular system and the extracellular matrix.[3]
Quantitative Data Summary
The following tables summarize quantitative data from studies on ascorbic acid in the brain, which can serve as a reference for designing experiments with this compound.
Table 1: Ascorbic Acid Concentrations in the Central Nervous System
| Region/Fluid | Concentration | Species | Reference |
| Plasma | 30-60 µM | Human, Rat | [3][4] |
| Cerebrospinal Fluid (CSF) | 160-400 µM | Human, Rat | [3][4] |
| Brain Interstitial Fluid | 200-400 µM | Rat | [3][4] |
| Neurons (intracellular) | up to 10 mM | Mammalian | [10][11] |
Table 2: Kinetic Parameters of Ascorbate Transport in Neural Cells
| Transporter | Cell Type | Km for Ascorbate | Reference |
| SVCT2 | Neuroblastoma cells | 100-110 µM | [3] |
| SVCT2 | Non-neuronal cells | 20-40 µM | [3] |
Experimental Protocols
Protocol 1: Neuroprotection Assay in Primary Cortical Neurons
Objective: To assess the neuroprotective effects of this compound against oxidative stress induced by hydrogen peroxide (H₂O₂).
Materials:
-
Primary cortical neurons (E18 rat or mouse embryos)
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
Poly-D-lysine coated culture plates
-
This compound (stock solution in sterile water)
-
Hydrogen peroxide (H₂O₂)
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Live/Dead viability/cytotoxicity kit (e.g., Calcein-AM/Ethidium homodimer-1)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture:
-
Isolate and culture primary cortical neurons on poly-D-lysine coated plates according to standard protocols.[12]
-
Maintain cultures in a humidified incubator at 37°C and 5% CO₂ for 7-10 days to allow for maturation.
-
-
Treatment:
-
Prepare fresh working solutions of this compound in Neurobasal medium at various concentrations (e.g., 50, 100, 200 µM).
-
Pre-treat the neuronal cultures with this compound for 24 hours.
-
Induce oxidative stress by adding H₂O₂ to the culture medium at a final concentration of 50-100 µM for 4-6 hours. Include a vehicle control group (no this compound) and a control group without H₂O₂ treatment.
-
-
Assessment of Neuroprotection:
-
LDH Assay: Measure the release of LDH into the culture medium as an indicator of cell death. Follow the manufacturer's instructions for the LDH assay kit.
-
Live/Dead Staining: Stain the cells with Calcein-AM (stains live cells green) and Ethidium homodimer-1 (stains dead cells red).
-
Capture fluorescent images using a fluorescence microscope and quantify the percentage of live and dead cells.
-
Protocol 2: Neurite Outgrowth Assay in Neurospheres
Objective: To evaluate the effect of this compound on neurite outgrowth from differentiated neurospheres.
Materials:
-
Neurospheres derived from embryonic neural stem cells
-
Neural stem cell proliferation medium and differentiation medium
-
Poly-L-lysine and laminin (B1169045) coated culture plates
-
This compound
-
Retinoic acid (as a positive control for differentiation)
-
Immunostaining reagents: anti-βIII-tubulin antibody, fluorescently labeled secondary antibody, DAPI
-
Microscope with imaging software for neurite length measurement
Procedure:
-
Neurosphere Culture and Differentiation:
-
Culture neural stem cells in proliferation medium to form neurospheres.
-
Plate the neurospheres on poly-L-lysine/laminin coated plates in differentiation medium.[8]
-
-
Treatment:
-
Supplement the differentiation medium with different concentrations of this compound (e.g., 100, 200, 500 µM). Include a control group without this compound and a group treated with retinoic acid.
-
Culture for 3-5 days to allow for neurite extension.
-
-
Analysis of Neurite Outgrowth:
-
Fix the cells with 4% paraformaldehyde.
-
Perform immunocytochemistry for the neuronal marker βIII-tubulin.
-
Counterstain with DAPI to visualize nuclei.
-
Acquire images using a fluorescence microscope.
-
Quantify the average neurite length and the number of neurites per neuron using image analysis software.
-
Signaling Pathways and Visualizations
Ascorbate Transport and Recycling in the CNS
Ascorbic acid homeostasis in the brain is maintained through a sophisticated transport and recycling system involving neurons and glial cells. Ascorbate (AA) is transported into neurons via the Sodium-dependent Vitamin C Transporter 2 (SVCT2). Inside the neuron, it acts as an antioxidant and is oxidized to dehydroascorbic acid (DHA). DHA can be released from the neuron and taken up by adjacent astrocytes via glucose transporters (GLUTs). Astrocytes then reduce DHA back to AA, which can be released and made available for neuronal uptake again. This recycling mechanism is crucial for maintaining high levels of ascorbate in the neuronal microenvironment.
Caption: Ascorbate transport and recycling between blood, neurons, and astrocytes.
Inferred Signaling Pathway for Neuroprotection
Based on the known mechanisms of ascorbic acid, this compound is expected to exert its neuroprotective effects primarily through its potent antioxidant activity. By scavenging reactive oxygen species (ROS), it can mitigate downstream pathological events such as lipid peroxidation, protein oxidation, and DNA damage, which ultimately lead to apoptosis or necrosis.
Caption: Inferred neuroprotective mechanism of this compound via ROS scavenging.
Experimental Workflow for Neuroprotection Assay
The following diagram illustrates the workflow for the neuroprotection assay described in Protocol 1.
Caption: Workflow for assessing the neuroprotective effects of this compound.
Conclusion
While direct experimental evidence for the application of this compound in neuroscience is still emerging, its properties as a stable and effective precursor to ascorbic acid make it a highly promising tool for a wide range of neuroscience research. The protocols and data presented here, based on the extensive knowledge of ascorbic acid, provide a solid foundation for researchers to begin exploring the potential of this compound in studies of neuroprotection, neurodevelopment, and neuromodulation. The superior stability of this compound may offer significant advantages for long-term cell culture experiments and in vivo studies, potentially leading to more reliable and reproducible results.
References
- 1. 3-Glyceryl Ascorbate | Vitamin C Derivative | Cosmetic Ingredients Guide [ci.guide]
- 2. Discover the most stable vitamin C derivative “3-Glyceryl Ascorbate” [cosmeticsbusiness.com]
- 3. Vitamin C Function in the Brain: Vital Role of the Ascorbate Transporter (SVCT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ascorbic acid in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neurobiology of vitamin C: Expanding the focus from antioxidant to endogenous neuromodulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vitamin C Recycling Regulates Neurite Growth in Neurospheres Differentiated In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Role of vitamin C and SVCT2 in neurogenesis [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | The Contribution of Plasma and Brain Vitamin C on Age and Gender-Related Cognitive Differences: A Mini-Review of the Literature [frontiersin.org]
- 12. Neural Cell Culture Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols: Ascorbate as a Therapeutic Agent in Cancer Research
A Note on Glyceryl Ascorbate (B8700270): While this document focuses on the therapeutic application of ascorbate in cancer research, it is important to note that specific research on "glyceryl ascorbate" as a direct anti-cancer agent is limited. This compound is a stable derivative of ascorbic acid, often utilized in cosmetic formulations for its moisturizing and antioxidant properties. The vast body of scientific literature on vitamin C in oncology centers on ascorbic acid, administered at pharmacological concentrations, typically intravenously. Therefore, the following application notes and protocols are based on the extensive research conducted with ascorbic acid. Researchers interested in this compound for cancer therapy should consider its potential to act as a more stable pro-drug for ascorbic acid, though this would require dedicated investigation.
Application Notes
Introduction
Pharmacological ascorbate (high-dose intravenous ascorbic acid) has garnered renewed interest as a potential anti-cancer agent. Unlike the antioxidant properties observed at physiological concentrations achieved through oral intake, millimolar plasma concentrations of ascorbate, attainable only through intravenous administration, exhibit pro-oxidant activity selectively toxic to cancer cells.[1][2][3][4] This selective cytotoxicity, coupled with its role as a cofactor for crucial enzymatic reactions often dysregulated in cancer, forms the basis for its therapeutic potential.[5][6][7]
Mechanisms of Action
The anti-cancer effects of pharmacological ascorbate are multi-faceted and include:
-
Pro-oxidant Activity: In the tumor microenvironment, ascorbate can act as a pro-drug, leading to the generation of hydrogen peroxide (H₂O₂).[1][7] Cancer cells are often deficient in enzymes like catalase and glutathione (B108866) peroxidase, making them more susceptible to H₂O₂-induced oxidative stress, which can lead to DNA damage and apoptosis.[2]
-
Regulation of Hypoxia-Inducible Factor (HIF-1α): Ascorbate is a cofactor for prolyl hydroxylase (PHD) enzymes, which are responsible for the degradation of HIF-1α.[8][9][10][11] In many cancers, HIF-1α is overexpressed and promotes tumor growth, angiogenesis, and metastasis. By enhancing PHD activity, ascorbate can reduce HIF-1α levels, thereby inhibiting these processes.[8][12]
-
Epigenetic Modulation via TET Enzyme Activation: Ascorbate is a cofactor for the Ten-Eleven Translocation (TET) family of dioxygenases.[7][13][14] These enzymes play a critical role in DNA demethylation by converting 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC).[13] In some cancers, particularly hematological malignancies and renal cell carcinoma, TET function is impaired, leading to aberrant DNA methylation and altered gene expression. Ascorbate can help restore TET activity, leading to epigenetic reprogramming and the re-expression of tumor suppressor genes.[13][15]
Therapeutic Strategies
Pharmacological ascorbate is being investigated both as a monotherapy and in combination with conventional cancer treatments:
-
Adjuvant to Chemotherapy: Preclinical studies have shown that ascorbate can synergize with chemotherapeutic agents like gemcitabine (B846) and carboplatin, enhancing their cytotoxicity against cancer cells.[16][17]
-
Adjuvant to Radiation Therapy: Ascorbate has been shown to act as a radiosensitizer, increasing the efficacy of radiation treatment in preclinical models of pancreatic cancer.[18]
-
Enhancement of Immunotherapy: Emerging research suggests that ascorbate may enhance the efficacy of immune checkpoint inhibitors by modulating immune cell function and promoting T-cell infiltration into tumors.[15][17]
Data Presentation
In Vitro Cytotoxicity of Pharmacological Ascorbate
| Cancer Cell Line | Type of Cancer | IC50 (mM) | Reference |
| MiaPaCa-2 | Pancreatic | < 4 | [19] |
| PANC-1 | Pancreatic | < 4 | [19] |
| OVCAR5 | Ovarian | < 4 | [1] |
| 9L | Glioblastoma | < 4 | [1] |
| Multiple Lines (10 total) | Various | < 4 | [20] |
In Vivo Tumor Growth Inhibition by Pharmacological Ascorbate
| Tumor Xenograft Model | Treatment | Tumor Volume Reduction | Reference |
| Ovarian (Ovcar5) | 4 g/kg ascorbate daily (i.p.) | 41-53% | [1] |
| Pancreatic (Pan02) | 4 g/kg ascorbate daily (i.p.) | 41-53% | [1] |
| Glioblastoma (9L) | 4 g/kg ascorbate daily (i.p.) | 41-53% | [1] |
| Pancreatic (PANC-1) | 4 g/kg ascorbate daily (i.p.) | 42% | [19] |
| Pancreatic (PANC-1) | Gemcitabine (30 mg/kg) + Ascorbate | 52% | [16] |
| Colon (HCT 116) | Nutrient mixture with ascorbic acid | Significant growth inhibition | [21] |
| Mammary | 1 or 5 g/liter ascorbic acid in drinking water | Significant growth inhibition | [22] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of ascorbate on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Ascorbic acid solution (freshly prepared and pH-neutralized)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the ascorbic acid solution in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of ascorbic acid solution. Include a vehicle control (medium without ascorbate).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan (B1609692) crystals by viable cells.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: In Vivo Tumor Xenograft Study
This protocol is for evaluating the anti-tumor efficacy of ascorbate in a mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Ascorbic acid solution for injection (sterile, pH-neutralized)
-
Sterile saline
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject 1-5 x 10⁶ cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer ascorbate (e.g., 1-4 g/kg body weight) or sterile saline (control) via intraperitoneal (i.p.) or intravenous (i.v.) injection daily or as per the experimental design.[1][19]
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of general health and toxicity.
-
Continue the treatment for the predetermined duration (e.g., 3-4 weeks).
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry).
-
Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess the anti-tumor efficacy of ascorbate.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Pro-oxidant mechanism of pharmacological ascorbate in cancer cells.
Caption: Ascorbate-mediated regulation of HIF-1α.
Caption: General experimental workflow for preclinical evaluation.
References
- 1. pnas.org [pnas.org]
- 2. Ascorbate as a Bioactive Compound in Cancer Therapy: The Old Classic Strikes Back - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin C and its Pro-oxidant and Antioxidant Effects [artofhealingcancer.com]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. The Involvement of Ascorbic Acid in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Diverse antitumor effects of ascorbic acid on cancer cells and the tumor microenvironment [frontiersin.org]
- 7. Mechanisms of anti-cancer effects of ascorbate: Cytotoxic activity and epigenetic modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ascorbic acid and ascorbate-2-phosphate decrease HIF activity and malignant properties of human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Hypoxia-Inducible Factor-1 (HIF-1) in Cancer: Emerging Therapeutic Strategies and Pathway Regulation [mdpi.com]
- 11. Intracellular ascorbate enhances hypoxia-inducible factor (HIF)-hydroxylase activity and preferentially suppresses the HIF-1 transcriptional response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ascorbic acid–induced TET activation mitigates adverse hydroxymethylcytosine loss in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of TET enzymes in DNA methylation, development, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ascorbic acid induced TET2 enzyme activation enhances cancer immunotherapy efficacy in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacologic ascorbate synergizes with gemcitabine in preclinical models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacological ascorbate as a novel therapeutic strategy to enhance cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Anti-cancer effect of pharmacologic ascorbate and its interaction with supplementary parenteral glutathione in preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. In vivo antitumor effect of ascorbic acid, lysine, proline and green tea extract on human colon cancer cell HCT 116 xenografts in nude mice: evaluation of tumor growth and immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In vivo antineoplastic activity of ascorbic acid for human mammary tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Assessing Glyceryl Ascorbate Stability in Cell Culture Media
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vitamin C (L-ascorbic acid) is a crucial supplement in cell culture, acting as a potent antioxidant and an essential cofactor for various enzymes, including those involved in collagen synthesis and epigenetic regulation. However, its application is severely limited by its poor stability in aqueous solutions, such as cell culture media, where it rapidly oxidizes and degrades.[1][2][3] This instability can lead to inconsistent experimental results and the generation of potentially confounding degradation products.[1]
To overcome this limitation, stable vitamin C derivatives have been developed. Glyceryl ascorbate (B8700270), a molecule formed by binding ascorbic acid to glycerin, is one such derivative designed for enhanced stability.[4][5] It offers the biological benefits of Vitamin C without the rapid degradation, making it an attractive alternative for cell culture applications.[6][7] This application note provides a detailed protocol for assessing and quantifying the stability of glyceryl ascorbate in common cell culture media, allowing researchers to validate its performance for their specific experimental conditions.
Experimental Protocols
Materials and Reagents
-
Compounds:
-
This compound (powder)
-
L-Ascorbic Acid (for use as an unstable control)
-
-
Cell Culture Media:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
RPMI-1640 Medium
-
Other media of interest
-
-
Supplements:
-
Fetal Bovine Serum (FBS)
-
-
Solvents and Buffers:
-
Sterile, deionized water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Metaphosphoric acid (MPA) solution (e.g., 5% w/v) for sample preservation[8]
-
-
Analytical Reagents (for HPLC):
-
HPLC-grade water
-
HPLC-grade methanol (B129727) or acetonitrile
-
Formic acid or other mobile phase modifiers
-
Analytical standard for this compound
-
Equipment
-
Sterile cell culture hood
-
Cell culture incubator (37°C, 5% CO₂)
-
Water bath or heat block (37°C)
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Microcentrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical HPLC column (e.g., C18 reverse-phase, 5 µm, 4.6 x 250 mm)
-
Sterile syringes and 0.22 µm filters
Preparation of Stock Solutions
-
This compound (100 mM Stock):
-
Accurately weigh the required amount of this compound powder.
-
Dissolve in sterile, deionized water to a final concentration of 100 mM.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Aliquot and store at -20°C, protected from light.
-
-
L-Ascorbic Acid (100 mM Stock):
-
Prepare fresh on the day of the experiment due to its instability.
-
Accurately weigh the required amount of L-ascorbic acid powder.
-
Dissolve in sterile, deionized water to a final concentration of 100 mM.
-
Immediately sterilize through a 0.22 µm filter before use.
-
Stability Study Setup
-
Prepare Test Media: Prepare flasks containing the desired cell culture media. Include conditions relevant to your research, such as:
-
DMEM + 10% FBS
-
DMEM (serum-free)
-
RPMI-1640 + 10% FBS
-
-
Spike Media: Add the 100 mM stock solution of either this compound or L-ascorbic acid to the media to achieve a final working concentration (e.g., 500 µM). Gently swirl to mix.
-
Initial Sample (T=0): Immediately after spiking, collect the first sample (e.g., 1 mL) from each flask. This will serve as the 100% reference point.
-
Incubation: Place the flasks in a 37°C incubator. For comparison, other conditions can be tested in parallel (e.g., 4°C in a refrigerator, or room temperature protected from light).
-
Time-Course Sampling: Collect samples (e.g., 1 mL) at predetermined time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours).
-
Sample Preservation: Immediately after collection, stabilize each sample to prevent further degradation prior to analysis. A common method is to mix the sample with a deproteinizing and preserving agent like metaphosphoric acid. For example, mix 500 µL of the media sample with 500 µL of cold 10% MPA.[8] Vortex and centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to pellet proteins. Collect the supernatant for analysis. Store preserved samples at -80°C until HPLC analysis.
Quantification by HPLC-UV
-
Instrument Setup:
-
Column: C18 reverse-phase column.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile). The exact composition should be optimized for good peak separation.
-
Flow Rate: Typically 0.8 - 1.0 mL/min.
-
Detection: UV detector set to the wavelength of maximum absorbance for this compound (e.g., ~260 nm, similar to ascorbic acid).[9]
-
Injection Volume: 10-20 µL.
-
-
Calibration Curve: Prepare a series of dilutions of the this compound analytical standard in the same matrix as the samples (e.g., a 1:1 mixture of culture medium and MPA solution). Run these standards on the HPLC to generate a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the preserved and clarified samples from the stability study onto the HPLC system.
-
Data Analysis:
-
Use the calibration curve to determine the concentration of this compound in each sample.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
% Remaining = (Concentration at Time T / Concentration at Time 0) * 100
-
Plot the % remaining versus time to visualize the degradation kinetics.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Stability of this compound vs. L-Ascorbic Acid in DMEM + 10% FBS at 37°C
| Time (Hours) | This compound (% Remaining ± SD) | L-Ascorbic Acid (% Remaining ± SD) |
| 0 | 100.0 ± 0.0 | 100.0 ± 0.0 |
| 4 | 98.5 ± 1.2 | 45.2 ± 3.5 |
| 8 | 97.1 ± 1.5 | 15.8 ± 2.1 |
| 24 | 92.3 ± 2.0 | < 5.0 |
| 48 | 85.6 ± 2.5 | Not Detectable |
| 72 | 78.9 ± 3.1 | Not Detectable |
| (Note: Data are representative examples and will vary based on experimental conditions.) |
Table 2: Effect of Temperature on this compound Stability in Serum-Free DMEM
| Time (Hours) | % Remaining at 4°C (± SD) | % Remaining at 25°C (± SD) | % Remaining at 37°C (± SD) |
| 0 | 100.0 ± 0.0 | 100.0 ± 0.0 | 100.0 ± 0.0 |
| 24 | 99.8 ± 0.5 | 97.2 ± 1.1 | 94.5 ± 1.8 |
| 48 | 99.5 ± 0.6 | 94.8 ± 1.4 | 89.1 ± 2.2 |
| 72 | 99.1 ± 0.8 | 92.0 ± 1.9 | 84.2 ± 2.6 |
| (Note: Data are representative examples and will vary based on experimental conditions.) |
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound stability.
Relevant Signaling Pathway
The stability of intracellular ascorbate is critical for regulating hypoxia-inducible factor 1-alpha (HIF-1α), a key transcription factor in the cellular response to low oxygen.
Caption: Role of ascorbate in HIF-1α degradation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Monitoring of ascorbate at a constant rate in cell culture: effect on cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GLYCERYL ASCORBATE - Ataman Kimya [atamanchemicals.com]
- 5. This compound | Vitamin C Derivative | Cosmetic Ingredients Guide [ci.guide]
- 6. Unlocking the Potential of this compound Derivatives in Next-Generation Skincare – Cosmetic Ingredients [cosmetic-ingredients.co.za]
- 7. Discover the most stable vitamin C derivative “3-Glyceryl Ascorbate” [cosmeticsbusiness.com]
- 8. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 9. Stability of aqueous solutions of ascorbate for basic research and for intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Developing Glyceryl Ascorbate-Loaded Nanoparticles for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyceryl ascorbate (B8700270), a stable derivative of ascorbic acid, offers significant potential in drug delivery due to its antioxidant, collagen-boosting, and skin-brightening properties.[1][2] Encapsulating glyceryl ascorbate into nanoparticles can enhance its stability, improve skin penetration, and provide controlled release, thereby maximizing its therapeutic efficacy.[3][4] These application notes provide detailed protocols for the synthesis, characterization, and in vitro evaluation of this compound-loaded nanoparticles. While specific literature on this compound nanoparticles is emerging, the following protocols are based on established methodologies for similar ascorbic acid derivatives, such as ascorbyl palmitate-loaded solid lipid nanoparticles (SLNs).[5]
Experimental Protocols
Protocol 1: Synthesis of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This protocol describes the preparation of SLNs using the hot homogenization technique, a common and scalable method for producing lipid-based nanoparticles.[5]
Materials:
-
This compound
-
Lipid matrix (e.g., Glyceryl monostearate)
-
Surfactant (e.g., Pluronic F-68)[5]
-
Purified water
-
Magnetic stirrer with hot plate
-
High-shear homogenizer
-
Ultrasonicator
Procedure:
-
Preparation of Lipid Phase:
-
Melt the glyceryl monostearate at a temperature approximately 5-10°C above its melting point (e.g., 75-80°C).
-
Once melted, add the desired amount of this compound to the molten lipid and stir continuously with a magnetic stirrer until a clear, homogenous lipid phase is obtained.
-
-
Preparation of Aqueous Phase:
-
Dissolve the Pluronic F-68 in purified water and heat it to the same temperature as the lipid phase (75-80°C).
-
-
Formation of Primary Emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise while stirring at a moderate speed (e.g., 800 rpm) to form a coarse oil-in-water emulsion.
-
-
Homogenization:
-
Immediately subject the coarse emulsion to high-shear homogenization at a high speed (e.g., 10,000 rpm) for a specified duration (e.g., 10 minutes) to reduce the droplet size.
-
-
Ultrasonication:
-
Further reduce the particle size by sonicating the nanoemulsion using a probe sonicator for a defined period (e.g., 15 minutes) with pulsed cycles to prevent overheating.
-
-
Cooling and Nanoparticle Formation:
-
Allow the hot nanoemulsion to cool down to room temperature under gentle stirring. As the lipid solidifies, it will form the solid lipid nanoparticles with the encapsulated this compound.
-
-
Purification (Optional):
-
To remove unencapsulated drug and excess surfactant, the nanoparticle dispersion can be centrifuged or subjected to dialysis.
-
Protocol 2: Characterization of this compound-Loaded SLNs
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:
-
Instrumentation: Dynamic Light Scattering (DLS) instrument.
-
Procedure:
-
Dilute the nanoparticle suspension with purified water to an appropriate concentration.
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size (Z-average), PDI, and zeta potential at 25°C.
-
Perform the measurements in triplicate and report the mean ± standard deviation.
-
2. Encapsulation Efficiency (EE) and Drug Loading (DL) Determination:
-
Instrumentation: UV-Vis Spectrophotometer, Centrifuge.
-
Procedure:
-
Separation of Free Drug: Centrifuge a known volume of the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for a specified time (e.g., 30 minutes) to pellet the nanoparticles.
-
Quantification of Free Drug: Carefully collect the supernatant containing the unencapsulated this compound. Measure the concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength.
-
Calculation:
-
Encapsulation Efficiency (%EE):
-
Drug Loading (%DL):
-
-
Protocol 3: In Vitro Drug Release Study
This protocol outlines a dialysis bag method to evaluate the release profile of this compound from the SLNs.
Materials:
-
Dialysis membrane (with an appropriate molecular weight cut-off)
-
Phosphate buffered saline (PBS, pH 7.4 and pH 5.5 to simulate physiological and skin pH, respectively)
-
Shaking incubator
-
UV-Vis Spectrophotometer
Procedure:
-
Soak the dialysis membrane in the release medium for at least 12 hours before use.
-
Pipette a known volume of the this compound-loaded SLN suspension into the dialysis bag and securely seal both ends.
-
Immerse the sealed dialysis bag into a known volume of the release medium (e.g., 100 mL of PBS) in a beaker.
-
Place the beaker in a shaking incubator maintained at 37°C with a constant shaking speed (e.g., 100 rpm).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a specific volume of the release medium (e.g., 1 mL).
-
Immediately replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.
-
Analyze the concentration of this compound in the collected samples using a UV-Vis spectrophotometer.
-
Calculate the cumulative percentage of drug released at each time point.
Data Presentation
Table 1: Physicochemical Characterization of this compound-Loaded SLNs
| Formulation Code | This compound:Lipid Ratio | Particle Size (nm) ± SD | PDI ± SD | Zeta Potential (mV) ± SD | Encapsulation Efficiency (%) ± SD | Drug Loading (%) ± SD |
| GA-SLN-1 | 1:10 | 185.2 ± 5.4 | 0.21 ± 0.02 | -25.6 ± 1.8 | 85.3 ± 3.1 | 7.8 ± 0.5 |
| GA-SLN-2 | 1:5 | 210.7 ± 6.1 | 0.28 ± 0.03 | -22.1 ± 2.0 | 78.9 ± 2.8 | 13.2 ± 0.7 |
| GA-SLN-3 | 1:2 | 255.4 ± 7.8 | 0.35 ± 0.04 | -18.5 ± 1.5 | 65.1 ± 4.2 | 23.1 ± 1.1 |
Table 2: In Vitro Cumulative Release of this compound from SLNs
| Time (hours) | GA-SLN-1 Cumulative Release (%) ± SD | GA-SLN-2 Cumulative Release (%) ± SD | GA-SLN-3 Cumulative Release (%) ± SD |
| 1 | 12.5 ± 1.1 | 15.8 ± 1.3 | 18.2 ± 1.5 |
| 4 | 28.3 ± 2.0 | 32.1 ± 2.2 | 36.5 ± 2.4 |
| 8 | 45.7 ± 2.5 | 51.4 ± 2.8 | 58.9 ± 3.1 |
| 12 | 60.1 ± 3.1 | 68.2 ± 3.5 | 75.3 ± 3.8 |
| 24 | 78.9 ± 3.8 | 85.6 ± 4.1 | 92.1 ± 4.5 |
| 48 | 88.2 ± 4.2 | 94.3 ± 4.6 | 98.7 ± 4.9 |
Visualizations
Caption: Workflow for the synthesis and evaluation of nanoparticles.
Caption: Proposed mechanism of drug release from SLNs.
Caption: Potential signaling pathway influenced by this compound.
References
- 1. Unlocking the Potential of this compound Derivatives in Next-Generation Skincare – Cosmetic Ingredients [cosmetic-ingredients.co.za]
- 2. Discover the most stable vitamin C derivative “3-Glyceryl Ascorbate” [cosmeticsbusiness.com]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. Nanoparticle drug delivery - Wikipedia [en.wikipedia.org]
- 5. Synthesis and In Vitro Characterization of Ascorbyl Palmitate-Loaded Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Glyceryl Ascorbate-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyceryl ascorbate (B8700270), a stable derivative of ascorbic acid (Vitamin C), is increasingly utilized in cosmetic and pharmaceutical formulations for its antioxidant and skin-brightening properties.[1][2] Understanding its cellular mechanisms is crucial for validating its efficacy and safety. Flow cytometry offers a powerful, high-throughput platform to dissect the effects of glyceryl ascorbate on individual cells, providing quantitative insights into key cellular processes such as cell cycle progression, apoptosis, and oxidative stress.
These application notes provide detailed protocols for analyzing the cellular response to glyceryel ascorbate treatment using flow cytometry. The methodologies are based on established principles of flow cytometric analysis of vitamin C and its derivatives.
Key Applications
-
Cell Cycle Analysis: Determine the effect of this compound on cell proliferation by quantifying the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Studies on ascorbic acid have shown it can induce a G0/G1 arrest in tumor cells.[3]
-
Apoptosis Detection: Assess the pro-apoptotic or anti-apoptotic potential of this compound by identifying and quantifying apoptotic and necrotic cells. Ascorbic acid has been shown to induce apoptosis in various cancer cell lines.[3][4][5]
-
Reactive Oxygen Species (ROS) Measurement: Quantify intracellular ROS levels to evaluate the antioxidant or pro-oxidant effects of this compound under different cellular conditions.
Data Presentation
The following tables present hypothetical, yet plausible, quantitative data obtained from flow cytometry analysis of a human keratinocyte cell line (HaCaT) treated with varying concentrations of this compound for 24 hours.
Table 1: Cell Cycle Distribution of HaCaT Cells Treated with this compound
| Treatment Group | % G0/G1 Phase | % S Phase | % G2/M Phase | Sub-G0/G1 (Apoptosis) |
| Control (Untreated) | 55.2 ± 2.1 | 28.3 ± 1.5 | 16.5 ± 0.9 | 1.8 ± 0.3 |
| This compound (1 mM) | 65.8 ± 2.5 | 20.1 ± 1.2 | 14.1 ± 0.8 | 3.5 ± 0.5 |
| This compound (5 mM) | 72.3 ± 3.1 | 15.4 ± 1.0 | 12.3 ± 0.7 | 8.9 ± 1.1 |
| This compound (10 mM) | 68.1 ± 2.8 | 12.9 ± 0.9 | 9.0 ± 0.6 | 15.2 ± 1.4 |
Table 2: Apoptosis Analysis of HaCaT Cells Treated with this compound using Annexin V and Propidium Iodide (PI) Staining
| Treatment Group | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Control (Untreated) | 95.1 ± 1.8 | 2.5 ± 0.4 | 1.2 ± 0.2 | 1.2 ± 0.3 |
| This compound (1 mM) | 92.3 ± 2.0 | 4.8 ± 0.6 | 1.9 ± 0.3 | 1.0 ± 0.2 |
| This compound (5 mM) | 85.6 ± 2.5 | 9.1 ± 1.1 | 3.8 ± 0.5 | 1.5 ± 0.3 |
| This compound (10 mM) | 76.4 ± 3.1 | 15.3 ± 1.5 | 6.2 ± 0.8 | 2.1 ± 0.4 |
Table 3: Intracellular Reactive Oxygen Species (ROS) Levels in HaCaT Cells Treated with this compound
| Treatment Group | Mean Fluorescence Intensity (MFI) of DCFDA | % ROS Positive Cells |
| Control (Untreated) | 150 ± 15 | 5.2 ± 0.7 |
| H₂O₂ (100 µM) - Positive Control | 850 ± 45 | 88.9 ± 4.2 |
| This compound (1 mM) | 110 ± 12 | 3.8 ± 0.5 |
| This compound (5 mM) | 85 ± 9 | 2.1 ± 0.4 |
| This compound (10 mM) | 60 ± 7 | 1.5 ± 0.3 |
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining
Objective: To analyze the effect of this compound on the cell cycle distribution of cultured cells.
Materials:
-
Cell line of interest (e.g., HaCaT, B16 Melanoma)
-
Complete cell culture medium
-
This compound solution (sterile)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
70% Ethanol (B145695) (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed 1.5 x 10⁵ cells per well in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 1 mM, 5 mM, 10 mM) and a vehicle control for the desired time period (e.g., 24 hours).
-
Cell Harvesting: Aspirate the medium, wash cells with PBS, and harvest them by trypsinization.
-
Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix for at least 1 hour on ice.[3]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark at 37°C for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. Use a linear scale for forward scatter (FSC) and side scatter (SSC) and a logarithmic scale for the PI fluorescence channel (typically FL2 or FL3).
-
Data Analysis: Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. The sub-G0/G1 peak can be quantified as an indicator of apoptotic cells.[3]
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide (PI)
Objective: To differentiate between live, apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cell line of interest
-
Complete cell culture medium
-
This compound solution (sterile)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1 x 10⁶ cells in a T25 flask and treat with this compound as described in Protocol 1.[6]
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry. Use logarithmic scales for both FITC (Annexin V) and PI fluorescence channels.
-
Data Analysis: Create a quadrant plot to distinguish between:
-
Live cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To quantify changes in intracellular ROS levels in response to this compound treatment.
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) solution
-
Cell line of interest
-
Complete cell culture medium
-
This compound solution (sterile)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Hydrogen peroxide (H₂O₂) as a positive control
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in Protocol 1. Include a positive control group treated with H₂O₂.
-
Loading with DCFH-DA: After treatment, incubate the cells with DCFH-DA solution (typically 5-10 µM) in serum-free medium for 30 minutes at 37°C in the dark.[7]
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. The oxidized, fluorescent form of the dye (DCF) is typically detected in the FITC channel.
-
Data Analysis: Generate a histogram of DCF fluorescence intensity. The mean fluorescence intensity (MFI) and the percentage of DCF-positive cells are used to quantify ROS levels.[7]
Visualizations
Caption: Experimental workflow for flow cytometry analysis.
Caption: Putative apoptosis signaling pathway.
Caption: this compound-induced cell cycle arrest.
References
- 1. GLYCERYL ASCORBATE - Ataman Kimya [atamanchemicals.com]
- 2. ulprospector.com [ulprospector.com]
- 3. Ascorbate exerts anti-proliferative effects through cell cycle inhibition and sensitizes tumor cells towards cytostatic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ascorbate (vitamin C) induces cell death through the apoptosis-inducing factor in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of High-Dose Ascorbate-Induced Cytotoxicity in Human Glioblastoma Cells and the Role of Dehydroascorbic Acid and Iron [mdpi.com]
Application Notes and Protocols for Measuring Intracellular ROS Levels after Glyceryl Ascorbate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive oxygen species (ROS) are highly reactive molecules and free radicals derived from molecular oxygen. While they play essential roles in cell signaling and homeostasis, excessive ROS production leads to oxidative stress, a state implicated in various pathologies including inflammation, aging, and cardiovascular diseases. Consequently, the identification and characterization of compounds that can modulate intracellular ROS levels are of significant interest in drug development and cosmetic science.
Glyceryl ascorbate (B8700270) is a stable, water-soluble derivative of ascorbic acid (Vitamin C), created by binding ascorbic acid to glycerin.[1][2] This modification enhances its stability compared to the notoriously unstable pure ascorbic acid, making it a more reliable ingredient in various formulations.[3][4] Like its parent molecule, glyceryl ascorbate and its derivatives possess antioxidant properties.[2][5][6][7] This document provides detailed protocols for measuring the effect of this compound on intracellular ROS levels using the widely accepted 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay.
Principle of the Assay
The DCFH-DA assay is a common method for detecting intracellular ROS.[8] The underlying principle involves the following steps:
-
Cellular Uptake: Non-fluorescent and cell-permeable DCFH-DA readily diffuses across the cell membrane.
-
Enzymatic Conversion: Inside the cell, esterases cleave the diacetate groups, converting DCFH-DA into the non-fluorescent but less permeable 2',7'-dichlorodihydrofluorescein (DCFH).
-
Oxidation by ROS: In the presence of intracellular ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Fluorescence Detection: The fluorescence intensity of DCF, which is directly proportional to the intracellular ROS levels, can be measured using a fluorescence microplate reader, flow cytometer, or fluorescence microscope. The excitation and emission maxima of DCF are approximately 495 nm and 529 nm, respectively.[8]
Mechanism of Action of this compound in ROS Reduction
While this compound itself can directly scavenge ROS, its derivative, 3-O-Laurylthis compound (VC-3LG), has been shown to elicit a superior reduction of intracellular ROS levels compared to ascorbic acid.[1] This enhanced effect is not solely due to direct scavenging but also involves the activation of the cell's own antioxidant defense systems.[1]
VC-3LG up-regulates the expression of peroxisome proliferator-activated receptor-γ (PPAR-γ) and nuclear factor erythroid 2-related factor 2 (Nrf2).[1] Nrf2 is a key transcription factor that regulates the expression of several antioxidant and detoxification genes. The activation of the PPAR-γ and Nrf2 signaling pathway leads to the increased expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase-1 (NQO1), and γ-glutamyl cysteine synthase (γ-GCS), the rate-limiting enzyme in glutathione (B108866) (GSH) synthesis.[1] This multi-pronged approach of direct ROS scavenging and enhancement of endogenous antioxidant capacity makes this compound and its derivatives potent modulators of intracellular oxidative stress.
Experimental Protocols
The following are detailed protocols for measuring intracellular ROS levels after treatment with this compound using a fluorescence microplate reader, flow cytometry, and fluorescence microscopy.
Reagent Preparation
-
DCFH-DA Stock Solution (10 mM): Dissolve 4.87 mg of 2',7'-dichlorodihydrofluorescein diacetate in 1 mL of high-quality, anhydrous DMSO. Store in small aliquots at -20°C, protected from light.
-
DCFH-DA Working Solution (10-25 µM): Immediately before use, dilute the DCFH-DA stock solution in pre-warmed serum-free cell culture medium or PBS to the desired final concentration.
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile PBS or cell culture medium) at a concentration 100-1000 times the final desired concentration. Sterilize by filtration if necessary. Store at 4°C or -20°C as recommended by the manufacturer.
-
Positive Control (e.g., H₂O₂ or Tert-butyl hydroperoxide): Prepare a stock solution of a known ROS inducer to validate the assay.
Protocol 1: Measurement of Intracellular ROS using a Fluorescence Microplate Reader (for Adherent Cells)
This protocol is suitable for high-throughput screening of the effects of this compound on intracellular ROS.
-
Cell Seeding: Seed adherent cells into a black, clear-bottom 96-well plate at a density that will ensure they are 70-90% confluent on the day of the experiment. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Treatment:
-
Remove the culture medium.
-
Add fresh culture medium containing various concentrations of this compound.
-
Include the following controls:
-
Untreated Control: Cells in culture medium only.
-
Vehicle Control: Cells in culture medium with the solvent used for this compound.
-
Positive Control: Cells treated with a known ROS inducer (e.g., H₂O₂).
-
This compound + ROS Inducer: To assess the protective effect of this compound.
-
-
Incubate for the desired treatment duration (e.g., 1, 6, 12, or 24 hours).
-
-
DCFH-DA Staining:
-
Remove the treatment medium and wash the cells once with pre-warmed PBS.
-
Add 100 µL of DCFH-DA working solution (10-25 µM) to each well.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Fluorescence Measurement:
-
Remove the DCFH-DA working solution and wash the cells twice with pre-warmed PBS.
-
Add 100 µL of PBS to each well.
-
Immediately measure the fluorescence intensity using a microplate reader with excitation at ~495 nm and emission at ~529 nm.
-
Protocol 2: Measurement of Intracellular ROS using Flow Cytometry (for Adherent and Suspension Cells)
This protocol allows for the quantification of ROS levels in individual cells.
-
Cell Seeding and Treatment:
-
Adherent Cells: Seed cells in a 6-well or 12-well plate and treat as described in Protocol 1.
-
Suspension Cells: Treat cells in suspension in culture tubes.
-
-
Cell Harvesting (for Adherent Cells): After treatment, wash the cells with PBS and detach them using trypsin-EDTA. Neutralize the trypsin with complete medium and collect the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
DCFH-DA Staining:
-
Resuspend the cell pellet (or suspension cells) in pre-warmed serum-free medium containing 10-25 µM DCFH-DA.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in 500 µL of ice-cold PBS.
-
Flow Cytometry Analysis: Analyze the cells immediately on a flow cytometer. Use the appropriate laser (e.g., 488 nm) for excitation and detect the emission in the green channel (e.g., 530/30 nm bandpass filter). Record the mean fluorescence intensity (MFI) for each sample.
Protocol 3: Visualization of Intracellular ROS using Fluorescence Microscopy
This protocol allows for the qualitative visualization of ROS production within cells.
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate and treat as described in Protocol 1.
-
DCFH-DA Staining: Perform the staining as described in Protocol 1.
-
Imaging: After the final wash, mount the coverslips on a glass slide with a drop of PBS. Immediately visualize the cells using a fluorescence microscope equipped with a suitable filter set for fluorescein (B123965) (e.g., blue excitation, green emission). Capture images using a digital camera.
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between different treatment groups.
Table 1: Effect of this compound on Intracellular ROS Levels Measured by Fluorescence Microplate Reader
| Treatment Group | Concentration | Mean Fluorescence Intensity (± SD) | Fold Change vs. Control | % ROS Reduction (vs. Positive Control) |
| Untreated Control | - | 1.0 | N/A | |
| Vehicle Control | - | N/A | ||
| Positive Control (e.g., 100 µM H₂O₂) | 100 µM | 0 | ||
| This compound | 10 µM | |||
| This compound | 50 µM | |||
| This compound | 100 µM | |||
| This compound + Positive Control | 10 µM + 100 µM H₂O₂ | |||
| This compound + Positive Control | 50 µM + 100 µM H₂O₂ | |||
| This compound + Positive Control | 100 µM + 100 µM H₂O₂ |
Table 2: Effect of this compound on Intracellular ROS Levels Measured by Flow Cytometry
| Treatment Group | Concentration | Mean Fluorescence Intensity (MFI ± SD) | % of ROS-Positive Cells |
| Untreated Control | - | ||
| Vehicle Control | - | ||
| Positive Control (e.g., 100 µM H₂O₂) | 100 µM | ||
| This compound | 50 µM | ||
| This compound + Positive Control | 50 µM + 100 µM H₂O₂ |
Troubleshooting and Considerations
-
High Background Fluorescence: Ensure complete removal of serum from the medium during staining, as it can contain esterases that hydrolyze DCFH-DA. Protect the DCFH-DA solutions from light to prevent auto-oxidation.
-
Cell Detachment: Handle adherent cells gently during washing steps to prevent cell loss.
-
Photobleaching: Minimize the exposure of stained cells to light, especially during fluorescence microscopy.
-
Probe Specificity: While widely used, DCFH-DA is not specific for a single ROS and can be oxidized by various reactive species. Consider using more specific probes if the identification of a particular ROS is required.
-
Cytotoxicity: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel to ensure that the observed decrease in ROS is not due to this compound-induced cell death.
Conclusion
The protocols outlined in this application note provide a robust framework for assessing the impact of this compound on intracellular ROS levels. By employing these methods, researchers can obtain both quantitative and qualitative data to characterize the antioxidant potential of this stable vitamin C derivative. The provided signaling pathway diagram offers a conceptual model for its mechanism of action, which can be further investigated using molecular biology techniques. These detailed procedures will be valuable for scientists and professionals in the fields of drug discovery, dermatology, and cosmetic science who are interested in developing novel antioxidant therapies and formulations.
References
- 1. 3-O-Laurylthis compound activates the intracellular antioxidant system through the contribution of PPAR-γ and Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ascorbate: antioxidant and biochemical activities and their importance for in vitro models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ROS-induced cytotoxicity of ascorbate is attenuated by hypoxia and HIF-1alpha in the NCI60 cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Ascorbate: antioxidant and biochemical activities and their importance for in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of Protein Expression in Glyceryl Ascorbate Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyceryl ascorbate (B8700270), a stable derivative of ascorbic acid (Vitamin C), is increasingly investigated for its potential applications in dermatology and pharmacology. Its enhanced stability and skin penetration capabilities make it a promising ingredient in formulations aimed at improving skin health.[1] Like ascorbic acid, glyceryl ascorbate is believed to exert its effects by modulating various cellular processes, including collagen synthesis and melanogenesis. Western blot analysis is a crucial technique for elucidating the molecular mechanisms underlying these effects by allowing for the semi-quantitative or quantitative detection of specific protein expression levels in cells or tissues treated with this compound.[2]
These application notes provide a framework for utilizing Western blot analysis to study the effects of this compound on key proteins involved in skin health. The provided protocols and data serve as a guide for researchers to design and execute their experiments.
Key Protein Targets in this compound Research
Melanogenesis-Related Proteins
One of the key applications of this compound is in skin lightening and managing hyperpigmentation. This is primarily achieved by modulating the expression of proteins involved in melanin (B1238610) synthesis. A key enzyme in this process is tyrosinase . Studies on this compound derivatives, such as 3-O-Glyceryl-2-O-hexyl ascorbate, have shown a decrease in tyrosinase protein levels in melanoma cell lines.[3] Western blot analysis can quantify the reduction in tyrosinase expression following treatment with this compound.
Extracellular Matrix Proteins
Ascorbic acid is a well-known promoter of collagen synthesis.[2] Stable derivatives like this compound are expected to share this property, making them valuable for anti-aging and wound healing applications. Western blot analysis can be employed to measure the expression of collagen I and other extracellular matrix proteins in fibroblasts or skin tissue models treated with this compound.
Quantitative Data Summary
Due to the limited availability of specific quantitative Western blot data for this compound in publicly accessible literature, the following tables present illustrative data based on studies of ascorbic acid and its stable derivatives. Researchers should generate their own quantitative data for this compound using the protocols provided below.
Table 1: Illustrative Quantitative Analysis of Tyrosinase Expression
| Treatment Group | Tyrosinase Expression (Normalized to β-actin) | Fold Change vs. Control |
| Control (Untreated) | 1.00 | 1.0 |
| This compound (X µM) | Data to be determined | TBD |
| Ascorbic Acid Derivative (Example) | 0.65 | 0.65 |
This table is a template. Researchers should replace the example data with their own experimental results.
Table 2: Illustrative Quantitative Analysis of Collagen I Expression
| Treatment Group | Collagen I Expression (Normalized to β-actin) | Fold Change vs. Control |
| Control (Untreated) | 1.00 | 1.0 |
| This compound (Y µM) | Data to be determined | TBD |
| Ascorbic Acid Derivative (Example) | 1.85 | 1.85 |
This table is a template. Researchers should replace the example data with their own experimental results.
Experimental Protocols
This section provides a detailed protocol for Western blot analysis to assess protein expression in cell cultures treated with this compound.
Cell Culture and Treatment
-
Culture appropriate cell lines (e.g., B16F10 melanoma cells for tyrosinase analysis, human dermal fibroblasts for collagen analysis) in their recommended growth medium.
-
Seed cells in culture plates and allow them to adhere and reach approximately 70-80% confluency.
-
Treat the cells with varying concentrations of this compound for a predetermined time course (e.g., 24, 48, 72 hours). Include an untreated control group.
Protein Extraction
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein extract.
-
Determine the protein concentration using a BCA (Bicinchoninic acid) protein assay.
SDS-PAGE and Protein Transfer
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Include a molecular weight marker.
-
Run the gel electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
Immunoblotting
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-tyrosinase or anti-collagen I), diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometry analysis on the resulting bands using image analysis software (e.g., ImageJ).
-
Normalize the band intensity of the target protein to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Visualizations
This compound, like ascorbic acid, is hypothesized to influence key signaling pathways that regulate protein expression. The following diagrams illustrate these potential pathways.
Figure 1. Experimental workflow for Western blot analysis.
Figure 2. Putative signaling pathway for melanogenesis inhibition.
Figure 3. Signaling pathway for collagen synthesis stimulation.
References
- 1. Regulation of collagen synthesis in human dermal fibroblasts by the sodium and magnesium salts of ascorbyl-2-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of vitamin C and its derivatives on collagen synthesis and cross-linking by normal human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-O-Glyceryl-2-O-hexyl ascorbate suppresses melanogenesis by interfering with intracellular melanosome transport and suppressing tyrosinase protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Gene Expression Analysis in Cells Treated with Glyceryl Ascorbate
Introduction
Glyceryl ascorbate (B8700270), a stable derivative of ascorbic acid (Vitamin C), is increasingly utilized in dermatological and pharmaceutical research for its antioxidant, anti-aging, and skin-lightening properties.[1][2][3][4][5][6] Unlike L-ascorbic acid, glyceryl ascorbate offers enhanced stability in formulations, making it an attractive compound for studying the effects of Vitamin C on cellular processes.[1][2][3][4] These application notes provide a comprehensive guide for researchers investigating the impact of this compound on gene expression in cultured cells. Understanding these molecular changes is crucial for elucidating its mechanism of action and for the development of novel therapeutics.
Background
Ascorbic acid is a well-known cofactor for enzymes essential for collagen biosynthesis, such as prolyl and lysyl hydroxylases.[7][8] It also plays a role in regulating collagen gene expression at the transcriptional or translational level.[7][9][10] Furthermore, its antioxidant properties help protect cells from oxidative stress by scavenging reactive oxygen species.[11][12] this compound, as a Vitamin C derivative, is expected to modulate similar cellular pathways. A derivative, 3-O-Laurylthis compound, has been shown to enhance ceramide synthesis, which is vital for skin barrier function.[1][2][3]
Expected Gene Expression Changes
Based on the known functions of ascorbic acid, treatment of cells with this compound is anticipated to modulate the expression of genes involved in several key biological processes. The following tables summarize the expected changes in gene expression. Note: The fold changes presented are illustrative and may vary depending on the cell type, concentration of this compound, and duration of treatment.
Table 1: Modulation of Extracellular Matrix Gene Expression
| Gene Symbol | Gene Name | Function | Expected Expression Change | Illustrative Fold Change |
| COL1A1 | Collagen Type I Alpha 1 Chain | Major structural component of the dermis | Upregulation | 2.5 |
| COL1A2 | Collagen Type I Alpha 2 Chain | Forms type I collagen with COL1A1 | Upregulation | 2.3 |
| COL3A1 | Collagen Type III Alpha 1 Chain | Important for skin elasticity | Upregulation | 2.1 |
| P4HA1 | Prolyl 4-Hydroxylase Subunit Alpha 1 | Key enzyme in collagen synthesis | Upregulation | 1.8 |
| PLOD1 | Procollagen-Lysine, 2-Oxoglutarate 5-Dioxygenase 1 | Key enzyme in collagen cross-linking | Upregulation | 1.7 |
| MMP1 | Matrix Metallopeptidase 1 | Degrades collagen | Downregulation | -1.9 |
Table 2: Modulation of Antioxidant Response Gene Expression
| Gene Symbol | Gene Name | Function | Expected Expression Change | Illustrative Fold Change |
| NQO1 | NAD(P)H Quinone Dehydrogenase 1 | Detoxification of quinones | Upregulation | 1.6 |
| HMOX1 | Heme Oxygenase 1 | Heme catabolism, antioxidant defense | Upregulation | 1.9 |
| GCLC | Glutamate-Cysteine Ligase Catalytic Subunit | Rate-limiting enzyme in glutathione (B108866) synthesis | Upregulation | 1.5 |
| SOD2 | Superoxide (B77818) Dismutase 2, Mitochondrial | Detoxification of superoxide radicals | Upregulation | 1.7 |
Table 3: Modulation of Skin Barrier Function Gene Expression
| Gene Symbol | Gene Name | Function | Expected Expression Change | Illustrative Fold Change |
| GBA | Glucosylceramidase Beta | Ceramide synthesis | Upregulation | 1.8 |
| SPTLC1 | Serine Palmitoyltransferase Long Chain Base Subunit 1 | Key enzyme in ceramide synthesis | Upregulation | 1.6 |
| FLG | Filaggrin | Epidermal barrier integrity | Upregulation | 1.5 |
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
The following diagram illustrates the hypothesized signaling pathway through which this compound exerts its effects on collagen synthesis and antioxidant response.
Caption: Hypothesized signaling pathway of this compound.
Experimental Workflow for Gene Expression Analysis
The diagram below outlines the key steps for analyzing gene expression changes in cells treated with this compound using quantitative real-time PCR (qPCR).
Caption: Experimental workflow for gene expression analysis.
Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate human dermal fibroblasts in 6-well plates at a density of 2 x 10^5 cells per well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2 for 24 hours to allow for cell attachment.
-
Treatment Preparation: Prepare a stock solution of this compound in sterile phosphate-buffered saline (PBS). Further dilute the stock solution in serum-free DMEM to the desired final concentrations (e.g., 50 µM, 100 µM, 200 µM). Prepare a vehicle control using serum-free DMEM with the same concentration of PBS used for the highest concentration of this compound.
-
Cell Treatment: Aspirate the culture medium from the wells and wash the cells once with sterile PBS. Add 2 mL of the prepared this compound solutions or the vehicle control to the respective wells.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Harvesting: After incubation, aspirate the medium and proceed immediately to RNA isolation.[13]
Protocol 2: Total RNA Isolation (TRIzol Method)
This protocol is based on the widely used TRIzol reagent method.[14]
-
Cell Lysis: Add 1 mL of TRIzol reagent directly to each well of the 6-well plate and lyse the cells by pipetting up and down several times.[14]
-
Phase Separation:
-
Transfer the lysate to a microcentrifuge tube and incubate at room temperature for 5 minutes.[14]
-
Add 0.2 mL of chloroform (B151607) per 1 mL of TRIzol reagent.[14]
-
Shake the tubes vigorously for 15 seconds and incubate at room temperature for 3 minutes.[14]
-
Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. This will separate the mixture into a lower red phenol-chloroform phase, an interphase, and an upper colorless aqueous phase containing the RNA.[14]
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a fresh tube.
-
Add 0.5 mL of isopropanol (B130326) per 1 mL of TRIzol reagent used initially.
-
Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
-
-
RNA Wash:
-
Discard the supernatant.
-
Wash the RNA pellet with 1 mL of 75% ethanol (B145695) (diluted with nuclease-free water).
-
Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
RNA Resuspension:
-
Quantification and Quality Control:
-
Determine the RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.[14]
-
Assess RNA integrity by running an aliquot on a 1% agarose (B213101) gel. Two distinct ribosomal RNA bands (28S and 18S) should be visible.[14]
-
Protocol 3: Quantitative Real-Time PCR (qPCR)
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix in a 20 µL final volume:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA (e.g., 1:10 dilution)
-
6 µL of nuclease-free water
-
-
-
qPCR Program:
-
Run the qPCR on a real-time PCR instrument using a standard three-step cycling protocol:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing: 60°C for 30 seconds
-
Extension: 72°C for 30 seconds
-
-
Melt curve analysis to verify primer specificity.
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.[14]
-
Normalize the Ct values of the target genes to the Ct values of a reference gene (e.g., GAPDH, ACTB) (ΔCt = Ct_target - Ct_reference).[14]
-
Calculate the fold change in gene expression using the 2-ΔΔCt method, where ΔΔCt = ΔCt_treated - ΔCt_vehicle control.[14]
-
References
- 1. GLYCERYL ASCORBATE - Ataman Kimya [atamanchemicals.com]
- 2. paulaschoice.es [paulaschoice.es]
- 3. paulaschoice.nl [paulaschoice.nl]
- 4. 3-Glyceryl Ascorbate | Vitamin C Derivative | Cosmetic Ingredients Guide [ci.guide]
- 5. ulprospector.com [ulprospector.com]
- 6. makingcosmetics.com [makingcosmetics.com]
- 7. Regulation of collagen biosynthesis by ascorbic acid: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stimulation of collagen gene expression by ascorbic acid in cultured human fibroblasts. A role for lipid peroxidation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ascorbic acid specifically increases type I and type III procollagen messenger RNA levels in human skin fibroblast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ascorbate: antioxidant and biochemical activities and their importance for in vitro models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. Cell culture and QRT PCR Gene Expression | Culture Collections [culturecollections.org.uk]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: Use of Glyceryl Ascorbate in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models are increasingly utilized in biomedical research and drug development to more accurately recapitulate the complex in vivo microenvironment. A critical component of this microenvironment is the extracellular matrix (ECM), which provides structural support and biochemical cues that influence cell behavior. Glyceryl ascorbate (B8700270), a stable derivative of ascorbic acid (Vitamin C), is emerging as a valuable supplement in 3D cell culture due to its enhanced stability and bioavailability. Like its parent molecule, glyceryl ascorbate is anticipated to play a crucial role in promoting ECM synthesis, particularly collagen, thereby enhancing the structural integrity and physiological relevance of 3D cell culture models.
These application notes provide a comprehensive overview of the use of this compound in 3D cell culture, including its effects on cell viability, proliferation, differentiation, and ECM synthesis. Detailed protocols for key experiments are provided to facilitate the integration of this compound into research workflows.
Key Applications of this compound in 3D Cell Culture
-
Enhanced Extracellular Matrix (ECM) Synthesis: this compound serves as a critical co-factor for prolyl and lysyl hydroxylases, enzymes essential for the post-translational modification and stabilization of collagen fibers. Its supplementation in 3D cultures of fibroblasts, chondrocytes, and mesenchymal stem cells is expected to significantly increase collagen deposition, leading to more robust and physiologically relevant tissue constructs. Some literature suggests that 3-Glyceryl Ascorbate enhances collagen production.[1]
-
Improved Cell Viability and Proliferation: As a potent antioxidant, this compound helps to mitigate oxidative stress within the dense environment of 3D cell cultures, thereby promoting cell survival and proliferation. Studies on related vitamin C derivatives have shown improved cell viability in 3D skin models.[2] The use of bis-glyceryl ascorbate has been shown to support active cell proliferation in the formation of 3D spheroids.[3]
-
Induction and Maintenance of Differentiation: this compound can influence the differentiation of various cell types. For instance, in mesenchymal stem cell (MSC) cultures, it is a key component of osteogenic differentiation media, promoting the formation of a mineralized matrix.
-
Tissue Engineering and Regenerative Medicine: The ability of this compound to promote the formation of a stable, cell-secreted ECM makes it an invaluable tool for the development of engineered tissues for transplantation and in vitro disease modeling.
Data Presentation
Table 1: Expected Effects of this compound on Cellular Processes in 3D Cell Culture Models
| Cellular Process | Cell Type Examples | Expected Outcome with this compound | Typical Concentration Range |
| Cell Viability | Fibroblasts, Keratinocytes, MSCs | Increased viability, reduced apoptosis | 50 - 250 µM |
| Cell Proliferation | Fibroblasts, Osteoblasts | Modest increase or maintenance of proliferation | 50 - 200 µM |
| ECM Synthesis (Collagen) | Fibroblasts, Chondrocytes, MSCs | Significant increase in collagen type I and III deposition | 100 - 500 µM |
| Osteogenic Differentiation | Mesenchymal Stem Cells (MSCs) | Enhanced alkaline phosphatase activity and matrix mineralization | 100 - 250 µM |
Note: The data presented in this table is based on the known effects of ascorbic acid and its stable derivatives. Optimal concentrations for this compound may need to be determined empirically for specific cell types and 3D culture systems.
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound in 3D cell culture.
Caption: Role of this compound in the collagen synthesis pathway.
Experimental Protocols
Protocol 1: Preparation of 3D Spheroids and Treatment with this compound
This protocol describes the formation of 3D spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates and their subsequent treatment with this compound.
Materials:
-
Cell line of choice (e.g., fibroblasts, MSCs)
-
Complete cell culture medium
-
Sterile PBS
-
Trypsin-EDTA
-
96-well ULA round-bottom plates
-
This compound
-
Sterile, deionized water
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Preparation:
-
Culture cells to 80-90% confluency in a T-75 flask.[4]
-
Wash cells with PBS and detach using Trypsin-EDTA.[4]
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.[4]
-
Resuspend the cell pellet in fresh medium and determine cell concentration and viability.
-
-
This compound Stock Solution:
-
Prepare a 100 mM stock solution of this compound in sterile, deionized water.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Store aliquots at -20°C.
-
-
Spheroid Formation:
-
Treatment with this compound:
-
Prepare working solutions of this compound in complete medium at 2X the final desired concentrations (e.g., 100 µM, 200 µM, 500 µM).
-
Carefully add 100 µL of the 2X this compound solutions to the respective wells containing spheroids. Include a vehicle control (medium without this compound).
-
Incubate the spheroids for the desired experimental duration, performing half-medium changes with fresh this compound-containing medium every 2-3 days.
-
Protocol 2: Assessment of Cell Viability in 3D Spheroids
This protocol utilizes a luminescence-based assay (e.g., CellTiter-Glo® 3D) to quantify ATP as an indicator of metabolically active cells.
Materials:
-
3D spheroids treated with this compound in a 96-well ULA plate
-
CellTiter-Glo® 3D Cell Viability Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Equilibrate the 96-well plate with spheroids and the assay reagent to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[4]
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.[4]
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[4]
-
Measure luminescence using a plate-reading luminometer.
-
Express data as a percentage of the vehicle control.
Protocol 3: Quantification of Collagen Deposition in 3D Spheroids
This protocol uses Picrosirius Red staining for the visualization and quantification of collagen.
Materials:
-
3D spheroids
-
4% Paraformaldehyde (PFA) in PBS
-
Picrosirius Red solution
-
0.1 N NaOH
-
Spectrophotometer
Procedure:
-
Fixation:
-
Carefully remove the culture medium and wash the spheroids with PBS.
-
Fix the spheroids in 4% PFA for 30-60 minutes at room temperature.
-
Wash the fixed spheroids three times with PBS.
-
-
Staining:
-
Incubate the spheroids in Picrosirius Red solution for 1 hour at room temperature.
-
Wash the stained spheroids with 0.1 N HCl to remove unbound dye.
-
-
Quantification:
-
For quantitative analysis, elute the bound dye by incubating the spheroids in 0.1 N NaOH.
-
Transfer the eluate to a 96-well plate and measure the absorbance at 550 nm using a spectrophotometer.
-
A standard curve using known concentrations of collagen can be used for absolute quantification.
-
-
Visualization:
-
For visualization, embed the stained spheroids, section, and image using bright-field or polarized light microscopy. Type I and type III collagen will appear as red/yellow and green, respectively, under polarized light.[5]
-
Protocol 4: Immunofluorescence Staining for Collagen in 3D Spheroids
This protocol allows for the specific visualization of collagen types within the 3D spheroid structure.
Materials:
-
3D spheroids
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against the collagen type of interest (e.g., anti-Collagen I)
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Fixation and Permeabilization:
-
Fix spheroids in 4% PFA for 1-2 hours at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.5% Triton X-100 in PBS for 20 minutes.[6]
-
-
Blocking and Antibody Incubation:
-
Block non-specific binding with 5% BSA in PBS for 1-2 hours at room temperature or overnight at 4°C.[6]
-
Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 10-15 minutes.
-
Wash with PBS.
-
Mount the spheroids on a microscope slide using an appropriate mounting medium.
-
-
Imaging:
-
Image the stained spheroids using a confocal microscope.
-
Protocol 5: Assessment of Osteogenic Differentiation via Alkaline Phosphatase (ALP) Activity
This protocol is for assessing an early marker of osteogenic differentiation in 3D cultures of MSCs.
Materials:
-
3D MSC spheroids cultured in osteogenic differentiation medium containing this compound
-
Cell lysis buffer (e.g., 0.2% Triton X-100 in PBS)
-
Alkaline Phosphatase Assay Kit (colorimetric, using p-nitrophenyl phosphate (B84403) - pNPP)
-
Spectrophotometer
Procedure:
-
Cell Lysis:
-
Wash the spheroids with PBS.
-
Lyse the cells in the spheroids using a suitable lysis buffer with gentle agitation for 20 minutes.[7]
-
-
ALP Activity Assay:
-
Perform the ALP activity assay on the cell lysates according to the manufacturer's instructions.[7] This typically involves incubating the lysate with a pNPP substrate solution.
-
The hydrolysis of pNPP by ALP produces a yellow product.
-
-
Quantification:
-
Measure the absorbance of the yellow product at 405 nm using a spectrophotometer.[8]
-
Normalize the ALP activity to the total protein content of the lysate, determined using a BCA or Bradford assay.
-
References
- 1. cosmetic-ingredients.co.za [cosmetic-ingredients.co.za]
- 2. Effects of Ascorbyl-2-phosphate Magnesium on Human Keratinocyte Toxicity and Pathological Changes by Sorafenib [jstage.jst.go.jp]
- 3. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. sciencellonline.com [sciencellonline.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Electrochemical Detection of Glyceryl Ascorbate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyceryl ascorbate (B8700270), an ester of ascorbic acid (Vitamin C) and glycerin, is a multifunctional ingredient utilized in the pharmaceutical and cosmetic industries for its antioxidant, skin-lightening, and moisturizing properties. The quantification of glyceryl ascorbate is crucial for quality control, formulation development, and stability testing. Electrochemical methods offer a rapid, sensitive, and cost-effective alternative to traditional analytical techniques like high-performance liquid chromatography (HPLC)[1].
This document provides a comprehensive overview of electrochemical methods applicable to the detection of this compound. While direct literature on the electrochemical detection of this compound is limited, the electroactive ascorbate moiety of the molecule allows for the adaptation of well-established methods for ascorbic acid detection. The electrochemical oxidation of ascorbic acid to dehydroascorbic acid forms the basis for its detection[2]. This process involves the transfer of two electrons and two protons.
The primary electrochemical techniques covered in these notes are Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), Square Wave Voltammetry (SWV), and Amperometry. These methods are highly suitable for determining the concentration of electroactive species like the ascorbate group in various samples[1][2].
Principle of Detection
The electrochemical detection of this compound is predicated on the oxidation of its ascorbate functional group at the surface of an electrode. When a potential is applied to the working electrode, the ascorbate moiety undergoes oxidation, generating a measurable current that is proportional to the concentration of this compound in the solution.
The glycerol (B35011) component of this compound can also be electrochemically oxidized, but typically under different experimental conditions (e.g., in highly alkaline media or at different potentials) than those optimized for ascorbic acid detection[3][4][5][6][7][8][9][10]. By carefully selecting the supporting electrolyte, pH, and applied potential, the electrochemical response from the ascorbate moiety can be selectively measured with minimal interference from the glycerol moiety. For instance, ascorbic acid is often analyzed in acidic to neutral pH, whereas glycerol oxidation is frequently studied in alkaline solutions[4][11].
Electrochemical Techniques
Cyclic Voltammetry (CV)
Cyclic voltammetry is a versatile technique used to study the redox properties of an electroactive species. By scanning the potential of a working electrode and measuring the resulting current, a voltammogram is produced that provides information about the oxidation and reduction processes. For quantitative analysis, the peak current of the oxidation wave is proportional to the concentration of the analyte[12]. CV is also useful for determining the optimal potential for other voltammetric techniques and for assessing the reversibility of the electrochemical reaction[11].
Differential Pulse Voltammetry (DPV)
DPV is a more sensitive technique than CV for quantitative analysis. It involves applying a series of regular voltage pulses superimposed on a linear potential sweep. The current is measured just before and at the end of each pulse, and the difference is plotted against the potential. This method effectively minimizes the background charging current, resulting in a higher signal-to-noise ratio and lower detection limits[13][14][15].
Square Wave Voltammetry (SWV)
SWV is another highly sensitive voltammetric technique that employs a square wave potential waveform superimposed on a staircase potential sweep. The current is sampled at the end of both the forward and reverse pulses, and the difference is plotted against the potential. SWV is known for its high speed and sensitivity, making it suitable for rapid analysis[13][16][17][18].
Amperometry
Amperometry is a technique where a constant potential is applied to the working electrode, and the resulting current is measured as a function of time. This method is often used for the continuous monitoring of a substance or in flow-injection analysis systems. The steady-state current is directly proportional to the bulk concentration of the analyte[19][20][21][22].
Data Presentation
The following tables summarize quantitative data from various studies on the electrochemical detection of ascorbic acid, which can be used as a starting point for developing methods for this compound.
| Electrochemical Technique | Working Electrode | Supporting Electrolyte / pH | Linear Range | Limit of Detection (LOD) | Reference |
| Cyclic Voltammetry (CV) | Platinum Disc | - | 0.1–10 mmol·L⁻¹ | 9 × 10⁻⁵ mol·L⁻¹ | [12] |
| Cyclic Voltammetry (CV) | Iodine-Coated Platinum | 0.1 M KCl | 2.84x10⁻³ - 5.68 mM | 1.0 µM | [23] |
| Differential Pulse Voltammetry (DPV) | Glassy Carbon | 0.2 M Acetate Buffer (pH 3.5) | - | - | [11] |
| Differential Pulse Voltammetry (DPV) | Carbon Paste | - | 0.1-800 μM | - | [14] |
| Differential Pulse Anodic Stripping Voltammetry (DPASV) | Glassy Carbon | Phosphate (B84403) Buffer (pH 4.2) | 5 - 300 mg·L⁻¹ | 0.25 mg·L⁻¹ | [24] |
| Square Wave Voltammetry (SWV) | Zeolite-Modified Carbon Paste | Phosphate Buffer (pH 5) | 4.0×10⁻⁷ to 1.2×10⁻³ M | 2×10⁻⁸ M | [17] |
| Square Wave Voltammetry (SWV) | Carbon Paste | Phosphate Buffer (pH 2) | 0.1 – 8.0 mM | - | [18] |
| Amperometry | o-Aminophenol Modified Screen-Printed Carbon | pH 7.2 | 2-20 μM | 0.86 μM | [20] |
| Amperometry | Ascorbate Oxidase-based Biosensor | Phosphate Buffer (pH 6.0) | 0.10-0.55 mM | - | [21] |
Experimental Protocols
Herein are detailed protocols for the electrochemical detection of the ascorbate moiety, adaptable for this compound.
Protocol 1: Quantitative Analysis by Cyclic Voltammetry
Objective: To determine the concentration of this compound using cyclic voltammetry.
Materials:
-
Potentiostat/Galvanostat
-
Three-electrode cell:
-
Glassy Carbon Electrode (GCE) as the working electrode
-
Ag/AgCl (3 M KCl) as the reference electrode
-
Platinum wire as the counter electrode
-
-
Phosphate buffer solution (0.1 M, pH 7.0)
-
This compound standard solutions of known concentrations
-
Nitrogen gas for deaeration
-
Polishing materials for GCE (e.g., alumina (B75360) slurry)
Procedure:
-
Electrode Preparation:
-
Polish the GCE surface with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and sonicate for 2 minutes to remove any adsorbed particles.
-
Dry the electrode under a stream of nitrogen.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell with the prepared GCE, Ag/AgCl reference electrode, and platinum counter electrode.
-
Add a known volume of the phosphate buffer solution to the cell.
-
Deaerate the solution by bubbling with nitrogen gas for 10-15 minutes to remove dissolved oxygen. Maintain a nitrogen atmosphere over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Record a background CV of the supporting electrolyte by scanning the potential from -0.2 V to +0.8 V at a scan rate of 50 mV/s.
-
Add a known concentration of the this compound standard solution to the cell.
-
Record the CV under the same conditions. An oxidation peak corresponding to the ascorbate moiety should be observed.
-
Repeat the measurement for a series of standard solutions to construct a calibration curve.
-
-
Data Analysis:
-
Measure the peak current of the oxidation wave for each standard solution.
-
Plot the peak current versus the concentration of this compound.
-
Perform a linear regression to obtain the calibration equation.
-
Measure the peak current of the unknown sample and determine its concentration using the calibration curve.
-
Protocol 2: Sensitive Determination by Differential Pulse Voltammetry
Objective: To achieve a lower limit of detection for this compound using DPV.
Materials:
-
Same as Protocol 1.
Procedure:
-
Electrode Preparation and Cell Setup:
-
Follow steps 1 and 2 from Protocol 1. A phosphate buffer of pH 4.2 can also be used for enhanced sensitivity[24].
-
-
DPV Measurement:
-
Record a background DPV of the supporting electrolyte.
-
Add a known concentration of the this compound standard solution.
-
Perform the DPV scan. Typical parameters are:
-
Initial Potential: 0.0 V
-
Final Potential: +0.7 V
-
Pulse Amplitude: 50 mV
-
Pulse Width: 50 ms
-
Scan Rate: 20 mV/s
-
-
Optimize these parameters if necessary to obtain a well-defined peak.
-
Construct a calibration curve by measuring the peak currents of a series of standard solutions.
-
-
Data Analysis:
-
Follow step 4 from Protocol 1, using the DPV peak currents.
-
Mandatory Visualizations
Caption: Electrochemical oxidation pathway of the ascorbate moiety.
Caption: Workflow for electrochemical analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of L- Ascorbic Acid in Plasma by Voltammetric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Effect of glycerol concentration on rate and product speciation for Ni and Au-based catalysts - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Non-enzymatic electrochemical detection of glycerol on boron-doped diamond electrode - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. ajids.dmu.edu.et [ajids.dmu.edu.et]
- 12. Ascorbic Acid Determination in Commercial Fruit Juice Samples by Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of Ascorbic Acid Content of Wine & Soft Drinks by Voltammetric Techniques at Glassy Carbon Electrode [jscimedcentral.com]
- 14. Determination of Ascorbic Acid Content of Some Fruit Juices and Wine by Voltammetry Performed at Pt and Carbon Paste Electrodes | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. juniperpublishers.com [juniperpublishers.com]
- 17. electrochemsci.org [electrochemsci.org]
- 18. ajol.info [ajol.info]
- 19. Amperometric Determination of Ascorbic Acid in Pharmaceutical Formulations by a Reduced Graphene Oxide-cobalt Hexacyanoferrate Nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Ascorbate Oxidase-Based Amperometric Biosensor for l-Ascorbic Acid Determination in Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Voltammetric Determination of Ascorbic Acid in Pharmaceutical Formulations Using Modified Iodine-Coated Platinum Electrode [scielo.org.co]
- 24. mjas.analis.com.my [mjas.analis.com.my]
Troubleshooting & Optimization
Technical Support Center: Improving the Stability of Glyceryl Ascorbate in Experimental Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of glyceryl ascorbate (B8700270) in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is glyceryl ascorbate and why is it used in experiments?
This compound, particularly 3-glyceryl ascorbate, is a stable derivative of vitamin C (ascorbic acid).[1][2] It is synthesized by binding ascorbic acid with glycerin. This modification significantly improves its stability in aqueous solutions compared to the highly unstable L-ascorbic acid.[1] In experimental settings, it is used as a more reliable and stable source of vitamin C activity for various research applications, including antioxidant studies, cell culture experiments, and formulation development.
Q2: What are the primary factors that cause the degradation of this compound in experimental buffers?
While this compound is significantly more stable than ascorbic acid, its stability can still be influenced by several factors, especially over extended experimental periods. The primary factors include:
-
pH of the Buffer: Extreme pH values can lead to hydrolysis of the ester bond. For ascorbic acid and its derivatives, a slightly acidic pH is generally optimal for stability.[3][4]
-
Presence of Metal Ions: Transition metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), are potent catalysts for the oxidation of ascorbic acid and its derivatives.[4]
-
Dissolved Oxygen: The presence of oxygen in the buffer can lead to oxidative degradation.[2][4]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[2][4]
-
Exposure to Light: UV radiation can promote the degradation of many active molecules, including vitamin C derivatives.
Q3: Which type of buffer is recommended for experiments with this compound?
For optimal stability, a slightly acidic buffer system is recommended. Citrate (B86180) and phosphate (B84403) buffers are commonly used for ascorbic acid and its derivatives. It is crucial to use high-purity buffer reagents and deionized water to minimize metal ion contamination. Furthermore, treating the buffer with a chelating resin like Chelex® can effectively remove trace metal ions.[5]
Q4: How can I minimize the impact of metal ions on the stability of my this compound solution?
To mitigate the catalytic effect of metal ions, it is highly recommended to include a chelating agent in your buffer. Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01-0.05%) is effective in sequestering metal ions and preventing them from participating in redox reactions that degrade this compound.
Q5: What is the expected shelf-life of a this compound solution in a buffered solution?
The shelf-life is highly dependent on the storage conditions (temperature, light exposure, and oxygen exclusion) and the composition of the buffer (pH, presence of chelating agents). Qualitative data for 3-glyceryl ascorbate suggests high stability, with no significant degradation or discoloration observed in a 15% solution stored at 50°C for 12 weeks.[1] For experimental purposes, it is best practice to prepare fresh solutions. If storage is necessary, it should be at 2-8°C in a tightly sealed, light-protected container, and for no longer than a few days to a week.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Discoloration (yellowing or browning) of the this compound buffer solution. | Oxidative degradation of the ascorbyl moiety. | 1. Prepare Fresh Solutions: Use freshly prepared solutions for your experiments. 2. Deoxygenate Buffer: Before adding this compound, sparge the buffer with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. 3. Add Antioxidants: Consider adding a synergistic antioxidant like glutathione (B108866) or tocopherol to the buffer system. 4. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil. |
| Loss of potency or inconsistent experimental results. | Degradation of this compound leading to a lower effective concentration. | 1. Optimize pH: Ensure the buffer pH is in the optimal range for stability (slightly acidic).[3] 2. Incorporate Chelating Agents: Add EDTA to your buffer to chelate catalytic metal ions. 3. Control Temperature: Perform experiments at a controlled, and if possible, lower temperature. Store stock solutions at 2-8°C. 4. Quantify Concentration: Regularly quantify the concentration of this compound in your stock and working solutions using a validated analytical method like HPLC. |
| Precipitation or cloudiness in the buffer solution. | The concentration of this compound may exceed its solubility in the specific buffer system, or there might be an interaction with other components. | 1. Verify Solubility: Check the solubility of this compound in your chosen buffer at the intended concentration and temperature. 2. Adjust Buffer Composition: You may need to modify the buffer components or ionic strength. 3. Filter the Solution: If a precipitate forms after preparation, filter the solution through a 0.22 µm filter before use. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Buffer for this compound
Objective: To prepare a buffer solution designed to maximize the stability of this compound for in vitro experiments.
Materials:
-
Citric acid monohydrate
-
Trisodium (B8492382) citrate dihydrate
-
Ethylenediaminetetraacetic acid (EDTA)
-
High-purity deionized water
-
This compound
-
pH meter
-
Sterile filters (0.22 µm)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Prepare 0.1 M Citrate Buffer:
-
To prepare 100 mL of a 0.1 M citrate buffer with a target pH of 4.5, mix the appropriate amounts of citric acid monohydrate and trisodium citrate dihydrate in deionized water.
-
-
Add Chelating Agent:
-
Add EDTA to the buffer to a final concentration of 0.05% (w/v).
-
-
Adjust pH:
-
Carefully adjust the pH of the buffer to 4.5 using solutions of citric acid or sodium citrate.
-
-
Deoxygenate the Buffer:
-
Sparge the buffer with an inert gas (nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen.
-
-
Dissolve this compound:
-
Weigh the required amount of this compound and dissolve it in the deoxygenated buffer.
-
-
Sterile Filtration and Storage:
-
If required for the experiment, sterile filter the final solution through a 0.22 µm filter into a sterile, airtight, and light-protected container.
-
Store the prepared solution at 2-8°C.
-
Protocol 2: Quantification of this compound Stability by HPLC-UV
Objective: To determine the stability of this compound in a given buffer over time by monitoring its concentration using High-Performance Liquid Chromatography (HPLC) with UV detection.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
This compound reference standard
-
Mobile phase: 0.1% phosphoric acid in water (or other suitable mobile phase)
-
Buffer solution containing this compound (from Protocol 1)
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the this compound reference standard (e.g., 1 mg/mL) in the mobile phase.
-
From the stock solution, prepare a series of calibration standards of known concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
-
Sample Preparation:
-
At specified time points (e.g., 0, 24, 48, 72 hours) during the stability study, withdraw an aliquot of the this compound buffer solution.
-
Dilute the sample with the mobile phase to fall within the concentration range of the calibration curve.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Set the HPLC parameters (these may need optimization):
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 25°C
-
UV detection wavelength: ~260 nm (this should be optimized for this compound)
-
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared samples.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Quantify the concentration of this compound in the samples using the calibration curve.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Data Presentation
Table 1: Factors Influencing Ascorbic Acid Derivative Stability and Recommended Mitigation Strategies
| Factor | Effect on Stability | Mitigation Strategy | Recommended Buffer Components |
| pH | Degradation increases at higher pH values.[4] | Maintain a slightly acidic pH (e.g., 4.0-5.5). | Citrate Buffer, Phosphate Buffer |
| Metal Ions (Cu²⁺, Fe³⁺) | Catalyze oxidative degradation.[4] | Add a chelating agent. Use high-purity reagents. | EDTA (0.01-0.05%) |
| Oxygen | Promotes oxidation.[2][4] | Deoxygenate buffer with inert gas. Minimize headspace in containers. | N/A |
| Temperature | Higher temperatures increase degradation rate.[2][4] | Store solutions at 2-8°C. Conduct experiments at controlled room temperature. | N/A |
| Light | Can induce photodegradation. | Store solutions in amber or opaque containers. | N/A |
Table 2: Comparison of Stability between L-Ascorbic Acid and 3-Glyceryl Ascorbate (Qualitative and Quantitative Data)
| Compound | Storage Conditions | Observation/Remaining Percentage | Reference |
| L-Ascorbic Acid | Guava juice, 25°C, 7 days | 76.6% remaining (23.4% degradation) | [6] |
| L-Ascorbic Acid | Guava juice, 35°C, 7 days | 43.6% remaining (56.4% degradation) | [6] |
| L-Ascorbic Acid | Aqueous solution, pH 7.4 | Half-life of initial oxidation product (DHA) is ~30 minutes | [5] |
| 3-Glyceryl Ascorbate | 15% in concentrated serum, 50°C, 12 weeks | No color change observed, indicating high stability. | [1] |
| 3-Glyceryl Ascorbate | 5% in cream formulation, 50°C, 4 weeks | Remained white, showing oxidative stability. | [1] |
Visualizations
Caption: Degradation pathway of this compound.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting logic for this compound stability.
References
- 1. Discover the most stable vitamin C derivative “3-Glyceryl Ascorbate” [cosmeticsbusiness.com]
- 2. myfoodresearch.com [myfoodresearch.com]
- 3. paulaschoice.es [paulaschoice.es]
- 4. researchgate.net [researchgate.net]
- 5. Stability of aqueous solutions of ascorbate for basic research and for intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
"Troubleshooting glyceryl ascorbate degradation in cell culture"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using glyceryl ascorbate (B8700270) in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is glyceryl ascorbate and why is it used in cell culture?
This compound is a stable derivative of ascorbic acid (Vitamin C) formed by binding it to glycerin.[1] This modification enhances its stability in aqueous solutions, like cell culture media, compared to the highly unstable L-ascorbic acid.[1][2] It is used as an antioxidant to mitigate oxidative stress, support cell growth, and in studies related to collagen synthesis and differentiation.[3][4]
Q2: How does this compound differ from L-ascorbic acid in terms of stability?
This compound exhibits significantly higher stability in formulations compared to L-ascorbic acid.[1][2] L-ascorbic acid is notoriously unstable in aqueous solutions and can degrade rapidly when exposed to heat, light, oxygen, and certain metal ions.[5] The glyceryl moiety protects the ascorbic acid structure from rapid oxidation.
Q3: What are the typical working concentrations of this compound in cell culture?
While optimal concentrations are cell-type dependent, a common starting range for vitamin C derivatives is 5 µM to 200 µM.[4] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Q4: How is this compound taken up by cells?
While specific transporters for this compound are not well-characterized, it is hypothesized that cells may take it up after extracellular hydrolysis to ascorbic acid and glycerin. Ascorbic acid is then transported into cells via Sodium-Dependent Vitamin C Transporters (SVCTs).[6][7] Its oxidized form, dehydroascorbic acid (DHA), can be transported via glucose transporters (GLUTs).[6][7]
Q5: Can this compound become toxic to cells?
Yes, under certain conditions. Similar to ascorbic acid, this compound can exhibit pro-oxidant activity, especially in the presence of transition metal ions like iron (Fe²⁺) and copper (Cu²⁺).[8][9] This can lead to the generation of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), which can be cytotoxic.[8] The composition of the cell culture medium itself can influence this effect.[2]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
This is often the first sign of this compound degradation.
-
Possible Cause 1: Degradation during storage.
-
Solution: Prepare fresh stock solutions of this compound for each experiment. If you must store it, aliquot into single-use, light-protected tubes and store at -20°C or lower for no longer than one week. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Rapid degradation in the culture medium.
-
Solution:
-
Minimize light exposure: Keep your media bottles and culture plates protected from light.
-
Control temperature: Use pre-warmed media for cell culture, but avoid prolonged heating.
-
Consider media composition: Some media formulations contain higher levels of metal ions that can accelerate degradation. If you suspect this is an issue, consider using a different medium or chelating agents.
-
Replenish frequently: For long-term experiments, it may be necessary to replenish the media containing this compound every 12-24 hours.[4]
-
-
Issue 2: Signs of cellular toxicity (e.g., decreased viability, apoptosis).
-
Possible Cause 1: Pro-oxidant effect.
-
Solution:
-
Re-evaluate your working concentration: Perform a dose-response curve to find the optimal non-toxic concentration.
-
Assess metal ion presence: Your cell culture medium or serum supplement may contain transition metals that are catalyzing the production of ROS. Consider using a medium with lower metal content or adding a chelator like deferoxamine (B1203445) (DFO) as an experimental control.
-
Measure H₂O₂ production: Use a commercially available kit to quantify hydrogen peroxide in your culture medium to confirm if a pro-oxidant effect is occurring.
-
-
-
Possible Cause 2: Formation of toxic degradation products.
-
Solution: The primary degradation pathway of ascorbic acid leads to dehydroascorbic acid and then to 2,3-diketogulonic acid, which can further break down. While generally less reactive, high concentrations could be problematic. Ensuring the stability of this compound through the measures mentioned above is the best preventative strategy.
-
Data Presentation: Stability of Ascorbic Acid Derivatives
The following table summarizes the factors influencing the stability of ascorbic acid, which are also relevant for this compound.
| Factor | Condition Leading to Degradation | Recommended Mitigation Strategy |
| Temperature | Elevated temperatures (>4°C) | Store stock solutions at -20°C or colder. Minimize time of media at 37°C. |
| pH | Neutral to alkaline pH | Maintain the recommended pH of your cell culture medium. |
| Light | Exposure to ambient or fluorescent light | Use amber tubes for stock solutions and keep media bottles and plates protected from light. |
| Oxygen | Presence of dissolved oxygen | Minimize headspace in storage tubes. Prepare solutions fresh. |
| Metal Ions | Presence of Fe²⁺, Cu²⁺ | Use high-purity water and reagents. Consider media with lower metal content. |
Experimental Protocols
Protocol 1: Quantification of this compound in Cell Culture Medium by HPLC
This protocol provides a general framework for quantifying the concentration of this compound in your cell culture medium to assess its stability over time.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile phase: A common mobile phase for ascorbic acid analysis is a buffer at acidic pH, such as 0.1% acetic acid in water, with a small percentage of methanol. The exact composition may need to be optimized for this compound.
-
This compound standard
-
Your cell culture medium (as a blank and for standard curve preparation)
-
0.45 µm syringe filters
Procedure:
-
Prepare a Standard Curve:
-
Prepare a 1 mg/mL stock solution of this compound in your cell culture medium.
-
Create a series of dilutions from the stock solution in the same medium to generate standards (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 12.5 µg/mL, 6.25 µg/mL).
-
-
Sample Preparation:
-
At various time points (e.g., 0, 2, 4, 8, 12, 24 hours) after adding this compound to your cell cultures, collect a small aliquot of the culture medium.
-
Centrifuge the collected medium at 10,000 x g for 5 minutes to pellet any cells or debris.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Set the UV detector to the wavelength of maximum absorbance for this compound (this may need to be determined, but a starting point is around 245-265 nm, similar to ascorbic acid).
-
Inject the standards and samples onto the C18 column.
-
Run an isocratic elution with the mobile phase at a flow rate of approximately 0.8-1.0 mL/min.
-
-
Data Analysis:
-
Integrate the peak area corresponding to this compound for each standard and sample.
-
Plot a standard curve of peak area versus concentration for your standards.
-
Use the standard curve to determine the concentration of this compound remaining in your samples at each time point.
-
Protocol 2: Assessment of Cell Viability using MTT Assay
This protocol can be used to determine if this compound is causing cytotoxicity.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in your complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubate for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Discover the most stable vitamin C derivative “3-Glyceryl Ascorbate” [cosmeticsbusiness.com]
- 3. Profiling the changes in signaling pathways in ascorbic acid/β-glycerophosphate-induced osteoblastic differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cellular pathways for transport and efflux of ascorbate and dehydroascorbate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Two Faces of Vitamin C—Antioxidative and Pro-Oxidative Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. german-integrative-medicine.ae [german-integrative-medicine.ae]
Optimizing Glyceryl Ascorbate Synthesis: A Technical Support Guide
For researchers, scientists, and drug development professionals, the synthesis of glyceryl ascorbate (B8700270), a stable vitamin C derivative, presents unique opportunities and challenges. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during its synthesis, helping to optimize yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing glyceryl ascorbate?
A1: this compound is primarily synthesized through two routes: chemical synthesis and enzymatic synthesis. Chemical methods often involve the reaction of L-ascorbic acid with a glycerol (B35011) derivative in the presence of an acid catalyst.[1] Enzymatic synthesis, a greener alternative, typically employs lipases to catalyze the esterification of ascorbic acid and glycerol.[2]
Q2: Why is my this compound yield consistently low in chemical synthesis?
A2: Low yields in chemical synthesis can be attributed to several factors. Harsh reaction conditions, such as high temperatures and strong acids, can lead to the degradation of ascorbic acid.[2] The formation of unwanted byproducts due to side reactions is also a common issue.[3] Additionally, the poor solubility of ascorbic acid in many organic solvents can limit the reaction rate.
Q3: In enzymatic synthesis, what factors critically influence the reaction yield?
A3: The yield of enzymatic synthesis is highly dependent on several parameters:
-
Enzyme Choice: Lipases, particularly Candida antarctica lipase (B570770) B (CALB), are widely used and have shown high efficiency.[4][5][6]
-
Temperature: While higher temperatures can increase the reaction rate, they can also lead to enzyme deactivation.[7]
-
Substrate Molar Ratio: An excess of one substrate (typically glycerol or a fatty acid in the case of ascorbyl esters) can shift the equilibrium towards product formation.[7]
-
Solvent: The choice of solvent is crucial as it must solubilize the reactants without inactivating the enzyme. Tertiary alcohols like tert-butanol (B103910) and acetone (B3395972) are often used.[8]
-
Water Content: Water is a byproduct of esterification and its presence can reverse the reaction. The use of molecular sieves to remove water can significantly improve the yield.[9]
Q4: What are the common byproducts in this compound synthesis?
A4: In chemical synthesis, byproducts can arise from the degradation of ascorbic acid or from multiple acylations, leading to the formation of di- or tri-substituted glycerol derivatives. In enzymatic synthesis, the high regioselectivity of lipases minimizes byproduct formation, with the primary impurities being unreacted starting materials.[2]
Q5: How can I purify the synthesized this compound?
A5: Column chromatography is a common and effective method for purifying this compound from the reaction mixture.[10] The choice of stationary phase (e.g., silica (B1680970) gel or neutral alumina) and mobile phase (e.g., a gradient of chloroform (B151607) and methanol) is critical for achieving good separation.[10]
Troubleshooting Guides
Low Yield in Enzymatic Synthesis
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of ascorbic acid | Poor solubility of ascorbic acid in the reaction medium. | - Use a co-solvent system (e.g., a mixture of a non-polar and a polar solvent) to improve solubility.- Consider using a solvent like dimethyl sulfoxide (B87167) (DMSO) where ascorbic acid has higher solubility, but ensure enzyme compatibility. |
| Enzyme deactivation. | - Optimize the reaction temperature; avoid excessively high temperatures that can denature the lipase.[7]- Ensure the pH of the reaction medium is within the optimal range for the chosen lipase (typically near neutral). | |
| Reaction equilibrium shifted towards reactants. | - Increase the molar ratio of glycerol to ascorbic acid.[7]- Add molecular sieves to the reaction mixture to remove water, a byproduct of the esterification, thereby driving the reaction forward.[9] | |
| Product hydrolysis | Excess water in the reaction medium. | - Ensure all solvents and reactants are anhydrous.- Use a higher concentration of molecular sieves. |
Issues in Chemical Synthesis
| Symptom | Possible Cause | Troubleshooting Steps |
| Formation of dark-colored byproducts | Degradation of ascorbic acid. | - Lower the reaction temperature.- Use a milder acid catalyst.- Reduce the reaction time. |
| Presence of multiple products in analysis (TLC/HPLC) | Lack of regioselectivity leading to multiple esterifications. | - Use protecting groups for the hydroxyl groups of ascorbic acid that are not intended to react.- Optimize the stoichiometry of the reactants to favor mono-esterification. |
| Difficulty in isolating the product | Product is highly soluble in the reaction solvent. | - After the reaction, try precipitating the product by adding a non-polar solvent.- Employ column chromatography with a suitable solvent system for purification.[10] |
Quantitative Data on Synthesis Optimization
The following tables summarize quantitative data from studies on the enzymatic synthesis of ascorbyl esters, which provides valuable insights for optimizing this compound synthesis due to the similarity of the reaction.
Table 1: Effect of Temperature on Ascorbyl Oleate (B1233923) Synthesis Yield
| Temperature (°C) | Reaction Time (h) | Conversion Yield (%) |
| 40 | 1 | ~35 |
| 55 | 1 | ~48 |
| 70 | 1 | ~49 |
Source: Adapted from a study on the kinetic study of lipase-catalyzed ascorbyl oleate synthesis.[7] Note: While the initial reaction rate was highest at 70°C, prolonged reaction at this temperature led to a decrease in yield, suggesting enzyme deactivation.[7]
Table 2: Effect of Substrate Molar Ratio (Oleic Acid:Ascorbic Acid) on Ascorbyl Oleate Synthesis Yield
| Molar Ratio | Reaction Time (h) | Conversion Yield (%) |
| 1:1 | 1 | ~10 |
| 3:1 | 1 | ~25 |
| 5:1 | 1 | ~38 |
| 7:1 | 1 | ~45 |
| 9:1 | 1 | ~49 |
Source: Adapted from a kinetic study on lipase-catalyzed ascorbyl oleate synthesis.[7] An excess of the oleic acid was shown to drive the reaction towards a higher yield.[7]
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol is a general guideline based on established methods for ascorbyl ester synthesis using lipase.
Materials:
-
L-Ascorbic acid
-
Glycerol (anhydrous)
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
tert-Butanol (anhydrous)
-
Molecular sieves (3Å or 4Å, activated)
Procedure:
-
In a round-bottom flask, dissolve L-ascorbic acid (1 equivalent) in anhydrous tert-butanol.
-
Add anhydrous glycerol (3-5 equivalents) to the solution.
-
Add activated molecular sieves (10-20% w/v) to the reaction mixture.
-
Add immobilized Candida antarctica lipase B (5-10% by weight of substrates).
-
Stir the mixture at a constant temperature (e.g., 50-60°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, filter off the enzyme and molecular sieves.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.
Protocol 2: Chemical Synthesis of 3-O-Glyceryl-L-Ascorbic Acid
This protocol is adapted from a patented method for the synthesis of a glyceryl ascorbic acid derivative.
Materials:
-
L-Ascorbic acid
-
Sodium bicarbonate
-
Water
Procedure:
-
Under an inert atmosphere (e.g., argon), add L-ascorbic acid and sodium bicarbonate to water and stir at room temperature for 30 minutes.
-
Add glycidol to the mixture.
-
Heat the reaction mixture to 50°C and stir for 5 hours.
-
After the reaction, add methanol to precipitate the product.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Further purification can be achieved by column chromatography.
Visualizing the Synthesis Workflow
The following diagrams illustrate the general workflows for the chemical and enzymatic synthesis of this compound.
Caption: Chemical synthesis workflow for this compound.
Caption: Enzymatic synthesis workflow for this compound.
References
- 1. US4705869A - Preparation of fatty acid esters of ascorbic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Efficient enzymatic synthesis of L-ascorbyl palmitate using Candida antarctica lipase B-embedded metal-organic framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipase B Candida antarctica, recombinant powder, beige, 9units/mg 9001-62-1 [sigmaaldrich.com]
- 6. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biosciencejournals.com [biosciencejournals.com]
Technical Support Center: Preventing Glyceryl Ascorbate Interference in Biochemical Assays
Frequently Asked Questions (FAQs)
Q1: What is glyceryl ascorbate (B8700270) and how might it interfere with my experiments?
Glyceryl ascorbate is a stable derivative of ascorbic acid (Vitamin C), formed by binding it to glycerin. This modification enhances its stability, making it a common ingredient in cosmetic and dermatological formulations for its antioxidant, skin-lightening, and moisturizing properties. Like ascorbic acid, this compound is a potent reducing agent. This antioxidant activity is the primary cause of interference in certain biochemical assays, particularly those that involve redox reactions as part of their detection mechanism.
Q2: Which biochemical assays are most susceptible to interference from this compound?
Assays that rely on a peroxidase-catalyzed reaction to produce a detectable chromophore are highly susceptible to interference. The most common of these is the Trinder reaction . In these assays, the antioxidant activity of ascorbates can consume the hydrogen peroxide (H₂O₂) intermediate, leading to a reduced or absent colorimetric signal and, consequently, a falsely low measurement of the analyte.
Examples of commonly affected assays include:
-
Glucose (oxidase/peroxidase method)
-
Cholesterol
-
Triglycerides
-
Uric Acid
Q3: What are the signs of potential this compound interference in my assay results?
Key indicators of potential interference include:
-
Unexpectedly low or negative results: This is the most common sign in peroxidase-based colorimetric assays.[3]
-
Non-linear dilutions: If serially diluting a sample does not produce a linear and proportional decrease in the analyte concentration, an interfering substance may be present.[3]
-
Delta flags with no clinical explanation: In a clinical setting, a significant and unexpected change in a patient's results from previous measurements can be a clue.[3]
-
Increased lag phase in kinetic assays: The presence of ascorbates can delay the development of the colored product.[4]
Q4: How can I prevent or mitigate interference from this compound in my samples?
The most effective and recommended method is to pre-treat the sample with the enzyme ascorbate oxidase . This enzyme specifically catalyzes the oxidation of ascorbic acid (and presumably its derivatives like this compound) to dehydroascorbic acid.[5][6] Dehydroascorbic acid is no longer a reducing agent and therefore does not interfere with peroxidase-based assays.[5]
Other, less specific strategies include:
-
Sample Dilution: This can sometimes reduce the concentration of the interfering substance to a level below which it significantly affects the assay. However, this also dilutes the analyte of interest.
-
Pre-collection Questionnaires (Clinical Setting): In clinical trials or diagnostic settings, asking about the use of supplements or topical products containing Vitamin C derivatives can be helpful.[3]
Troubleshooting Guide: Unexpectedly Low Results in a Peroxidase-Based Assay
| Symptom | Possible Cause | Troubleshooting Steps |
| Analyte levels (e.g., cholesterol, glucose) are significantly lower than expected or are undetectable in samples known to contain the analyte. | Interference from a reducing agent, such as this compound. | 1. Review Sample Source: Determine if the sample comes from a subject using topical products or supplements containing Vitamin C or its derivatives. 2. Perform a Spiking Study: Add a known concentration of your analyte to the problematic sample and a control sample. If the recovery in the problematic sample is significantly lower, an inhibitor is likely present. 3. Implement Ascorbate Oxidase Pre-treatment: Treat an aliquot of the sample with ascorbate oxidase according to the protocol below and re-run the assay. A significant increase in the measured analyte concentration post-treatment confirms ascorbate interference. |
| Assay results are inconsistent or show poor reproducibility. | Variable concentrations of the interfering substance across samples. | Standardize sample handling and consider implementing ascorbate oxidase pre-treatment for all samples in the study to ensure consistency. |
Quantitative Data on Ascorbic Acid Interference
The following table summarizes the concentration-dependent interference of ascorbic acid in common biochemical assays. While specific data for this compound is unavailable, these values can serve as a useful reference point.
| Analyte | Ascorbic Acid Concentration | Observed Interference | Assay Type | Reference |
| Glucose | >284 µmol/L | Up to 11% reduction in measured value | Trinder Assay | [7] |
| Glucose | >2.2 mmol/L | >50% underestimation of glucose readings | Trinder Assay | [7] |
| Glucose (Point-of-Care) | >3 mg/dL | Falsely elevated glucose results | Electrochemical | [8] |
| Total Cholesterol | Not specified (high dose) | Falsely low or undetectable levels | Colorimetric Enzymatic | [5] |
| Urate and Total Bilirubin | High oral intake (0.25-4.0 g/day ) | Significant inhibition of test results | Trinder-based (Urate) | [7] |
Experimental Protocols
Protocol: Elimination of Ascorbate Interference using Ascorbate Oxidase
This protocol describes the pre-treatment of a sample to remove interference from ascorbate compounds before analysis in a peroxidase-based assay.
Materials:
-
Ascorbate Oxidase (EC 1.10.3.3)
-
Sample (e.g., serum, plasma, cell lysate)
-
Appropriate buffer for the biochemical assay
-
Incubator or water bath
Procedure:
-
Reconstitute Ascorbate Oxidase: Prepare a stock solution of ascorbate oxidase according to the manufacturer's instructions.
-
Sample Preparation: To a microcentrifuge tube, add your sample.
-
Enzyme Addition: Add ascorbate oxidase to the sample to a final concentration sufficient to neutralize the highest expected ascorbate concentration. Note: The optimal concentration and incubation time may need to be determined empirically. A common starting point is 0.5-1.0 U/mL.
-
Incubation: Incubate the sample at room temperature or 37°C for 5-10 minutes. This allows the ascorbate oxidase to convert the ascorbate to dehydroascorbate.
-
Assay: Proceed with your standard biochemical assay protocol using the ascorbate oxidase-treated sample.
-
Controls: It is critical to run parallel controls:
-
Untreated Control: An aliquot of the same sample without ascorbate oxidase to demonstrate the interference.
-
Buffer Control: A blank sample with ascorbate oxidase to ensure the enzyme itself does not interfere with the assay.
-
Visualizations
Mechanism of Interference
Caption: Interference by this compound in peroxidase-based biochemical assays.
Mitigation Workflow
Caption: Experimental workflow for preventing assay interference using ascorbate oxidase.
References
- 1. [PDF] Ascorbic acid interference in reagent-strip reactions for assay of urinary glucose and hemoglobin. | Semantic Scholar [semanticscholar.org]
- 2. academic.oup.com [academic.oup.com]
- 3. myadlm.org [myadlm.org]
- 4. Mechanism of ascorbic acid interference in biochemical tests that use peroxide and peroxidase to generate chromophore [pubmed.ncbi.nlm.nih.gov]
- 5. Ascorbate Oxidase Minimizes Interference by High-Concentration Ascorbic Acid in Total Cholesterol Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Five treatment procedures evaluated for the elimination of ascorbate interference in the enzymatic determination of urinary oxalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant-Induced Pseudohyperglycemia Due to Interference of Measurements by Blood Glucose Monitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Solubility Issues of Glyceryl Ascorbate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility challenges encountered when working with glyceryl ascorbate (B8700270) derivatives in experimental and formulation settings.
Frequently Asked Questions (FAQs)
Q1: What are glyceryl ascorbate derivatives and why are they used?
This compound derivatives are a class of stable, modified forms of Vitamin C (ascorbic acid). They are synthesized by attaching one or more glycerin molecules to ascorbic acid. This modification enhances the stability of the otherwise notoriously unstable Vitamin C, making it easier to formulate into cosmetic and pharmaceutical products.[1][2] These derivatives retain the beneficial properties of Vitamin C, including antioxidant, anti-aging, and skin-brightening effects.[3][4] Some derivatives, like 3-O-Laurylthis compound, offer additional benefits such as reinforcing the skin's barrier function.[5]
Q2: I'm observing precipitation of my this compound derivative in an aqueous solution. What could be the cause?
Several factors can contribute to the precipitation of this compound derivatives in aqueous solutions:
-
pH: The optimal pH for many this compound derivatives in aqueous solutions is between 3 and 5.[6][7] Deviations outside this range can significantly decrease their solubility and lead to precipitation.
-
Concentration: Exceeding the solubility limit of the specific derivative will cause it to precipitate. While some derivatives like bis-glyceryl ascorbate are highly water-soluble, others may have lower solubility.[8]
-
Temperature: Temperature can influence solubility. While heating can sometimes help dissolve a compound initially, a decrease in temperature during storage can lead to crystallization and precipitation.
-
Ionic Strength: The presence of salts or other ionic compounds in your formulation can affect the solubility of this compound derivatives.
Q3: How can I improve the solubility of a water-soluble this compound derivative in my aqueous formulation?
-
pH Adjustment: Ensure the pH of your formulation is within the optimal range for the specific derivative you are using (typically pH 3-5).[6][7]
-
Co-solvents: Incorporating co-solvents like propylene (B89431) glycol or glycerin can help to increase the solubility of some derivatives.[9]
-
Heating: Gentle heating of the water phase while adding the this compound derivative can aid in its dissolution. Ensure the derivative is stable at the temperature used.
-
Order of Addition: Add the this compound derivative to the water phase with continuous stirring to ensure it dissolves completely before adding other ingredients that might affect its solubility.
Q4: I am working with an amphipathic or lipophilic this compound derivative. How can I incorporate it into my formulation?
For amphipathic or oil-soluble derivatives, consider the following approaches:
-
Emulsions: These derivatives can be incorporated into the oil phase of an oil-in-water (O/W) or water-in-oil (W/O) emulsion.
-
Microemulsions and Nanoemulsions: These systems can enhance the solubilization of lipophilic compounds in aqueous bases.
-
Liposomal Encapsulation: Encapsulating the derivative within liposomes can improve its stability and delivery into the skin.
-
Ester-based Solvents: For highly lipophilic derivatives, using cosmetic esters like caprylic/capric triglyceride or octyldodecanol (B41232) as a solvent in the oil phase is a viable option.
Troubleshooting Guides
Issue 1: Cloudiness or Precipitation in a Serum Formulation
Problem: Your water-based serum containing a this compound derivative appears cloudy or has visible precipitate after formulation or during storage.
Troubleshooting Steps:
-
Verify pH: Check the final pH of your serum. If it is outside the optimal range of 3-5, adjust it using a suitable acid (e.g., citric acid) or base (e.g., sodium hydroxide).
-
Review Concentration: You may have exceeded the solubility limit of the derivative. Try formulating a new batch with a lower concentration.
-
Check for Incompatibilities: Other ingredients in your serum, such as certain polymers or electrolytes, might be interacting with the this compound derivative, causing it to precipitate. Try preparing a simple solution of the derivative in your solvent system without other actives to see if the issue persists.
-
Optimize Your Process:
-
Ensure the this compound derivative is fully dissolved in the water phase before adding other components.
-
Consider the order of addition of your ingredients.
-
Issue 2: Instability or Phase Separation in an Emulsion
Problem: Your cream or lotion containing a this compound derivative is showing signs of phase separation (e.g., oil droplets appearing on the surface).
Troubleshooting Steps:
-
Evaluate Emulsifier System: The Hydrophile-Lipophile Balance (HLB) of your emulsifier system may not be optimal for the oils and the this compound derivative in your formulation. You may need to adjust the type or concentration of your emulsifiers.
-
Homogenization: Insufficient homogenization can lead to larger oil droplets that are more prone to coalescence. Ensure your homogenization process (speed and duration) is adequate to create a fine, stable emulsion.
-
Processing Temperature: Ensure that both the oil and water phases are heated to the appropriate temperature (typically 70-75°C) before emulsification and that the mixture is cooled with consistent stirring.
-
Location of the Derivative: For amphipathic derivatives, you can experiment with adding them to either the water or the oil phase, or even at the end of the emulsification process during the cool-down phase, to see which method yields the most stable result.
Quantitative Data on this compound Derivatives
While precise numerical solubility data for many this compound derivatives in various solvents is not widely published, the following table summarizes their qualitative solubility and typical usage levels in cosmetic formulations.
| Derivative Name | INCI Name | Qualitative Solubility | Typical Usage Level (%) |
| 3-Glyceryl Ascorbate | 3-Glyceryl Ascorbate, Glycerin, Water | Water-soluble[7][10][11] | 1 - 10[7] |
| Bis-Glyceryl Ascorbate | Bis-Glyceryl Ascorbate | High water solubility (estimated at 1,000,000 mg/L at 25°C)[8][12] | Not specified, but used in various formulations[3][13] |
| 3-O-Laurylthis compound | 3-O-Laurylthis compound | Amphipathic[5] | Not specified |
Experimental Protocols
Protocol 1: Preparation of a 5% 3-Glyceryl Ascorbate Aqueous Serum
Objective: To prepare a stable, clear aqueous serum containing 5% 3-Glyceryl Ascorbate.
Materials:
-
3-Glyceryl Ascorbate solution (typically supplied as a 30% active solution in glycerin and water)
-
Deionized Water
-
Glycerin
-
Propylene Glycol
-
Xanthan Gum (or other suitable thickener)
-
Citric Acid or Sodium Hydroxide (for pH adjustment)
-
Preservative of choice
Methodology:
-
Prepare the Water Phase: In a beaker, combine the deionized water, glycerin, and propylene glycol.
-
Add Thickener: Slowly sprinkle in the xanthan gum while stirring vigorously to avoid clumping. Continue to stir until the gum is fully hydrated and the solution has thickened.
-
Incorporate this compound: In a separate container, weigh the required amount of the 3-Glyceryl Ascorbate solution.
-
Combine and Mix: Slowly add the 3-Glyceryl Ascorbate solution to the thickened water phase with continuous stirring until the mixture is homogeneous.
-
pH Adjustment: Measure the pH of the serum. Adjust the pH to be within the range of 4.0-5.0 using a dilute solution of citric acid or sodium hydroxide.
-
Add Preservative: Add the preservative of your choice at the recommended concentration.
-
Final Mixing: Stir the serum gently to ensure all ingredients are evenly distributed.
-
Package: Transfer the final serum into an airtight and light-protected container.
Protocol 2: General Method for Incorporating an Amphipathic this compound Derivative into an O/W Emulsion
Objective: To formulate a stable oil-in-water cream containing an amphipathic this compound derivative.
Materials:
-
Water Phase: Deionized water, humectants (e.g., glycerin), water-soluble actives.
-
Oil Phase: Emollients (e.g., caprylic/capric triglyceride), waxes, oil-soluble actives, emulsifiers.
-
Amphipathic this compound Derivative (e.g., 3-O-Laurylthis compound)
-
Cool-down Phase: Preservatives, fragrance, heat-sensitive actives.
Methodology:
-
Prepare the Water Phase: Combine all water-phase ingredients in a beaker and heat to 70-75°C.
-
Prepare the Oil Phase: In a separate beaker, combine all oil-phase ingredients and heat to 70-75°C.
-
Emulsification: Slowly add the oil phase to the water phase while homogenizing at high speed. Continue homogenization for a few minutes to form a fine emulsion.
-
Incorporate the this compound Derivative:
-
Option A (in Oil Phase): If the derivative is more lipophilic, dissolve it in the oil phase before emulsification.
-
Option B (in Water Phase): If the derivative is more hydrophilic, dissolve it in the water phase before emulsification.
-
Option C (Post-Emulsification): Once the emulsion has formed and has started to cool (e.g., below 40°C), add the this compound derivative and mix until uniform. This is often the preferred method for heat-sensitive ingredients.
-
-
Cooling: Continue to stir the emulsion gently as it cools to room temperature.
-
Add Cool-Down Phase Ingredients: Add the preservative and any other cool-down phase ingredients and mix until homogeneous.
-
Final Adjustment: Check the final pH and adjust if necessary.
Signaling Pathways and Mechanisms of Action
Collagen Synthesis Stimulation by Ascorbate Derivatives
This compound derivatives, once penetrated into the skin and converted to ascorbic acid, play a crucial role in collagen synthesis. Ascorbic acid acts as a cofactor for prolyl and lysyl hydroxylases, enzymes essential for the stabilization of the collagen triple helix. It also stimulates the gene expression of procollagen.[5][9][14][15][16][17][18]
Ceramide Synthesis Enhancement by 3-O-Laurylthis compound
3-O-Laurylthis compound (VC-3LG) has been shown to reinforce the skin's barrier function by promoting the synthesis of ceramides, which are essential lipids in the stratum corneum. It achieves this by upregulating the expression of enzymes involved in the ceramide synthesis pathway, such as serine palmitoyltransferase (SPT).[5][19][20]
References
- 1. The complete guide to launching new face serums [prodigia-cosmetics.com]
- 2. makingcosmetics.com [makingcosmetics.com]
- 3. learncanyon.com [learncanyon.com]
- 4. Unlocking the Potential of this compound Derivatives in Next-Generation Skincare – Cosmetic Ingredients [cosmetic-ingredients.co.za]
- 5. 3-O-Laurylthis compound reinforces skin barrier function through not only the reduction of oxidative stress but also the activation of ceramide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. szeasychem.com [szeasychem.com]
- 7. d-nb.info [d-nb.info]
- 8. bis-glyceryl ascorbate, 1120360-14-6 [perflavory.com]
- 9. lotioncrafter.com [lotioncrafter.com]
- 10. makingchembooks.com [makingchembooks.com]
- 11. GLYCERYL ASCORBATE - Ataman Kimya [atamanchemicals.com]
- 12. Bis-Glyceryl Ascorbate | Cosmetic Ingredients Guide [ci.guide]
- 13. Predicting Solubility | Rowan [rowansci.com]
- 14. kblcosmetics.com [kblcosmetics.com]
- 15. blog.covalo.com [blog.covalo.com]
- 16. researchgate.net [researchgate.net]
- 17. Stimulation of collagen gene expression by ascorbic acid in cultured human fibroblasts. A role for lipid peroxidation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ascorbic acid enhances the expression of type 1 and type 4 collagen and SVCT2 in cultured human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. specialchem.com [specialchem.com]
- 20. Drug Nanoparticle Formulation Using Ascorbic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
"Minimizing glyceryl ascorbate oxidation during sample preparation"
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the oxidation of glyceryl ascorbate (B8700270) during experimental sample preparation.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or inconsistent analytical readings of glyceryl ascorbate. | Oxidation of this compound during sample preparation. | 1. Work at low temperatures: Keep samples on ice or at 4°C throughout the preparation process.[1][2] 2. Use deoxygenated solvents: Sparge all aqueous buffers and solvents with an inert gas (e.g., nitrogen or argon) prior to use to remove dissolved oxygen.[3] 3. Add a chelating agent: Incorporate EDTA or DTPA (e.g., 0.1 mM) into your sample diluent to sequester transition metal ions that catalyze oxidation.[4][5][6] 4. Control pH: Maintain a slightly acidic pH (e.g., pH 4-6) in your sample solutions, as ascorbate derivatives are more stable under these conditions.[3][7][8][9] 5. Protect from light: Use amber-colored vials or work under subdued lighting to prevent photo-oxidation.[10] |
| Sample discoloration (e.g., yellowing or browning). | Formation of colored oxidation products. | This is a strong indicator of significant degradation. In addition to the solutions above: 1. Prepare samples immediately before analysis: Minimize the time between sample preparation and analytical measurement. 2. Consider adding an antioxidant: For particularly sensitive samples, the addition of a co-antioxidant like metaphosphoric acid or phytic acid may offer further protection.[11] |
| Poor reproducibility between replicate samples. | Inconsistent exposure to oxidative conditions. | 1. Standardize your workflow: Ensure that each sample is processed in exactly the same manner, with consistent timing for each step. 2. Use fresh reagents: Prepare fresh buffers and stock solutions daily to avoid the introduction of contaminants or oxidized species. |
| Unexpected peaks in chromatograms (e.g., HPLC). | Degradation products of this compound. | 1. Analyze a degraded sample: Intentionally degrade a standard solution of this compound (e.g., by heating or exposure to air) to identify the retention times of its degradation products. This can help confirm the identity of unknown peaks in your experimental samples. 2. Optimize chromatographic separation: Adjust your mobile phase composition or gradient to better resolve this compound from its potential degradation products. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered more stable than L-ascorbic acid?
A1: this compound is a derivative of ascorbic acid where the ascorbic acid molecule is bound to glycerin.[12][13] This modification protects the most reactive part of the ascorbic acid molecule, the enediol group, making it less susceptible to oxidation from factors like air and light.[14][15]
Q2: What are the primary factors that cause this compound to oxidize?
A2: The main drivers of this compound oxidation include:
-
Dissolved Oxygen: The presence of oxygen is a key requirement for oxidative degradation.[3][16]
-
Transition Metal Ions: Ions such as copper (Cu²⁺) and iron (Fe³⁺) can act as catalysts, significantly accelerating the oxidation rate.[3][4][6][17]
-
Elevated pH: Ascorbate and its derivatives are generally less stable in neutral to alkaline conditions.[3][18]
-
Exposure to Light (UV): Light can provide the energy to initiate oxidative reactions.[10]
-
High Temperatures: Increased temperature accelerates the rate of chemical reactions, including oxidation.[16][19][20]
Q3: How do chelating agents like EDTA and DTPA work to prevent oxidation?
A3: Chelating agents are molecules that can bind tightly to metal ions. By sequestering transition metals like iron and copper, they prevent them from participating in the redox cycling reactions that catalyze the oxidation of ascorbate.[4][5] Diethylenetriaminepentaacetic acid (DTPA) is often considered particularly effective.[4][21]
Q4: What is the optimal pH for maintaining the stability of this compound in solution?
A4: While specific optimal pH can vary slightly based on the complete formulation, a slightly acidic pH range of 4 to 6.5 is generally recommended to enhance the stability of ascorbate derivatives.[7][8][9] For instance, studies on the related compound ascorbic acid 2-glucoside found optimal stability around pH 6.4.[22]
Q5: Can I prepare my this compound samples in advance and store them?
A5: It is always best to analyze samples as soon as possible after preparation. If storage is necessary, it should be done at -80°C in a deoxygenated solution containing a chelating agent.[2][21] Even under these conditions, it is crucial to validate the stability of this compound for your specific storage time and conditions.
Experimental Protocols
Protocol 1: General Sample Preparation for HPLC Analysis
This protocol outlines a standard procedure for preparing a solution containing this compound for analysis by High-Performance Liquid Chromatography (HPLC).
-
Preparation of Diluent:
-
Prepare a mobile phase-compatible buffer (e.g., 20 mM sodium phosphate) and adjust the pH to 5.5.
-
Add 0.1 mM Diethylenetriaminepentaacetic acid (DTPA) to the buffer.
-
Sparge the solution with high-purity nitrogen gas for at least 15 minutes to remove dissolved oxygen. Keep the solution under a nitrogen blanket.
-
-
Sample Dilution:
-
All dilutions should be performed on ice.
-
Use amber-colored volumetric flasks and vials to protect the sample from light.
-
Accurately weigh or pipette your sample containing this compound into a volumetric flask.
-
Dilute to the final volume with the deoxygenated, DTPA-containing buffer. Mix gently but thoroughly.
-
-
Analysis:
-
Transfer the final diluted sample to an amber HPLC vial.
-
Analyze the sample by HPLC immediately after preparation.
-
Protocol 2: Extraction from a Cream or Emulsion Matrix
This protocol provides a method for extracting this compound from a more complex matrix like a cosmetic cream for subsequent analysis.
-
Preparation of Extraction Solvent:
-
Prepare a solution of 80:20 (v/v) methanol (B129727) to water.
-
Add 0.5% (w/v) metaphosphoric acid and 0.1 mM DTPA to this solvent mixture.
-
Cool the extraction solvent on ice before use.
-
-
Extraction Procedure:
-
Accurately weigh approximately 1 gram of the cream or emulsion into a 50 mL centrifuge tube.
-
Add 20 mL of the cold extraction solvent.
-
Homogenize the mixture for 2 minutes using a high-speed homogenizer, keeping the tube immersed in an ice bath.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant. If necessary, filter the supernatant through a 0.45 µm syringe filter (choose a filter material compatible with methanol).
-
-
Sample Analysis:
-
The filtered supernatant can be directly injected into the HPLC system or further diluted with the diluent described in Protocol 1 if necessary.
-
Perform the analysis as quickly as possible after extraction.
-
Quantitative Data Summary
The following tables summarize the impact of various conditions on the stability of ascorbate derivatives.
Table 1: Effect of Stabilizing Agents on Ascorbate Stability in Aqueous Solution at Room Temperature (25°C) over 4 Hours.
| Condition | % Ascorbate Remaining |
| Control (No additives) | 75% |
| + 0.1 mM EDTA | 92% |
| + 0.1 mM DTPA | 98% |
| + 0.5% Metaphosphoric Acid | 95% |
| + 0.1 mM DTPA (Deoxygenated) | >99% |
Table 2: Influence of pH and Temperature on Ascorbate Degradation over 24 Hours.
| pH | Temperature | % Ascorbate Remaining |
| 4.0 | 4°C | 99% |
| 4.0 | 25°C | 94% |
| 7.0 | 4°C | 91% |
| 7.0 | 25°C | 65% |
| 8.0 | 25°C | 48% |
Visualizations
Caption: Troubleshooting workflow for low analytical readings.
References
- 1. Appropriate Handling, Processing and Analysis of Blood Samples Is Essential to Avoid Oxidation of Vitamin C to Dehydroascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability of aqueous solutions of ascorbate for basic research and for intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stabilization of ascorbate solution by chelating agents that block redox cycling of metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Factors affecting ascorbate oxidation in aqueous humor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of Vitamin C as a Chelating Agent [thinkdochemicals.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. alphasciencemd.ca [alphasciencemd.ca]
- 12. 3-Glyceryl Ascorbate | Vitamin C Derivative | Cosmetic Ingredients Guide [ci.guide]
- 13. ulprospector.com [ulprospector.com]
- 14. Stability of vitamin C derivatives in solution and topical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. myfoodresearch.com [myfoodresearch.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Effects of reaction parameters on self-degradation of L-ascorbic acid and self-degradation kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A Stabilizing Agent, PCA/DTPA, Improves Plasma Storage Life for the Chromsystems Vitamin C Assay up to Six Months - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Stability studies of ascorbic acid 2-glucoside in cosmetic lotion using surface response methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Pro-oxidant Effects of Ascorbate Derivatives in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for the pro-oxidant effects of ascorbate (B8700270) derivatives in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my cell culture medium turning yellow/brown after adding ascorbic acid?
A1: The discoloration of your cell culture medium is a common indicator of ascorbic acid oxidation. Ascorbic acid and its derivatives are susceptible to oxidation, especially in typical cell culture conditions (physiological pH, 37°C, and high oxygen levels). The degradation products of ascorbate can cause the medium to change color. This process is often accelerated by the presence of trace metal ions, such as iron and copper, which are found in many basal media formulations.
Q2: I'm observing unexpected cytotoxicity after treating my cells with ascorbic acid. Is it a pro-oxidant effect?
A2: It is highly likely. At high concentrations (typically above 1 mM), ascorbic acid can act as a pro-oxidant, leading to the generation of hydrogen peroxide (H₂O₂) in the cell culture medium.[1] This occurs through the reduction of transition metals (like iron and copper) by ascorbate, which then react with oxygen to produce reactive oxygen species (ROS), including H₂O₂.[1][2] This extracellularly generated H₂O₂ can be toxic to cells and is a well-documented artifact in in vitro studies.[3]
Q3: What are the consequences of ascorbate oxidation in my experiments?
A3: Ascorbate oxidation can lead to several negative consequences:
-
Generation of Toxic Byproducts: The primary toxic byproduct is hydrogen peroxide (H₂O₂), which can induce oxidative stress and cytotoxicity.
-
Loss of Biological Activity: The intended antioxidant and enzymatic cofactor functions of ascorbate are lost upon oxidation.
-
Experimental Variability: The rapid degradation of ascorbate leads to inconsistent concentrations throughout an experiment, resulting in poor reproducibility.
Q4: How can I control for the pro-oxidant effects of ascorbate in my experiments?
A4: Several strategies can be employed:
-
Use a Stable Derivative: Consider using more stable derivatives of ascorbic acid, such as L-ascorbic acid 2-phosphate (Asc-2P). This derivative is resistant to oxidation in the culture medium and is converted to active ascorbate by cellular phosphatases after uptake.
-
Incorporate Chelating Agents: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) or diethylenetriaminepentaacetic acid (DTPA) to your stock solution or culture medium to sequester metal ions that catalyze oxidation.[4]
-
Add Catalase: To confirm if H₂O₂ generation is the cause of toxicity, include a control group with catalase added to the medium. Catalase will neutralize the H₂O₂, and if the toxicity is abrogated, it confirms the pro-oxidant effect.
-
Prepare Fresh Solutions: Always prepare ascorbate solutions fresh before each experiment to minimize degradation.
-
Control Your Culture Environment: Be aware that the composition of your cell culture medium can significantly impact the rate of ascorbate oxidation and H₂O₂ generation.[3]
Q5: Are there differences in the pro-oxidant potential between different ascorbate derivatives?
A5: Yes. L-ascorbic acid is highly unstable in culture media. Derivatives like ascorbyl palmitate, a lipophilic form, can also exhibit pro-oxidant activities.[5] L-ascorbic acid 2-phosphate (Asc-2P) is generally considered the most stable derivative for cell culture applications as it does not readily auto-oxidize in the medium.[6]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Unexpected Cell Death | High concentration of ascorbate derivative leading to H₂O₂ production. | Perform a dose-response curve to find the optimal non-toxic concentration. Include a control with catalase to neutralize H₂O₂. Switch to a more stable derivative like Asc-2P. |
| Media Discoloration (Yellow/Brown) | Oxidation of the ascorbate derivative. | Prepare solutions fresh. Store stock solutions protected from light and at low temperatures. Consider using a more stable derivative. |
| Inconsistent/Irreproducible Results | Degradation of the ascorbate derivative over the course of the experiment. | Prepare fresh solutions for each experiment. Use a stable derivative like Asc-2P for long-term studies. |
| No Observed Antioxidant Effect | Concentration of ascorbate is too low or has degraded. | Increase the concentration (while monitoring for cytotoxicity). Prepare fresh solutions. Ensure proper storage of stock solutions. |
| Interference with Assays (e.g., MTT, DCFH-DA) | Ascorbate can directly reduce assay reagents, leading to false positives. | Include appropriate controls without cells to measure the direct effect of ascorbate on the assay reagents. |
Data Summary Tables
Table 1: Pro-oxidant Activity of Ascorbic Acid in Different Cell Culture Media
| Parameter | DMEM | RPMI 1640 |
| H₂O₂ Concentration (µM) with 1 mM Ascorbic Acid | 161 ± 39 | 83 ± 17 |
| Half-life of Ascorbic Acid (100 µM) | Not explicitly stated, but degradation is rapid. | ~1.5 hours |
Data compiled from a study on the cytotoxicity of ascorbate.[3]
Table 2: Comparative Cytotoxicity of Ascorbate Derivatives
| Compound | Cell Line | IC₅₀ Value | Notes |
| L-Ascorbic Acid | Prostate Carcinoma (DU-145) | ~5 mM | Cytotoxicity is mediated by extracellular H₂O₂ generation. |
| Dehydroascorbic Acid (DHA) | Prostate Carcinoma (DU-145) | 12.7 mM | Significantly less toxic than ascorbic acid. |
| Ascorbyl Palmitate | Human Umbilical Vein Endothelial Cells (HUVECs) | 125 µM | Induces apoptosis in a dose- and time-dependent manner.[5] |
| Ascorbic acid-2-phosphate-6-O-palmitate (APPS) | Human Tongue Squamous Carcinoma (HSC-4) | >800 µM on normal fibroblasts | Shows selective cytotoxicity towards cancer cells. |
| 6-O-palmitoyl-Asc (A6-P) | Human Tongue Squamous Carcinoma (HSC-4) | 150-300 µM on normal fibroblasts | More cytotoxic to normal cells compared to APPS. |
Note: IC₅₀ values are highly dependent on the cell line and experimental conditions and should be determined empirically for your specific system. The data presented here is for comparative purposes and is collated from multiple sources.
Experimental Protocols
Protocol 1: Measurement of Hydrogen Peroxide (H₂O₂) in Cell Culture Medium
This protocol is adapted from colorimetric assay kits for H₂O₂ detection.
Materials:
-
H₂O₂ Colorimetric Assay Kit (containing a color reagent with xylenol orange, sorbitol, and ammonium (B1175870) iron sulfate)
-
96-well microplate
-
Microplate reader (550 nm)
-
H₂O₂ standards
-
Sample Diluent or cell culture media for standard curve
Procedure:
-
Prepare H₂O₂ standards by serial dilution in the same cell culture medium as your samples.
-
Add 50 µL of standards and cell-free culture supernatant (samples) to duplicate wells of a 96-well plate.
-
Add 100 µL of the H₂O₂ Color Reagent to all wells.
-
Mix gently by tapping the plate.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Read the absorbance at 550 nm.
-
Calculate the H₂O₂ concentration in your samples based on the standard curve.
Protocol 2: DCFH-DA Assay for Intracellular Reactive Oxygen Species (ROS)
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
DMSO
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
96-well black, clear-bottom plate
-
Fluorescence microplate reader (Excitation: 485 nm, Emission: 530 nm)
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Prepare a 10 mM stock solution of DCFH-DA in DMSO.
-
On the day of the experiment, prepare a working solution of 10-25 µM DCFH-DA in pre-warmed serum-free medium or PBS.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add 100 µL of PBS or medium with your test compounds (ascorbate derivatives) to the wells.
-
Measure the fluorescence intensity immediately (for kinetic readings) or after a desired incubation period.
Protocol 3: MTT Assay for Cell Viability
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Microplate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate and treat with ascorbate derivatives for the desired time.
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
Protocol 4: Catalase Activity Assay
This is a generalized protocol; specific kit instructions should be followed.
Materials:
-
Catalase Activity Assay Kit
-
Cell lysis buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare cell lysates according to the kit's instructions.
-
Add samples and standards to a 96-well plate.
-
Add hydrogen peroxide solution to initiate the reaction.
-
Incubate for the recommended time.
-
Stop the reaction and add the detection reagent.
-
Read the absorbance or fluorescence according to the kit's protocol.
Protocol 5: Superoxide Dismutase (SOD) Activity Assay
This is a generalized protocol; specific kit instructions should be followed.
Materials:
-
SOD Activity Assay Kit
-
Cell lysis buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare cell lysates according to the kit's instructions.
-
Add samples and standards to a 96-well plate.
-
Add the reaction mixture containing a superoxide-generating system and a detection reagent.
-
Incubate for the recommended time.
-
Read the absorbance at the specified wavelength. The SOD activity is determined by the degree of inhibition of the colorimetric reaction.
Visualizations
Caption: Pro-oxidant signaling pathway of high-concentration ascorbate in vitro.
Caption: Troubleshooting workflow for ascorbate-induced pro-oxidant effects.
References
- 1. Two Faces of Vitamin C—Antioxidative and Pro-Oxidative Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The in vitro cytotoxicity of ascorbate depends on the culture medium used to perform the assay and involves hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Factors affecting the ascorbate- and phenolic-dependent generation of hydrogen peroxide in Dulbecco's Modified Eagles Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and Genotoxicity Assessment of Ascorbyl Palmitate (AP) Food Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
"Optimizing glyceryl ascorbate concentration for cell culture experiments"
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the use of glyceryl ascorbate (B8700270) in cell culture experiments. Due to its enhanced stability compared to L-ascorbic acid, glyceryl ascorbate presents a promising alternative for maintaining consistent ascorbate levels in vitro. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to facilitate its effective application.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why use it over L-ascorbic acid in cell culture?
This compound is a stable derivative of vitamin C, formed by binding ascorbic acid to glycerin.[1][2] This modification significantly improves its stability in aqueous solutions, such as cell culture media, where L-ascorbic acid is notoriously unstable and can degrade rapidly.[3][4][5] The primary advantages of using this compound include:
-
Enhanced Stability: It resists oxidation in culture medium, ensuring a consistent and prolonged availability of an ascorbate source to the cells.[4][6]
-
Reduced Pro-oxidant Effects: The rapid oxidation of L-ascorbic acid in media can generate hydrogen peroxide (H₂O₂), leading to oxidative stress and cytotoxicity, which can be a confounding factor in experiments.[7] The stable nature of this compound minimizes this unsolicited pro-oxidant activity.
-
Improved Reproducibility: Consistent availability of the active molecule leads to more reliable and reproducible experimental outcomes.
Q2: What is a good starting concentration for this compound in my experiments?
Direct quantitative data for optimal this compound concentrations in various cell lines is limited in published literature. Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
As a starting point, you can consider the concentrations used for the more well-studied, stable ascorbate derivative, ascorbate-2-phosphate, or the concentrations at which L-ascorbic acid shows biological effects. A broad range from 100 µM to 1 mM is a reasonable starting point for dose-response studies. For applications requiring higher concentrations, such as mimicking in vivo pharmacological levels, concentrations up to 5 mM could be explored, with careful monitoring for cytotoxicity.
Q3: How should I prepare and store a stock solution of this compound?
While this compound is more stable than L-ascorbic acid, proper handling is still recommended to ensure its efficacy.
-
Solvent: Prepare the stock solution in sterile, tissue culture-grade water or phosphate-buffered saline (PBS).
-
Concentration: A 100 mM stock solution is a convenient concentration for further dilution into culture media.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect the solution from light by using amber tubes or wrapping the tubes in aluminum foil. While more stable than L-ascorbic acid, it is good practice to prepare fresh stock solutions regularly.
Q4: What are the potential cytotoxic effects of this compound?
At high concentrations, all forms of ascorbate can induce cytotoxicity, often through the generation of reactive oxygen species (ROS).[8][9] While this compound's stability reduces the spontaneous generation of H₂O₂ in the medium, intracellular enzymatic activity can still release ascorbic acid, which at high concentrations can become pro-oxidant. It is essential to determine the cytotoxic threshold for your specific cell line using a viability assay (e.g., MTT, trypan blue exclusion).
Q5: How does this compound enter the cells?
The exact mechanism of cellular uptake for this compound is not well-documented. It is plausible that it may be hydrolyzed extracellularly by esterases present in the serum of the culture medium, releasing L-ascorbic acid which is then taken up by Sodium-Dependent Vitamin C Transporters (SVCTs). Alternatively, the entire molecule may be transported into the cell before being hydrolyzed intracellularly.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| No observable effect of this compound | Concentration is too low: The concentration of this compound is insufficient to elicit a biological response in your specific cell line. | Perform a dose-response experiment with a wider range of concentrations (e.g., 50 µM to 5 mM). |
| Insufficient incubation time: The duration of the treatment is not long enough for the desired effect to manifest. | Increase the incubation time and perform a time-course experiment. | |
| Cell line is non-responsive: Your cell line may lack the necessary transporters or metabolic pathways to utilize this compound effectively. | Try a different cell line known to be responsive to ascorbate. Compare the effect with L-ascorbic acid or ascorbate-2-phosphate as positive controls. | |
| High cell death or signs of cytotoxicity | Concentration is too high: The concentration of this compound is exceeding the cytotoxic threshold for your cell line. | Perform a dose-response curve and assess cell viability using an MTT or similar assay to determine the IC50 value. Select a non-toxic concentration for your experiments. |
| Contamination of stock solution: The stock solution may be contaminated with bacteria or fungi. | Filter-sterilize the stock solution before use. Always prepare solutions in a sterile environment. | |
| Inconsistent results between experiments | Inconsistent stock solution: Degradation of the stock solution due to improper storage or repeated freeze-thaw cycles. | Prepare fresh stock solutions regularly and store them in single-use aliquots at -20°C, protected from light. |
| Variability in cell culture conditions: Fluctuations in cell density, passage number, or media composition. | Standardize your cell culture protocols, including seeding density and passage number. Ensure consistent quality of culture media and supplements. |
Quantitative Data Summary
Direct comparative data for this compound in cell culture is scarce. The following tables provide data for L-ascorbic acid, which can serve as a reference point for designing experiments with this compound.
Table 1: IC50 Values of L-Ascorbic Acid in Various Cancer Cell Lines under Normoxic Conditions [8][10]
| Cell Line Type | Number of Cell Lines | Average IC50 (mM) ± SD |
| Renal Cancer | 8 | 5.2 ± 3.1 |
| Breast Cancer | 6 | 2.4 ± 1.7 |
| Prostate Cancer | 2 | 13.2 ± 11.1 |
| Colon Cancer | 7 | 3.7 ± 3.8 |
| Lung Cancer | 9 | 5.9 ± 3.6 |
| Leukemia | 6 | 0.6 ± 0.7 |
| Melanoma | 9 | 3.1 ± 2.8 |
| Ovarian Cancer | 7 | 3.7 ± 3.2 |
| Glioblastoma | 6 | 3.0 ± 1.3 |
Table 2: Recommended Concentrations of Ascorbate and its Derivatives for Maintaining Stable Levels in Culture [11][12]
| Compound | Recommended Concentration | Cell Type | Outcome |
| Ascorbic Acid + Ascorbate-2-Phosphate | 0.25 mM + 0.45 mM | Human Fibroblasts | Nontoxic, stimulated cell growth |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Dose-Response Curve
This protocol outlines the steps to determine the optimal, non-toxic concentration of this compound for your cell line of interest.
Materials:
-
This compound powder
-
Sterile tissue culture-grade water or PBS
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT reagent (or other viability assay reagent)
-
Plate reader
Procedure:
-
Prepare a 100 mM this compound Stock Solution:
-
Dissolve the appropriate amount of this compound powder in sterile water or PBS in a sterile, light-protected tube.
-
Filter-sterilize the solution using a 0.22 µm filter.
-
Aliquot and store at -20°C.
-
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0, 50 µM, 100 µM, 250 µM, 500 µM, 1 mM, 2.5 mM, 5 mM).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium without this compound).
-
-
Incubation:
-
Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay (MTT Assay):
-
Add MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance on a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Choose a concentration for future experiments that is well below the cytotoxic range but shows a biological effect if one is observed.
-
Visualizations
Caption: Workflow for determining the optimal concentration of this compound.
Caption: A logical guide for troubleshooting experiments with no observable effect.
Caption: Hypothesized intracellular mechanism of action for this compound.
References
- 1. Ascorbate: antioxidant and biochemical activities and their importance for in vitro models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lotioncrafter.com [lotioncrafter.com]
- 3. 3-O-Glyceryl-2-O-hexyl ascorbate suppresses melanogenesis by interfering with intracellular melanosome transport and suppressing tyrosinase protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discover the most stable vitamin C derivative “3-Glyceryl Ascorbate” [cosmeticsbusiness.com]
- 5. researchgate.net [researchgate.net]
- 6. paulaschoice.nl [paulaschoice.nl]
- 7. researchgate.net [researchgate.net]
- 8. The ROS-induced cytotoxicity of ascorbate is attenuated by hypoxia and HIF-1alpha in the NCI60 cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological ascorbate induces cytotoxicity in prostate cancer cells through ATP depletion and induction of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The ROS-induced cytotoxicity of ascorbate is attenuated by hypoxia and HIF-1alpha in the NCI60 cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monitoring of ascorbate at a constant rate in cell culture: effect on cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Analytical Detection of Glyceryl Ascorbate Metabolites
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the analytical detection of glyceryl ascorbate (B8700270) metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of glyceryl ascorbate in skin?
This compound is a stable pro-drug form of Vitamin C. Upon penetrating the skin, it is enzymatically hydrolyzed by esterases into its active components: ascorbic acid (Vitamin C) and glycerol (B35011) . Therefore, the primary analytical targets for assessing the metabolic fate of this compound are these two molecules.
Q2: What are the main analytical challenges in detecting this compound metabolites?
The core challenges stem from the distinct chemical properties of the two primary metabolites, ascorbic acid and glycerol, and the inherent instability of ascorbic acid.
-
Ascorbic Acid Instability: Ascorbic acid is highly susceptible to oxidation, which can be accelerated by exposure to light, high pH, oxygen, and metal ions. This degradation can occur during sample collection, preparation, and analysis, leading to inaccurate quantification.
-
Divergent Analyte Properties: Ascorbic acid is a polar, UV-active, and electrochemically active molecule, making it suitable for analysis by High-Performance Liquid Chromatography with Ultraviolet or Electrochemical Detection (HPLC-UV/ECD) and Liquid Chromatography-Mass Spectrometry (LC-MS). In contrast, glycerol is a small, polar molecule that lacks a strong chromophore, rendering it invisible to UV detection.
-
Matrix Effects: Skin is a complex biological matrix. When using sensitive techniques like LC-MS/MS, other molecules from the skin extract can co-elute with the target analytes and interfere with their ionization, leading to signal suppression or enhancement. This can significantly impact the accuracy and reproducibility of the results.[1][2][3][4]
-
Simultaneous Detection: The different analytical requirements for ascorbic acid and glycerol make their simultaneous detection challenging. Methods optimized for one metabolite are often suboptimal for the other.
Q3: What are the recommended storage conditions for skin samples intended for this compound metabolite analysis?
To minimize the degradation of ascorbic acid, immediate processing of skin samples after collection is ideal. If immediate processing is not possible, samples should be snap-frozen in liquid nitrogen and stored at -80°C. All sample preparation steps should be performed on ice and with minimal exposure to light.
Q4: How can I analyze both ascorbic acid and glycerol from the same skin sample?
Due to their different properties, a single analytical method for the simultaneous quantification of both metabolites is not straightforward. Two main approaches can be considered:
-
Two Separate, Validated Methods: This is the most robust approach. The skin extract is split into two aliquots. One is used for ascorbic acid analysis using a validated HPLC-UV/ECD or LC-MS/MS method. The other aliquot is used for glycerol analysis, typically involving derivatization followed by HPLC-UV or by using GC-MS or a specific LC-MS/MS method.
-
A Single LC-MS/MS Method: While more complex to develop, a single LC-MS/MS method can be optimized for the simultaneous detection of both analytes. This would likely involve a hydrophilic interaction liquid chromatography (HILIC) column to retain both polar molecules and carefully optimized mass spectrometry parameters.
Troubleshooting Guides
Common HPLC and LC-MS/MS Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape for Ascorbic Acid (Tailing or Fronting) | - Inappropriate mobile phase pH.- Column degradation (loss of end-capping).- Column overload.- Contamination of the column or guard column. | - Ensure the mobile phase pH is low (typically pH 2.5-3.5) to keep ascorbic acid in its protonated form.- Replace the column or guard column.- Reduce the injection volume or dilute the sample.- Flush the column with a strong solvent. |
| Low or No Signal for Ascorbic Acid | - Degradation of ascorbic acid during sample preparation or storage.- Inefficient extraction.- Incorrect detection wavelength (for UV) or MS parameters. | - Review sample handling procedures to minimize exposure to light, heat, and oxygen. Use antioxidants like DTT or metaphosphoric acid in extraction buffers.- Optimize the extraction solvent and procedure.- For UV, ensure the detector is set to the appropriate wavelength for ascorbic acid (approx. 245-265 nm). For MS, optimize ion source parameters and MRM transitions. |
| Low or No Signal for Glycerol (HPLC-UV) | - Glycerol lacks a strong UV chromophore. | - Derivatize glycerol with a UV-active agent like benzoyl chloride before HPLC analysis. |
| Irreproducible Results (High Variability) | - Inconsistent sample preparation.- Instability of ascorbic acid in prepared samples.- Matrix effects in LC-MS/MS. | - Standardize all sample preparation steps.- Analyze samples as quickly as possible after preparation or use an autosampler cooled to 4°C.- Develop a robust sample clean-up procedure to remove interfering matrix components. Use a stable isotope-labeled internal standard for both analytes to compensate for matrix effects.[5] |
| Ghost Peaks or High Baseline Noise | - Contaminated mobile phase or solvents.- Carryover from previous injections. | - Use high-purity, HPLC-grade solvents and fresh buffers.- Implement a thorough needle wash protocol in the autosampler. |
Experimental Protocols
Protocol 1: Sample Preparation from Skin Tissue for Metabolite Analysis
This protocol describes a general procedure for extracting polar metabolites, including ascorbic acid and glycerol, from skin tissue.
-
Homogenization:
-
Weigh the frozen skin tissue sample (typically 20-50 mg).
-
Add the tissue to a pre-chilled tube containing ceramic beads and 1 mL of ice-cold extraction solvent (e.g., 80% methanol (B129727) in water containing an antioxidant like 0.1% Dithiothreitol (DTT)).
-
Homogenize the tissue using a bead beater or other appropriate homogenizer. Keep the samples on ice throughout this process.
-
-
Protein Precipitation:
-
Vortex the homogenate for 1 minute.
-
Incubate on ice for 20 minutes to allow for protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the polar metabolites.
-
For parallel analysis, divide the supernatant into two aliquots: one for ascorbic acid analysis and one for glycerol analysis.
-
If not analyzing immediately, store the extracts at -80°C.
-
Protocol 2: LC-MS/MS Analysis of Ascorbic Acid
This protocol provides a starting point for the LC-MS/MS analysis of ascorbic acid.
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, with a gradual increase in Mobile Phase B to elute the analyte.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Negative Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ascorbic Acid: Precursor ion (m/z) 175.0 -> Product ion (m/z) 115.0 (quantifier) and 89.0 (qualifier).
-
Internal Standard (e.g., ¹³C₆-Ascorbic Acid): Adjust MRM transitions accordingly.
-
-
Protocol 3: Analysis of Glycerol by Derivatization and HPLC-UV
This protocol outlines the derivatization of glycerol for UV detection.
-
Derivatization:
-
To 100 µL of the skin extract, add 50 µL of 10% (w/v) sodium hydroxide.
-
Add 10 µL of benzoyl chloride and vortex vigorously for 1 minute.
-
Allow the reaction to proceed for 10 minutes at room temperature.
-
Add 50 µL of a stopping solution (e.g., a saturated solution of sodium chloride) and vortex.
-
Extract the benzoylated glycerol with an organic solvent like diethyl ether.
-
Evaporate the organic layer to dryness and reconstitute in the mobile phase for HPLC analysis.
-
-
HPLC-UV Analysis:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection Wavelength: Approximately 230 nm.
-
Quantitative Data Summary
The following table summarizes typical performance data for the analytical methods discussed. Note that these values can vary significantly depending on the specific instrumentation, method parameters, and matrix.
| Analyte | Method | Matrix | LOD | LOQ | Recovery (%) |
| Ascorbic Acid | LC-MS/MS | Human Plasma | 0.05 µg/mL | 0.15 µg/mL | 95 - 105 |
| UHPLC-MS/MS | Vegetable Samples | 6.25 ng/mL | 10 ng/mL | 86 - 114 | |
| HPLC-UV | Pharmaceutical Tablets | 1.95 µg/mL | - | 99 - 102 | |
| Glycerol | GC-MS | Mouse Plasma | - | - | > 90 |
| LC-MS/MS (derivatized) | Human Urine | 0.3 µg/mL | 1.0 µg/mL | 90 - 110 |
Visualizations
Metabolic Pathway of this compound
Experimental Workflow for Metabolite Analysis
Troubleshooting Decision Tree
References
- 1. tandfonline.com [tandfonline.com]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Stabilization of Glyceryl Ascorbate
Welcome to the technical support center for Glyceryl Ascorbate (B8700270). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the long-term stability of Glyceryl Ascorbate in various formulations. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and data summaries.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the formulation and storage of this compound.
Q1: My this compound formulation is turning yellow/brown over time. What is causing this discoloration and how can I prevent it?
A1: Discoloration (yellowing or browning) is a primary indicator of the degradation of the ascorbate moiety, typically through oxidation.[1] While this compound is significantly more stable than L-Ascorbic Acid, it can still degrade under certain conditions.[2][3]
-
Root Cause: The primary cause is oxidation, which is accelerated by exposure to oxygen (air), light, high temperatures, and the presence of metal ions (e.g., Cu²⁺, Fe²⁺).[4][5] The degradation proceeds through the formation of dehydroascorbic acid (DHA), which can further break down into compounds that cause the color change.[6][7]
-
Troubleshooting & Prevention:
-
Control pH: Maintain the formulation's pH within the optimal range of 3 to 5 for maximum stability.[8]
-
Add Antioxidants: Incorporate synergistic antioxidants like Vitamin E (Tocopherol) and Ferulic Acid. These agents can help protect this compound from oxidative stress.[9][10]
-
Use Chelating Agents: Add a chelating agent such as Disodium EDTA or Sodium Phytate to sequester metal ions that catalyze oxidation reactions.[9][10]
-
Optimize Storage Conditions: Store formulations in a cool, dark place. Refrigeration is often recommended.[11][12]
-
Protective Packaging: Utilize opaque, airless packaging to minimize exposure to light and atmospheric oxygen.[10][13]
-
Q2: I'm observing a decrease in the potency of my this compound formulation over my stability study period. What factors contribute to this loss?
A2: A loss of potency indicates that the this compound molecule is chemically degrading, primarily through oxidation and hydrolysis, rendering it inactive.[14]
-
Root Cause: The degradation pathways for ascorbates are well-documented. The initial, reversible oxidation to dehydroascorbic acid (DHA) is followed by irreversible hydrolysis to 2,3-diketogulonic acid and other inactive products.[6][15] Factors accelerating this include elevated temperature, non-optimal pH, and exposure to UV light and oxygen.[4][16]
-
Troubleshooting & Prevention:
-
Temperature Control: Avoid high temperatures during both formulation and storage. Add this compound to your formulation at temperatures below 40°C (104°F).[3] For long-term storage, refrigeration (4-5°C) is effective.[12]
-
pH Management: Ensure the final pH of your formulation is between 3 and 5.[8][11] Ascorbic acid degradation is known to increase at higher pH levels.[17]
-
Inert Atmosphere: During manufacturing, consider blanketing the formulation with an inert gas like nitrogen to displace oxygen.[14]
-
Viscosity Modification: Increasing the viscosity of the formulation can slow the degradation rate.[4][17] Humectants like glycerin not only stabilize but also increase viscosity.[9][18]
-
Q3: My emulsion containing this compound is showing signs of phase separation. Is the active ingredient causing this?
A3: While this compound itself is not typically the cause of phase separation, its properties and the conditions required for its stability can influence the overall stability of an emulsion.
-
Root Cause: Emulsion instability is often due to inadequate emulsification, improper choice of emulsifiers and stabilizers, or incompatibility between ingredients.[19] this compound is incompatible with high concentrations of electrolytes (>2%) and certain surfactants.[3]
-
Troubleshooting & Prevention:
-
Review Emulsifier System: Ensure your emulsifier and co-emulsifier are appropriate for the oil and water phases of your formulation and are used at the correct concentration.
-
Check for Incompatibilities: Verify that all ingredients in your formulation are compatible with this compound and each other. Avoid high levels of electrolytes.[3]
-
Control pH: A significant shift in pH during storage can sometimes affect the stability of the emulsifying system. Monitor the pH of your formulation over time.
-
Manufacturing Process: Ensure that the homogenization process is adequate to create a stable emulsion with a uniform droplet size.
-
Data Presentation: Stability of Ascorbates
The tables below summarize quantitative data on the stability of ascorbic acid and its derivatives under various conditions, providing a baseline for experimental design.
Table 1: Effect of Temperature and pH on Ascorbic Acid Degradation
| Condition | Storage Temperature | pH | Retention after 7 Days | Source |
| Guava Juice | 25°C | ~3.5 | 76.6% | [16] |
| Guava Juice | 35°C | ~3.5 | 43.6% | [16] |
| Aqueous Solution | Room Temperature | 5.75 | ~99% (per day) | [6] |
| w/o Cream | 30°C | 4.0 | Higher Stability | [17] |
| w/o Cream | 30°C | 6.0 | Lower Stability | [17] |
Table 2: Influence of Formulation Excipients on Ascorbic Acid Stability
| Formulation Base | Stabilizing Excipient | Observation | Source |
| w/o Cream | Glycerin | Increased viscosity and stability | [17] |
| w/o Cream | Castor Oil | Increased viscosity and stability | [17] |
| Aqueous Solution | Sugar/Sorbitol | Marked stabilizing effect | [18][20] |
| Various | Vitamin E, Ferulic Acid | Synergistic antioxidant protection | [9][10] |
| Various | Citric Acid, EDTA | Reduced degradation by chelation/antioxidant effect | [9][17] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the stabilization and analysis of this compound.
Protocol 1: Preparation of a Stabilized this compound Serum
Objective: To prepare a stable aqueous gel-serum containing this compound.
Materials:
-
This compound (e.g., 3-Glyceryl Ascorbate)
-
Deionized Water
-
Glycerin
-
Ferulic Acid
-
dl-alpha-Tocopherol (Vitamin E)
-
Propylene Glycol (or other suitable solvent for Ferulic Acid/Tocopherol)
-
Xanthan Gum (or other gelling agent)
-
Citric Acid or Sodium Hydroxide (for pH adjustment)
-
A suitable preservative (e.g., Phenoxyethanol)
-
Chelating Agent (e.g., Disodium EDTA)
Methodology:
-
Phase A (Aqueous Phase):
-
In a beaker, combine Deionized Water, Glycerin, and Disodium EDTA.
-
Begin stirring with a magnetic stirrer or overhead mixer.
-
Slowly sprinkle in Xanthan Gum and mix until fully hydrated and a uniform gel is formed.
-
-
Phase B (Antioxidant Phase):
-
In a separate beaker, dissolve Ferulic Acid and dl-alpha-Tocopherol in Propylene Glycol. Gentle warming (to ~40°C) may be required.
-
-
Combining Phases:
-
Slowly add Phase B to Phase A while mixing continuously.
-
Continue mixing until the solution is homogenous.
-
-
Addition of Active and Preservative:
-
Once the mixture has cooled to below 40°C, add this compound and the preservative.[3]
-
Mix until fully dissolved and uniform.
-
-
pH Adjustment:
-
Measure the pH of the final formulation.
-
Adjust the pH to between 4.0 and 5.0 using a Citric Acid solution (to lower pH) or a Sodium Hydroxide solution (to raise pH).
-
-
Finalization:
-
Pour the final serum into opaque, airless containers for stability testing.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification
Objective: To quantify the concentration of this compound in a formulation to assess stability over time.
Instrumentation & Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
This compound reference standard
-
Mobile Phase: 0.005 M H₂SO₄ or a buffered solution (e.g., phosphate (B84403) buffer), pH adjusted to be acidic (e.g., pH 2.5-3.0)
-
Methanol or Acetonitrile (for sample preparation if needed)
-
Syringe filters (0.45 µm)
Methodology:
-
Standard Preparation:
-
Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to create a stock solution (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a known amount of the formulation and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions (Example):
-
Analysis:
-
Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).
-
Inject the prepared samples.
-
Calculate the concentration of this compound in the samples by interpolating their peak areas from the standard curve.
-
Compare results from different time points in the stability study to determine the percentage of degradation.
-
Visualizations: Workflows and Pathways
The following diagrams illustrate key processes and relationships in the stabilization of this compound.
References
- 1. Discover the most stable vitamin C derivative “3-Glyceryl Ascorbate” [cosmeticsbusiness.com]
- 2. GLYCERYL ASCORBATE - Ataman Kimya [atamanchemicals.com]
- 3. lotioncrafter.com [lotioncrafter.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stability of aqueous solutions of ascorbate for basic research and for intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. paulaschoice.nl [paulaschoice.nl]
- 9. rjtcsonline.com [rjtcsonline.com]
- 10. blog.covalo.com [blog.covalo.com]
- 11. makingcosmetics.com [makingcosmetics.com]
- 12. iosrjournals.org [iosrjournals.org]
- 13. kblcosmetics.com [kblcosmetics.com]
- 14. finetechitg.com [finetechitg.com]
- 15. Ascorbate degradation: pathways, products, and possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Factors affecting formulation characteristics and stability of ascorbic acid in water-in-oil creams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. scsformulate.co.uk [scsformulate.co.uk]
- 20. scribd.com [scribd.com]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Glyceryl Ascorbate Stability in Serum
Welcome to the technical support center for researchers, scientists, and drug development professionals working with glyceryl ascorbate (B8700270). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments involving serum.
Frequently Asked Questions (FAQs)
Q1: My glyceryl ascorbate seems to be degrading rapidly in my serum-containing cell culture medium. What are the primary factors in serum that could be causing this instability?
A1: Serum is a complex biological matrix containing various components that can accelerate the degradation of this compound. The primary factors include:
-
Transition Metal Ions: Serum contains trace amounts of redox-active metal ions like copper (Cu²⁺) and iron (Fe³⁺), often bound to proteins. These ions can catalyze the oxidation of ascorbate derivatives.[1]
-
Enzymatic Activity: Although this compound is more stable than L-ascorbic acid, serum contains enzymes that could potentially hydrolyze the ester bond, releasing the less stable ascorbic acid.
-
pH and Buffering Capacity: The physiological pH of serum (around 7.4) is higher than the optimal pH for ascorbate stability (typically acidic, pH 3-5).[2][3] Alkaline conditions can accelerate the degradation of the ascorbate moiety.[4]
-
Reactive Oxygen Species (ROS): Cellular metabolic activity within a culture can generate ROS, which are then scavenged by the antioxidant this compound, leading to its consumption.[5][6]
Q2: What is the expected degradation pathway for this compound in a biological matrix like serum?
A2: The degradation of this compound likely follows a similar pathway to ascorbic acid once the ascorbate moiety is exposed or oxidized. The initial and most common pathway is the reversible oxidation to dehydroascorbic acid (DHA).[4][7] DHA is less stable and can undergo irreversible hydrolysis to 2,3-diketogulonic acid, which has no vitamin C activity.[4][8] Subsequent degradation can lead to the formation of various products, including oxalate, threonate, and xylosone.[6][8][9]
Caption: Simplified degradation pathway of the ascorbate moiety.
Q3: How can I improve the stability of this compound in my experiments containing serum?
A3: To enhance stability, consider the following strategies:
-
Use a Chelating Agent: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your serum-containing solutions. EDTA will bind to and inactivate catalytic metal ions. Studies on ascorbic acid in plasma show significantly less degradation in samples collected with EDTA.[10][11]
-
Minimize Exposure to Light and Air: Protect your solutions from light by using amber tubes or wrapping containers in foil. Oxygen exposure accelerates oxidation, so preparing solutions fresh and minimizing headspace in containers can be beneficial.[12]
-
Control Temperature: Store stock solutions and experimental plates at low temperatures (e.g., 4°C) when not in immediate use. Avoid repeated freeze-thaw cycles. Long-term storage at -80°C is recommended for preserving ascorbate in serum.[[“]]
-
Supplement with Other Antioxidants: The presence of other antioxidants, such as glutathione (B108866) or ferulic acid, can have a synergistic effect, helping to protect this compound from degradation.[4]
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
| Possible Cause | Troubleshooting Step | Rationale |
| Variable Degradation Rate | Prepare fresh this compound solutions in serum-containing media immediately before each experiment. | This compound degradation begins as soon as it is introduced into the complex serum matrix. Using freshly prepared solutions ensures a consistent starting concentration. |
| Metal Ion Contamination | Add a small, non-toxic concentration of a chelating agent (e.g., EDTA) to the culture medium. | This will sequester free metal ions that catalyze the oxidative degradation of this compound.[10][11] |
| Photodegradation | Protect the cell culture plates from direct light exposure during incubation and analysis. | Light, especially UV radiation, can accelerate the degradation of ascorbate derivatives.[4] |
Issue 2: Pre-analytical sample instability leading to inaccurate quantification.
| Possible Cause | Troubleshooting Step | Rationale |
| Delayed Sample Processing | Process blood/serum samples as quickly as possible. If immediate analysis is not possible, separate serum and deproteinize immediately. | Studies show significant loss of ascorbic acid when separation and deproteinization are delayed.[10][11] |
| Oxidation During Storage | For short-term storage, keep samples on ice. For long-term storage, add a stabilizing agent (e.g., metaphosphoric acid) and freeze at -80°C.[[“]] | Low temperatures and stabilizing agents slow down the chemical and enzymatic reactions that lead to degradation. |
| Inappropriate Anticoagulant (for plasma) | If using plasma, collect blood in tubes containing EDTA. | EDTA chelates metal ions, providing better stability for ascorbate compared to heparin or serum (no additive).[10][11] |
Quantitative Data Summary
The stability of ascorbic acid, a close analogue of this compound's active moiety, is highly dependent on the sample matrix and handling conditions.
Table 1: Impact of Anticoagulant and Delayed Separation on Ascorbic Acid Loss in Blood Samples
| Sample Type | Median Loss (Delayed Separation for 2h) |
| Serum (no additive) | 26% |
| Lithium-Heparin Plasma | 18% |
| EDTA Plasma | 7% |
| (Data synthesized from a study on ascorbic acid stability.[10][11]) |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This protocol provides a general framework. The specific column, mobile phase, and detector settings should be optimized for your specific this compound derivative and instrument.
-
Sample Preparation:
-
Thaw serum samples on ice.
-
To 100 µL of serum, add 100 µL of a cold deproteinizing/stabilizing solution (e.g., 10% metaphosphoric acid or 10% perchloric acid containing 1mM EDTA).
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
HPLC Conditions (Example):
-
Technique: High-Performance Liquid Chromatography (HPLC).[14][15]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a buffer such as 0.1 M Sodium Phosphate and 0.2 mM EDTA, with pH adjusted to an acidic value (e.g., 3.1) using orthophosphoric acid.[16] An organic modifier like methanol (B129727) or acetonitrile (B52724) may be required to elute the more lipophilic this compound.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis spectrophotometer at ~265 nm (for the ascorbate chromophore).[1]
-
Standard Curve: Prepare standards of this compound in the same deproteinizing solution used for the samples.
-
Caption: Workflow for preparing serum samples for HPLC analysis.
References
- 1. Stability of aqueous solutions of ascorbate for basic research and for intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. paulaschoice.pl [paulaschoice.pl]
- 3. paulaschoice.fr [paulaschoice.fr]
- 4. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ascorbate: antioxidant and biochemical activities and their importance for in vitro models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry of ascorbic acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Vitamin C Degradation Products and Pathways in the Human Lens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ascorbate degradation: pathways, products, and possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of ascorbic acid in serum and plasma prior to analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. exponentbeauty.com [exponentbeauty.com]
- 13. consensus.app [consensus.app]
- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 15. rfppl.co.in [rfppl.co.in]
- 16. scispace.com [scispace.com]
Technical Support Center: Mitigating Artifacts in Fluorescence-Based Assays with Glyceryl Ascorbate
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of glyceryl ascorbate (B8700270) to minimize artifacts in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: My fluorescence signal is rapidly decreasing during my experiment, especially with repeated measurements. What is causing this?
A1: This phenomenon is most likely due to photobleaching , the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. This leads to a progressive loss of signal intensity and can significantly impact the accuracy and reproducibility of your results.
Q2: I'm observing changes in cell morphology and reduced cell viability in my live-cell fluorescence imaging experiments. Could this be related to the imaging process itself?
A2: Yes, what you are observing are likely the effects of phototoxicity . The high-intensity light used to excite fluorophores can generate reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) radicals.[1] These ROS are highly reactive and can damage cellular components like proteins, lipids, and nucleic acids, leading to cellular stress, altered physiology, and eventually cell death.[1][2] This can be a significant source of experimental artifacts, as the observed effects may be due to phototoxicity rather than the experimental variable being tested.
Q3: I've heard that antioxidants can help with photobleaching and phototoxicity. How do they work?
A3: Antioxidants function by neutralizing the harmful reactive oxygen species (ROS) that are a primary cause of both photobleaching and phototoxicity. By scavenging these ROS, antioxidants can protect the fluorophore from photochemical damage, thus preserving its fluorescence, and shield the cells from oxidative stress. Ascorbic acid (Vitamin C) is a well-known antioxidant that has been shown to effectively reduce phototoxic effects in fluorescence live-cell imaging.[3]
Q4: I've tried using ascorbic acid in my assay buffer, but my results are inconsistent. Why might this be?
A4: While ascorbic acid is a potent antioxidant, its major drawback is its instability in aqueous solutions, especially in typical cell culture media and assay buffers which are exposed to atmospheric oxygen.[4] Ascorbic acid can rapidly oxidize and lose its antioxidant activity. This degradation can be accelerated by factors such as neutral or alkaline pH, and the presence of metal ions.[5] The short half-life of ascorbic acid in solution means that its protective effects can diminish over the course of an experiment, leading to inconsistent results.
Q5: What is glyceryl ascorbate, and how can it help address the instability of ascorbic acid?
A5: this compound is a stable derivative of ascorbic acid, produced by binding it to glycerin. This modification significantly enhances its stability in aqueous solutions compared to L-ascorbic acid, making it more resistant to oxidation. By using this compound, you can maintain a consistent and long-lasting antioxidant capacity in your assay buffer, providing more reliable protection against photobleaching and phototoxicity throughout your experiment.
Q6: How does this compound work to prevent fluorescence artifacts?
A6: Similar to ascorbic acid, this compound acts as a reducing agent and antioxidant. It donates electrons to neutralize reactive oxygen species generated during fluorescence excitation. This action prevents the ROS from reacting with and destroying the fluorophore (reducing photobleaching) and from damaging cellular components (reducing phototoxicity). The enhanced stability of this compound ensures that this protective effect is sustained for the duration of the assay.
Data Presentation
Table 1: Qualitative Comparison of Ascorbic Acid and this compound for Use in Fluorescence-Based Assays
| Feature | Ascorbic Acid | This compound |
| Antioxidant Activity | High | High |
| Stability in Aqueous Solution | Low (rapidly oxidizes) | High (more resistant to oxidation) |
| Consistency of Protection | Variable (decreases over time) | Consistent and long-lasting |
| Potential for Artifacts | Can lead to inconsistencies due to degradation | Minimizes artifacts related to oxidative stress |
| Ease of Use | Requires fresh preparation and frequent replenishment | Can be prepared in advance with greater stability in buffers |
Experimental Protocols
Protocol 1: Evaluating the Efficacy of this compound in Reducing Photobleaching
Objective: To quantify the reduction in photobleaching of a fluorescent probe in the presence of this compound.
Materials:
-
Fluorescent probe of interest (e.g., FITC-labeled antibody, a fluorescent dye)
-
Assay buffer (e.g., PBS, HBSS)
-
This compound
-
Ascorbic acid (for comparison)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with time-course measurement capabilities
Methodology:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of your fluorescent probe in the assay buffer at a concentration that gives a strong initial fluorescence signal.
-
Prepare stock solutions of this compound and ascorbic acid in the assay buffer. A typical starting concentration to test is 1-10 mM. Ensure the pH of the solutions is adjusted to be compatible with your assay.
-
-
Set up the Microplate:
-
Control Group: To wells in triplicate, add the fluorescent probe solution without any antioxidant.
-
Ascorbic Acid Group: To wells in triplicate, add the fluorescent probe solution containing the desired final concentration of ascorbic acid.
-
This compound Group: To wells in triplicate, add the fluorescent probe solution containing the desired final concentration of this compound.
-
Blank: To wells in triplicate, add only the assay buffer.
-
-
Fluorescence Measurement:
-
Place the microplate in the fluorescence plate reader.
-
Set the excitation and emission wavelengths appropriate for your fluorophore.
-
Program the plate reader to take repeated fluorescence measurements of the same wells over a defined period (e.g., every minute for 30 minutes). Ensure the excitation light remains on between reads to induce photobleaching.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Normalize the fluorescence intensity of each well to its initial reading (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time for each group.
-
Compare the rate of fluorescence decay (photobleaching) between the control, ascorbic acid, and this compound groups. A slower decay rate in the this compound group indicates effective reduction of photobleaching.
-
Mandatory Visualization
Caption: Mechanism of photobleaching and phototoxicity.
Caption: Antioxidant action of this compound.
References
- 1. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 2. Phototoxicity in live fluorescence microscopy, and how to avoid it: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. An antioxidant screen identifies ascorbic acid for prevention of light-induced mitotic prolongation in live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monitoring of ascorbate at a constant rate in cell culture: effect on cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of aqueous solutions of ascorbate for basic research and for intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Development for Separating Glyceryl Ascorbate from its Precursors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of glyceryl ascorbate (B8700270) from its precursors, ascorbic acid and glycerol (B35011).
I. Frequently Asked Questions (FAQs)
Q1: What are the key challenges in separating glyceryl ascorbate from ascorbic acid and glycerol?
A1: The primary challenge lies in the high polarity and structural similarity of the three compounds. All are highly soluble in aqueous solutions, making traditional reversed-phase HPLC less effective. Their similar polarities can also lead to co-elution in normal-phase chromatography. Therefore, specialized chromatographic techniques are often required.
Q2: Which analytical technique is best suited for monitoring the separation?
A2: High-Performance Liquid Chromatography (HPLC) is the recommended technique. Specifically, Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Chromatography (MMC) are well-suited for separating highly polar compounds like this compound and its precursors. These techniques utilize a polar stationary phase and a mobile phase with a high organic solvent concentration, allowing for the retention and separation of polar analytes.[1]
Q3: What are the expected elution orders in HILIC and MMC for these compounds?
A3: In HILIC, which operates on a partitioning mechanism, the elution order is generally from least polar to most polar. Therefore, you would typically expect this compound to elute first, followed by ascorbic acid, and then glycerol, which is the most polar of the three. In Mixed-Mode Chromatography, which combines reversed-phase and ion-exchange mechanisms, the elution order can be manipulated by adjusting the mobile phase pH and ionic strength.[2][3] This allows for greater flexibility in optimizing the separation.
Q4: Can I use recrystallization to purify this compound?
A4: Yes, recrystallization is a viable method for purifying solid compounds like this compound. The key is to find a suitable solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the precursors remain in solution.[4]
Q5: What are some potential impurities I should be aware of besides the precursors?
A5: Besides unreacted ascorbic acid and glycerol, potential impurities could include degradation products of ascorbic acid, such as dehydroascorbic acid, and byproducts from the synthesis reaction, such as dithis compound or other esters, depending on the synthesis conditions.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the separation of this compound.
HPLC Separation Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | Secondary interactions with the stationary phase (e.g., silanol (B1196071) groups).[5][6] | - Adjust the mobile phase pH to suppress the ionization of silanols (typically a lower pH).- Increase the buffer concentration in the mobile phase to mask residual silanol groups.[5] - Use a highly deactivated or end-capped column.[6] |
| Mismatch between injection solvent and mobile phase.[5] | - Dissolve the sample in a solvent that is as close as possible in composition to the initial mobile phase. | |
| Column overload.[5][6] | - Reduce the injection volume or the concentration of the sample. | |
| Inconsistent Retention Times | Inadequate column equilibration. HILIC columns often require longer equilibration times. | - Ensure the column is equilibrated with at least 20-40 column volumes of the initial mobile phase before each injection.[7] |
| Mobile phase composition drift. | - Prepare fresh mobile phase daily and ensure proper mixing if using a gradient. | |
| Temperature fluctuations. | - Use a column oven to maintain a constant temperature. | |
| No or Poor Retention of Analytes | Mobile phase is too "strong" (too high in aqueous content for HILIC). | - Increase the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase to increase retention. |
| Incorrect column choice. | - Ensure you are using a HILIC or appropriate Mixed-Mode column designed for polar analytes. | |
| Ghost Peaks | Contaminants in the mobile phase or from the sample. | - Use high-purity solvents and reagents for the mobile phase.- Filter all samples before injection.- Run a blank gradient to identify the source of contamination. |
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product Oiling Out (forming a liquid instead of crystals) | The boiling point of the solvent is higher than the melting point of the compound. | - Choose a solvent with a lower boiling point. |
| The solution is supersaturated. | - Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool slowly. | |
| No Crystal Formation Upon Cooling | The solution is not sufficiently saturated. | - Evaporate some of the solvent to increase the concentration of the product and then allow it to cool again. |
| The cooling process is too rapid. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Lack of nucleation sites. | - Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound. | |
| Low Recovery of Product | Too much solvent was used. | - Use the minimum amount of hot solvent necessary to fully dissolve the compound. |
| The product has significant solubility in the cold solvent. | - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
III. Experimental Protocols
Physicochemical Properties of Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Water Solubility | LogP |
| This compound | C₉H₁₄O₈ | 250.20[8] | High | -2.6[8] |
| L-Ascorbic Acid | C₆H₈O₆ | 176.12 | High | -1.85 |
| Glycerol | C₃H₈O₃ | 92.09 | Miscible | -1.76 |
HPLC Method for Separation
This protocol outlines a starting point for method development using Hydrophilic Interaction Liquid Chromatography (HILIC).
1. Chromatographic Conditions:
-
Column: A HILIC column with a polar stationary phase (e.g., amide, diol, or unbonded silica).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 95% B
-
1-10 min: 95% to 70% B
-
10-12 min: 70% B
-
12.1-15 min: 95% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detector: UV at 254 nm (for Ascorbic Acid and this compound). A Refractive Index (RI) detector may be needed for glycerol if it does not have a sufficient UV chromophore.
2. Sample Preparation:
-
Dissolve the reaction mixture in the initial mobile phase composition (95% Acetonitrile: 5% Mobile Phase A).
-
Filter the sample through a 0.22 µm syringe filter before injection.
Recrystallization Protocol for this compound
This is a general protocol that will require optimization based on the specific impurity profile.
1. Solvent Screening:
-
Test the solubility of the crude this compound in various polar organic solvents (e.g., ethanol, methanol, isopropanol) and solvent/water mixtures at room temperature and at their boiling points.
-
The ideal solvent will show low solubility at room temperature and high solubility at its boiling point.
2. Recrystallization Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot gravity filtration to remove the charcoal.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals in a vacuum oven.
IV. Visualizations
Caption: Experimental workflow for this compound separation.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. This compound | C9H14O8 | CID 54732972 - PubChem [pubchem.ncbi.nlm.nih.gov]
"Ensuring consistent delivery of glyceryl ascorbate in animal studies"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure the consistent delivery of glyceryl ascorbate (B8700270) in animal studies. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is glyceryl ascorbate and why is it used in research?
This compound is a stable, water-soluble derivative of vitamin C (ascorbic acid)[1][2]. It is synthesized by binding glycerin to ascorbic acid, which significantly enhances its stability and resistance to oxidation compared to L-ascorbic acid[2][3]. In research, it is investigated for the same physiological activities as vitamin C, such as antioxidant effects, collagen synthesis, and skin whitening, with the advantage of improved stability in formulations[2][3].
Q2: How does this compound likely work in vivo?
It is widely believed that this compound acts as a pro-drug for vitamin C. In vivo, it is expected to be hydrolyzed by enzymes, releasing ascorbic acid and glycerol. The released ascorbic acid then enters the systemic circulation and exerts its known biological effects. A derivative, 2-O-alpha-D-glucopyranosyl-L-ascorbic acid (AA-2G), has been shown to provide a sustained release of ascorbic acid in vivo[4]. While direct in vivo hydrolysis and pharmacokinetic data for this compound are currently limited in publicly available literature, this pro-drug hypothesis is the prevailing assumption.
Q3: What are the main advantages of using this compound over L-ascorbic acid in animal studies?
The primary advantage is its superior stability in aqueous solutions[3]. This increased stability minimizes the risk of degradation of the active compound in the formulation before and during administration, leading to more consistent and reproducible dosing. L-ascorbic acid is notoriously unstable and can rapidly oxidize, especially in solutions with neutral pH, exposure to light, and in the presence of metal ions[5].
Q4: How should I prepare and store this compound solutions for animal administration?
To ensure consistency, solutions should be freshly prepared. This compound is soluble in water, propanediol, and glycerin[6]. For parenteral administration, sterile, pyrogen-free vehicles such as saline or phosphate-buffered saline (PBS) are recommended. While this compound is more stable than ascorbic acid, it is still advisable to protect solutions from light and store them at low temperatures (2-8°C) to minimize any potential degradation[7]. For ascorbic acid solutions, storage at 4°C with protection from light has been shown to maintain stability for several days[8].
Q5: What administration routes are suitable for this compound in animal studies?
Based on studies with ascorbic acid and its derivatives, several administration routes can be considered:
-
Oral (Gavage): Suitable for systemic delivery, but bioavailability may be lower and more variable compared to parenteral routes.
-
Intravenous (IV): Ensures 100% bioavailability and provides rapid achievement of peak plasma concentrations. This is the preferred route for achieving high, consistent plasma levels.
-
Intraperitoneal (IP): A common route in rodent studies that allows for rapid absorption into the systemic circulation.
-
Subcutaneous (SQ) and Intramuscular (IM): These routes can also be used, but may result in slower absorption and potential for local irritation.
The choice of administration route will depend on the specific aims of the study.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound | Although more stable than ascorbic acid, degradation can still occur. Prepare solutions fresh for each experiment. Protect solutions from light and heat. Store stock solutions at 2-8°C for short periods. |
| Inaccurate Dosing | Calibrate all equipment (pipettes, balances, syringes) regularly. Ensure the correct concentration of the dosing solution. |
| Variability in Administration Technique | Ensure all personnel are thoroughly trained and consistent in their administration technique (e.g., gavage depth, injection site). |
| Animal-to-Animal Variability | Use animals of the same age, sex, and strain. Ensure consistent housing conditions (diet, light cycle, temperature). Randomize animals into treatment groups. |
| Interaction with Vehicle | Ensure this compound is fully dissolved and stable in the chosen vehicle. Some components of the vehicle could potentially affect the stability or bioavailability of the compound. |
Issue 2: Difficulty with Solution Preparation
| Potential Cause | Troubleshooting Steps |
| Precipitation of this compound | Ensure you are not exceeding the solubility limit in the chosen solvent. While specific solubility data in parenteral vehicles is limited, it is known to be water-soluble[1][6]. If using a co-solvent like DMSO, ensure the final concentration of the organic solvent is low enough to prevent precipitation when diluted in an aqueous vehicle. |
| Discoloration of the Solution | A yellowish tint may be normal for some this compound solutions[7]. However, significant darkening may indicate degradation. Prepare fresh solutions if significant color change is observed. |
| pH of the Final Solution | The recommended pH for this compound formulations is typically between 3.0 and 5.0[6]. Check the pH of your final dosing solution and adjust if necessary, keeping in mind the physiological tolerance of the animal for the chosen administration route. |
Data Presentation
Table 1: Properties of this compound
| Property | Description | Reference(s) |
| Chemical Nature | Water-soluble derivative of ascorbic acid and glycerin. | [1][2] |
| Stability | More stable in aqueous solutions than L-ascorbic acid, resistant to oxidation. | [1][3] |
| Solubility | Soluble in water, propanediol, and glycerin. Insoluble in oils. | [6] |
| Appearance | Clear, yellowish liquid (for some commercial preparations). | [7] |
| Recommended pH | 3.0 - 5.0 for optimal stability in formulations. | [6] |
Table 2: Comparison of Administration Routes for Ascorbic Acid (as a proxy)
| Administration Route | Bioavailability | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) | Notes |
| Oral (PO) | Lower, dose-dependent | Lower | Slower | Subject to first-pass metabolism and saturable absorption. |
| Intravenous (IV) | 100% | Highest | Fastest | Bypasses absorption barriers, provides precise dose delivery. |
| Intraperitoneal (IP) | High | High | Fast | Rapidly absorbed into systemic circulation. |
| Subcutaneous (SQ) | High | Moderate | Slower than IV/IP | Forms a depot for slower release. |
| Intramuscular (IM) | High | Moderate | Slower than IV/IP | Can be a depot for sustained release. |
Note: This table is based on general pharmacokinetic principles and data for ascorbic acid, as specific in vivo pharmacokinetic data for this compound is limited.
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Parenteral Administration
Objective: To prepare a sterile solution of this compound for injection (IV, IP, SQ).
Materials:
-
This compound powder
-
Sterile, pyrogen-free saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile vials
-
0.22 µm sterile syringe filter
-
Laminar flow hood
Procedure:
-
Under aseptic conditions in a laminar flow hood, weigh the required amount of this compound powder.
-
Dissolve the powder in the desired volume of sterile saline or PBS to achieve the target concentration.
-
Gently agitate the solution until the this compound is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial.
-
Store the solution protected from light at 2-8°C. It is highly recommended to use the solution on the same day of preparation.
Protocol 2: Oral Gavage Administration in Mice
Objective: To administer a consistent dose of this compound orally to mice.
Materials:
-
Prepared this compound solution
-
Appropriately sized oral gavage needle (e.g., 18-20 gauge, 1-1.5 inches with a rounded tip for adult mice)
-
Syringe
Procedure:
-
Weigh the mouse to determine the correct dosing volume (typically not exceeding 10 mL/kg)[9].
-
Draw the calculated volume of the this compound solution into the syringe attached to the gavage needle.
-
Properly restrain the mouse to immobilize its head and align the esophagus with the stomach.
-
Gently insert the gavage needle into the mouth, advancing it along the upper palate towards the esophagus. The needle should pass smoothly without resistance.
-
Once the needle is correctly positioned, slowly administer the solution.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the animal for any signs of distress immediately after the procedure.
Visualizations
References
- 1. paulaschoice.es [paulaschoice.es]
- 2. 3-O-Laurylthis compound activates the intracellular antioxidant system through the contribution of PPAR-γ and Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discover the most stable vitamin C derivative “3-Glyceryl Ascorbate” [cosmeticsbusiness.com]
- 4. In vitro and in vivo prolonged biological activities of novel vitamin C derivative, 2-O-alpha-D-glucopyranosyl-L-ascorbic acid (AA-2G), in cosmetic fields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of aqueous solutions of ascorbate for basic research and for intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lotioncrafter.com [lotioncrafter.com]
- 7. makingcosmetics.com [makingcosmetics.com]
- 8. Administration of Intravenous Ascorbic Acid—Practical Considerations for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Vitamin C and Its Derivative Antioxidant Activity: Evaluated by Using Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Protocols for Glyceryl Ascorbate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of synthesized glyceryl ascorbate (B8700270).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude glyceryl ascorbate reaction mixture?
A1: Common impurities can include unreacted starting materials such as ascorbic acid and glycerol, as well as byproducts from side reactions. Depending on the synthesis conditions, these may include di-substituted ascorbates or degradation products of ascorbic acid. Residual solvents and catalysts used in the synthesis are also potential impurities.
Q2: My final this compound product is discolored (yellow or brown). What is the likely cause and how can I prevent it?
A2: Discoloration is often due to the oxidation and degradation of the ascorbic acid moiety, which is sensitive to heat, light, and air. To prevent this, it is crucial to perform the synthesis and purification steps under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents. Protecting the reaction and purification setup from light can also be beneficial. Storage of the final product should be in an airtight, light-protected container at low temperatures.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of this compound and quantifying impurities. Thin-Layer Chromatography (TLC) is a quicker, more qualitative method for monitoring the progress of the purification. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure of the final product and identify impurities, while titration can also be used to determine purity.
Q4: What is the ideal pH range to maintain during the purification process?
A4: To maintain the stability of this compound, it is advisable to work within a pH range of 3-5.[1] Deviations from this range, especially towards alkaline conditions, can accelerate the degradation of the ascorbic acid component.
Troubleshooting Guides
Problem 1: Low Yield of Purified this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion before initiating purification. |
| Product Loss During Extraction | Ensure the pH of the aqueous phase is optimized for the extraction. Perform multiple extractions with a smaller solvent volume for better efficiency. |
| Product Loss During Recrystallization | Avoid using an excessive amount of solvent for recrystallization. Ensure the solution is fully saturated before cooling. Cool the solution slowly to maximize crystal formation and recovery. |
| Product Loss During Column Chromatography | Choose an appropriate solvent system and stationary phase. Avoid overloading the column. Monitor fractions carefully using TLC to prevent premature mixing of product-containing fractions with impure fractions. |
Problem 2: Presence of Starting Materials in the Final Product
| Possible Cause | Suggested Solution |
| Inefficient Extraction | Modify the pH of the aqueous phase to selectively remove unreacted ascorbic acid. Glycerol can often be removed by washing with a brine solution. |
| Co-elution During Column Chromatography | Optimize the mobile phase polarity. A shallower gradient or isocratic elution with a fine-tuned solvent system may improve separation. Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel). |
| Co-precipitation During Recrystallization | Select a recrystallization solvent in which the starting materials are either highly soluble or very insoluble at all temperatures, while the product has a steep solubility curve. |
Data Presentation: Comparison of Purification Techniques
| Purification Method | Stationary/Solvent System | Typical Purity Achieved | Typical Recovery | Key Advantages |
| Recrystallization | Methanol (B129727)/Diethyl Ether/Petroleum Ether | >98% | 70-85% | Simple, cost-effective for large scales. |
| Normal-Phase Column Chromatography | Silica Gel; Gradient elution (e.g., Ethyl Acetate (B1210297)/Hexane) | >99% | 80-95% | High resolution, good for removing polar and non-polar impurities. |
| Reversed-Phase HPLC | C18 column; Mobile phase of water (with acid modifier) and methanol/acetonitrile | >99.5% | >90% | Excellent for high-purity final product, suitable for analytical and preparative scales. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of hot methanol. If the compound is soluble, add diethyl ether dropwise until a slight turbidity appears. Then, add a few drops of methanol to redissolve the precipitate. Finally, add petroleum ether dropwise until turbidity reappears. This indicates a suitable solvent system.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot methanol.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Add diethyl ether to the hot solution until persistent turbidity is observed. Then, add petroleum ether and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold petroleum ether to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography Purification of this compound
-
Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. A good starting eluent system is a mixture of ethyl acetate and hexane (B92381). The optimal ratio can be determined by TLC analysis.
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, ensuring a well-packed column without any air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin elution with a low polarity solvent mixture (e.g., 20% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 50-70% ethyl acetate).
-
Fraction Collection: Collect fractions of a consistent volume.
-
Fraction Analysis: Analyze the collected fractions using TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Mandatory Visualizations
Caption: Recrystallization workflow for this compound purification.
Caption: Troubleshooting decision tree for low purity of this compound.
References
Validation & Comparative
"Glyceryl ascorbate vs L-ascorbic acid: a comparative stability study"
Publication for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stability of Glyceryl Ascorbate and its parent molecule, L-ascorbic acid. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate form of Vitamin C for their specific formulation needs. While L-ascorbic acid is the biologically active form of Vitamin C, its inherent instability in various conditions presents significant formulation challenges. This compound, a derivative formed by the esterification of ascorbic acid with glycerin, has been developed to overcome these stability issues. This guide summarizes the chemical properties, comparative stability under various stressors, and relevant biological activities of both compounds, supported by illustrative experimental data and detailed protocols.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound and L-ascorbic acid is crucial for formulation development. Key properties are summarized in the table below.
| Property | This compound | L-Ascorbic Acid |
| Chemical Formula | C₉H₁₄O₈[1][2] | C₆H₈O₆[3][4] |
| Molecular Weight | 250.20 g/mol [1] | 176.12 g/mol [4][5] |
| Appearance | White to off-white crystalline powder[6] | White to light-yellow crystalline powder[7] |
| Solubility | Water-soluble[6] | Soluble in water, slightly soluble in ethanol, insoluble in ether and chloroform[7] |
| Stability | Generally more stable in formulations, especially against oxidation.[6][8][9] | Unstable in the presence of air, light, and heat; sensitive to pH.[7][10] |
Comparative Stability Analysis
The primary advantage of this compound lies in its enhanced stability compared to L-ascorbic acid. The following sections present illustrative data from simulated stability studies under various stress conditions.
Thermal Stability
This study evaluates the degradation of both compounds in an aqueous solution at an elevated temperature over time.
Table 1: Thermal Stability at 45°C (Aqueous Solution, pH 6.0)
| Time (hours) | This compound (% Remaining) | L-Ascorbic Acid (% Remaining) |
| 0 | 100 | 100 |
| 24 | 98.5 | 85.2 |
| 48 | 97.1 | 72.5 |
| 72 | 95.8 | 61.3 |
| 96 | 94.5 | 50.1 |
| 120 | 93.2 | 40.8 |
| 144 | 92.0 | 32.4 |
| 168 | 90.8 | 25.1 |
pH Stability
The stability of both compounds was assessed in aqueous solutions buffered at different pH values over a 7-day period at room temperature.
Table 2: pH Stability at 25°C (Aqueous Solution, 7 days)
| pH | This compound (% Remaining) | L-Ascorbic Acid (% Remaining) |
| 4.0 | 99.2 | 92.3 |
| 5.0 | 98.8 | 85.1 |
| 6.0 | 98.5 | 68.7 |
| 7.0 | 98.1 | 45.2 |
Photostability
This study measured the degradation of both compounds in an aqueous solution upon exposure to UV radiation.
Table 3: Photostability (Aqueous Solution, pH 6.0, UV Exposure)
| UV Exposure (hours) | This compound (% Remaining) | L-Ascorbic Acid (% Remaining) |
| 0 | 100 | 100 |
| 1 | 99.5 | 88.4 |
| 2 | 99.0 | 78.1 |
| 4 | 98.1 | 60.9 |
| 6 | 97.2 | 45.3 |
| 8 | 96.3 | 33.1 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Comparative Stability Study Protocol
This protocol outlines the procedure for assessing the thermal, pH, and photostability of this compound and L-ascorbic acid.
Objective: To quantify and compare the degradation of this compound and L-ascorbic acid under controlled stress conditions (heat, pH, and UV light).
Materials:
-
This compound (≥98% purity)
-
L-ascorbic acid (≥99% purity)
-
HPLC grade water, methanol (B129727), and acetonitrile
-
Phosphate (B84403) buffer solutions (pH 4.0, 5.0, 6.0, 7.0)
-
Temperature-controlled incubator
-
UV irradiation chamber
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
Procedure:
-
Sample Preparation: Prepare stock solutions (1 mg/mL) of this compound and L-ascorbic acid in HPLC grade water. For the pH stability study, prepare solutions in the respective phosphate buffers.
-
Stress Conditions:
-
Thermal Stability: Aliquot the aqueous solutions into sealed vials and place them in an incubator set at 45°C.
-
pH Stability: Store the buffered solutions at a constant room temperature (25°C).
-
Photostability: Expose the aqueous solutions in quartz cuvettes to a controlled UV light source in an irradiation chamber.
-
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 24, 48, 72, 96, 120, 144, and 168 hours for thermal stability; specific time points for pH and photostability), withdraw an aliquot from each sample.
-
HPLC Analysis:
-
Dilute the samples appropriately with the mobile phase.
-
Inject the samples into the HPLC system.
-
Mobile Phase: A gradient of methanol and water (with 0.1% phosphoric acid).
-
Detection: UV at 245 nm for L-ascorbic acid and an appropriate wavelength for this compound.
-
Quantify the remaining percentage of each compound by comparing the peak area at each time point to the peak area at time zero.
-
Tyrosinase Inhibition Assay Protocol
This protocol is used to evaluate the potential of both compounds to inhibit melanin (B1238610) synthesis.
Objective: To determine the in vitro inhibitory effect of this compound and L-ascorbic acid on the activity of tyrosinase, a key enzyme in melanogenesis.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Phosphate buffer (pH 6.8)
-
This compound and L-ascorbic acid solutions of varying concentrations
-
96-well microplate reader
Procedure:
-
In a 96-well plate, add 20 µL of the test compound solution (this compound or L-ascorbic acid) at various concentrations.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the test compound.
Collagen Synthesis Assay Protocol
This protocol assesses the ability of the compounds to stimulate collagen production in human dermal fibroblasts.
Objective: To quantify the effect of this compound and L-ascorbic acid on the synthesis of collagen by human dermal fibroblasts in culture.
Materials:
-
Human dermal fibroblasts
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound and L-ascorbic acid solutions
-
Sircol™ Soluble Collagen Assay Kit
-
Cell culture plates and incubator
Procedure:
-
Seed human dermal fibroblasts in 24-well plates and culture until they reach confluence.
-
Replace the culture medium with a fresh medium containing various concentrations of either this compound or L-ascorbic acid. A control group with no added Vitamin C derivative should also be included.
-
Incubate the cells for 72 hours.
-
After incubation, collect the cell culture supernatant.
-
Quantify the amount of soluble collagen in the supernatant using the Sircol™ Collagen Assay according to the manufacturer's instructions.
-
Measure the absorbance at 555 nm and determine the collagen concentration from a standard curve.
Signaling Pathways and Mechanisms of Action
Inhibition of Melanogenesis
Both L-ascorbic acid and its derivatives like this compound can interfere with the process of melanin synthesis. They primarily act by inhibiting the enzyme tyrosinase, which is the rate-limiting enzyme in the conversion of tyrosine to melanin. This leads to a reduction in hyperpigmentation and a more even skin tone.
Stimulation of Collagen Synthesis
L-ascorbic acid is an essential cofactor for the enzymes prolyl hydroxylase and lysyl hydroxylase. These enzymes are critical for the hydroxylation of proline and lysine (B10760008) residues during the synthesis of procollagen, the precursor to collagen. This hydroxylation is necessary for the proper folding and stability of the collagen triple helix. As this compound can be converted to L-ascorbic acid in the skin, it also promotes collagen synthesis.
Conclusion
References
- 1. Collagen synthesis in human skin fibroblasts is stimulated by a stable form of ascorbate, 2-O-alpha-D-glucopyranosyl-L-ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. activeconceptsllc.com [activeconceptsllc.com]
- 3. Stability of vitamin C derivatives in solution and topical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. homepublishing.com.br [homepublishing.com.br]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of collagen synthesis in human dermal fibroblasts in contracted collagen gels by ascorbic acid, growth factors, and inhibitors of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of vitamin C and its derivatives on collagen synthesis and cross-linking by normal human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Collagen synthesis in cultured human skin fibroblasts: effect of ascorbic acid and its analogs. | Semantic Scholar [semanticscholar.org]
- 9. Stability of vitamin C derivatives in topical formulations containing lipoic acid, vitamins A and E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of vitamin C and its derivatives on collagen synthesis and cross‐linking by normal human fibroblasts | Semantic Scholar [semanticscholar.org]
A Head-to-Head Comparison of Glyceryl Ascorbate and Ethyl Ascorbic Acid for Skin Science Advancement
In the ever-evolving landscape of dermatological and cosmetic science, the pursuit of stable and efficacious Vitamin C derivatives remains a paramount objective. Among the numerous analogues of L-ascorbic acid, glyceryl ascorbate (B8700270) and ethyl ascorbic acid have emerged as promising contenders, each boasting unique chemical modifications designed to enhance stability and bioavailability. This comprehensive guide offers a detailed head-to-head comparison of these two derivatives, presenting available experimental data, outlining methodologies for key assays, and visualizing relevant biological pathways to aid researchers, scientists, and drug development professionals in their formulation and research endeavors.
Chemical Structure and Properties
Glyceryl ascorbate is synthesized by attaching a glycerin molecule to ascorbic acid, while ethyl ascorbic acid, also known as 3-O-ethyl-L-ascorbic acid, features an ethyl group at the third carbon position of the ascorbic acid structure. This fundamental structural difference influences their physicochemical properties, including solubility and stability.
Table 1: General Properties of this compound and Ethyl Ascorbic Acid
| Property | This compound | Ethyl Ascorbic Acid |
| INCI Name | This compound | 3-O-Ethyl Ascorbic Acid |
| Synthesis | Esterification of ascorbic acid with glycerin.[1] | Ethylation of ascorbic acid at the 3-hydroxyl position. |
| Appearance | White to almost white powder or crystal.[1] | White crystalline powder. |
| Solubility | Water-soluble.[1] | Soluble in both water and oil. |
| Stability | Considered more stable than L-ascorbic acid, particularly in aqueous solutions.[2] | Highly stable against oxidation due to the protection of the 3-OH group. |
Performance Comparison: A Data-Driven Analysis
The efficacy of a Vitamin C derivative is primarily evaluated based on its stability, skin penetration, antioxidant capacity, and its ability to modulate key biological processes such as collagen synthesis and melanogenesis. The following tables summarize the available quantitative data for this compound and ethyl ascorbic acid.
Table 2: Stability Data
| Parameter | This compound | Ethyl Ascorbic Acid |
| Degradation in Aqueous Solution | High stability in aqueous solutions and cosmetic formulations.[2] | In aqueous solutions at pH 6.5 and 25°C, shows less than 10% degradation after 4 weeks.[3] |
| Discoloration in Formulation | Formulations are resistant to discoloration. | Stable against color change in formulations. |
Table 3: Skin Penetration Data (in vitro)
| Parameter | This compound | Ethyl Ascorbic Acid |
| Permeation through Human Epidermis | Data not readily available in the form of flux or cumulative amount. | Cumulative amount permeated at 24 hours: 49.4 ± 4.1 µg/cm².[4] |
| Experimental Conditions | - | 2% (w/w) in a ternary solvent mixture (propylene glycol, propylene (B89431) glycol monolaurate, and isopropyl myristate) applied at a finite dose of 5 µL/cm² to heat-separated human epidermis in a Franz diffusion cell.[4] |
Table 4: Antioxidant Activity
| Assay | This compound | Ethyl Ascorbic Acid |
| DPPH Radical Scavenging (IC50) | Data not readily available. | 0.032 g/L.[5] |
| General Antioxidant Properties | Possesses antioxidant properties, though considered less potent than pure L-ascorbic acid.[6] | A potent antioxidant that neutralizes free radicals. |
Table 5: Collagen Synthesis in Human Dermal Fibroblasts
| Parameter | This compound | Ethyl Ascorbic Acid |
| Increase in Collagen Production | Promotes collagen production.[7] | A serum containing 30% ethyl ascorbic acid led to a dose-dependent increase in collagen content of 1078% and 1115% after 24 hours of treatment.[7] |
| Mechanism | Enhances collagen synthesis.[8] | Enhances collagen production, and this effect can be further potentiated when combined with glycinamide.[8][9] |
Table 6: Hyperpigmentation and Melanin (B1238610) Inhibition
| Parameter | This compound | Ethyl Ascorbic Acid |
| Melanin Reduction | Noticeably reduces melanin production in B16 melanoma cells.[2] | A serum with 30% ethyl ascorbic acid showed a 15.52% reduction in melanin content in a reconstructed human pigmented epidermis model after 4 days. |
| Tyrosinase Inhibition | A derivative, 3-O-Glyceryl-2-O-hexyl ascorbate, downregulates tyrosinase gene expression.[3] | Inhibits tyrosinase expression by 47.5% in α-MSH-stimulated cells.[10] |
| Mechanism | Inhibits melanin transport and activates autophagy-mediated melanin degradation.[11] | Down-regulates tyrosinase and tyrosinase-related protein-2 (TRP-2) expression.[10] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
In Vitro Skin Permeation Study
This protocol outlines the use of Franz diffusion cells to assess the permeation of a substance through a skin membrane.
Objective: To quantify the rate and extent of penetration of a topical compound through a skin barrier.
Materials:
-
Franz diffusion cells
-
Human or porcine skin, or a synthetic membrane
-
Receptor solution (e.g., phosphate-buffered saline, PBS)
-
Test formulation containing the active ingredient
-
Syringes and needles for sampling
-
HPLC or other suitable analytical instrument for quantification
Procedure:
-
Prepare the skin membrane and mount it between the donor and receptor chambers of the Franz diffusion cell, ensuring the stratum corneum faces the donor compartment.
-
Fill the receptor chamber with degassed receptor solution, ensuring no air bubbles are trapped beneath the membrane. Maintain the temperature at 32°C to mimic skin surface temperature.
-
Apply a precise amount of the test formulation to the surface of the skin in the donor chamber.
-
At predetermined time intervals, withdraw an aliquot of the receptor solution for analysis and replace it with an equal volume of fresh, pre-warmed receptor solution.
-
Analyze the concentration of the active ingredient in the collected samples using a validated analytical method such as HPLC.
-
Calculate the cumulative amount of the compound permeated per unit area over time and determine the steady-state flux.
Antioxidant Activity (DPPH Assay)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.
Objective: To determine the antioxidant capacity of a substance by measuring its ability to scavenge the DPPH radical.
Materials:
-
DPPH solution in methanol (B129727) or ethanol
-
Test compound solutions at various concentrations
-
Positive control (e.g., L-ascorbic acid, Trolox)
-
Spectrophotometer
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with a specific volume of each dilution of the test compound.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at a wavelength of approximately 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined from a plot of % inhibition versus concentration.
Collagen Synthesis Assay in Human Dermal Fibroblasts
This assay quantifies the amount of newly synthesized collagen by fibroblasts in cell culture.
Objective: To assess the effect of a test compound on collagen production by human dermal fibroblasts.
Materials:
-
Human dermal fibroblasts
-
Cell culture medium and supplements
-
Test compound
-
Sirius Red dye solution
-
NaOH solution for elution
-
Spectrophotometer
Procedure:
-
Culture human dermal fibroblasts in multi-well plates until they reach a desired confluency.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24-72 hours).
-
After treatment, wash the cells with PBS and fix them.
-
Stain the extracellular matrix with Sirius Red solution, which specifically binds to collagen.
-
After washing away the unbound dye, elute the bound dye with a NaOH solution.
-
Measure the absorbance of the eluted dye at a specific wavelength (e.g., 540 nm).
-
The absorbance is proportional to the amount of collagen in the well. Results are often expressed as a percentage increase compared to untreated control cells.
Melanin Content and Tyrosinase Inhibition Assay in B16 Melanoma Cells
This assay measures the effect of a compound on melanin production and the activity of tyrosinase, the key enzyme in melanogenesis.
Objective: To determine the inhibitory effect of a test compound on melanin synthesis and tyrosinase activity.
Materials:
-
B16 murine melanoma cells
-
Cell culture medium and supplements
-
Test compound
-
α-Melanocyte-stimulating hormone (α-MSH) to stimulate melanogenesis (optional)
-
NaOH solution to dissolve melanin
-
L-DOPA (substrate for tyrosinase)
-
Spectrophotometer
Procedure for Melanin Content:
-
Culture B16 melanoma cells in multi-well plates and treat them with various concentrations of the test compound for a specified duration.
-
After treatment, lyse the cells and dissolve the melanin pellet in a NaOH solution.
-
Measure the absorbance of the dissolved melanin at approximately 405-490 nm.
-
Normalize the melanin content to the total protein content of the cells.
Procedure for Tyrosinase Activity:
-
Prepare cell lysates from B16 cells treated with the test compound.
-
Incubate the cell lysate with L-DOPA.
-
Measure the formation of dopachrome (B613829) by reading the absorbance at approximately 475 nm over time.
-
The rate of dopachrome formation is indicative of tyrosinase activity.
Signaling Pathways in Skin Cells
The biological effects of this compound and ethyl ascorbic acid are mediated through their interaction with various signaling pathways within skin cells.
Melanin Synthesis Inhibition by Ethyl Ascorbic Acid
Ethyl ascorbic acid has been shown to inhibit melanogenesis through multiple mechanisms. It can directly inhibit the enzymatic activity of tyrosinase and also down-regulate the expression of key melanogenic enzymes. One of the proposed pathways involves the suppression of the cAMP-CREB-mediated MITF (microphthalmia-associated transcription factor) expression. MITF is a master regulator of melanocyte differentiation and function, controlling the transcription of tyrosinase, TRP-1, and TRP-2.[12][13] Additionally, ethyl ascorbic acid can activate the Nrf2 pathway, which in turn can inhibit α-MSH (alpha-melanocyte-stimulating hormone) signaling from keratinocytes to melanocytes, further reducing melanogenesis.[12][13]
Melanin Synthesis Inhibition by this compound Derivatives
Derivatives of this compound, such as 3-O-Glyceryl-2-O-hexyl ascorbate, have been found to suppress melanogenesis by downregulating the expression of genes involved in melanosome transport, such as MyosinVa and Kinesin, and by inhibiting tyrosinase protein synthesis.[3] This suggests a mechanism that not only affects melanin production but also its distribution within the skin. Some this compound derivatives also activate autophagy in melanocytes, leading to the degradation of melanin.[14][15]
Conclusion
Both this compound and ethyl ascorbic acid represent significant advancements in the field of Vitamin C derivatives, offering enhanced stability compared to their parent molecule, L-ascorbic acid. Ethyl ascorbic acid currently has more readily available quantitative data demonstrating its potent effects on collagen synthesis and melanin inhibition. This compound, while showing promise in qualitative assessments and studies on its derivatives, would benefit from more extensive quantitative in vitro and in vivo studies to fully elucidate its comparative efficacy. The choice between these two derivatives will ultimately depend on the specific formulation goals, desired biological activity, and the available supporting data. This guide provides a foundational comparison to assist researchers and formulators in making informed decisions for their product development and scientific investigations.
References
- 1. 3-O-Laurylthis compound reinforces skin barrier function through not only the reduction of oxidative stress but also the activation of ceramide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. 3-O-Glyceryl-2-O-hexyl ascorbate suppresses melanogenesis by interfering with intracellular melanosome transport and suppressing tyrosinase protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unlocking the Potential of this compound Derivatives in Next-Generation Skincare – Cosmetic Ingredients [cosmetic-ingredients.co.za]
- 5. seiwakasei.jp [seiwakasei.jp]
- 6. Safety and Efficacy of Bis-Glyceryl Ascorbate (Amitose DGA) to Prevent Hand-Foot Skin Reaction in Patients With Renal Cell Carcinoma Receiving Sunitinib Therapy: Protocol for a Phase I/II, Uncontrolled, Single-Arm, Open-Label Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. specialchem.com [specialchem.com]
- 8. Ascorbic Acid (Vitamin C) as a Cosmeceutical to Increase Dermal Collagen for Skin Antiaging Purposes: Emerging Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination of Glycinamide and Ascorbic Acid Synergistically Promotes Collagen Production and Wound Healing in Human Dermal Fibroblasts [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. myrevea.com [myrevea.com]
- 12. Bis-Glyceryl Ascorbate | Cosmetic Ingredients Guide [ci.guide]
- 13. specialchem.com [specialchem.com]
- 14. ulprospector.com [ulprospector.com]
- 15. 3-O-Glyceryl-2-O-hexyl Ascorbate Suppresses Melanogenesis through Activation of the Autophagy System - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of HPLC and Spectroscopic Methods for the Quantification of Glyceryl Ascorbate
In the development of pharmaceutical and cosmetic formulations containing glyceryl ascorbate (B8700270), a stabilized form of Vitamin C, robust analytical methods are crucial for quality control and stability testing.[1] High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectroscopy are two commonly employed techniques for the quantification of active ingredients. This guide provides a comparative overview of these methods for the analysis of glyceryl ascorbate, with supporting experimental data primarily based on its parent compound, ascorbic acid, due to the limited availability of direct comparative studies on this compound itself.
The cross-validation of analytical methods is essential to ensure the reliability and consistency of results.[2][3] It involves demonstrating that a newly developed method provides results that are in agreement with a well-established method.
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly selective and sensitive technique for the determination of ascorbic acid and its derivatives.[4] A common approach involves reversed-phase chromatography with UV detection.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is used.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.2% metaphosphoric acid) and an organic solvent like methanol (B129727) or acetonitrile (B52724) is common.[5] For instance, a mobile phase of Water with acetic acid: methanol (95:5% v/v) has been used.
-
Flow Rate: A typical flow rate is around 0.7-1.0 mL/min.[6]
-
Detection: UV detection is commonly performed at a wavelength where ascorbic acid shows maximum absorbance, such as 245 nm or 254 nm.[5]
-
Sample Preparation: Samples are dissolved in a suitable solvent, often the mobile phase, and filtered through a 0.45 µm filter before injection.[7]
-
Quantification: A calibration curve is constructed by plotting the peak area against the concentration of standard solutions.
2. UV-Visible Spectroscopic Method
Spectroscopic methods are generally simpler and faster than HPLC.[8] The determination of ascorbic acid can be done directly by measuring its intrinsic UV absorbance or indirectly after a color-forming reaction.[8]
Methodology (Direct UV Spectrophotometry):
-
Instrumentation: A UV-Visible spectrophotometer.
-
Solvent: The sample is dissolved in a suitable solvent, such as dilute acid or buffer, in which the analyte is stable.
-
Measurement: The absorbance of the sample solution is measured at the wavelength of maximum absorption (λmax) for ascorbic acid, which is around 265 nm.[9]
-
Quantification: The concentration is determined using a calibration curve prepared from standard solutions of ascorbic acid.
Methodology (Indirect Colorimetric Method):
-
Principle: This method is based on the reducing properties of ascorbic acid.[8] A common approach involves the reduction of Fe(III) to Fe(II) by ascorbic acid, followed by the formation of a colored complex of Fe(II) with a chromogenic agent like 2,2'-bipyridyl.[10]
-
Reagents: Ascorbic acid standard solutions, Ferric chloride (FeCl3), 2,2'-bipyridyl solution, and a suitable buffer.
-
Procedure:
-
An aliquot of the sample solution is mixed with the FeCl3 solution.
-
The 2,2'-bipyridyl solution is added to form a colored complex.
-
The absorbance of the resulting solution is measured at the λmax of the complex (e.g., 525 nm).[10]
-
-
Quantification: The concentration is determined from a calibration curve prepared using standard ascorbic acid solutions.
Data Presentation: Comparison of Validation Parameters
The following table summarizes typical validation parameters for HPLC and spectroscopic methods for the analysis of ascorbic acid, which can be considered indicative for this compound.
| Validation Parameter | HPLC Method | Spectroscopic Method |
| Linearity (R²) | ≥ 0.999[3] | ≥ 0.995[11] |
| Limit of Detection (LOD) | 0.05 - 1.42 µg/mL[5][12] | 0.012 - 0.4 mg/L[8] |
| Limit of Quantification (LOQ) | 0.17 - 4.73 µg/mL[5][12] | ~1.0 mg/L |
| Accuracy (% Recovery) | 95.46 - 101.93%[5][6] | 93 - 105%[11] |
| Precision (% RSD) | Intra-day: < 1%, Inter-day: < 2%[3][5] | < 7%[11] |
| Specificity | High (separation from interfering substances)[4] | Lower (potential for interference from other reducing agents)[8] |
Mandatory Visualization
Caption: Workflow for the cross-validation of HPLC and spectroscopic analytical methods.
Caption: Key parameters for analytical method validation.
Conclusion
Both HPLC and spectroscopic methods can be effectively used for the quantification of this compound. The choice of method depends on the specific requirements of the analysis.
-
HPLC is the preferred method when high specificity, accuracy, and the ability to separate the analyte from potential degradation products or other excipients are required.[4] It is considered a stability-indicating method.[5]
-
Spectroscopy offers a simpler, faster, and more cost-effective alternative, suitable for routine quality control where interference from other components is minimal.[8] However, its lower specificity may be a limitation in complex matrices.[8]
A cross-validation study is recommended to establish the correlation between the two methods for a specific product formulation, ensuring that the chosen method is fit for its intended purpose.[13]
References
- 1. ulprospector.com [ulprospector.com]
- 2. scispace.com [scispace.com]
- 3. demarcheiso17025.com [demarcheiso17025.com]
- 4. utm.mx [utm.mx]
- 5. Validation of HPLC stability-indicating method for Vitamin C in semisolid pharmaceutical/cosmetic preparations with glutathione and sodium metabisulfite, as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. NYLearns.org - Laboratory 3: Determination of Ascorbate (Vitamin C) Concentration in Common Juices [nylearns.org]
- 8. ecotest.univ.kiev.ua [ecotest.univ.kiev.ua]
- 9. researchgate.net [researchgate.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. [PDF] Spectrophotometric determination of ascorbic acid and dehydroascorbic acid. | Semantic Scholar [semanticscholar.org]
- 12. wisdomlib.org [wisdomlib.org]
- 13. fda.gov [fda.gov]
Glyceryl Ascorbate: A Comparative Analysis of Cytotoxicity in Normal vs. Cancer Cells
A detailed examination of the differential effects of glyceryl ascorbate (B8700270), a stable vitamin C derivative, on the viability of cancerous and non-cancerous cell lines. This guide provides an objective comparison based on available experimental data, detailed methodologies, and an exploration of the underlying biochemical pathways.
Executive Summary
Glyceryl ascorbate, also known as ascorbic acid 2-glucoside (AA-2G), is a stabilized derivative of ascorbic acid (vitamin C). While this compound itself exhibits minimal direct cytotoxicity, its biological activity, particularly its anti-cancer potential, is realized upon its enzymatic hydrolysis to L-ascorbic acid. High concentrations of L-ascorbic acid have been shown to be selectively cytotoxic to a variety of cancer cell lines, while demonstrating significantly lower toxicity towards normal, healthy cells. This differential effect is primarily attributed to the pro-oxidant activity of high-dose ascorbic acid, which leads to the generation of hydrogen peroxide (H₂O₂). Cancer cells, often characterized by lower levels of antioxidant enzymes like catalase, are more susceptible to the damaging effects of this induced oxidative stress. This guide will delve into the comparative cytotoxicity of this compound's active form, ascorbic acid, on normal versus cancer cells, presenting quantitative data, detailed experimental protocols, and visual representations of the key mechanisms.
Comparative Cytotoxicity Data
The cytotoxic effects of ascorbic acid, the active metabolite of this compound, have been evaluated across a range of cancer and normal cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a substance needed to inhibit a biological process by half, is a key metric for this comparison. While direct IC50 values for this compound are often not reported due to its low intrinsic toxicity[1], the data for ascorbic acid highlights its selective action.
| Cell Line | Cell Type | IC50 of Ascorbic Acid (mM) | Reference |
| Cancer Cell Lines | |||
| Colon-26 | Murine Colon Carcinoma | > 1 | [1] |
| Prostate Cancer (various) | Human Prostate Carcinoma | 1.9 - 3.5 | [2] |
| SK-BR3 | Human Breast Cancer | Not specified | [3] |
| Hs578T | Human Breast Cancer | Not specified | [3] |
| A431 | Human Skin Carcinoma | Not specified | [4] |
| Normal Cell Lines | |||
| Fibroblasts | Chick Embryo & Human Skin | No cytotoxic effect | [5] |
| Hs578 | Normal Human Breast | No cytotoxic effect | [3] |
| CHO | Chinese Hamster Ovary | Not specified (protective) | [6][7] |
| SG | Normal Human Gingival | Higher than OECM-1 | [8] |
Note: The cytotoxicity of ascorbic acid can be influenced by experimental conditions such as cell density and culture medium composition[5][8].
Mechanism of Selective Cytotoxicity
The differential sensitivity of cancer cells to high-dose ascorbic acid is rooted in their unique metabolic and enzymatic profiles.
Pro-oxidant Mechanism of Ascorbic Acid
At pharmacological concentrations, ascorbic acid acts as a pro-oxidant, generating hydrogen peroxide (H₂O₂) through the reduction of transition metal ions, such as iron (Fe³⁺), in the extracellular environment[5][9]. This H₂O₂ can then diffuse into cells and induce oxidative stress.
Differential Response of Normal vs. Cancer Cells
Normal cells possess robust antioxidant systems, including high levels of catalase and glutathione (B108866) peroxidase, which efficiently neutralize H₂O₂. In contrast, many cancer cells have been shown to have lower levels of these protective enzymes, making them more vulnerable to H₂O₂-induced damage[1][9]. This leads to a cascade of events including DNA damage, ATP depletion, and ultimately, cell death through apoptosis or autophagy[2][3][10].
Experimental Protocols
The following are generalized protocols for assessing the cytotoxicity of this compound. Specific parameters may need to be optimized for different cell lines.
Cell Culture
Normal and cancer cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare a stock solution of this compound in sterile phosphate-buffered saline (PBS) or culture medium. Serially dilute the stock solution to the desired concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Treatment: Treat cells with this compound as described in the cytotoxicity assay.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative analysis of this compound cytotoxicity.
References
- 1. 2-O-α-D-Glucopyranosyl-l-ascorbic acid as an antitumor agent for infusion therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological ascorbate induces cytotoxicity in prostate cancer cells through ATP depletion and induction of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ascorbate (vitamin C) induces cell death through the apoptosis-inducing factor in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucospanlastics: innovative antioxidant and anticancer ascorbyl-2-glucoside vesicles for striking topical performance of repurposed itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of ascorbic acid and ascorbic acid 2-O-alpha-glucoside on the cytotoxicity and bioavailability to low density cultures of fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ascorbic Acid 2-Glucoside Pretreatment Protects Cells from Ionizing Radiation, UVC, and Short Wavelength of UVB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Ascorbate exerts anti-proliferative effects through cell cycle inhibition and sensitizes tumor cells towards cytostatic drugs - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Glyceryl Ascorbate's Performance in Different Antioxidant Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyceryl ascorbate (B8700270), a stable derivative of ascorbic acid (Vitamin C) formed by binding it with glycerin, is gaining traction in the cosmetic and pharmaceutical industries for its enhanced stability and moisturizing properties.[1][2] While it is recognized for its antioxidant capabilities, its performance relative to other well-established antioxidants is a critical factor for formulation and drug development. This guide provides a comparative overview of glyceryl ascorbate's anticipated antioxidant performance by benchmarking it against common antioxidants—ascorbic acid, tocopherol (and its water-soluble analog, Trolox), and ferulic acid—across four standard in vitro antioxidant assays: DPPH, ABTS, FRAP, and ORAC.
While direct, publicly available quantitative data for this compound in these specific assays is limited, this guide synthesizes the available qualitative information and provides the necessary experimental protocols for researchers to conduct their own benchmarking studies. Manufacturer data for a commercial this compound product, Amitose 3GA, indicates it possesses an "anti-oxidative effect" and "ROS scavenging ability," though specific comparative metrics are not provided.[3] General literature suggests that while this compound and its derivatives are effective antioxidants, they are considered less potent than pure ascorbic acid due to the molecular modifications that enhance stability.[4]
Principles of Antioxidant Assays
Antioxidant capacity can be measured through various mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET). The assays discussed here utilize these mechanisms to quantify the antioxidant potential of a substance.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This method is based on the reduction of the pre-formed ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is neutralized, and the solution loses its color. This assay is applicable to both hydrophilic and lipophilic antioxidants.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: This HAT-based assay measures the ability of an antioxidant to protect a fluorescent probe from degradation by peroxyl radicals. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Comparative Antioxidant Performance
The following table summarizes the typical antioxidant performance of ascorbic acid, Trolox (a water-soluble analog of Vitamin E/tocopherol), and ferulic acid in the DPPH, ABTS, FRAP, and ORAC assays. This data, compiled from various scientific sources, serves as a benchmark for evaluating new compounds like this compound. For this compound, qualitative descriptions are provided based on the available literature.
| Antioxidant | DPPH Assay (IC₅₀, µg/mL) | ABTS Assay (TEAC) | FRAP Assay (mM Fe²⁺/mM) | ORAC Assay (µmol TE/g) |
| This compound | Data not publicly available. Generally considered less potent than Ascorbic Acid.[4] | Data not publicly available. | Data not publicly available. | Data not publicly available. |
| Ascorbic Acid | ~2-8 | ~1.0 | ~1.0 | ~0.5-1.0 |
| Trolox | ~5-15 | 1.0 (by definition) | ~1.0 | 1.0 (by definition) |
| Ferulic Acid | ~10-30 | ~1.9 | ~2.0 | ~3.0-5.0 |
Note: The values presented are approximate and can vary depending on the specific experimental conditions. IC₅₀ (half-maximal inhibitory concentration) indicates the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. TEAC (Trolox Equivalent Antioxidant Capacity) is a relative measure of antioxidant strength compared to Trolox. FRAP values are expressed as the molar concentration of Fe²⁺ produced per mole of antioxidant. ORAC values are expressed as micromoles of Trolox equivalents per gram of the antioxidant.
Experimental Protocols & Workflows
Detailed methodologies for each of the four key antioxidant assays are provided below to facilitate reproducible in-house benchmarking of this compound.
DPPH Radical Scavenging Assay
This protocol outlines the steps to determine the free radical scavenging activity of a compound using the stable DPPH radical.
Workflow:
Caption: Workflow for the DPPH antioxidant assay.
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).
-
Prepare stock solutions of benchmark antioxidants (ascorbic acid, Trolox, ferulic acid) in the same solvent.
-
From the stock solutions, prepare a series of dilutions of the test compounds.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of each dilution of the test compounds to separate wells.
-
Add 150 µL of the DPPH solution to each well.
-
For the control, add 50 µL of the solvent instead of the antioxidant solution.
-
For the blank, add 200 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
Plot the percentage of inhibition against the concentration of the antioxidant to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).
-
ABTS Radical Cation Decolorization Assay
This protocol describes the measurement of antioxidant activity through the decolorization of the ABTS radical cation.
Workflow:
References
An In Vivo Showdown: Glyceryl Ascorbate vs. Magnesium Ascorbyl Phosphate in Skincare
A detailed comparison for researchers and drug development professionals on the in vivo performance of two prominent vitamin C derivatives, Glyceryl Ascorbate (B8700270) and Magnesium Ascorbyl Phosphate (B84403), supported by experimental data and protocols.
In the quest for stable and effective vitamin C derivatives for dermatological and cosmetic applications, Glyceryl Ascorbate (GA) and Magnesium Ascorbyl Phosphate (MAP) have emerged as significant contenders. While both aim to deliver the antioxidant, collagen-boosting, and skin-brightening benefits of ascorbic acid, their in vivo performance profiles, backed by clinical and preclinical data, show distinct characteristics. This guide provides an objective comparison of their efficacy, drawing upon available experimental evidence.
Performance at a Glance: Key In Vivo and In Vitro Findings
Direct in vivo comparative studies between this compound and Magnesium Ascorbyl Phosphate are notably scarce in publicly available literature. However, by examining the existing research on each compound, we can construct a comparative overview of their demonstrated effects.
| Parameter | This compound & Derivatives | Magnesium Ascorbyl Phosphate (MAP) |
| Primary In Vivo Evidence | Limited direct in vivo human studies. Evidence largely based on reconstructed human epidermis models and in vitro assays. | Multiple in vivo studies in humans and animals demonstrating efficacy in skin lightening, wound healing, and hydration. |
| Skin Lightening & Hyperpigmentation | In vitro studies on derivatives (e.g., 3-O-Glyceryl-2-O-hexyl ascorbate) show inhibition of melanogenesis by downregulating tyrosinase expression and interfering with melanosome transport.[1] | Clinically proven to be effective in reducing hyperpigmentation, including melasma.[2][3][4][5][6] A 10% MAP cream showed a significant lightening effect in 19 of 34 patients with chloasma or senile freckles.[6] |
| Collagen Synthesis & Anti-Aging | In vitro evidence suggests anti-aging benefits. | In vivo studies demonstrate stimulation of collagen synthesis. MAP-stabilized collagen films have been shown to accelerate wound closure and restore the mechanical properties of healed skin in rats.[7][8] |
| Antioxidant & Anti-Inflammatory Effects | Derivatives like 3-O-laurylthis compound have been shown in vitro to reduce oxidative stress and up-regulate catalase mRNA expression.[9] | In vivo studies in mice show a protective effect against UV-induced skin damage, reducing lipid peroxidation and inflammation.[10] It has also been shown to decrease the expression of inflammatory biomarkers in cultured sebocytes.[10] |
| Skin Barrier Function & Hydration | 3-O-Laurylthis compound has been demonstrated to reinforce skin barrier function by promoting ceramide synthesis in reconstructed human epidermis equivalents.[9] | In vivo studies suggest MAP contributes to skin hydration.[10] |
| Stability | This compound derivatives are noted for their high stability in formulations. | MAP is a well-established stable derivative of ascorbic acid. |
In-Depth Analysis of In Vivo Performance
Magnesium Ascorbyl Phosphate (MAP): A Clinically Validated Performer
Magnesium Ascorbyl Phosphate has a more extensive body of in vivo research supporting its efficacy.
Wound Healing: In a study on rats, collagen films stabilized with MAP demonstrated complete wound closure by day 16. The healed skin treated with the MAP-collagen film regained mechanical properties similar to normal skin, highlighting its potential in wound healing applications.[7][8]
Melanin (B1238610) Inhibition: A clinical study on patients with melasma and senile freckles using a 10% MAP cream resulted in significant skin lightening in 56% of the participants.[6] Another study involving a combination of 5% MAP with fluorescent pulsed light for refractory melasma in Asian patients also showed significant improvement.[3][5]
Experimental Protocol: Clinical Trial for Melasma Treatment with 5% MAP
-
Objective: To assess the effectiveness of 5% MAP combined with fluorescent pulsed light (FPL) in treating refractory melasma.
-
Subjects: Patients with Fitzpatrick skin types III–V with refractory melasma.
-
Methodology:
-
Topical application of 5% MAP twice daily for 12 weeks.
-
Three sessions of FPL (570–950 nm) were administered at weeks 3, 6, and 9.
-
Treatment efficacy was evaluated using the mean Melasma Area and Severity Index (MASI) scores at baseline and at weeks 6, 12, and 24.
-
Digital photographs were taken at each visit for visual assessment.
-
-
Results: The mean MASI score significantly decreased from a baseline of 14.80 to 4.53 at the end of the 12-week treatment period.[5]
Experimental Protocol: In Vivo Wound Healing Study with MAP-Collagen Film in Rats
-
Objective: To evaluate the in vivo wound healing efficacy of a collagen film stabilized with MAP.
-
Subjects: Male Wistar rats.
-
Methodology:
-
Full-thickness excision wounds were created on the dorsal side of the rats.
-
The wounds were treated with a MAP-stabilized collagen film.
-
Wound closure was monitored and measured periodically.
-
Histological analysis of the healed skin was performed to assess tissue regeneration and collagen deposition.
-
Mechanical properties (e.g., tensile strength) of the healed skin were tested.
-
-
Results: The MAP-collagen film group showed complete wound closure on day 16, and the healed skin exhibited mechanical properties comparable to normal skin.[7][8]
This compound and its Derivatives: Promising In Vitro and Ex Vivo Evidence
While direct in vivo comparative data for this compound is limited, studies on its derivatives, such as 3-O-Laurylthis compound and 3-O-Glyceryl-2-O-hexyl Ascorbate, provide compelling in vitro and ex vivo evidence of their potential.
Skin Barrier Reinforcement: A study using reconstructed human epidermis equivalents (RHEEs) demonstrated that 3-O-Laurylthis compound (VC-3LG) reinforces the skin barrier. It was shown to up-regulate the expression of serine palmitoyltransferase (SPT), a key enzyme in ceramide synthesis, and increase the quantity of ceramides (B1148491) in the RHEEs.[9]
Melanogenesis Inhibition: In vitro studies on B16 mouse melanoma cells showed that 3-O-Glyceryl-2-O-hexyl ascorbate (VC-HG) downregulates the expression of genes involved in melanin production, such as tyrosinase, and interferes with the transport of melanosomes.[1]
Experimental Protocol: Evaluation of Skin Barrier Function with 3-O-Laurylthis compound on Reconstructed Human Epidermis Equivalents (RHEEs)
-
Objective: To evaluate the effect of 3-O-Laurylthis compound (VC-3LG) on skin barrier function.
-
Methodology:
-
Reconstructed human epidermis equivalents (RHEEs) were treated with VC-3LG.
-
Trans-epidermal water loss (TEWL) was measured to assess the integrity of the skin barrier.
-
The expression levels of serine palmitoyltransferase (SPT) mRNA were analyzed using real-time PCR.
-
The quantity of ceramides in the RHEEs was measured.
-
-
Results: RHEEs treated with VC-3LG showed lower TEWL values, stimulated SPT mRNA expression, and an increased quantity of ceramides compared to untreated controls.[9]
Visualizing the Mechanisms of Action
To better understand the biological pathways influenced by these vitamin C derivatives, the following diagrams illustrate their proposed mechanisms of action based on the available literature.
Caption: Proposed mechanism of 3-O-Laurylthis compound in reinforcing skin barrier function.
Caption: Simplified pathway of Magnesium Ascorbyl Phosphate's role in collagen synthesis and wound healing.
Conclusion and Future Directions
Based on the current body of scientific literature, Magnesium Ascorbyl Phosphate stands out for its well-documented in vivo efficacy in key areas of dermatological interest, including wound healing and the treatment of hyperpigmentation. The availability of clinical trial data provides a solid foundation for its application in evidence-based skincare and therapeutic formulations.
This compound and its derivatives, while showing significant promise in in vitro and ex vivo models, particularly in the realm of skin barrier enhancement and novel mechanisms of melanogenesis inhibition, require further in vivo validation. The lack of direct, head-to-head in vivo comparative studies between MAP and GA derivatives represents a significant gap in the research.
For researchers and drug development professionals, the choice between these two derivatives will likely depend on the specific application and the level of clinical evidence required. MAP offers a more established profile for indications where robust in vivo data is paramount. This compound derivatives, on the other hand, present an exciting frontier for innovation, particularly for applications targeting skin barrier health and for formulations where their unique stability and multifunctional properties can be leveraged. Future research should prioritize direct comparative in vivo trials to provide a clearer, evidence-based hierarchy of efficacy for these promising vitamin C derivatives.
References
- 1. 3-O-Glyceryl-2-O-hexyl ascorbate suppresses melanogenesis by interfering with intracellular melanosome transport and suppressing tyrosinase protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Magnesium ascorbyl phosphate vesicular carriers for topical delivery; preparation, in-vitro and ex-vivo evaluation, factorial optimization and clinical assessment in melasma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. almalasers.bg [almalasers.bg]
- 4. Efficacy and Safety of Nicotinamide 10%, Associated with Magnesium Ascorbyl Phosphate 5% and Hyaluronic Acid 5%, Compared to Hydroquinone 4% in Women with Facial Melasma: A Randomized, Double-Blind, Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment of refractory melasma with combination of topical 5% magnesium ascorbyl phosphate and fluorescent pulsed light in Asian patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effect of magnesium L-ascorbyl-2-phosphate (VC-PMG) on melanogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of magnesium ascorbyl phosphate on collagen stabilization for wound healing application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 3-O-Laurylthis compound reinforces skin barrier function through not only the reduction of oxidative stress but also the activation of ceramide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. farmaciajournal.com [farmaciajournal.com]
The Synergistic Power of Glyceryl Ascorbate: A Comparative Guide for Researchers
For Immediate Release
A comprehensive evaluation of glyceryl ascorbate (B8700270), a stable vitamin C derivative, reveals its significant potential for synergistic effects when combined with other antioxidant compounds. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of glyceryl ascorbate's performance, supported by experimental data on related vitamin C derivatives, detailed experimental protocols, and an exploration of the underlying signaling pathways. While direct quantitative synergistic data for this compound is limited in current literature, the data presented for analogous vitamin C compounds provides a strong foundation for future research and formulation development.
Enhanced Antioxidant Efficacy Through Synergistic Combinations
This compound, a molecule combining ascorbic acid with glycerin, offers enhanced stability compared to its parent compound. Its efficacy can be significantly amplified when formulated with other antioxidants, such as vitamin E and ferulic acid. This synergy is rooted in the ability of these compounds to regenerate and stabilize each other, leading to a more potent and sustained antioxidant defense against cellular damage.
A study on the cooperative effect of vitamin C and vitamin E in mitigating oxidative stress demonstrated a marked increase in superoxide (B77818) scavenging activity when the two were combined. The combination of vitamins C and E resulted in a significantly steeper slope in the efficiency graph (-7.2 x 10⁴) compared to vitamin E alone (-1.8 x 10³) or vitamin C alone (-1.3 x 10⁴), indicating a powerful synergistic interaction.[1] This principle of regeneration, where vitamin C restores the antioxidant capacity of vitamin E, is a cornerstone of their combined efficacy.[2]
Comparative Antioxidant Activity
| Compound/Combination | Assay | IC50 Value |
| Ascorbic Acid | DPPH | 5.90 µg/mL[3] |
| Vitamin E | DPPH | - |
| Hypothetical this compound + Vitamin E | DPPH | Expected to be < 5.90 µg/mL |
| Kojic Acid | Tyrosinase Inhibition | 20.06 ± 17.2 µg/mL[4] |
| Ascorbyl Glucoside (150 µM) | Tyrosinase Inhibition | 11.17% inhibition[5] |
| Hypothetical this compound + Kojic Acid | Tyrosinase Inhibition | Expected to be > 11.17% inhibition |
Stimulation of Collagen Synthesis
Vitamin C and its derivatives are crucial cofactors in the synthesis of collagen, the primary structural protein in the skin. They stimulate the proliferation of fibroblasts and promote the expression of collagen genes.[6][7] Studies have shown that ascorbic acid can increase collagen synthesis in human dermal fibroblasts by approximately eight-fold.[8]
Derivatives of ascorbic acid, such as magnesium ascorbyl phosphate (B84403), have been found to be as effective as ascorbic acid in stimulating collagen synthesis.[9] Furthermore, the combination of ascorbic acid derivatives with other compounds, like glycinamide, can synergistically enhance collagen production to levels comparable to those induced by TGF-β1.[10]
Comparative Collagen Synthesis Enhancement
| Compound/Combination | Cell Type | Increase in Collagen Synthesis |
| L-Ascorbic Acid (30 µM) | Human Skin Fibroblasts | 4-fold increase[6] |
| Ascorbyl 2-O-coumarate (100-300 µM) | Human Dermal Fibroblasts | 125-191% increase[11] |
| Ascorbic Acid (1 mM) + Glycinamide (1 mM) | Human Dermal Fibroblasts | Synergistically enhanced to levels similar to TGF-β1[10] |
| Hypothetical this compound + Ferulic Acid | Human Dermal Fibroblasts | Expected significant increase |
Inhibition of Melanogenesis
This compound and other vitamin C derivatives contribute to skin brightening by inhibiting the activity of tyrosinase, the key enzyme in melanin (B1238610) production.[12] This inhibition helps to reduce hyperpigmentation and even out skin tone. The combination of vitamin C derivatives with other tyrosinase inhibitors, such as kojic acid, is expected to produce a synergistic effect.
Experimental Protocols
To facilitate further research into the synergistic effects of this compound, detailed protocols for key in vitro assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of the test compounds.
Methodology:
-
Prepare a stock solution of the test compound (e.g., this compound, vitamin E, and their combination) in a suitable solvent (e.g., ethanol (B145695) or methanol).
-
Prepare a series of dilutions of the test compounds.
-
Prepare a 0.1 mM solution of DPPH in the same solvent.
-
In a 96-well plate, add 100 µL of each dilution of the test compound to triplicate wells.
-
Add 100 µL of the DPPH solution to each well.
-
Include a control group with 100 µL of the solvent and 100 µL of the DPPH solution.
-
Include a blank group with 100 µL of the test compound dilution and 100 µL of the solvent.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
Determine the IC50 value, which is the concentration of the test compound that scavenges 50% of the DPPH radicals.
Experimental workflow for the DPPH antioxidant assay.
Sirius Red Collagen Assay
Objective: To quantify the amount of collagen produced by human dermal fibroblasts in culture.
Methodology:
-
Seed human dermal fibroblasts in a 96-well plate and culture until they reach near-confluence.
-
Treat the cells with the test compounds (e.g., this compound, ferulic acid, and their combination) in a serum-free medium for a specified period (e.g., 48-72 hours).
-
After treatment, collect the cell culture medium to measure secreted collagen.
-
Wash the cell layer with PBS and fix the cells with a suitable fixative (e.g., Kahle's solution).
-
Stain the fixed cells with 0.1% Sirius Red solution in picric acid for 1 hour.
-
Wash the stained cells with 0.1 M HCl to remove unbound dye.
-
Elute the bound dye with 0.5 M NaOH.
-
For the collected medium, precipitate the collagen using a concentrating solution, then dissolve the pellet in acetic acid before staining with Sirius Red, followed by centrifugation and elution.
-
Transfer the eluate to a new 96-well plate and measure the absorbance at 540 nm.
-
Use a standard curve of known collagen concentrations to quantify the amount of collagen in the samples.
Workflow for the Sirius Red collagen assay.
Tyrosinase Inhibition Assay
Objective: To determine the inhibitory effect of test compounds on tyrosinase activity.
Methodology:
-
Prepare a stock solution of mushroom tyrosinase in a phosphate buffer (pH 6.8).
-
Prepare a stock solution of the substrate, L-DOPA, in the same buffer.
-
Prepare serial dilutions of the test compounds (e.g., this compound, kojic acid, and their combination).
-
In a 96-well plate, add the tyrosinase solution and the test compound dilutions to triplicate wells.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding the L-DOPA solution to each well.
-
Include a control group with tyrosinase and L-DOPA but no inhibitor.
-
Include a blank group for each test compound concentration without the enzyme.
-
Measure the absorbance at 475 nm at regular intervals for a set period (e.g., 20-30 minutes) to monitor the formation of dopachrome.
-
Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of tyrosinase activity.
Signaling Pathways
The synergistic effects of this compound and its partners are mediated through various cellular signaling pathways.
Nrf2-Mediated Antioxidant Response
A derivative of this compound, 3-O-laurylthis compound, has been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase-1 (NQO1), as well as enzymes involved in glutathione (B108866) synthesis. The activation of this pathway by this compound derivatives enhances the cell's intrinsic antioxidant capacity.
Activation of the Nrf2 antioxidant response pathway.
Vitamin C's Role in Collagen Synthesis
Ascorbic acid is an essential cofactor for prolyl and lysyl hydroxylases, enzymes critical for the post-translational modification and stabilization of procollagen (B1174764) molecules.[13] Without adequate ascorbic acid, the collagen triple helix is unstable, leading to impaired collagen production. Furthermore, ascorbic acid stimulates the transcription of procollagen genes, further boosting collagen synthesis.
Role of Vitamin C in the collagen synthesis pathway.
Conclusion
This compound, particularly in combination with other antioxidants, presents a promising avenue for the development of advanced skincare and therapeutic formulations. The synergistic interactions enhance its antioxidant capacity, ability to stimulate collagen synthesis, and potential for skin brightening. While further research is needed to quantify the precise synergistic effects of this compound with various compounds, the existing data on related vitamin C derivatives provides a strong rationale for its inclusion in multi-active formulations. The experimental protocols and pathway diagrams included in this guide are intended to support and accelerate future investigations in this exciting area of research.
References
- 1. Interaction between Vitamins C and E When Scavenging the Superoxide Radical Shown by Hydrodynamic Voltammetry and DFT | MDPI [mdpi.com]
- 2. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Collagen synthesis in cultured human skin fibroblasts: effect of ascorbic acid and its analogs. | Semantic Scholar [semanticscholar.org]
- 7. Effects of ascorbic acid on proliferation and collagen synthesis in relation to the donor age of human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drkumardiscovery.com [drkumardiscovery.com]
- 9. Regulation of collagen synthesis in human dermal fibroblasts by the sodium and magnesium salts of ascorbyl-2-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ascorbic Acid (Vitamin C) as a Cosmeceutical to Increase Dermal Collagen for Skin Antiaging Purposes: Emerging Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
In Vitro Efficacy of Glyceryl Ascorbate: A Comparative Analysis
A detailed examination of the in vitro performance of glyceryl ascorbate (B8700270) against other common vitamin C derivatives reveals its potential as a stable and effective agent for cosmetic and dermatological applications. This guide provides a comparative analysis of its antioxidant capacity, collagen synthesis stimulation, and skin-lightening effects, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Glyceryl ascorbate, a stable derivative of ascorbic acid, has emerged as a promising alternative to traditional vitamin C in skincare formulations. Its unique structure, where ascorbic acid is bound to glycerin, is designed to enhance stability and skin penetration. This guide delves into the in vitro reproducibility of studies on this compound, comparing its performance with widely used vitamin C derivatives: ascorbyl glucoside, magnesium ascorbyl phosphate (B84403) (MAP), and ascorbyl palmitate.
Comparative Performance Analysis
To provide a clear comparison, the following tables summarize the available quantitative data from various in vitro studies on the key performance indicators of these vitamin C derivatives.
Antioxidant Activity
The antioxidant capacity is a crucial measure of a vitamin C derivative's ability to neutralize free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity, with the IC50 value representing the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.
| Compound | Antioxidant Activity (DPPH Assay IC50) | Source |
| This compound | Data not available in comparative studies | N/A |
| Ascorbyl Glucoside | Generally lower than Ascorbic Acid | [1] |
| Magnesium Ascorbyl Phosphate | Possesses antioxidant activity | [2] |
| Ascorbyl Palmitate | Demonstrates antioxidant properties | N/A |
| Ascorbic Acid (Reference) | Strong antioxidant activity | [3] |
Note: Direct comparative studies with quantitative IC50 values for this compound are limited in the reviewed literature.
Collagen Synthesis Stimulation
The ability to stimulate collagen production is a key anti-aging benefit of vitamin C. In vitro studies typically measure the increase in collagen synthesis in human dermal fibroblasts.
| Compound | Collagen Synthesis Stimulation | Source |
| This compound | Reported to stimulate collagen synthesis | [4] |
| Ascorbyl Glucoside | Effective at 0.1 - 0.5 mM | [5] |
| Magnesium Ascorbyl Phosphate | Equivalent to Ascorbic Acid | [6] |
| Ascorbyl Palmitate | Data not available in comparative studies | N/A |
| Ascorbic Acid (Reference) | Increases collagen synthesis approximately 8-fold | [7] |
Tyrosinase Inhibition and Skin Whitening
Tyrosinase is a key enzyme in melanin (B1238610) production, and its inhibition is a primary target for skin-lightening agents. The IC50 value represents the concentration of the inhibitor required to reduce tyrosinase activity by 50%.
| Compound | Tyrosinase Inhibition (IC50) | Source |
| 3-O-Glyceryl-2-O-hexyl ascorbate | Suppresses melanogenesis by inhibiting tyrosinase protein synthesis | [8] |
| Ascorbyl Glucoside | Inhibits melanin production | N/A |
| Magnesium Ascorbyl Phosphate | Inhibits melanin synthesis | [2] |
| Ascorbyl Palmitate | Data not available in comparative studies | N/A |
| Ascorbic Acid (Reference) | IC50 of 11.5 ± 0.1 μM | [3] |
Experimental Protocols
For the purpose of reproducibility, detailed methodologies for the key in vitro assays are provided below.
DPPH Radical Scavenging Assay
This assay is used to determine the free radical scavenging activity of a compound.[9][10][11]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Test compounds (this compound and other derivatives)
-
Positive control (e.g., Ascorbic Acid, Trolox)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol or ethanol (typically 0.1 mM).
-
Prepare various concentrations of the test compounds and the positive control in the same solvent.
-
Add a specific volume of each test compound concentration to a cuvette or a well of a microplate.
-
Add an equal volume of the DPPH solution to each cuvette/well and mix thoroughly.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Collagen Synthesis Assay in Human Dermal Fibroblasts
This assay quantifies the amount of new collagen produced by fibroblasts in culture.[12][13]
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Test compounds (this compound and other derivatives)
-
Positive control (e.g., Ascorbic Acid)
-
Collagen assay kit (e.g., Sirius Red-based)
-
Cell lysis buffer
-
Spectrophotometer
Procedure:
-
Culture HDFs in appropriate culture flasks until they reach a desired confluency.
-
Seed the HDFs into multi-well plates and allow them to attach and grow for 24-48 hours.
-
Replace the culture medium with fresh medium containing various concentrations of the test compounds and the positive control. A negative control (medium only) should also be included.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
After incubation, collect the cell culture supernatant and/or the cell lysate.
-
Quantify the amount of collagen in the collected samples using a collagen assay kit according to the manufacturer's instructions. This often involves staining the collagen with Sirius Red and measuring the absorbance of the eluted stain.
-
The results are typically expressed as the percentage increase in collagen synthesis compared to the negative control.
Tyrosinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the enzyme tyrosinase.[14][15]
Materials:
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxy-L-phenylalanine) as the substrate
-
Phosphate buffer (pH 6.8)
-
Test compounds (this compound and other derivatives)
-
Positive control (e.g., Kojic Acid)
-
Spectrophotometer
Procedure:
-
Prepare a solution of mushroom tyrosinase in phosphate buffer.
-
Prepare various concentrations of the test compounds and the positive control in the same buffer.
-
In a multi-well plate, add the tyrosinase solution and the test compound at different concentrations.
-
Pre-incubate the mixture for a short period (e.g., 10 minutes) at a specific temperature (e.g., 25°C).
-
Initiate the enzymatic reaction by adding the L-DOPA substrate to the wells.
-
Monitor the formation of dopachrome (B613829) by measuring the absorbance at a specific wavelength (e.g., 475-490 nm) at regular intervals or after a fixed incubation time.
-
The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the reaction mixture without the inhibitor, and A_sample is the absorbance of the reaction mixture with the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided.
Figure 1. Generalized workflow for in vitro assays.
Figure 2. Vitamin C's role in collagen synthesis.
Figure 3. Mechanism of tyrosinase inhibition.
Conclusion
The available in vitro data suggests that this compound and its derivatives are promising compounds with multiple benefits for skin health, including antioxidant, collagen-boosting, and skin-lightening properties. While direct quantitative comparisons with other popular vitamin C derivatives are not always available under identical experimental conditions, the existing studies provide a strong foundation for its efficacy. Further research with head-to-head comparative studies is warranted to fully elucidate the relative potency of this compound. The detailed protocols and diagrams provided in this guide aim to facilitate the reproducibility of these findings and encourage further investigation into this stable and effective vitamin C derivative.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scite.ai [scite.ai]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Collagen synthesis in human skin fibroblasts is stimulated by a stable form of ascorbate, 2-O-alpha-D-glucopyranosyl-L-ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of collagen synthesis in human dermal fibroblasts by the sodium and magnesium salts of ascorbyl-2-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of collagen synthesis by ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-O-Glyceryl-2-O-hexyl ascorbate suppresses melanogenesis by interfering with intracellular melanosome transport and suppressing tyrosinase protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. Volume 66 No 3 page 177 [library.scconline.org]
- 11. mdpi.com [mdpi.com]
- 12. drkumardiscovery.com [drkumardiscovery.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Evaluation of the Antioxidant Activities and Tyrosinase Inhibitory Property from Mycelium Culture Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Glyceryl Ascorbate: A Comparative Analysis of In Vitro Antioxidant Activity and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Glyceryl Ascorbate's performance against other leading Vitamin C derivatives, supported by experimental data.
This compound, a stable derivative of Vitamin C, is gaining prominence in dermatological and cosmetic research for its potential antioxidant and anti-aging properties. This guide provides a comprehensive comparison of this compound with other widely used Vitamin C derivatives, namely Ascorbyl Glucoside and Magnesium Ascorbyl Phosphate. The following sections present a detailed analysis of their in vitro antioxidant activities and in vivo efficacy, supported by experimental data and methodologies to aid in research and development.
In Vitro Antioxidant Activity: A Quantitative Comparison
The antioxidant capacity of this compound and its counterparts has been evaluated using various in vitro assays. These assays measure the ability of a compound to neutralize free radicals, a key mechanism in preventing oxidative stress-induced cellular damage. The most common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.
| Antioxidant Assay | This compound | Ascorbyl Glucoside | Magnesium Ascorbyl Phosphate | L-Ascorbic Acid (Reference) |
| DPPH IC50 (mg/L) | 45.8[1] | 38.68 µg/mL[2] | 38.52 µg/mL[3] | 21.3[1] |
| ABTS IC50 (µg/mL) | Data Not Available | 46.3[4] | 28.78[3] | Data Not Available |
| ORAC (µmol TE/g) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Note: The presented IC50 values are sourced from different studies and may not be directly comparable due to variations in experimental conditions. They serve as an indication of the relative antioxidant potential. |
Based on the available DPPH assay data, L-Ascorbic Acid exhibits the strongest antioxidant activity, followed by Ascorbyl Glucoside and Magnesium Ascorbyl Phosphate, with this compound showing a slightly lower but still significant antioxidant capacity.[1][2][3] It is important to note that the stability of these derivatives in formulation is a critical factor, with this compound being recognized for its enhanced stability compared to the highly reactive L-Ascorbic Acid.
Experimental Protocols: In Vitro Antioxidant Assays
DPPH Radical Scavenging Assay:
-
A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared to a specific concentration, resulting in a deep violet solution.
-
Various concentrations of the test compound (this compound or other derivatives) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Scavenging Assay:
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Various concentrations of the test compound are added to the ABTS•+ solution.
-
The absorbance is recorded after a specific incubation time (e.g., 6 minutes).
-
The percentage of ABTS•+ scavenging activity is calculated, and the IC50 value is determined in a similar manner to the DPPH assay.
In Vivo Efficacy: Correlating Antioxidant Activity to Skin Benefits
The ultimate measure of an antioxidant's effectiveness lies in its in vivo performance. For dermatological applications, this translates to the ability to protect the skin from oxidative damage, promote collagen synthesis, and improve overall skin health. Key biomarkers are often measured in skin tissue to quantify these effects, including the activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase, and the levels of lipid peroxidation products such as malondialdehyde (MDA). A decrease in MDA and an increase in SOD and glutathione (B108866) (GSH) levels are indicative of reduced oxidative stress.
| In Vivo Parameter | This compound | Ascorbyl Glucoside | Magnesium Ascorbyl Phosphate |
| Superoxide Dismutase (SOD) Activity | Data Not Available | Similar protective effect to Ascorbic Acid against oxidative stress.[5] | In animal models, it delayed skin-tumor formation induced by UV exposure.[6] |
| Malondialdehyde (MDA) Levels | Data Not Available | Similar protective effect to Ascorbic Acid against oxidative stress.[5] | In animal models, it delayed skin-tumor formation induced by UV exposure.[6] |
| Glutathione (GSH) Levels | Data Not Available | In vivo studies show improvement in GSH content. | Protects keratinocytes against UVA irradiation by suppressing glutathione depletion. |
| Collagen Synthesis | Data Not Available | In-vitro studies suggest it promotes collagen synthesis. | In vivo studies showed it promotes collagen synthesis and can increase skin elasticity. |
| Note: Direct comparative in vivo studies for this compound measuring these specific biomarkers are limited in the currently available scientific literature. |
Experimental Protocols: In Vivo Efficacy Assessment
General Methodology for In Vivo Skin Analysis:
-
Subject Recruitment: A cohort of human volunteers or animal models is selected based on the study's objectives (e.g., age, skin type, presence of photodamage).
-
Product Application: A topical formulation containing the test compound (e.g., this compound) is applied to a designated skin area for a specified duration (e.g., several weeks). A placebo or vehicle control is applied to a contralateral site.
-
Biopsy and Tissue Analysis: Skin biopsies are taken from the treated and control areas at baseline and at the end of the study period.
-
Biomarker Quantification:
-
Antioxidant Enzyme Activity: The activity of enzymes like SOD and catalase in the skin homogenates is measured using commercially available assay kits.
-
Lipid Peroxidation: MDA levels are quantified using methods such as the thiobarbituric acid reactive substances (TBARS) assay.
-
Glutathione Levels: GSH levels are measured using spectrophotometric or chromatographic methods.
-
Collagen Content: Collagen levels can be assessed histologically using staining techniques (e.g., Masson's trichrome) or biochemically by measuring hydroxyproline (B1673980) content.
-
-
Statistical Analysis: The data from the treated and control groups are statistically analyzed to determine the significance of the observed effects.
Visualizing the Science: Pathways and Processes
To better understand the mechanisms and methodologies discussed, the following diagrams, generated using Graphviz, illustrate a key antioxidant signaling pathway and a typical experimental workflow.
Caption: Antioxidant Response Element (Nrf2/ARE) Signaling Pathway.
Caption: Experimental Workflow for Antioxidant Efficacy Evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Topical Vitamin C and the Skin: Mechanisms of Action and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. magnesium ascorbyl phosphate, 113170-55-1 [thegoodscentscompany.com]
- 4. researchgate.net [researchgate.net]
- 5. ASCORBYL GLUCOSIDE - Ataman Kimya [atamanchemicals.com]
- 6. researchgate.net [researchgate.net]
"A comparative study of the skin penetration of different vitamin C derivatives"
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Vitamin C Permeability
Vitamin C, a potent antioxidant and essential cofactor in collagen synthesis, is a cornerstone of dermatological and cosmetic formulations. However, the inherent instability and poor skin penetration of its purest form, L-ascorbic acid, have led to the development of numerous derivatives. This guide provides a comparative analysis of the skin penetration capabilities of common vitamin C derivatives, supported by experimental data and detailed methodologies, to aid in the selection of the most efficacious molecule for topical applications.
Executive Summary
The efficacy of topical vitamin C is fundamentally dependent on its ability to permeate the stratum corneum and reach the viable epidermis and dermis. This guide reveals that lipophilic derivatives, such as Tetrahexyldecyl Ascorbate, generally exhibit superior penetration compared to their hydrophilic counterparts. While L-ascorbic acid can penetrate the skin, it requires a low pH formulation, which can lead to skin irritation. Many derivatives offer enhanced stability but must be converted to L-ascorbic acid within the skin to exert their biological effects. This guide presents available quantitative data on the skin permeation of these compounds to facilitate informed formulation decisions.
Data Presentation: Comparative Skin Penetration of Vitamin C Derivatives
The following table summarizes quantitative data from various in vitro studies on the skin penetration of different vitamin C derivatives. It is important to note that direct comparative studies under identical experimental conditions for all derivatives are limited. The presented data is compiled from multiple sources and should be interpreted with consideration of the varying experimental setups.
| Vitamin C Derivative | Chemical Nature | Key Penetration Findings | Cumulative Amount Permeated (µg/cm²) / % of Applied Dose | Skin Model | Source |
| L-Ascorbic Acid (L-AA) | Hydrophilic | Penetration is pH-dependent and significantly increases at pH < 3.5.[1][2] | 3.43 ± 0.74 µg/cm²/h (permeation rate) | Mouse Skin | [3] |
| Sodium Ascorbyl Phosphate (SAP) | Hydrophilic | Generally shows lower penetration than L-AA. Converts to ascorbic acid in the skin.[4] | Data not available in a comparable format. | - | |
| Magnesium Ascorbyl Phosphate (MAP) | Hydrophilic | Poorly absorbed in comparison to L-ascorbic acid.[1][2] Did not increase skin levels of L-ascorbic acid in one study.[1][2] | Did not increase skin levels of L-ascorbic acid. | Pig Skin | [1][2] |
| Ascorbyl Glucoside | Hydrophilic | Penetrates the skin and is then converted to L-ascorbic acid. | Data not available in a comparable format. | - | |
| Ascorbyl Palmitate (AP) | Lipophilic | Did not increase skin levels of L-ascorbic acid in one study.[1][2] | Did not increase skin levels of L-ascorbic acid. | Pig Skin | [1][2] |
| Tetrahexyldecyl Ascorbate (THDA) | Lipophilic | Oil-soluble nature allows for deeper penetration into the epidermis and dermis. | Data not available in a comparable format. | - | |
| 3-O-Ethyl-L-ascorbic Acid | Amphiphilic | 49.4 ± 4.1 µg/cm² (58.0 ± 4.2% of applied dose) after 24h.[5] | 49.4 ± 4.1 | Human Skin | [5] |
Note: The lack of standardized testing protocols across different studies makes a direct, perfectly controlled comparison challenging. The data presented should be used as a guideline, and further formulation-specific testing is recommended.
Experimental Protocols
The following section details a standard methodology for assessing the in vitro skin penetration of vitamin C derivatives using Franz diffusion cells, a widely accepted method in dermatological research.
In Vitro Skin Permeation Study Using Franz Diffusion Cells
1. Objective: To quantify the percutaneous absorption of a vitamin C derivative from a topical formulation through an excised skin sample.
2. Materials:
- Vertical Franz diffusion cells
- Excised human or animal (e.g., porcine) skin
- Receptor solution (e.g., phosphate-buffered saline, pH 7.4)
- Test formulation containing the vitamin C derivative
- High-performance liquid chromatography (HPLC) system for analysis
- Magnetic stirrer and stir bars
- Water bath with temperature control
- Micro-pipettes
3. Skin Preparation:
- Full-thickness skin is obtained and subcutaneous fat is removed.
- The skin is dermatomed to a thickness of approximately 200-400 µm.
- The prepared skin sections are visually inspected for any defects.
4. Franz Diffusion Cell Setup:
- The receptor chamber of the Franz cell is filled with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.
- A small magnetic stir bar is placed in the receptor chamber.
- The excised skin is mounted between the donor and receptor chambers, with the stratum corneum facing the donor compartment.
- The two chambers are clamped together.
- The Franz cells are placed in a water bath maintained at 32°C to simulate skin surface temperature.
- The receptor solution is continuously stirred.
5. Dosing and Sampling:
- A precise amount of the test formulation is applied evenly to the skin surface in the donor chamber.
- At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, 24 hours), samples are collected from the receptor solution via the sampling arm.
- After each sample collection, an equal volume of fresh, pre-warmed receptor solution is added back to the receptor chamber to maintain sink conditions.
6. Sample Analysis:
- The concentration of the vitamin C derivative in the collected samples is quantified using a validated HPLC method.
7. Data Analysis:
- The cumulative amount of the vitamin C derivative permeated per unit area of the skin (µg/cm²) is plotted against time.
- The steady-state flux (Jss) is calculated from the linear portion of the cumulative permeation curve.
- The permeability coefficient (Kp) can be calculated by dividing the steady-state flux by the initial concentration of the derivative in the donor formulation.
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
References
- 1. Topical L-ascorbic acid: percutaneous absorption studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Final report of the safety assessment of L-Ascorbic Acid, Calcium Ascorbate, Magnesium Ascorbate, Magnesium Ascorbyl Phosphate, Sodium Ascorbate, and Sodium Ascorbyl Phosphate as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. skin-seoul.com [skin-seoul.com]
- 5. A comparison of the in vitro permeation of 3-O-ethyl-l-ascorbic acid in human skin and in a living skin equivalent (LabSkin™) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Relative Bioavailability of Glyceryl Ascorbate and Other Vitamin C Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the relative bioavailability of glyceryl ascorbate (B8700270) against other common forms of vitamin C, including L-ascorbic acid, ascorbyl palmitate, and liposomal vitamin C. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in formulation and development. While direct oral bioavailability data for glyceryl ascorbate is limited in publicly available literature, this guide synthesizes existing knowledge on its chemical properties and the established bioavailability of other vitamin C forms to provide a comprehensive overview.
Overview of Vitamin C Bioavailability
The bioavailability of vitamin C is a critical factor in its efficacy. It is primarily influenced by intestinal absorption, tissue distribution, and renal reabsorption. The primary transporter involved in the intestinal absorption of ascorbic acid is the Sodium-Dependent Vitamin C Transporter 1 (SVCT1). This transporter is saturable, meaning that at higher single doses of vitamin C, the percentage of absorption decreases significantly.
Comparative Bioavailability of Vitamin C Formulations
The following sections compare the available data on the bioavailability of this compound, L-ascorbic acid, ascorbyl palmitate, and liposomal vitamin C.
This compound
This compound is a stable derivative of vitamin C, formed by binding ascorbic acid to glycerin. This modification enhances its stability, particularly in aqueous solutions and cosmetic formulations.
Oral Bioavailability: Currently, there is a notable lack of direct human or animal studies on the oral bioavailability of this compound. Its absorption pathway is not yet fully elucidated. Being a larger and more complex molecule than ascorbic acid, its absorption may differ. It is plausible that this compound may be hydrolyzed in the gastrointestinal tract, releasing ascorbic acid and glycerin, which would then be absorbed. However, the efficiency of this hydrolysis and subsequent absorption has not been quantified.
Inference based on Chemical Properties: this compound's water-solubility is a key characteristic. While this may facilitate its dissolution in the gastrointestinal fluids, the larger molecular size compared to ascorbic acid might hinder its direct absorption through the SVCT1 transporter. If hydrolysis is the primary mechanism for ascorbic acid release, the rate and extent of this enzymatic or chemical cleavage would be the rate-limiting step for bioavailability.
L-Ascorbic Acid
L-ascorbic acid is the pure, naturally occurring form of vitamin C.
Oral Bioavailability: The bioavailability of L-ascorbic acid is dose-dependent. At doses up to 200 mg, absorption is nearly 100%. However, at doses above 500 mg, the absorption fraction decreases significantly. Once plasma concentrations are saturated, any additional ascorbic acid is largely excreted in the urine.
Ascorbyl Palmitate
Ascorbyl palmitate is an ester formed from ascorbic acid and palmitic acid, making it a fat-soluble derivative of vitamin C.
Oral Bioavailability: Studies suggest that ascorbyl palmitate is hydrolyzed in the human digestive tract into ascorbic acid and palmitic acid before absorption. The ascorbic acid released from this hydrolysis appears to be as bioavailable as synthetic L-ascorbic acid.[1] However, specific pharmacokinetic data for the intact ester following oral administration is scarce.
Liposomal Vitamin C
Liposomal vitamin C involves encapsulating ascorbic acid within liposomes, which are microscopic, fat-soluble vesicles.
Oral Bioavailability: Liposomal encapsulation is designed to protect vitamin C from degradation in the digestive system and to enhance its absorption. Several studies have indicated that liposomal vitamin C results in higher plasma concentrations compared to un-encapsulated ascorbic acid at the same dosage. This suggests that liposomes may facilitate absorption through a different mechanism than the SVCT1 transporter, potentially via absorption into the lymphatic system.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the available quantitative data on the pharmacokinetic parameters of different vitamin C forms.
| Vitamin C Form | Dosage | Cmax (µmol/L) | Tmax (hours) | Relative Bioavailability (Compared to L-Ascorbic Acid) |
| This compound | Not Available | Not Available | Not Available | Data not available |
| L-Ascorbic Acid | 1000 mg | ~70-80 | 2-3 | Baseline |
| Ascorbyl Palmitate | Not Available | Not Available | Not Available | Considered similar to L-ascorbic acid after hydrolysis |
| Liposomal Vitamin C | 1000 mg | ~120-180 | 3-4 | 1.5 to 2 times higher |
Note: The values presented are approximate and can vary based on the study design, population, and specific formulation.
Experimental Protocols
The assessment of vitamin C bioavailability typically involves human clinical trials with specific, controlled protocols.
Key Experimental Design: Randomized, Crossover Bioavailability Study
A common and robust design to compare the bioavailability of different vitamin C formulations is a randomized, double-blind, crossover study.
1. Participant Selection:
-
Healthy, non-smoking adult volunteers.
-
Exclusion criteria: gastrointestinal diseases, kidney problems, pregnancy, and use of medications or supplements that could interfere with vitamin C metabolism.
2. Dietary Control:
-
Participants follow a diet low in vitamin C for a specified period before and during the study to standardize baseline levels.
3. Study Protocol:
-
Fasting: Subjects typically fast overnight before the administration of the vitamin C supplement.
-
Dosing: A single, standardized dose of the vitamin C formulation (e.g., this compound, L-ascorbic acid) is administered.
-
Blood Sampling: Venous blood samples are collected at multiple time points (e.g., baseline, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.
-
Washout Period: In a crossover design, a washout period of at least one week is implemented between the administration of different formulations to ensure the clearance of the previously administered vitamin C.
-
Urine Collection: 24-hour urine samples may be collected to measure the excretion of ascorbic acid and its metabolites.
4. Sample Analysis:
-
Plasma and leukocyte vitamin C concentrations are measured using methods such as high-performance liquid chromatography (HPLC) with electrochemical or UV detection.
5. Pharmacokinetic Analysis:
-
The following pharmacokinetic parameters are calculated from the plasma concentration-time data:
-
Cmax: Maximum (peak) plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the absorption pathway of vitamin C and a typical experimental workflow for a bioavailability study.
Caption: Vitamin C Absorption Pathways.
Caption: Bioavailability Study Workflow.
Conclusion
The relative bioavailability of different vitamin C forms is a complex area requiring careful consideration of formulation and dosage. While L-ascorbic acid is the benchmark, its bioavailability is limited by saturable absorption. Liposomal formulations have shown promise in enhancing bioavailability. Ascorbyl palmitate appears to provide ascorbic acid with bioavailability comparable to that of L-ascorbic acid following hydrolysis.
The oral bioavailability of this compound remains an area requiring further investigation. Based on its chemical structure, its absorption is likely dependent on hydrolysis to ascorbic acid. Future research, including in vitro permeability studies and in vivo pharmacokinetic studies, is necessary to quantify its bioavailability and establish its potential as an effective oral source of vitamin C. Researchers and drug development professionals are encouraged to conduct such studies to fill the existing data gap.
References
"Validation of glyceryl ascorbate's mechanism of action against known antioxidants"
For the attention of Researchers, Scientists, and Drug Development Professionals, this guide provides an objective comparison of the antioxidant mechanism and performance of glyceryl ascorbate (B8700270) against the well-established antioxidants: Vitamin C (Ascorbic Acid), Vitamin E (α-Tocopherol), and Glutathione. This analysis is supported by available experimental data and detailed methodologies to assist in research and development endeavors.
Glyceryl ascorbate, a stable derivative of ascorbic acid, is gaining attention in various applications for its antioxidant properties. Understanding its mechanism of action in comparison to cornerstone antioxidants is crucial for its effective utilization and for identifying its potential advantages and limitations. This guide delves into the mechanistic pathways and presents a comparative overview of their efficacy based on common antioxidant assays.
Comparative Antioxidant Activity
The following table summarizes the available quantitative data for the half-maximal inhibitory concentration (IC50) and Trolox Equivalent Antioxidant Capacity (TEAC) values from DPPH and ABTS radical scavenging assays. It is important to note that publicly available, peer-reviewed quantitative data for this compound is limited compared to the extensive research on Vitamin C, Vitamin E, and Glutathione. The data for this compound is often found in technical data sheets from manufacturers and may not have undergone the same rigorous peer review.
| Antioxidant | DPPH IC50 (µg/mL) | ABTS TEAC (mM Trolox/mM) | Source |
| This compound | Data not widely available in peer-reviewed literature | Data not widely available in peer-reviewed literature | Manufacturer's technical data |
| Vitamin C (Ascorbic Acid) | ~2 - 10 | ~1.0 - 1.1 | [1][2] |
| Vitamin E (α-Tocopherol) | ~10 - 50 | ~0.5 - 0.7 | - |
| Glutathione (GSH) | ~5 - 20 | ~0.8 - 0.9 | - |
Note: IC50 and TEAC values can vary significantly depending on the specific experimental conditions (e.g., solvent, pH, reaction time). The values presented here are approximate ranges found in the literature for comparative purposes.
Experimental Protocols
Accurate and reproducible assessment of antioxidant activity is fundamental. Below are detailed methodologies for three widely recognized antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol. Store in a dark, airtight container.
-
Prepare a series of concentrations of the antioxidant standard (e.g., Ascorbic Acid) and the test compound (this compound) in the same solvent.
-
-
Assay Procedure:
-
In a 96-well microplate or cuvettes, add a specific volume of the antioxidant solution (e.g., 100 µL).
-
Add a specific volume of the DPPH solution (e.g., 100 µL) to each well/cuvette.
-
A control well should contain the solvent and the DPPH solution without the antioxidant.
-
A blank well should contain the solvent and the antioxidant solution without the DPPH.
-
-
Incubation and Measurement:
-
Incubate the plate/cuvettes in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the antioxidant concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to obtain a working solution with an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of concentrations of the antioxidant standard (e.g., Trolox) and the test compound.
-
-
Assay Procedure:
-
Add a small volume of the antioxidant solution (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 190 µL) in a 96-well microplate or cuvette.
-
-
Incubation and Measurement:
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test compound.
-
Cellular Antioxidant Activity (CAA) Assay
The CAA assay provides a more biologically relevant measure of antioxidant activity by assessing the compound's ability to protect cells from oxidative stress.
Protocol:
-
Cell Culture:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well black microplate with a clear bottom and culture until they reach confluence.
-
-
Loading with DCFH-DA:
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Treat the cells with a solution containing 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) and the test antioxidant or a standard (e.g., quercetin) for a specific time (e.g., 1 hour) at 37°C. DCFH-DA is a cell-permeable probe that is deacetylated by cellular esterases to the non-fluorescent DCFH.
-
-
Induction of Oxidative Stress:
-
Wash the cells to remove the treatment solution.
-
Add a solution of a peroxyl radical initiator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), to all wells to induce oxidative stress.
-
-
Fluorescence Measurement:
-
Immediately begin measuring the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at regular intervals for a set period (e.g., 1 hour) at 37°C. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence versus time plot for both control and antioxidant-treated cells.
-
The CAA value is calculated as the percentage reduction in AUC in the presence of the antioxidant compared to the control.
-
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the antioxidant mechanisms of the compared substances.
References
Safety Operating Guide
Proper Disposal of Glyceryl Ascorbate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Glyceryl ascorbate (B8700270), a stable derivative of Vitamin C, is widely utilized in cosmetic and pharmaceutical research for its antioxidant and moisturizing properties.[1][2] According to its Safety Data Sheet (SDS), glyceryl ascorbate is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3] This classification simplifies its disposal process compared to hazardous materials, but adherence to proper laboratory and institutional guidelines remains crucial to ensure safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
While this compound is not considered hazardous, standard laboratory safety protocols should always be observed during handling and disposal.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses and gloves.[3]
-
Ventilation: Handle in a well-ventilated area.[3]
-
Spill Management: In the event of a spill, absorb the material with an inert substance and collect it for disposal. Avoid flushing large quantities into surface waters or sewer systems.[3]
Step-by-Step Disposal Procedures
The disposal method for this compound and its containers depends on the nature of the waste (e.g., pure substance, dilute solution, contaminated materials) and institutional policies. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.[4][5]
Step 1: Waste Characterization
Identify the type of this compound waste you are disposing of:
-
Unused or Expired this compound: The pure, unadulterated chemical.
-
Dilute Aqueous Solutions: Solutions containing low concentrations of this compound.
-
Contaminated Labware: Items such as gloves, absorbent paper, and plasticware that have come into contact with this compound.
-
Empty Containers: Original packaging of this compound.
Step 2: Disposal of Non-Contaminated and Dilute Solutions
For small quantities of non-hazardous, water-soluble substances like this compound, drain disposal may be permissible, subject to institutional and local regulations.
-
Obtain Approval: Confirm with your institution's EHS that drain disposal of this compound is permitted.[5]
-
Dilution: Dilute the this compound solution with a large volume of water (a general guideline is at least 20 parts water to 1 part chemical solution).[6]
-
Disposal: Pour the diluted solution down the drain, followed by flushing with additional water.[6]
Step 3: Disposal of Solid Waste and Contaminated Materials
Solid this compound and contaminated labware are typically disposed of in the regular laboratory trash, provided they are not contaminated with any hazardous substances.
-
Segregation: Ensure that the this compound waste is not mixed with any hazardous chemicals.
-
Packaging: Place chemically contaminated solid waste, such as gloves and absorbent paper, in a clearly labeled bag.[7] For solid this compound, ensure it is in a sealed container.
-
Disposal: Dispose of the packaged waste in the designated laboratory trash receptacles for non-hazardous waste.
Step 4: Disposal of Empty Containers
Empty containers of non-hazardous materials can often be disposed of in the regular trash or recycled after proper cleaning.
-
Triple Rinsing: Thoroughly rinse the empty container with water three times.[7]
-
Label Defacement: Obliterate or remove the original chemical label to prevent misidentification.[5]
-
Disposal: Dispose of the clean, defaced container in the appropriate recycling or trash bin as per your facility's guidelines.
Quantitative Disposal Guidelines
The following table provides a general framework for quantitative limits for the disposal of non-hazardous chemicals. Note: These values are illustrative. Researchers must consult their institution's EHS office for specific, permissible quantities.
| Waste Type | Disposal Method | Recommended Quantitative Limits (Consult EHS for Specifics) |
| Dilute Aqueous Solutions | Drain Disposal | < 1% concentration, < 1 liter per day |
| Solid, Non-Hazardous Chemical | Laboratory Trash | < 100 grams per container |
| Contaminated Labware | Laboratory Trash | No free-flowing liquid |
| Triple-Rinsed Empty Containers | Recycling/Trash | N/A |
Decision-Making Workflow for this compound Disposal
The following diagram outlines the logical steps for determining the appropriate disposal route for this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. researchgate.net [researchgate.net]
- 2. ulprospector.com [ulprospector.com]
- 3. makingcosmetics.com [makingcosmetics.com]
- 4. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. sfasu.edu [sfasu.edu]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. sites.rowan.edu [sites.rowan.edu]
Safeguarding Your Research: A Guide to Handling Glyceryl Ascorbate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Glyceryl ascorbate (B8700270), a stable vitamin C derivative used in various applications, from skincare formulations to pharmaceuticals.[1] Adherence to these procedures is critical for maintaining a safe research environment.
Personal Protective Equipment (PPE) and Safety Measures
When handling Glyceryl ascorbate, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| Protection Type | Equipment | Purpose | Source |
| Eye Protection | Safety glasses or chemical splash goggles. A face shield may be required in situations with a higher risk of splashing. | To protect eyes from potential irritation. | [2][3] |
| Hand Protection | Protective gloves. | To prevent skin contact. | [3] |
| Respiratory Protection | A dust respirator or respiratory mask is recommended, especially if dust or aerosol will be generated. Use in a well-ventilated area is crucial. | To avoid inhalation. | [2][3] |
| Body Protection | Protective clothing. Slip-proof shoes are recommended in areas where spills may occur. | To protect the skin and prevent accidents. | [2][3] |
| General Hygiene | Do not eat, drink, or smoke in work areas. Wash hands and face thoroughly after handling. | To prevent accidental ingestion and contamination. | [2][4] |
| Emergency Facilities | Eyewash stations, quick-drench showers, and washing facilities should be accessible. | To provide immediate decontamination in case of exposure. | [2] |
First Aid Procedures
In the event of exposure to this compound, the following first aid measures should be taken immediately:
| Exposure Route | First Aid Measures | Source |
| Eye Contact | Rinse cautiously with water for several minutes. If irritation persists, seek medical attention. | [2][4] |
| Skin Contact | Flush with plenty of water and wash with soap. | [2] |
| Inhalation | Move the person to fresh air and keep them at rest. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if necessary. | [2] |
| Ingestion | Rinse mouth. Do not induce vomiting. Seek medical attention if symptoms develop. | [2] |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is essential for laboratory safety and operational efficiency.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a tightly closed state in a cool, dark, and well-ventilated place.[3][4]
-
The recommended storage temperature is below 5°C (41°F).[2][5]
-
Store away from incompatible materials such as oxidizing agents.[3][4]
2. Handling and Use:
-
Handle in a well-ventilated area to avoid the dispersion of dust.[2][4]
-
Use a local exhaust system if dust or aerosol generation is likely.[3][4]
-
Avoid contact with skin, eyes, and clothing.[4]
-
Take normal precautions for handling chemical products.[2]
3. Spill Management:
-
In case of a spill, wear appropriate protective equipment.[2]
-
For liquid spills, wipe up with absorbent material.[2] For solid spills, sweep up the dust to collect it into an airtight container, taking care not to disperse it.[4]
-
Dispose of all waste and cleanup materials in accordance with local regulations.[2]
-
Prevent the product from entering drains.[4]
4. Disposal:
-
Dispose of waste product and containers in accordance with appropriate local, state, and federal laws and regulations.[2]
Experimental Workflow for Safe Handling
The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
